molecular formula C34H38F6IrP3- B1588591 (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate CAS No. 38465-86-0

(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate

Katalognummer: B1588591
CAS-Nummer: 38465-86-0
Molekulargewicht: 845.8 g/mol
InChI-Schlüssel: MUHONFFTSOCMDH-IEKSPNRMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate is a useful research compound. Its molecular formula is C34H38F6IrP3- and its molecular weight is 845.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

38465-86-0

Molekularformel

C34H38F6IrP3-

Molekulargewicht

845.8 g/mol

IUPAC-Name

(5Z)-cycloocta-1,5-diene;iridium;bis(methyl(diphenyl)phosphane);hexafluorophosphate

InChI

InChI=1S/2C13H13P.C8H12.F6P.Ir/c2*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h2*2-11H,1H3;1-2,7-8H,3-6H2;;/q;;;-1;/b;;2-1-,8-7?;;

InChI-Schlüssel

MUHONFFTSOCMDH-IEKSPNRMSA-N

Isomerische SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.C1C/C=C\CCC=C1.F[P-](F)(F)(F)(F)F.[Ir]

Kanonische SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.C1CC=CCCC=C1.F[P-](F)(F)(F)(F)F.[Ir]

Piktogramme

Irritant

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) Hexafluorophosphate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, characterization, and handling of (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate, a versatile and widely utilized catalyst in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the causal relationships behind the experimental protocol, ensuring a deep understanding of the synthetic process.

Introduction: Significance and Applications

This compound, often abbreviated as [Ir(cod)(PMePh₂)₂]PF₆, is a prominent member of the family of cationic iridium(I) complexes. These complexes are highly valued as catalyst precursors due to their ability to activate a variety of small molecules and facilitate a broad range of chemical transformations. The combination of the labile 1,5-cyclooctadiene (cod) ligand and the electronically and sterically defined methyldiphenylphosphine ligands imparts unique reactivity to the iridium center.

This air-stable, red crystalline solid serves as a precursor to highly active catalysts for hydrogenation and isomerization reactions.[1][2] Upon activation, typically through the removal of the cod ligand by hydrogenation, it forms catalytically active species that are effective in processes such as the isomerization of allylic alcohols and ethers.[2][3] Its utility in stereoselective synthesis makes it a valuable tool in the construction of complex molecular architectures relevant to the pharmaceutical and fine chemical industries.

Mechanistic Rationale of the Synthesis

The synthesis of [Ir(cod)(PMePh₂)₂]PF₆ is a well-established procedure in organometallic chemistry that proceeds through a two-step, one-pot process. The core of the synthesis is a ligand exchange reaction at the iridium(I) center, followed by an anion metathesis to precipitate the desired product.

The overall transformation can be represented as:

[Ir(μ-Cl)(cod)]₂ + 4 PMePh₂ → 2 [Ir(cod)(PMePh₂)₂]Cl [Ir(cod)(PMePh₂)₂]Cl + NH₄PF₆ → [Ir(cod)(PMePh₂)₂]PF₆(s) + NH₄Cl

Step 1: Ligand Exchange

The synthesis commences with the chloro-bridged iridium(I) dimer, [Ir(μ-Cl)(cod)]₂. This precursor is a common entry point into iridium(I) chemistry due to its relative stability and straightforward preparation.[4] The chloro bridges in the dimer are relatively weak and can be readily cleaved by nucleophilic ligands.

In the presence of methyldiphenylphosphine (PMePh₂), a moderately strong Lewis base, the phosphine ligands coordinate to the iridium centers. This process involves the breaking of the Ir-Cl-Ir bridges and the formation of new Ir-P bonds. The reaction typically proceeds to the formation of a cationic intermediate, [Ir(cod)(PMePh₂)₂]⁺, with a chloride counter-anion. The stoichiometry of the reaction, requiring four equivalents of the phosphine ligand for each equivalent of the iridium dimer, is crucial for driving the reaction to completion and ensuring the formation of the bis(phosphine) complex.

The choice of solvent, typically a lower alcohol like ethanol, is critical. Ethanol effectively dissolves the starting iridium dimer and the phosphine ligand, facilitating a homogeneous reaction mixture. Furthermore, the final product exhibits limited solubility in ethanol, which aids in its isolation.[2]

Step 2: Anion Metathesis

Once the cationic iridium complex with the chloride counter-anion is formed in solution, the addition of a salt containing a large, non-coordinating anion is employed to precipitate the desired product. Ammonium hexafluorophosphate (NH₄PF₆) is a common choice for this purpose. The hexafluorophosphate anion (PF₆⁻) is a poor nucleophile and does not readily coordinate to the iridium center, thus ensuring the stability of the cationic [Ir(cod)(PMePh₂)₂]⁺ fragment.

The driving force for this step is the formation of a salt that is insoluble in the reaction medium. The relatively low polarity of ethanol, combined with the large size and charge distribution of the [Ir(cod)(PMePh₂)₂]PF₆ salt, leads to its precipitation from the solution as a crystalline solid. This precipitation effectively shifts the equilibrium of the reaction towards the final product and provides a straightforward method for its isolation and purification.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of [Ir(cod)(PMePh₂)₂]PF₆.

Precursor Synthesis: Chloro(1,5-cyclooctadiene)iridium(I) Dimer, [Ir(μ-Cl)(cod)]₂

A reliable supply of the starting iridium dimer is essential. While commercially available, it can also be synthesized in the laboratory. A common method involves the reaction of hydrated iridium trichloride (IrCl₃·nH₂O) with 1,5-cyclooctadiene in a mixture of ethanol and water under reflux.

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add hydrated iridium trichloride (IrCl₃·nH₂O).

  • Add a mixture of ethanol and water.

  • Add 1,5-cyclooctadiene to the mixture.

  • Heat the mixture to reflux under a nitrogen atmosphere for 24 hours. During this time, an orange-red precipitate will form.

  • Cool the mixture to room temperature.

  • Collect the orange-red solid by filtration, wash with cold methanol, and dry under vacuum.

Synthesis of this compound

Materials and Equipment:

  • Chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(μ-Cl)(cod)]₂)

  • Methyldiphenylphosphine (PMePh₂)

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Anhydrous Ethanol

  • Diethyl ether

  • Schlenk flask or round-bottomed flask with a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

  • Filtration apparatus (e.g., Büchner funnel or Schlenk filter)

  • Vacuum pump

Safety Precautions:

  • Iridium compounds can be toxic and should be handled with care.

  • Methyldiphenylphosphine is an air-sensitive and malodorous liquid. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Procedure:

  • In a Schlenk flask under a nitrogen atmosphere, prepare a suspension of [Ir(μ-Cl)(cod)]₂ in anhydrous ethanol.

  • To this suspension, add methyldiphenylphosphine (4 equivalents per mole of [Ir(μ-Cl)(cod)]₂) via syringe.

  • Stir the mixture at room temperature. The initial orange-red suspension should dissolve over approximately 10-15 minutes to form a clear, deep red solution. This indicates the formation of the [Ir(cod)(PMePh₂)₂]Cl intermediate.

  • In a separate flask, dissolve an excess of ammonium hexafluorophosphate (NH₄PF₆) in a minimal amount of ethanol.

  • Add the ethanolic solution of NH₄PF₆ to the stirred iridium complex solution. A precipitate should form immediately.

  • To maximize precipitation, cool the reaction mixture in an ice bath (0 °C) for 30 minutes.

  • Collect the red crystalline product by filtration.

  • Wash the precipitate sequentially with cold ethanol and then diethyl ether to remove any unreacted starting materials and soluble byproducts.

  • Dry the final product under vacuum to yield red prisms of [Ir(cod)(PMePh₂)₂]PF₆.

Quantitative Data Summary

ReagentMolar Mass ( g/mol )MolesMass/VolumeEquivalents
[Ir(μ-Cl)(cod)]₂671.701(e.g., 0.2 g)1
PMePh₂200.244(e.g., 0.24 g)4
NH₄PF₆163.00Excess(e.g., >2)>2
Product [Ir(cod)(PMePh₂)₂]PF₆ 845.79 (e.g., ~0.36 g) Expected Yield: ~90%

Synthetic Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main Main Synthesis IrCl3 IrCl₃·nH₂O Reflux Reflux, 24h IrCl3->Reflux COD1 1,5-Cyclooctadiene COD1->Reflux Solvent1 Ethanol/Water Solvent1->Reflux Precursor [Ir(μ-Cl)(cod)]₂ Reflux->Precursor Precursor_in [Ir(μ-Cl)(cod)]₂ Stirring Stir, RT Precursor_in->Stirring PMePh2 PMePh₂ PMePh2->Stirring Ethanol Ethanol Ethanol->Stirring Intermediate [Ir(cod)(PMePh₂)₂]Cl (in situ) Stirring->Intermediate Precipitation Precipitation & Cooling (0 °C) Intermediate->Precipitation NH4PF6 NH₄PF₆ in Ethanol NH4PF6->Precipitation Product [Ir(cod)(PMePh₂)₂]PF₆ Precipitation->Product

Caption: Synthetic workflow for this compound.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complex.

Physical Properties
  • Appearance: Red crystalline powder or red prisms.[2]

  • Stability: The dry solid is moderately air-stable.[2]

  • Solubility: Soluble in dichloromethane and acetone; insoluble in ethanol, diethyl ether, and hexanes.[2]

  • Melting Point: 224 °C (decomposes).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of the complex in solution.

  • ¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the protons of the 1,5-cyclooctadiene and methyldiphenylphosphine ligands. The phenyl protons will appear in the aromatic region (typically δ 7.0-8.0 ppm). The methyl protons on the phosphine ligands will appear as a characteristic multiplet due to coupling to the two phosphorus atoms. The protons of the cyclooctadiene ligand will also show distinct signals. While a specific, citable spectrum was not located, a certificate of analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with the proposed structure.

  • ³¹P NMR: The ³¹P{¹H} NMR spectrum is expected to show a singlet for the two equivalent phosphorus atoms of the methyldiphenylphosphine ligands. The hexafluorophosphate counter-anion will appear as a septet at approximately -144 ppm due to coupling with the six fluorine atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of the key functional groups and the counter-anion.

  • The spectrum will be dominated by bands corresponding to the vibrations of the phenyl groups of the phosphine ligands and the C-H and C=C bonds of the cyclooctadiene ligand.

  • A very strong and characteristic band is expected for the P-F stretching vibration of the PF₆⁻ counter-anion, typically observed in the region of 830-850 cm⁻¹.

Troubleshooting and Purity Considerations

  • Incomplete Reaction: If the initial suspension of the iridium dimer does not fully dissolve upon addition of the phosphine ligand, it may indicate an insufficient amount of the phosphine or low-quality starting materials.

  • Oxidation: Although the final product is relatively air-stable, the reaction intermediates can be sensitive to oxidation. Maintaining a strict inert atmosphere throughout the synthesis is crucial to prevent the formation of phosphine oxide impurities.

  • Hydrolysis: The use of anhydrous solvents is recommended to prevent hydrolysis of the iridium precursor and potential side reactions.

  • Purification: The precipitation and washing procedure is generally sufficient to obtain a product of high purity. If necessary, recrystallization from a solvent system such as dichloromethane/diethyl ether can be employed for further purification.

Conclusion

The synthesis of this compound is a robust and reproducible procedure that provides access to a valuable catalyst precursor. By understanding the underlying mechanistic principles of ligand exchange and anion metathesis, researchers can confidently execute this synthesis and troubleshoot any potential issues. The careful handling of air-sensitive reagents and adherence to the detailed protocol will ensure a high yield of the pure, crystalline product, ready for application in a wide array of catalytic transformations.

References

  • Baudry, D., et al. (1984). Isomerisation of allyl ethers catalysed by the cationic iridium complex [Ir (cyclo-octa-1, 5-diene)(PMePh 2) 2] PF 6. A highly stereoselective route to trans-propenyl ethers. Journal of Organometallic Chemistry, 260(2), C47-C50.
  • Crabtree, R. H., & Quirk, J. M. (1982). An Efficient Synthesis of [Ir(cod)Cl]2 and Its Reaction with PMe2Ph to Give FAC-[IrH(PMe2C6H4)(PMe2Ph)3]. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 12(4), 407-413.
  • Semeniuchenko, V., et al. (2009). Highly Efficient Synthesis of (Phosphinodihydrooxazole)-(1,5-cyclooctadiene) Iridium Complexes.
  • PubMed. (2013). Synthesis and characterization of phosphorescent cyclometalated iridium complexes.
  • American Elements. (2024). This compound.
  • Google Patents. (2017). CN106380490A - One-step synthesis method of (1,5-cyclooctadiene)-dichloro iridium dipolymer.
  • Chemistry LibreTexts. (2023). Metal Phosphines.
  • University of Notre Dame. (n.d.). Common Standard Operating Procedure: Quenching of Pyrophoric Materials.
  • Chemistry LibreTexts. (2023). Kinetics and Stereochemistry of Square Planar Reactions.
  • Dalal Institute. (n.d.). Mechanism of Ligand Displacement Reactions in Square Planar Complexes.
  • eGyanKosh. (n.d.). Ligand Substitution in Square Planar Complexes.
  • ResearchGate. (2008). Infrared and 31P-{'H} NMR data.
  • PubMed Central. (2022). Recent Advancement in the Synthesis of Ir-Based Complexes.
  • ResearchGate. (2013). Synthesis, characterization and reactivity of tribenzylphosphine rhodium and iridium complexes.
  • Siyaram, S. B. (1979). Effect of Solvent, Leaving and Entering Ligand on Substitution Rates of Square Planar Complexes of Palladium(II) with 1-(2-Hydroxyphenyl)-3,5-diphenylformazan.
  • Crabtree, R. H., et al. (1982). An Efficient Synthesis of [Ir(cod)Cl]2 and Its Reaction with PMe2Ph to Give FAC-[IrH(PMe2C6H4)(PMe2Ph)3]. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 12(4), 407-413.

Sources

An In-depth Technical Guide to the Mechanism of Iridium-Catalyzed Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Iridium catalysis has become an indispensable tool in modern synthetic chemistry, particularly for the asymmetric hydrogenation of a wide array of unsaturated substrates.[1][2] Its success stems from the unique reactivity of iridium complexes, which can operate through distinct mechanistic manifolds, enabling the reduction of both unfunctionalized and polar functional groups with exceptional efficiency and stereocontrol. This guide provides a detailed exploration of the core mechanisms governing these transformations. We will dissect the critical steps of precatalyst activation, delve into the central dichotomy of inner-sphere and outer-sphere pathways, and examine how ligand architecture and substrate identity dictate the operative catalytic cycle. By synthesizing key findings from experimental and computational studies, this document aims to provide researchers with a robust conceptual framework for understanding, optimizing, and innovating within the field of iridium-catalyzed hydrogenation.

Introduction: The Rise of Iridium in Hydrogenation

While rhodium and ruthenium catalysts have a storied history in asymmetric hydrogenation, their application is often limited to substrates containing a coordinating functional group near the unsaturated bond.[2] The advent of iridium catalysis, particularly with the development of chiral Phosphine-oxazoline (PHOX) ligands, dramatically expanded the substrate scope to include challenging, unfunctionalized olefins.[2] Furthermore, iridium complexes have proven exceptionally effective for the reduction of polar substrates such as imines, ketones, and N-heterocycles, often exhibiting reactivities and selectivities that are complementary or superior to other transition metals.[1][3]

Understanding the underlying mechanisms is paramount for rational catalyst design and reaction optimization.[1] Iridium-catalyzed hydrogenations are broadly categorized by two primary mechanistic paradigms: the inner-sphere and outer-sphere pathways. The choice between these routes is subtly influenced by the substrate's nature, the ligand framework, and the reaction conditions, leading to the remarkable versatility of iridium catalysts.[1][4]

Precatalyst Activation: Generating the Active Species

Most iridium-catalyzed hydrogenations begin with a stable precatalyst that must be activated under the reaction conditions to generate the catalytically competent species. A common starting point is the dimeric complex [Ir(COD)Cl]2 (COD = 1,5-cyclooctadiene), to which a chiral ligand (L*) is added.[1][5]

The activation sequence typically involves:

  • Ligand Substitution: The chiral ligand displaces the chloride bridges to form a monomeric [Ir(COD)(L*)]X complex (where X is a non-coordinating anion like BArF⁻ or PF₆⁻).

  • Hydrogenation of COD: The COD ligand is hydrogenated by H₂ to cyclooctane, liberating coordination sites on the iridium center. This step often requires a base and a hydrogen source (either H₂ or a transfer hydrogenation reagent like isopropanol).[5]

  • Formation of the Active Hydride Species: The resulting solvated iridium complex undergoes oxidative addition of H₂ to form the active iridium(III) dihydride or related hydride species, which enters the catalytic cycle.[6]

The precise structure of the active catalyst is often elusive and highly dependent on the ligand and solvent system, but its formation is a prerequisite for catalysis.[1]

Precatalyst_Activation precatalyst [Ir(COD)Cl]₂ + Chiral Ligand (L) intermediate1 [Ir(COD)(L)]⁺X⁻ precatalyst->intermediate1 Ligand Addition active_catalyst Active Ir(III)-Dihydride Species [Ir(H)₂(L*)(S)₂]⁺ intermediate1->active_catalyst H₂, Solvent (S) - Cyclooctane

Figure 1: General pathway for the activation of a common iridium precatalyst.

The Core Mechanistic Dichotomy

The fundamental distinction in iridium hydrogenation mechanisms lies in whether the substrate binds directly to the metal center.[1][4]

Inner-Sphere Mechanism

In an inner-sphere pathway, the substrate coordinates directly to the iridium ion before any bond-forming steps occur.[1] This mechanism is prevalent for the hydrogenation of non-polar C=C bonds, such as those in unfunctionalized alkenes.[7][8]

Computational studies, particularly on Ir-PHOX systems, strongly support an Ir(III)/Ir(V) catalytic cycle for alkene hydrogenation.[8][9] Key steps in this pathway include:

  • Substrate Coordination: The alkene coordinates to the active Ir(III)-dihydride species.

  • Oxidative Addition: A second molecule of H₂ coordinates and undergoes oxidative addition to the iridium center, forming a transient, high-energy Ir(V)-tetrahydride intermediate.

  • Migratory Insertion: One of the hydride ligands inserts into the coordinated C=C bond, forming an iridium-alkyl intermediate.[8]

  • Reductive Elimination: The newly formed alkyl group combines with a second hydride ligand and is eliminated as the saturated alkane product, regenerating the Ir(III)-dihydride catalyst.[8]

The stereochemistry of the final product is determined by the facial selectivity of the alkene coordination and the subsequent migratory insertion step, which is rigidly controlled by the chiral ligand environment.[8][10]

Inner_Sphere_Mechanism IrIII_H2 Ir(III)-(H)₂ IrV_H4_Alkene Ir(V)-(H)₄(Alkene) IrIII_H2->IrV_H4_Alkene + Alkene + H₂ IrV_H3_Alkyl Ir(V)-(H)₃(Alkyl) IrV_H4_Alkene->IrV_H3_Alkyl Migratory Insertion IrV_H3_Alkyl->IrIII_H2 Reductive Elimination - Alkane Outer_Sphere_Mechanism IrH2 [Ir(III)(H)₂(L)]⁺ Protonation Proton Transfer IrH2->Protonation + Substrate HydrideTransfer Hydride Transfer (Stereodetermining Step) ActivatedSubstrate Substrate-H⁺ Protonation->ActivatedSubstrate ActivatedSubstrate->HydrideTransfer + [Ir(III)(H)(L*)] ProductRelease Product HydrideTransfer->ProductRelease Ir_species [Ir(I)(L)]⁺ HydrideTransfer->Ir_species Regeneration H₂ Oxidative Addition Regeneration->IrH2 Ir_species->Regeneration

Figure 3: Stepwise outer-sphere pathway for the hydrogenation of a polar substrate.

Substrate-Dependent Mechanistic Nuances

Substrate ClassPredominant MechanismKey Features & RationaleRepresentative Ligands
Unfunctionalized Alkenes Inner-Sphere (Ir(III)/Ir(V)) Non-polar C=C bond requires direct coordination for activation. Stereochemistry is dictated by rigid substrate-ligand interactions in the inner sphere. [8]PHOX, Crabtree's Catalyst
Imines & Ketones Outer-Sphere The polar C=N or C=O bond and the presence of lone pairs allow for hydrogen bonding and protonation, favoring a non-coordinative pathway. [1][7]P,N Ligands, N,N Ligands
N-Heterocycles (e.g., Quinolines) Outer-Sphere (Stepwise) The basic nitrogen atom acts as a proton acceptor, initiating the ionic hydrogenation sequence. Substrate activation via protonation is often crucial. [3][11]P,P (e.g., SegPhos), N,P Ligands
Enamides Inner-Sphere The amide group can act as a coordinating director, favoring an inner-sphere pathway similar to classic Rh and Ru systems. The substrate binds in a bidentate manner. [10]MaxPHOX (P-stereogenic P,N)

Catalyst Deactivation Pathways

A practical consideration in applying these catalysts is their stability. A common deactivation route for Ir-N,P dihydride species, especially in non-coordinating solvents, is the irreversible aggregation to form inactive iridium hydride trimers, such as [Ir₃(μ₃-H)H₆(N,P)₃][BArF]₂. [7]Understanding and suppressing these pathways, for example by using coordinating solvents or additives that stabilize the active monomeric species, is crucial for achieving high catalyst turnover numbers. [7]

Experimental Protocol: Asymmetric Transfer Hydrogenation of a Quinoline

This protocol is representative of a typical outer-sphere hydrogenation of an N-heterocycle using a hydrogen donor.

Objective: To synthesize (S)-1,2,3,4-tetrahydroquinaldine from quinaldine.

Materials:

  • Iridium precatalyst: [CpIrCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • Chiral Ligand: (1S,2S)-(+)-N-p-Tosuenesulfonyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Hydrogen Source: Formic acid (HCOOH)

  • Base/Co-catalyst: Sodium formate (HCOONa) or Triethylamine (Et₃N)

  • Substrate: 2-methylquinoline (quinaldine)

  • Solvent: Methanol/Water mixture (e.g., 1:1) [12]* Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, combine [Cp*IrCl₂]₂ (0.0025 mmol, 0.5 mol%) and the chiral ligand (S,S)-TsDPEN (0.0055 mmol, 1.1 mol%).

  • Add the solvent mixture (e.g., 2.0 mL of MeOH/H₂O 1:1) and stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup: To the catalyst solution, add the substrate, 2-methylquinoline (0.5 mmol, 1.0 equiv).

  • Add the hydrogen source mixture, typically a pre-mixed solution of formic acid (2.5 mmol, 5.0 equiv) and sodium formate (1.0 mmol, 2.0 equiv). [12]The use of a formate salt helps to maintain a suitable pH.

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring. [12]6. Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of aliquots.

  • Workup and Isolation: Upon completion, cool the reaction to room temperature. Quench with a saturated NaHCO₃ solution and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the chiral tetrahydroquinoline.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC analysis.

Conclusion and Future Outlook

The mechanistic framework of iridium-catalyzed hydrogenation is a tale of two distinct but complementary pathways. The inner-sphere mechanism provides a robust route for the stereocontrolled reduction of non-polar olefins, while the outer-sphere mechanism offers unparalleled efficiency for polar substrates through ionic or bifunctional hydrogen transfer. The choice of ligand is the primary tool for chemists to not only induce asymmetry but also to influence the fundamental catalytic cycle.

Future research will likely focus on developing catalysts that can merge these mechanistic features, enabling the reduction of complex polyfunctional molecules with multiple stereocenters in a single step. [7]The continued synergy between detailed experimental probes and high-level computational studies will be essential in unraveling more subtle mechanistic features, predicting catalyst performance, and designing the next generation of highly active and selective iridium hydrogenation catalysts.

References

  • Mwansa, J. M., & Page, M. I. (2019). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction.
  • Jans, A., & Minnaard, A. J. (2022). Stereoselective Iridium-N,P-Catalyzed Double Hydrogenation of Conjugated Enones to Saturated Alcohols. Journal of the American Chemical Society.
  • Hopmann, K. H., & Bayer, A. (2011). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics.
  • Goldberg, K. I., et al. (n.d.). Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals. PubMed Central.
  • Li, Y., et al. (2021).
  • Gu, L., et al. (2016). Highly Enantioselective Iridium‐Catalyzed Hydrogenation of Cyclic Enamides.
  • Mercs, L., & Peters, R. (2022). Visible-Light-Driven, Iridium-Catalyzed Hydrogen Atom Transfer: Mechanistic Studies, Identification of Intermediates, and Catalyst Improvements. Journal of the American Chemical Society Au.
  • Zhou, Q.-L., et al. (2024).
  • Pfaltz, A. (2003). Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Accounts of Chemical Research.
  • Das, S., et al. (2021). Iridium Azocarboxamide Complexes: Variable Coordination Modes, C–H Activation, Transfer Hydrogenation Catalysis, and Mechanistic Insights. Inorganic Chemistry. [Link]
  • Dobereiner, G. E., et al. (2011). Iridium-Catalyzed Hydrogenation of N-Heterocyclic Compounds under Mild Conditions by an Outer-Sphere Pathway. Journal of the American Chemical Society.
  • Williams, J. M. J. (2014). Iridium-Catalyzed Hydrogen Transfer Reactions.
  • Samec, J. S. M., et al. (2019). Mechanism of Ir-catalyzed hydrogenation: A theoretical view.
  • Mercs, L., & Peters, R. (2022).
  • Balcells, D. (2013). Inner- and Outer-Sphere Hydrogenation Mechanisms: A Computational Perspective.
  • Eisenstein, O., & Crabtree, R. H. (2013). Outer sphere hydrogenation catalysis. Chemical Society Reviews. [Link]
  • Esteruelas, M. A., et al. (2023). IrI(η4-diene) precatalyst activation by strong bases: formation of an anionic IrIII tetrahydride. Dalton Transactions.
  • Hopmann, K. H., & Bayer, A. (2011). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study.

Sources

Navigating the Solution Chemistry of [Ir(cod)(PMePh₂)₂]PF₆: A Technical Guide to Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development and catalysis, understanding the solubility of organometallic complexes is a cornerstone of successful experimental design. The cationic iridium(I) complex, (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate, or [Ir(cod)(PMePh₂)₂]PF₆, is a versatile and air-stable catalyst frequently employed in a range of organic transformations, including hydrogenation and isomerization reactions.[1][2][3] Its efficacy in these applications is intrinsically linked to its behavior in solution. This in-depth technical guide provides a comprehensive overview of the solubility of [Ir(cod)(PMePh₂)₂]PF₆ in common organic solvents, explores the underlying chemical principles governing its solubility, and offers detailed protocols for its experimental determination.

Physicochemical Properties of [Ir(cod)(PMePh₂)₂]PF₆

A foundational understanding of the molecule's properties is essential to comprehending its solubility.

PropertyValue
Chemical Formula C₃₄H₃₈F₆IrP₃
Molecular Weight 845.79 g/mol [2]
Appearance Red crystalline powder[1][4]
Melting Point 224 °C (decomposition)[1][2]
Structure Cationic iridium(I) center with a hexafluorophosphate (PF₆⁻) counter-anion.

The ionic nature of this complex, arising from the cationic iridium center and the non-coordinating hexafluorophosphate anion, is a primary determinant of its solubility characteristics.

Solubility Profile of [Ir(cod)(PMePh₂)₂]PF₆ in Organic Solvents

While precise quantitative solubility data for [Ir(cod)(PMePh₂)₂]PF₆ is not extensively published, a qualitative and semi-quantitative understanding can be established from supplier information and analogous compounds. The solubility is a direct consequence of the "like dissolves like" principle, where the polarity of the solvent and solute are key.

SolventPolarity IndexExpected SolubilityRationale & Observations
Dichloromethane (CH₂Cl₂) 3.1Soluble A polar aprotic solvent capable of stabilizing the cationic iridium complex. Chemical suppliers explicitly state its solubility in CH₂Cl₂.[1]
Acetone (C₃H₆O) 5.1Soluble A polar aprotic solvent with a high dipole moment, effectively solvating the ionic components of the complex.[1]
Tetrahydrofuran (THF) 4.0Soluble to Moderately Soluble A polar aprotic solvent commonly used for reactions involving this catalyst, indicating sufficient solubility for catalytic applications.[1][3]
Acetonitrile (CH₃CN) 5.8Likely Soluble A highly polar aprotic solvent, expected to readily dissolve the ionic complex.
Dimethyl Sulfoxide (DMSO) 7.2Likely Soluble A highly polar aprotic solvent known for its excellent ability to dissolve a wide range of salts.
Ethanol (C₂H₅OH) 4.3Slightly Soluble to Sparingly Soluble A polar protic solvent. While polar, the potential for hydrogen bonding with the solvent may be less favorable for this complex compared to aprotic polar solvents.
Methanol (CH₃OH) 5.1Slightly Soluble to Sparingly Soluble Similar to ethanol, a polar protic solvent where solubility is expected but may be limited.
Diethyl Ether (Et₂O) 2.8Insoluble A nonpolar solvent, incapable of effectively solvating the charged iridium complex and its counter-anion. This is confirmed by chemical suppliers.[1]
Hexanes (C₆H₁₄) 0.1Insoluble A nonpolar hydrocarbon solvent that will not dissolve the ionic complex. This is confirmed by chemical suppliers.[1]
Toluene (C₇H₈) 2.4Sparingly Soluble to Insoluble A nonpolar aromatic solvent with low polarity, unlikely to dissolve the complex to a significant extent.
Water (H₂O) 10.2Insoluble Despite its high polarity, the large organic ligands (COD and PMePh₂) render the complex too hydrophobic to dissolve in water.[1]

Factors Influencing the Solubility of [Ir(cod)(PMePh₂)₂]PF₆

The solubility of this iridium complex is a delicate interplay of several factors. Understanding these allows for rational solvent selection and troubleshooting of experimental setups.

Caption: Key factors influencing the solubility of the iridium complex.

  • Cationic Nature of the Complex : The positive charge on the iridium center is the most significant factor. This ionic character necessitates polar solvents that can stabilize the charged species through dipole-ion interactions. Nonpolar solvents lack this ability, leading to insolubility.

  • Ligand Sphere : The 1,5-cyclooctadiene (COD) and methyldiphenylphosphine (PMePh₂) ligands are bulky and largely nonpolar. While the overall complex is ionic, the organic nature of these ligands contributes to its solubility in chlorinated solvents like dichloromethane and limits its solubility in highly protic solvents like water.

  • The Hexafluorophosphate (PF₆⁻) Counter-Anion : PF₆⁻ is a large, non-coordinating anion. Its size and charge delocalization mean that the lattice energy of the solid complex is not excessively high, allowing it to be overcome by the solvation energy in suitable polar solvents.

  • Solvent Polarity and Dielectric Constant : Solvents with a higher dielectric constant are more effective at shielding the positive and negative ions from each other, promoting dissolution. This is why polar aprotic solvents like acetone and dichloromethane are effective.

  • Temperature : The dissolution of most solids is an endothermic process. Therefore, for [Ir(cod)(PMePh₂)₂]PF₆, an increase in temperature will generally lead to an increase in solubility. However, it is crucial to consider the thermal stability of the complex in the chosen solvent, as prolonged heating can lead to decomposition.

  • Purity of the Complex and Solvent : Impurities in the solid complex can affect its crystal lattice and, consequently, its solubility. Similarly, the presence of water or other impurities in the solvent can drastically alter the solubility profile, especially for air- and moisture-sensitive organometallic compounds.

Experimental Protocol for Determining Solubility

For applications requiring precise concentrations, a standardized experimental protocol to determine the solubility of [Ir(cod)(PMePh₂)₂]PF₆ is essential. The following gravimetric method is a reliable approach.

SolubilityProtocol start Start prep Prepare Saturated Solution (Add excess complex to solvent) start->prep equilibrate Equilibrate (Stir/sonicate at constant temp.) prep->equilibrate separate Separate Solid & Liquid (Centrifuge/filter) equilibrate->separate aliquot Take a Known Volume of the Supernatant separate->aliquot evaporate Evaporate Solvent (Under vacuum/inert gas) aliquot->evaporate weigh Weigh the Residual Solid evaporate->weigh calculate Calculate Solubility (mg/mL or mol/L) weigh->calculate end End calculate->end

Caption: Workflow for the gravimetric determination of solubility.

Materials:

  • [Ir(cod)(PMePh₂)₂]PF₆

  • High-purity organic solvents (anhydrous grade recommended)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with airtight caps

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars or a sonicator

  • Centrifuge

  • Syringe filters (PTFE, 0.2 µm)

  • Inert atmosphere glovebox or Schlenk line (optional, but recommended for high accuracy)

Procedure:

  • Preparation of a Saturated Solution :

    • To a tared vial, add a known volume of the chosen solvent (e.g., 5.00 mL).

    • Add an excess of [Ir(cod)(PMePh₂)₂]PF₆ to the solvent. "Excess" means that a visible amount of undissolved solid remains.

    • Seal the vial tightly.

  • Equilibration :

    • Place the vial on a magnetic stirrer or in a sonicator.

    • Allow the mixture to equilibrate for a set period (e.g., 24 hours) at a constant temperature (e.g., 25 °C). This ensures that the solvent is fully saturated with the complex.

  • Separation of Solid and Liquid Phases :

    • After equilibration, allow the undissolved solid to settle.

    • For more complete separation, centrifuge the vial at a moderate speed (e.g., 3000 rpm for 10 minutes).

  • Sampling of the Supernatant :

    • Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette or syringe. To avoid disturbing the solid, it is advisable to use a syringe filter.

  • Solvent Evaporation :

    • Transfer the aliquot of the supernatant to a pre-weighed vial.

    • Remove the solvent under a gentle stream of inert gas (nitrogen or argon) or by using a rotary evaporator. Ensure complete removal of the solvent.

  • Gravimetric Analysis :

    • Once the solvent is fully evaporated, place the vial under high vacuum for a short period to remove any residual solvent.

    • Weigh the vial containing the dried residue of the complex.

  • Calculation :

    • Calculate the mass of the dissolved complex by subtracting the initial weight of the empty vial from the final weight.

    • The solubility can then be expressed in mg/mL or converted to molarity (mol/L) using the molecular weight of the complex.

Self-Validation and Trustworthiness:

  • Repeat the experiment at least three times to ensure reproducibility.

  • Visually confirm the presence of undissolved solid before taking the supernatant to ensure the solution is indeed saturated.

  • Ensure the temperature is strictly controlled throughout the experiment, as solubility is temperature-dependent.

Conclusion

[Ir(cod)(PMePh₂)₂]PF₆ is a valuable cationic iridium catalyst whose utility is fundamentally governed by its solubility in organic media. Its ionic nature dictates a preference for polar aprotic solvents such as dichloromethane and acetone, while it remains insoluble in nonpolar solvents like hexanes and diethyl ether. For researchers in catalysis and drug development, a thorough understanding of these solubility characteristics, the factors that influence them, and the methods for their precise determination is paramount for designing robust, reproducible, and efficient chemical processes.

References

Sources

An In-depth Technical Guide to ¹H and ³¹P NMR Characterization of Iridium Phosphine Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of NMR in Iridium Chemistry

Iridium phosphine complexes are at the forefront of catalysis, finding applications in processes ranging from hydrogenation and hydroformylation to C-H activation and asymmetric synthesis.[1][2] The precise three-dimensional arrangement of ligands around the iridium center, as well as the electronic properties of the complex, are paramount to its reactivity and catalytic efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating these structural and electronic details in solution.[3]

This guide provides an in-depth exploration of the principles and practical applications of ¹H and ³¹P NMR spectroscopy for the characterization of iridium phosphine complexes. We will delve into the interpretation of chemical shifts, coupling constants, and advanced NMR techniques, offering field-proven insights to guide researchers in their synthetic and mechanistic studies.

Part 1: Proton (¹H) NMR Spectroscopy: A Window into the Ligand Sphere

While the organic ligands attached to the phosphine and other moieties in the complex provide a wealth of information in the typical 0-10 ppm region of the ¹H NMR spectrum, the most diagnostic signals for iridium phosphine complexes often lie in the upfield region, where metal hydrides resonate.

The Hydride Region: A Telltale Signature

Iridium hydrides are key intermediates in many catalytic cycles. Their protons are significantly shielded by the metal's d-electrons, causing their resonances to appear at unusually high field, typically between 0 and -40 ppm relative to tetramethylsilane (TMS).[4] The exact chemical shift is sensitive to the nature of the other ligands in the coordination sphere, particularly the trans ligand.

For instance, in the complex [Ir(H)₂(NCMe)₂(IMes)(PPh₃)]BF₄, the two hydride ligands appear as a doublet at -21.45 ppm in CDCl₃ due to coupling with the phosphorus atom of the triphenylphosphine (PPh₃) ligand.[5] The multiplicity of the hydride signal provides crucial information about the number and arrangement of phosphine ligands.

Deciphering Phosphorus-Proton (J-P-H) Coupling

The through-bond scalar coupling between phosphorus-31 (³¹P) and a proton (¹H) provides invaluable structural information. The magnitude of the coupling constant (JP-H) is dependent on the number of bonds separating the two nuclei and their dihedral angle.

  • Two-bond coupling (²JP-H): This is commonly observed between a phosphorus atom and a hydride ligand. The magnitude of ²JP-H is highly dependent on the geometry. For hydrides cis to a phosphine ligand, the coupling constant is typically in the range of 15-30 Hz. For hydrides trans to a phosphine, the coupling is significantly larger, often exceeding 100 Hz.[6] For example, the hydride region of [IrH(COD)(PMe₃)₃][PF₆]₂ shows a doublet of triplets, with a large trans coupling of 95.1 Hz and a smaller cis coupling of 16.2 Hz.[6]

  • Three-bond coupling (³JP-H): This coupling is observed between the phosphorus atom and protons on the phosphine ligand's substituents (e.g., the methyl protons in a trimethylphosphine ligand). These values are typically smaller, in the range of 5-10 Hz.[7]

The coupling patterns observed in the hydride region can therefore be used to determine the stereochemistry of the complex.[4]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
  • Sample Preparation: Dissolve approximately 5-10 mg of the iridium complex in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂) in an NMR tube. Ensure the solvent is free of impurities that may interfere with the spectral analysis.[8]

  • Instrument Setup:

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Set the spectral width to cover a range from approximately -25 ppm to 15 ppm to ensure both the hydride and ligand regions are observed.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, particularly for the often broad hydride signals.

    • The relaxation delay should be set to at least 1.3 times the longest T₁ of the protons of interest to ensure accurate integration.

Part 2: Phosphorus-31 (³¹P) NMR Spectroscopy: Probing the Metal-Ligand Interface

³¹P NMR spectroscopy is a powerful technique for directly observing the phosphorus atoms in phosphine ligands.[9] With a natural abundance of 100% and a high gyromagnetic ratio, ³¹P is a sensitive nucleus for NMR studies.[10]

Chemical Shifts: A Reflection of the Electronic Environment

The chemical shift of a phosphorus nucleus is highly sensitive to its electronic environment. Upon coordination to a metal center like iridium, the ³¹P chemical shift of a phosphine ligand typically moves downfield compared to the free ligand. This "coordination chemical shift" provides information about the nature of the metal-phosphine bond.

The chemical shifts in ³¹P NMR are reported relative to an external standard of 85% H₃PO₄.[9] For example, in the complex [Ir(H)₂(NCMe)₂(IMes)(PCy₃)]BF₄, the ³¹P{¹H} NMR spectrum in methanol-d₄ shows a single resonance at 18.24 ppm for the tricyclohexylphosphine (PCy₃) ligand.[5]

Phosphorus-Phosphorus (J-P-P) Coupling: Unraveling Multi-phosphine Systems

In complexes containing more than one phosphine ligand, spin-spin coupling between the phosphorus nuclei can be observed. The magnitude of the two-bond coupling constant (²JP-P) is dependent on the relative orientation of the phosphine ligands.

  • Cis-coupling: For two phosphine ligands that are cis to each other, the ²JP-P coupling is typically in the range of 10-40 Hz.

  • Trans-coupling: For two phosphine ligands that are trans to each other, the ²JP-P coupling is generally larger, often in the range of 100-400 Hz.

For instance, the ³¹P{¹H} NMR spectrum of a complex with two inequivalent, mutually cis phosphine ligands will show two doublets. A complex with two inequivalent, mutually trans phosphine ligands will also show two doublets, but with a much larger coupling constant.

Experimental Protocol: Acquiring a Proton-Decoupled ³¹P NMR Spectrum
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup:

    • Switch the probe to the ³¹P frequency.

    • Tune and match the probe.

    • Shim the magnetic field.

  • Acquisition Parameters:

    • A wider spectral width is typically required for ³¹P NMR, often from -100 ppm to 200 ppm.

    • Proton decoupling is almost always employed to simplify the spectrum by removing P-H couplings, resulting in a single sharp peak for each unique phosphorus environment.[7]

    • Inverse-gated decoupling should be used if quantitative information is desired to suppress the Nuclear Overhauser Effect (NOE).[7]

Part 3: Advanced NMR Techniques and Data Interpretation

For more complex structures, one-dimensional NMR spectra may not be sufficient for a complete assignment. Two-dimensional (2D) NMR techniques can be employed to establish connectivity between different nuclei.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

  • HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Correlates protons with directly attached heteronuclei, such as ¹³C or ³¹P.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons with heteronuclei over two or three bonds, which is particularly useful for assigning quaternary carbons and establishing long-range connectivity.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies nuclei that are close in space, providing through-space correlations that are crucial for determining stereochemistry.[11]

Data Summary Table

The following table summarizes typical NMR parameters for selected iridium phosphine hydride complexes.

ComplexSolvent¹H Hydride Chemical Shift (δ, ppm)JP-H (Hz)³¹P Chemical Shift (δ, ppm)Reference
[Ir(H)₂(NCMe)₂(IMes)(PPh₃)]BF₄CDCl₃-21.45 (d)17.2718.96[5]
[Ir(H)₂(NCMe)₂(IMes)(PCy₃)]BF₄methanol-d₄-22.24 (d)18.718.24[5]
[IrH(COD)(PMe₃)₃][PF₆]₂D₂O-10.5 (dt)trans: 95.1, cis: 16.2-46.1 (d), -62.4 (t)[6]
IrHCl₂(P(CH(CH₃)₂)₃)₂toluene-d₈-11.18

d = doublet, t = triplet, dt = doublet of triplets

Visualization of NMR Characterization Workflow

The following diagram illustrates the logical workflow for the NMR characterization of a newly synthesized iridium phosphine complex.

NMR_Workflow cluster_synthesis Synthesis & Isolation cluster_nmr NMR Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesize Iridium Phosphine Complex H1_NMR Acquire ¹H NMR Spectrum Synthesis->H1_NMR Initial Characterization P31_NMR Acquire ³¹P{¹H} NMR Spectrum Synthesis->P31_NMR Interpret_H1 Analyze ¹H Chemical Shifts & Coupling Patterns H1_NMR->Interpret_H1 Interpret_P31 Analyze ³¹P Chemical Shifts & Coupling Patterns P31_NMR->Interpret_P31 TwoD_NMR Advanced 2D NMR (COSY, HSQC, HMBC, NOESY) Correlate_2D Correlate Data from 2D Spectra TwoD_NMR->Correlate_2D Interpret_H1->TwoD_NMR If structure is ambiguous Structure Propose/Confirm Structure Interpret_H1->Structure Interpret_P31->TwoD_NMR If structure is ambiguous Interpret_P31->Structure Correlate_2D->Structure

Caption: Workflow for the NMR characterization of iridium phosphine complexes.

Conclusion: A Synergistic Approach to Structural Elucidation

The combination of ¹H and ³¹P NMR spectroscopy provides a powerful and synergistic approach to the characterization of iridium phosphine complexes. By carefully analyzing chemical shifts and coupling constants, and by employing advanced 2D NMR techniques when necessary, researchers can gain detailed insights into the structure, stereochemistry, and electronic properties of these important catalytic species. This detailed understanding is crucial for the rational design of new catalysts and the optimization of existing catalytic systems.

References

  • Gutmann, T., Alkhagani, S., Rothermel, N., Breitzke, H., Limbach, H.-H., & Buntkowsky, G. (2017). 31P-Solid-State NMR Characterization and Catalytic Hydrogenation Tests of Novel heterogenized Iridium-Catalysts. Freie Universität Berlin. [Link]
  • Gutmann, T., Alkhagani, S., Rothermel, N., Breitzke, H., Limbach, H.-H., & Buntkowsky, G. (2017).
  • Duckett, S. B., & Sleigh, C. J. (1999). Structure and dynamics in metal phosphine complexes using advanced NMR studies with para-hydrogen induced polarisation. Journal of the Chemical Society, Dalton Transactions, (9), 1429-1435. [Link]
  • Ilich, J., & Duckett, S. B. (2013). Iridium(III) Hydrido N-Heterocyclic Carbene–Phosphine Complexes as Catalysts in Magnetization Transfer Reactions. Inorganic Chemistry, 52(23), 13566-13576. [Link]
  • LibreTexts. (2023). 13.7: Characterization of Organometallic Complexes. Chemistry LibreTexts. [Link]
  • Ilich, J., & Duckett, S. B. (2018). Iridium trihydride and tetrahydride complexes and their role in catalytic polarisation transfer from parahydrogen to pyruvate. Dalton Transactions, 47(1), 123-132. [Link]
  • Lin, T.-P., & Cundari, T. R. (2014). Two-Site O–H Addition to an Iridium Complex Featuring a Nonspectator Tricoordinate Phosphorus Ligand. Inorganic Chemistry, 53(1), 449-457. [Link]
  • Pregosin, P. S. (2012). NMR in Organometallic Chemistry. Wiley-VCH. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
  • Bakhmutov, V. I., Vorontsov, E. V., & Vymenits, A. B. (1993). NMR spectra and the products of interaction of iridium monohydrides IrHCl₂(L)₂ (L= P(CH(CH₃)₂)₃ and P(c-C₆H₁₁)₃) with molecular hydrogen. Inorganica Chimica Acta, 205(1), 115-119. [Link]
  • Merola, J. S. (1989). The Synthesis, Characterization, and Reactivity of Some Ir(III)
  • Pregosin, P. S. (2012). NMR in Organometallic Chemistry. Wiley. [Link]
  • Brookhart, M., & Goldman, A. S. (2009). Synthesis and Characterization of Iridium(I) and Iridium(III) Complexes Containing Dialkylbiphenylphosphines. Organometallics, 28(15), 4509-4518. [Link]
  • Dutta, A., & Bhaumik, A. (2020). Phosphine-assisted synthesis of a nanostructured iridium catalyst for acceptorless dehydrogenation of alcohols and chemoselective hydrogenation of nitroarenes. Dalton Transactions, 49(4), 1143-1151. [Link]
  • Berger, S., Braun, S., & Kalinowski, H.-O. (1996). Advanced Applications of NMR to Organometallic Chemistry. Wiley-VCH. [Link]
  • Semproni, S. P., & Chirik, P. J. (2016). Using JPP to Identify Ni Bidentate Phosphine Complexes In Situ. Organometallics, 35(11), 1886-1893. [Link]
  • O'Reilly, M. E., & Cundari, T. R. (2018). Iridium Complexes of a Bis(N-pyrrolyl)boryl/Bis(phosphine) PBP Pincer Ligand. Inorganic Chemistry, 57(17), 10796-10804. [Link]
  • Kumar, A., & Singh, A. (2018). New 'Aggregation Induced Emission (AIE)' Active Cyclometalated Iridium(III) Based Fluorescent Sensors: High Sensitivity for Mercury(II) Ions. Dalton Transactions, 47(1), 133-142. [Link]
  • Schurko, R. W. (2020). 99Ru Solid-State NMR Spectroscopy of Organometallic Compounds: Linking NMR Parameters with Metal-Ligand Bonding. Journal of the American Chemical Society, 142(25), 11135-11149. [Link]
  • Berger, S., Braun, S., & Kalinowski, H.-O. (1996). Advanced applications of NMR to organometallic chemistry. Semantic Scholar. [Link]
  • NPTEL IIT Bombay. (2022, February 9). Week 4 : Lecture 17 : Monitoring reaction through 31P NMR Spectroscopy [Video]. YouTube. [Link]
  • Mather, G. G., & Pidcock, A. (1973). Correlation of nuclear magnetic resonance coupling constants with transition metal–ligand bond lengths in tertiary phosphine complexes. Journal of the Chemical Society, Dalton Transactions, (6), 560-562. [Link]
  • University of Ottawa. (n.d.). 31 Phosphorus NMR. [Link]
  • JEOL. (n.d.). NM230005E. [Link]
  • Akram, M. (2016, April 29). 31-P NMR SPECTROSCOPY. SlideShare. [Link]
  • NPTEL IIT Bombay. (2022, January 25). Week 2 : Lecture 10 : Introduction to 31P NMR Spectroscopy [Video]. YouTube. [Link]

Sources

Mastering the Milieu: A Technical Guide to the Air and Moisture Sensitivity of Iridium(I) Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Iridium(I) catalysts are indispensable tools in modern synthetic chemistry, enabling a vast array of powerful transformations from C-H activation to asymmetric hydrogenation. However, the very electronic properties that make these d8 complexes so reactive also render them exquisitely sensitive to their environment. Exposure to atmospheric oxygen and moisture can lead to rapid deactivation, compromising catalytic efficiency, irreproducibility of results, and ultimately, the viability of a synthetic route. This guide provides an in-depth exploration of the air and moisture sensitivity of iridium(I) catalysts, offering not just protocols but a foundational understanding of the principles governing their stability and handling.

The Vulnerable Heart of Catalysis: Understanding Iridium(I) Sensitivity

The reactivity of iridium(I) catalysts stems from their coordinatively unsaturated and electron-rich nature. This makes them susceptible to oxidative addition, a fundamental reaction in organometallic chemistry where the metal center's oxidation state increases by two.[1][2][3] Both oxygen (O₂) and water (H₂O) can act as substrates for this process, leading to the formation of inactive iridium(III) species.

The Oxygen Menace: Formation of Peroxo and Oxo Species

Molecular oxygen, a diradical, readily reacts with 16-electron iridium(I) complexes in a concerted oxidative addition to form iridium(III)-peroxo species. These can often undergo further reactions, leading to the formation of stable and catalytically inactive iridium(III)-oxo complexes. This degradation pathway is a primary reason for the need for stringent air-free techniques when handling these catalysts.[4][5][6]

The Subtle Sabotage of Moisture: Hydrolysis and Hydroxide Formation

Water can oxidatively add across the O-H bond to iridium(I) centers, yielding iridium(III) hydride hydroxide complexes.[7][8][9] The presence of even trace amounts of moisture in solvents or reagents can lead to the formation of these and other hydrolyzed species, which can alter the catalytic activity or completely inhibit the desired transformation.[5][10] The hydrolysis of iridium complexes can be a complex process, with the potential for various iridium hydroxide and oxide species to form.[11]

The Fortress of Inertness: Essential Laboratory Techniques

To mitigate the detrimental effects of air and moisture, all manipulations of iridium(I) catalysts must be performed under an inert atmosphere.[4][12] The two most common methods for achieving this are the use of a glovebox and a Schlenk line.

The Glovebox: A Controlled Environment

A glovebox is a sealed container filled with a high-purity inert gas, typically argon or nitrogen, where oxygen and moisture levels are maintained at parts-per-million (ppm) levels or lower.[12][13] This provides an ideal environment for the storage, weighing, and preparation of solutions of air-sensitive compounds.[13][14]

Experimental Protocol: Weighing an Iridium(I) Catalyst in a Glovebox

  • Preparation: Ensure the glovebox atmosphere is stable with O₂ and H₂O levels below 1 ppm. Bring all necessary items (spatulas, weigh boats, vials, and a balance) into the glovebox via the antechamber.

  • Acclimatization: Allow all items to sit inside the glovebox for at least 30 minutes to ensure any adsorbed atmospheric gases are removed.

  • Tare: Place a clean, dry weigh boat on the balance and tare it.

  • Transfer: Carefully open the container of the iridium(I) catalyst. Using a clean spatula, transfer the desired amount of the solid to the weigh boat.

  • Record and Seal: Record the mass. Immediately and securely seal the catalyst container. Transfer the weighed catalyst to a pre-labeled vial and seal it.

  • Cleanup: Clean the spatula and the balance area within the glovebox to prevent cross-contamination.

The Schlenk Line: Versatility for Reactions and Transfers

A Schlenk line is a dual-manifold apparatus that allows for the manipulation of air-sensitive compounds under vacuum or a positive pressure of inert gas.[5][6][12] This technique is particularly useful for carrying out reactions, solvent transfers, and filtrations under an inert atmosphere.

Experimental Protocol: Setting up a Reaction using a Schlenk Line

  • Glassware Preparation: All glassware, including the reaction flask, stir bar, and condenser, must be thoroughly dried in an oven (typically at >120 °C) for several hours to remove adsorbed water.[6][15][16]

  • Assembly and Purging: Assemble the hot glassware and immediately connect it to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas (argon or nitrogen). This "purge-and-refill" cycle should be repeated at least three times to ensure a completely inert atmosphere.[6]

  • Solvent Transfer: Anhydrous, degassed solvents are crucial.[5][10] Transfer the solvent to the reaction flask via a cannula or a gas-tight syringe under a positive pressure of inert gas.

  • Reagent Addition: Add stable reagents directly to the flask. Air-sensitive solids can be added via a solid addition tube under a positive flow of inert gas. Air-sensitive liquids or solutions are typically transferred using a gas-tight syringe.[5][15]

Purity is Paramount: Solvent and Reagent Preparation

The purity of solvents and reagents is a critical, yet often overlooked, factor in successful catalysis with air-sensitive iridium(I) complexes.[4][5] Commercially available "anhydrous" solvents often contain unacceptable levels of water and dissolved oxygen for sensitive applications.

Solvent Purification

For highly sensitive applications, solvents should be purified and dried using a solvent purification system (SPS) or by distillation from an appropriate drying agent.[10] An SPS passes the solvent through columns of activated alumina and a supported copper catalyst to remove water and oxygen, respectively.[10]

Table 1: Common Drying Agents for Solvents

Drying AgentSuitable SolventsUnsuitable Solvents
Sodium/Benzophenone Ethers (THF, Diethyl Ether), Hydrocarbons (Toluene, Hexane)Halogenated solvents, Ketones, Esters
Calcium Hydride (CaH₂) Amines, Ethers, Hydrocarbons, DichloromethaneAlcohols, Acids
Molecular Sieves (3Å or 4Å) Most common organic solvents (after pre-drying)---
Phosphorus Pentoxide (P₄O₁₀) Hydrocarbons, Ethers, AcetonitrileAlcohols, Amines, Ketones

This table provides a general guideline. Always consult a reliable reference for specific solvent/drying agent compatibility.[17]

Degassing Solvents

To remove dissolved oxygen, solvents must be degassed. Common methods include:

  • Freeze-Pump-Thaw: The solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases from the headspace, and then the solvent is thawed. This cycle is repeated three times for maximum efficiency.[10][18]

  • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (typically 30-60 minutes) can effectively displace dissolved oxygen.

Visualizing the Process: Workflows and Mechanisms

Logical Workflow for Handling Air-Sensitive Catalysts

G cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_reaction Reaction Setup Oven-Dry Glassware Oven-Dry Glassware Assemble Glassware (Schlenk Line) Assemble Glassware (Schlenk Line) Oven-Dry Glassware->Assemble Glassware (Schlenk Line) Purify & Degas Solvents Purify & Degas Solvents Transfer Solvent Transfer Solvent Purify & Degas Solvents->Transfer Solvent Weigh Catalyst (Glovebox) Weigh Catalyst (Glovebox) Add Catalyst & Reagents Add Catalyst & Reagents Weigh Catalyst (Glovebox)->Add Catalyst & Reagents Assemble Glassware (Schlenk Line)->Transfer Solvent Transfer Solvent->Add Catalyst & Reagents Run Reaction Run Reaction Add Catalyst & Reagents->Run Reaction

Caption: Workflow for handling air-sensitive iridium(I) catalysts.

Mechanism of Oxidative Deactivation

G Ir(I) Ir(I) Ir(III)-peroxo Ir(III)-peroxo Ir(I)->Ir(III)-peroxo + O₂ (Oxidative Addition) Inactive Ir(III)-oxo Inactive Ir(III)-oxo Ir(III)-peroxo->Inactive Ir(III)-oxo Further Reaction

Caption: Deactivation of an Iridium(I) catalyst by oxygen.

Troubleshooting and Catalyst Reactivation

Despite the best precautions, catalyst deactivation can still occur. If a reaction catalyzed by an iridium(I) complex is sluggish or fails, consider the following:

  • Re-evaluate Inert Atmosphere Technique: Ensure all connections are secure and that the inert gas supply is of high purity.

  • Solvent and Reagent Purity: Test solvents for water content using a Karl Fischer titrator. Use freshly purified solvents and reagents.[4][10]

  • Catalyst Integrity: If possible, obtain an NMR spectrum of the catalyst to check for decomposition. It may be necessary to use a fresh batch of the catalyst.[4]

While the oxidative deactivation of homogeneous iridium(I) catalysts to iridium(III) species is often irreversible under typical reaction conditions, in some cases, reactivation may be possible, though this is more established for supported iridium catalysts. For supported catalysts that have been deactivated by carbonaceous deposits, a regeneration sequence involving controlled oxidation to burn off residues followed by reduction can be employed.[19] However, for homogeneous iridium(I) catalysts, preventing deactivation is far more effective than attempting to reverse it.

The Future of Air-Stable Iridium Catalysis

The challenges associated with handling air-sensitive iridium(I) catalysts have spurred the development of more robust, air-stable precatalysts.[20][21][22] These complexes are often iridium(I) or iridium(III) species that are less prone to oxidation in their solid state but can be readily activated under the reaction conditions to generate the catalytically active species. The development of such catalysts is a significant step towards making powerful iridium-catalyzed transformations more accessible and practical for a wider range of applications, including in high-throughput experimentation settings.[20][21]

Conclusion

The successful application of iridium(I) catalysts is intrinsically linked to the meticulous control of the reaction environment. A thorough understanding of their sensitivity to air and moisture, coupled with the rigorous application of inert atmosphere techniques, is fundamental to achieving reproducible and high-yielding catalytic transformations. By embracing these principles and practices, researchers can unlock the full potential of these remarkable catalysts in their scientific endeavors.

References

  • Troubleshooting low catalytic activity of iridium complexes - Benchchem.
  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry.
  • Schlenk Line and Glove Box Safety - Notre Dame Sites.
  • Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0) - Chemical Science (RSC Publishing).
  • Drying Solvents - The Schlenk Line Survival Guide.
  • Air-free technique - Wikipedia.
  • An Air-Stable, Single-Component Iridium Precatalyst for the Borylation of C–H Bonds on Large to Miniaturized Scales | Journal of the American Chemical Society.
  • Oxidative Addition.
  • the manipulation of air.sensitive compounds - Neilson Lab.
  • An Illustrated Guide to Schlenk Line Techniques.
  • 13: Gloveboxes - Chemistry LibreTexts.
  • Degradation of iridium oxides via oxygen evolution from the lattice: correlating atomic scale structure with reaction mechanisms - Energy & Environmental Science (RSC Publishing).
  • US3937660A - Regeneration procedure for iridium-containing catalyst - Google Patents.
  • Air Sensitive Compounds | Ossila.
  • Advanced Practical Organic Chemistry - Purification and Drying of Solvents (1990) - Scribd.
  • Oxidative Addition.
  • Oxidative addition of oxygen-hydrogen bonds to iridium(I): synthesis and characterization of (phenolato)- and (carboxylato)iridium(III) hydride complexes | Inorganic Chemistry - ACS Publications.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh.
  • Degradation of iridium oxides via oxygen evolution from the lattice: correlating atomic scale structure with reaction mechanisms - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C9EE01872G - The Royal Society of Chemistry.
  • Electrochemical activation of Cp* iridium complexes for electrode-driven water-oxidation catalysis - PubMed.
  • 1.26: Oxidative Addition/Reductive Elimination - Chemistry LibreTexts.
  • An Air-Stable, Single-Component Iridium Precatalyst for the Borylation of C−H Bonds on Large to Miniaturized Scales - PMC - NIH.
  • Oxidative addition of oxygen-hydrogen bonds to iridium(I): synthesis and characterization of (phenolato)- and (carboxylato)iridium(III) hydride complexes | Inorganic Chemistry - ACS Publications.
  • Iridium hydrolysis constants - NECTAR COST.
  • Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations | ACS Catalysis - ACS Publications.
  • Performance and deactivation of Ir-based catalyst during hydroxylammonium nitrate catalytic decomposition | Request PDF - ResearchGate.
  • Early stages of catalyst aging in the iridium mediated water oxidation reaction.
  • Degradation of iridium oxides via oxygen evolution from the lattice: correlating atomic scale structure with reaction mechanisms - Semantic Scholar.
  • 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts.
  • Handling air-sensitive reagents AL-134 - MIT.
  • Iridium(i) hydroxides in catalysis: rearrangement of allylic alcohols to ketones - Organic & Biomolecular Chemistry (RSC Publishing).
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Iridium Catalysis - ResearchGate.
  • (PDF) Activation of surface oxygen sites on an iridium-based model catalyst for the oxygen evolution reaction - ResearchGate.
  • (PDF) Air‐Stable Bis‐Cyclometallated Iridium Catalysts for Ortho‐Directed C(sp)−H Borylation - ResearchGate.

Sources

A Senior Application Scientist's Guide to the Strategic Procurement and Application of [Ir(cod)(PMePh₂ hardworking]PF₆ Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection and effective utilization of a catalyst are pivotal decisions that can define the trajectory of a research program. This guide provides an in-depth technical overview of the cationic iridium(I) complex, (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate, with the chemical formula [Ir(cod)(PMePh₂)₂]PF₆. We will delve into its commercial availability, quality assessment, and detailed protocols for its principal applications in isomerization and hydrogenation reactions, which are crucial transformations in the synthesis of complex molecules and active pharmaceutical ingredients.

Introduction to a Versatile Iridium Catalyst

[Ir(cod)(PMePh₂)₂]PF₆ is a well-established, air-stable, cationic iridium complex that serves as a precatalyst for a variety of organic transformations. Its versatility stems from the balanced electronic and steric properties of its ligands. The 1,5-cyclooctadiene (cod) ligand can be readily displaced by hydrogen, unmasking the catalytically active iridium center. The two methyldiphenylphosphine (PMePh₂) ligands provide the necessary electronic environment and steric bulk to influence the catalyst's activity and selectivity. The hexafluorophosphate (PF₆⁻) counterion is non-coordinating, which is often crucial for achieving high catalytic activity.

This catalyst is particularly renowned for its efficacy in:

  • Isomerization of Allylic Alcohols and Ethers: A highly stereoselective route to access valuable synthetic intermediates.

  • Hydrogenation of Alkenes: As an analogue of Crabtree's catalyst, it is effective for the reduction of sterically hindered and functionalized olefins.

Commercial Suppliers and Quality Assessment

The reliable and consistent quality of the catalyst is paramount for reproducible and successful experimentation. Several reputable chemical suppliers offer [Ir(cod)(PMePh₂)₂]PF₆. A comparative overview of key specifications from prominent vendors is presented below. It is imperative for the end-user to request and scrutinize the lot-specific Certificate of Analysis (CoA) before use.

SupplierProduct NumberPurity SpecificationAppearanceKey Analytical Data from CoA
Sigma-Aldrich (MilliporeSigma) 33745597%Red to red-brown powder or crystalsLot-specific CoAs available online, typically detailing appearance and purity.
Thermo Scientific Chemicals (Alfa Aesar) 18809>98% (based on Carbon)Red-orange powderLot-specific CoA may include Iridium assay (e.g., 22.7%), Carbon and Hydrogen analysis, and IR spectrum conformity.[1] May also include trace metal analysis by ICP-MS.[2]
American Elements On requestAvailable in various purities (e.g., technical, pharmaceutical grade)-Produces to various standard grades and can provide custom specifications.
TCI Chemicals C1808>90.0%Light yellow to yellow to red powder to crystalsSpecifications and CoA are available upon request from the supplier.[3]
MedChemExpress HY-114385--Primarily for research use in drug discovery contexts.

Self-Validating Purity Assessment:

Beyond the supplier's CoA, it is best practice to perform an in-house characterization of a new batch of catalyst. A simple yet powerful technique is ³¹P{¹H} NMR spectroscopy. The phosphorus environment is highly sensitive to the coordination at the iridium center, and any significant impurities or degradation products will be readily apparent. A conforming spectrum should show a sharp singlet for the two equivalent phosphorus atoms. Additional characterization by ¹H NMR can confirm the presence of the 'cod' and phosphine ligands.

Core Applications and Mechanistic Insights

Isomerization of Allyl Ethers

A significant application of [Ir(cod)(PMePh₂)₂]PF₆ is the highly stereoselective isomerization of allyl ethers to the corresponding trans-propenyl ethers.[4] This transformation is valuable for the synthesis of enol ethers, which are versatile intermediates in organic synthesis.

Catalyst Activation and Isomerization Mechanism:

The precatalyst is activated by molecular hydrogen, which displaces the cyclooctadiene ligand to form the active dihydrido-iridium(III) species. The generally accepted mechanism for the isomerization of allylic alcohols and ethers by such cationic iridium complexes involves a π-allyl iridium hydride intermediate. The key steps are:

  • Activation: The precatalyst [Ir(cod)(PMePh₂)₂]⁺ reacts with H₂ to form the active dihydrido species, [IrH₂(solv)₂(PMePh₂)₂]⁺, with the release of cyclooctane.

  • Coordination: The allyl ether coordinates to the iridium center.

  • Hydride Migration: A hydride ligand migrates to the terminal carbon of the allyl group, forming a π-allyl intermediate.

  • β-Hydride Elimination: β-hydride elimination from the carbon adjacent to the oxygen atom regenerates the iridium hydride and releases the enol ether product.

Isomerization_Mechanism precatalyst [Ir(cod)(PMePh₂)₂]⁺ active_catalyst [IrH₂(solv)₂(PMePh₂)₂]⁺ precatalyst->active_catalyst + H₂, - cod coordinated_complex [IrH₂(allyl ether)(PMePh₂)₂]⁺ active_catalyst->coordinated_complex + Allyl Ether allyl_ether Allyl Ether pi_allyl_intermediate π-Allyl Iridium Intermediate coordinated_complex->pi_allyl_intermediate Hydride Migration product_complex [IrH(enol ether)(PMePh₂)₂]⁺ pi_allyl_intermediate->product_complex β-Hydride Elimination product_complex->active_catalyst - Enol Ether enol_ether Enol Ether

Figure 1: Proposed catalytic cycle for the isomerization of allyl ethers.

Hydrogenation of Alkenes

As an analogue of the famed Crabtree's catalyst, [Ir(cod)(PMePh₂)₂]PF₆ is a highly effective catalyst for the hydrogenation of a wide range of alkenes, including those that are sterically hindered.

Hydrogenation Mechanism:

The catalytic cycle for hydrogenation with Crabtree-type catalysts is generally accepted to proceed through an Ir(III)/Ir(V) cycle.

  • Activation: Similar to the isomerization pathway, the precatalyst is activated by H₂ to form the active dihydrido-Ir(III) species.

  • Olefin Coordination: The alkene substrate coordinates to the iridium center.

  • Migratory Insertion: One of the hydride ligands undergoes migratory insertion into the coordinated alkene, forming an iridium-alkyl intermediate.

  • Oxidative Addition of H₂: A molecule of H₂ undergoes oxidative addition to the iridium center, forming a transient Ir(V) species.

  • Reductive Elimination: Reductive elimination of the alkane product regenerates the dihydrido-Ir(III) catalyst.

Hydrogenation_Mechanism IrIII_dihydride [Ir(III)H₂(PMePh₂)₂(solv)₂]⁺ IrIII_alkene [Ir(III)H₂(alkene)(PMePh₂)₂]⁺ IrIII_dihydride->IrIII_alkene + Alkene - Solvent IrIII_alkyl [Ir(III)H(alkyl)(PMePh₂)₂]⁺ IrIII_alkene->IrIII_alkyl Migratory Insertion IrV_dihydrido_alkyl [Ir(V)H₂(alkyl)(PMePh₂)₂]⁺ IrIII_alkyl->IrV_dihydrido_alkyl + H₂ (Oxidative Addition) IrV_dihydrido_alkyl->IrIII_dihydride Reductive Elimination alkane Alkane IrV_dihydrido_alkyl->alkane

Figure 2: Catalytic cycle for alkene hydrogenation via an Ir(III)/Ir(V) mechanism.

Experimental Protocols

Crucial Note on Handling: [Ir(cod)(PMePh₂)₂]PF₆ is an air-sensitive solid. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Solvents must be rigorously dried and degassed prior to use.

Protocol for Catalyst Activation and Isomerization of an Allyl Ether

This protocol is adapted from the general procedure described for the isomerization of allyl ethers using this catalyst.[4]

Materials:

  • [Ir(cod)(PMePh₂)₂]PF₆ (e.g., 8.5 mg, 0.01 mmol, 1 mol%)

  • Allyl phenyl ether (e.g., 134 mg, 1.0 mmol)

  • Anhydrous, degassed tetrahydrofuran (THF) (5 mL)

  • Hydrogen gas (balloon or cylinder with regulator)

  • Schlenk flask with a magnetic stir bar

Procedure:

  • Inert Atmosphere: Assemble the Schlenk flask, and thoroughly dry it under vacuum with gentle heating. Backfill with argon or nitrogen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the [Ir(cod)(PMePh₂)₂]PF₆ to the Schlenk flask.

  • Solvent and Substrate Addition: Add the anhydrous, degassed THF (5 mL) via syringe, followed by the allyl phenyl ether (1.0 mmol).

  • Catalyst Activation: Purge the flask with hydrogen gas by bubbling H₂ through the solution for 5-10 minutes at room temperature. The solution should change color, indicating the formation of the active catalyst.

  • Reaction: After the activation period, stop the hydrogen flow and maintain a positive pressure of inert gas (or a hydrogen atmosphere, depending on the desired reaction). Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired trans-propenyl ether.

General Protocol for the Hydrogenation of a Hindered Alkene

This protocol is a general guideline based on the known reactivity of Crabtree-type catalysts.

Materials:

  • [Ir(cod)(PMePh₂)₂]PF₆ (e.g., 4.2 mg, 0.005 mmol, 0.5 mol%)

  • Hindered alkene (e.g., 1,2-dimethylcyclohexene, 1.0 mmol)

  • Anhydrous, degassed dichloromethane (DCM) or THF (5 mL)

  • Hydrogen gas (high-pressure autoclave or balloon)

  • Reaction vessel suitable for hydrogenation (e.g., high-pressure autoclave or thick-walled flask)

Procedure:

  • Inert Atmosphere and Catalyst Addition: In a glovebox or under a stream of inert gas, add the [Ir(cod)(PMePh₂)₂]PF₆ to the reaction vessel.

  • Solvent and Substrate Addition: Add the anhydrous, degassed solvent (5 mL) and the alkene substrate (1.0 mmol).

  • Hydrogenation: Seal the reaction vessel, and purge it several times with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-50 bar, depending on the substrate's reactivity).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating as required.

  • Monitoring: The reaction can be monitored by GC analysis of aliquots taken at intervals (ensure proper depressurization and re-pressurization procedures).

  • Workup: Once the reaction is complete, carefully vent the hydrogen pressure. The solvent can be removed under reduced pressure, and the resulting alkane can be purified if necessary.

Conclusion: A Field-Proven Catalyst for Demanding Transformations

[Ir(cod)(PMePh₂)₂]PF₆ is a robust and versatile precatalyst that has proven its utility in both academic and industrial research settings. Its commercial availability from multiple reputable suppliers, coupled with a well-understood reactivity profile, makes it a reliable choice for challenging isomerization and hydrogenation reactions. By adhering to strict anaerobic handling techniques and following well-defined activation and reaction protocols, researchers can harness the full potential of this powerful catalytic tool. The self-validating nature of its purity assessment through NMR spectroscopy further enhances its reliability in critical drug development and synthetic chemistry applications.

References

  • Thermo Fisher Scientific. Certificate of Analysis: 1,5-Cyclooctadienebis(methyldiphenylphosphine)iridium(I)
  • American Elements. (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I)
  • Baudry, D., Ephritikhine, M., & Felkin, H. (1978). Isomerisation of allyl ethers catalysed by the cationic iridium complex [Ir(cyclo-octa-1,5-diene)(PMePh₂)₂]PF₆. A highly stereoselective route to trans-propenyl ethers.

Sources

A Technical Guide to the Photophysical Properties of Organometallic Iridium Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Organometallic iridium(III) complexes stand at the forefront of photophysical research, underpinning significant advancements in fields ranging from materials science to medicine. Their unique electronic structure, dominated by the strong spin-orbit coupling (SOC) imparted by the heavy iridium center, allows for highly efficient harvesting of triplet excited states.[1][2][3] This guide provides an in-depth exploration of the theoretical foundations, key characterization techniques, and structure-property relationships that govern the remarkable photophysical behavior of these complexes. We delve into the nature of their excited states, detailing the experimental protocols required for their precise measurement and offering insights into how synthetic design can be used to tailor their properties for specific applications, such as organic light-emitting diodes (OLEDs), bioimaging, and photodynamic therapy (PDT).

The Theoretical Cornerstone: Why Iridium?

The exceptional photophysical properties of organometallic Ir(III) complexes are not accidental; they are a direct consequence of the heavy-atom effect. Iridium, a third-row transition metal, possesses a large spin-orbit coupling constant.[1] This fundamental property dramatically enhances the probability of typically "spin-forbidden" electronic transitions, most notably intersystem crossing (ISC) between singlet and triplet excited states.

1.1. The Heavy Atom Effect and Spin-Orbit Coupling (SOC)

In lighter elements, the conservation of spin multiplicity is a strict selection rule. However, in heavy atoms like iridium, relativistic effects become significant. SOC creates a mixing of singlet and triplet states, meaning neither state is pure in its spin character.[1][2] For Ir(III) complexes, this manifests as an incredibly fast and efficient ISC process, often occurring on a sub-picosecond timescale with near-unity quantum yield.[4] This efficient population of the triplet manifold is the primary reason why these complexes are such potent phosphorescent emitters.[1][3]

1.2. The Nature of the Excited States

Upon photoexcitation, several types of excited states can be populated in Ir(III) complexes. The relative energies of these states dictate the ultimate photophysical output (e.g., emission color, efficiency, and lifetime).[4][5]

  • Metal-to-Ligand Charge Transfer (MLCT): This is often the lowest energy and most important excited state for emission. It involves the promotion of an electron from a metal-centered d-orbital (the HOMO, highest occupied molecular orbital) to a ligand-based π* orbital (the LUMO, lowest unoccupied molecular orbital).[5][6][7]

  • Ligand-Centered (LC): These are π-π* transitions localized on either the cyclometalating (C^N) or ancillary (N^N) ligands.

  • Metal-Centered (MC): These are d-d transitions localized on the iridium core. MC states are typically non-emissive and can provide a pathway for non-radiative decay, quenching luminescence.[4] A key design strategy is to ensure the MC states are energetically higher than the emissive MLCT state.[8]

The emissive state (T₁) is often not a pure MLCT or LC state but a mixture of both.[9][10][11] The degree of mixing can be synthetically tuned to fine-tune the emission properties.[5]

Diagram: Jablonski Diagram for an Ir(III) Complex

The following diagram illustrates the key photophysical processes in a typical phosphorescent iridium complex, highlighting the critical role of spin-orbit coupling.

G S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption (Spin-Allowed) S1->S0 Fluorescence (Often Negligible) S1->S0 knr T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) (Rapid due to SOC) T1->S0 Phosphorescence (Spin-Forbidden, but allowed by SOC) T1->S0 knr absorb_label phosph_label G cluster_synthesis Sample Preparation cluster_steady_state Steady-State Analysis cluster_time_resolved Time-Resolved Analysis cluster_analysis Data Interpretation Synthesis Synthesize & Purify Ir(III) Complex Solution Prepare Optically Dilute Solution (Abs < 0.1) Synthesis->Solution UVVis UV-Vis Absorption Spectroscopy Solution->UVVis TCSPC Lifetime Measurement (TCSPC) Solution->TCSPC PL Photoluminescence Spectroscopy UVVis->PL Identify λ_ex Analysis Correlate Data: λ_abs, λ_em, Φ_P, τ UVVis->Analysis PLQY PLQY Measurement (Integrating Sphere) PL->PLQY PLQY->Analysis TCSPC->Analysis StructureProperty Establish Structure- Property Relationships Analysis->StructureProperty

Caption: A logical workflow for the comprehensive photophysical analysis of an Ir(III) complex.

Structure-Property Relationships: The Art of Molecular Design

The true power of organometallic iridium chemistry lies in the ability to tune photophysical properties through rational ligand design. [6][10][12]

  • Cyclometalating (C^N) Ligands: These ligands, like 2-phenylpyridine (ppy), have the most significant impact on the emission energy. [6]Electron-withdrawing groups (e.g., fluorine atoms) on the C^N ligand stabilize the HOMO, increasing the HOMO-LUMO gap and causing a blue-shift in emission. [10]Conversely, electron-donating groups cause a red-shift. [13]* Ancillary (N^N) Ligands: These ligands, such as bipyridine or picolinate, have a greater influence on the LUMO. Strong σ-donating ancillary ligands can raise the energy of the non-emissive MC states, helping to improve the PLQY. [8] Table 1: Photophysical Data of Representative Ir(III) Complexes

This table summarizes key photophysical parameters for two iconic iridium complexes, showcasing the influence of ligand structure on their properties.

Complex NameAbbreviationλ_em (nm)PLQY (Φ_P)Lifetime (τ) (μs)Application Area
fac-Tris(2-phenylpyridine)iridium(III)Ir(ppy)₃~513 [14]~97-100% [14][15]~1.9 [15]Green OLEDs [7][14]
Bis(2-(2,4-difluorophenyl)pyridine)iridium(III) picolinateFIrpic~470>80% [16]~1.9 [16]Blue OLEDs [17][18]

Applications Driven by Photophysics

The tunable and highly efficient phosphorescence of Ir(III) complexes makes them ideal candidates for a range of advanced applications.

  • Organic Light-Emitting Diodes (OLEDs): This is the most commercially successful application. By harvesting both singlet and triplet excitons, Ir(III) complexes enable internal quantum efficiencies of nearly 100%. [14]Complexes like Ir(ppy)₃ (green) and FIrpic (blue) are industry standards. [14][17][19]* Bioimaging and Sensing: The long emission lifetimes of these complexes allow for time-gated imaging, which eliminates short-lived background autofluorescence from biological samples, dramatically improving the signal-to-noise ratio. [20][21][22]Their emission can be designed to be sensitive to the local environment, enabling the detection of ions, pH, and oxygen levels. [23][24]* Photodynamic Therapy (PDT): In PDT, a photosensitizer is excited by light and transfers its energy to molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂), which induces cell death. [25][26]The high triplet state yield and long lifetime of Ir(III) complexes make them excellent photosensitizers for this therapeutic modality. [25][27][21]

Conclusion and Outlook

Organometallic iridium(III) complexes represent a mature yet continually evolving class of photophysically active materials. The foundational principles of spin-orbit coupling and the nature of their excited states are well-understood, providing a solid framework for rational design. The robust and self-validating experimental workflows detailed herein are essential for accurately characterizing new materials and establishing clear structure-property relationships. Future research will continue to push the boundaries of emission color into the deep-red and near-infrared, enhance stability for longer operational lifetimes in devices, and develop more sophisticated multifunctional complexes for theranostic applications in medicine.

References

  • HORIBA. What are Luminescence Quantum Yields?. HORIBA.
  • Request PDF. Near-IR Emitting Iridium(III) Complexes with Heteroaromatic β-Diketonate Ancillary Ligands for Efficient Solution-Processed OLEDs: Structure-Property Correlations. ResearchGate.
  • Lo, K. K.-W., et al. Iridium(iii) complexes as therapeutic and bioimaging reagents for cellular applications. RSC Publishing.
  • AZoM. (2018). An Introduction to Luminescence Quantum Yields. AZoM.
  • Lee, S., et al. (2017). Uncertainty evaluation of photoluminescence quantum yield measurement in an integrating hemisphere-based instrument. Optica Publishing Group.
  • McKenzie, L. K., et al. Tuning Excited State Character in Iridium(III) Photosensitizers and Its Influence on TTA-UC. MDPI.
  • Ma, D.-L., et al. (2024). Recent Advances in Organometallic NIR Iridium(III) Complexes for Detection and Therapy. MDPI.
  • Würth, C., et al. (2011). Integrating Sphere Setup for the Traceable Measurement of Absolute Photoluminescence Quantum Yields in the Near Infrared. ACS Publications.
  • Soriano-Díaz, I., et al. (2023). Phosphorescent Properties of Heteroleptic Ir(III) Complexes: Uncovering Their Emissive Species. ACS Publications.
  • Tejedor, R., et al. (2021). Dual Emissive Ir(III) Complexes for Photodynamic Therapy and Bioimaging. PMC - NIH.
  • Gibson, J., et al. Spin-Orbit Coupling in Phosphorescent Iridium(III) Complexes. ResearchGate.
  • Gong, S., et al. (2021). Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications. PMC - PubMed Central.
  • Gibson, J., et al. (2011). Spin-orbit coupling in phosphorescent iridium(III) complexes. PubMed.
  • Jia, J.-H., et al. (2019). Tuning the Photophysical and Excited State Properties of Phosphorescent Iridium(III) Complexes by Polycyclic Unit Substitution. PMC - NIH.
  • URSI. SYNTHESIS AND CHARACTERIZATION OF IRIDIUM COMPLEX FOR GREEN ORGANIC LIGHT EMITTING DEVICES. URSI.
  • Chizhik, A., et al. (2018). Photoluminescence of the integrating sphere walls, its influence on the absolute quantum yield measurements and correction methods. AIP Publishing.
  • Edinburgh Instruments. (2020). Measuring the Carrier Lifetime of Perovskites Using Time-Resolved Photoluminescence. Edinburgh Instruments.
  • Sykes, D., et al. (2011). Photophysical and Analyte Sensing Properties of Cyclometalated Ir(III) Complexes. ResearchGate.
  • Barbante, G. J., et al. (2014). Blue-Green Iridium(III) Emitter and Comprehensive Photophysical Elucidation of Heteroleptic Cyclometalated Iridium(III) Complexes. ACS Publications.
  • HORIBA. Time-resolved Photoluminescence (Lifetime). HORIBA.
  • Liu, Y., et al. (2018). Time-resolved analysis of photoluminescence at a single wavelength for ratiometric and multiplex biosensing and bioimaging. PMC - NIH.
  • Aldea, L. R., et al. (2022). Cyclometalated iridium(III)–Salen NHC complexes: Gibbs energy–driven isomer distribution, structures, and Photophysical properties. ResearchGate.
  • Paira, P., et al. (2025). Iridium and rhenium complexes in photodynamic and sonodynamic therapy: mechanistic insights and therapeutic potential. PubMed.
  • Notter, F. P., et al. (2021). Dipyrrinato-Iridium(III) Complexes for Application in Photodynamic Therapy and Antimicrobial Photodynamic Inactivation. PubMed.
  • ResearchGate. Chemical structures of FIrpic and FIr6. ResearchGate.
  • Krylova, V. A., et al. (2021). pH-Responsive N^C-Cyclometalated Iridium(III) Complexes: Synthesis, Photophysical Properties, Computational Results, and Bioimaging Application. MDPI.
  • Wang, X., et al. (2019). Cyclometalated Iridium(III) Complexes Incorporating Aromatic Phosphonate Ligands: Syntheses, Structures, and Tunable Optical Properties. ACS Publications.
  • Finkenzeller, W. J., et al. (2007). The Triplet State of fac-Ir(ppy)3. ACS Publications.
  • Lee, S. Y., et al. (2013). Influence of bulky substituents on the photophysical properties of homoleptic iridium(iii) complexes. RSC Publishing.
  • Duan, R., et al. (2020). Blue heteroleptic iridium(iii) complexes for OLEDs: simultaneous optimization of color purity and efficiency. Journal of Materials Chemistry C (RSC Publishing).
  • Soriano-Díaz, I., et al. (2022). On the Role of Spin–Orbit Coupling and State-Crossing Topography in the Nonradiative Decay of Ir(III) Complexes. PMC - NIH.
  • Lowry, M. S., et al. (2006). Synthetically Tailored Excited States: Phosphorescent, Cyclometalated Iridium(III) Complexes and Their Applications. Wiley Online Library.
  • ResearchGate. Photophysical and thermal data for the Ir III complexes. ResearchGate.
  • Krylova, V. A., et al. (2021). Halide-Enhanced Spin–Orbit Coupling and the Phosphorescence Rate in Ir(III) Complexes. ACS Publications.
  • ResearchGate. Energetic closeness and overlap between ³MLCT and ³LC states result in the mixed lowest excited state (T1) for transition-metal complexes, especially for iridium (III)complexes. ResearchGate.
  • Clancy, J. P., et al. (2012). Spin-Orbit Coupling in Iridium-Based 5d Compounds Probed by X-ray Absorption Spectroscopy. ar5iv.
  • ResearchGate. Computational aspects to design iridium complexes as emitters for OLEDs. ResearchGate.
  • Xinghui. Firpic F2IrPic CAS: 376367-93-0.
  • Li, M., et al. (2022). Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs. MDPI.
  • Baranoff, E. FIrpic: archetypal blue phosphorescent emitter for electroluminescence. RSC Publishing.
  • ResearchGate. Photophysical properties of emissive materials. ͑ a ͒ Molecular... ResearchGate.
  • Baranoff, E. (2015). FIrpic: archetypal blue phosphorescent emitter for electroluminescence. ResearchGate.
  • Comelli, D., et al. (2013). Time-Resolved Photoluminescence Spectroscopy and Imaging: New Approaches to the Analysis of Cultural Heritage and Its Degradation. MDPI.
  • Stumbo, E. (2016). "Synthesis and characterization of organometallic complexes for biologi". Digital Commons @ Cal Poly.

Sources

Methodological & Application

Application Notes & Protocols: A Guide to Asymmetric Hydrogenation Using an In Situ Generated Iridium Catalyst from [Ir(cod)(PMePh2)2]PF6

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Iridium in Asymmetric Hydrogenation

Asymmetric hydrogenation stands as one of the most powerful and atom-economical methods for creating stereogenic centers, a critical step in the synthesis of a vast majority of pharmaceutical agents and fine chemicals.[1][2] While rhodium and ruthenium catalysts have historically dominated the field, particularly for substrates with coordinating functional groups, iridium-based catalysts have emerged as the system of choice for the enantioselective reduction of challenging, unfunctionalized olefins.[3][4][5]

This guide focuses on the practical application of the air-stable iridium(I) complex, (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate ([Ir(cod)(PMePh2)2]PF6) , as a precatalyst for asymmetric hydrogenation.[6] A crucial point of expertise is to recognize that this complex itself is achiral. Its utility in asymmetric catalysis stems from its role as a robust and convenient precursor for the in situ generation of a highly active chiral catalyst through the introduction of a carefully selected chiral ligand. This approach offers flexibility and allows researchers to screen a library of chiral ligands to find the optimal match for a specific substrate.

This document provides a comprehensive overview of the components, mechanism, and a detailed protocol for employing this catalytic system, emphasizing the rationale behind experimental choices to ensure reproducible and high-fidelity results.

The Catalytic System: Understanding the Components

The success of this reaction hinges on the interplay between the iridium precursor, the chiral ligand, and the reaction conditions.

The Iridium Precursor: [Ir(cod)(PMePh2)2]PF6
  • Structure and Stability: This Ir(I) complex is an 18-electron, square planar species. Its stability in air makes it significantly easier to handle and store compared to many other highly reactive organometallic precursors.[6]

  • Component Roles:

    • Iridium(I) Center: The metallic heart of the catalyst, which orchestrates the binding of hydrogen and the olefin substrate.

    • 1,5-Cyclooctadiene (cod): A labile diene ligand that acts as a placeholder. During the activation sequence, it is hydrogenated and dissociates from the iridium center, freeing up coordination sites for the reaction to proceed.

    • Methyldiphenylphosphine (PMePh2): These are achiral phosphine ligands. In the context of asymmetric hydrogenation, they are displaced by a chiral diphosphine ligand to generate the desired chiral environment around the metal.

    • Hexafluorophosphate (PF6⁻): A weakly coordinating anion. The choice of the counterion can have a remarkable effect on catalyst reactivity and longevity, with weakly coordinating anions like PF6⁻ or BArF⁻ generally leading to more active catalysts.[7]

The Chiral Ligand: The Architect of Enantioselectivity

The introduction of a chiral ligand is the defining step that transforms the achiral precursor into a stereoselective catalyst. The ligand's structure creates a chiral pocket around the iridium atom, forcing the incoming substrate to bind in a specific orientation, which ultimately dictates the stereochemical outcome of the hydrogen addition. Iridium catalysts are most effective with ligands that possess both P- and N-donor atoms (P,N ligands) or certain diphosphines.[3][8]

Common Classes of Chiral Ligands for Iridium Catalysis:

Ligand Class Examples Key Features
P,N Ligands PHOX (Phosphinooxazolines), SIPHOX Highly effective for a broad range of unfunctionalized olefins.[2][9]
Diphosphine Ligands BINAP derivatives, SegPhos Often used for the hydrogenation of heteroaromatics and some functionalized ketones.[10][11]

| Tridentate Ligands | SpiroPAP | Can provide catalysts with markedly higher stability and efficiency for certain ketone hydrogenations.[8] |

The selection of the optimal ligand is substrate-dependent and often requires empirical screening.

Catalyst Activation and The Catalytic Cycle

The active catalyst is not the complex you weigh out, but a species formed in situ. The process involves two key stages:

  • Ligand Exchange: The achiral PMePh2 ligands on the precursor are displaced by the desired chiral ligand (e.g., a chiral diphosphine, L*).

  • Activation by Hydrogen: The resulting complex, [Ir(cod)(L*)]PF6, is then activated by exposure to hydrogen gas. The COD ligand is reduced to cyclooctane and dissociates, generating a highly reactive, coordinatively unsaturated iridium dihydride species which is the active catalyst.

While the precise mechanistic details can vary, a generally accepted pathway for iridium-catalyzed olefin hydrogenation involves an Ir(I)/Ir(III) cycle.

Catalytic Cycle Figure 1: Generalized Ir(I)/Ir(III) Catalytic Cycle precat [Ir(I)(cod)(L)]⁺ active_cat [Ir(I)(solv)₂(L)]⁺ (Active Catalyst) precat->active_cat + H₂, - cyclooctane + 2 Solvent h2_complex [Ir(III)(H)₂(solv)(L)]⁺ active_cat->h2_complex + H₂ (Oxidative Addition) olefin_complex [Ir(III)(H)₂(olefin)(L)]⁺ h2_complex->olefin_complex + Olefin - Solvent insertion_prod [Ir(III)(H)(alkyl)(L)]⁺ olefin_complex->insertion_prod Migratory Insertion product_complex [Ir(I)(product)(L)]⁺ insertion_prod->product_complex Reductive Elimination product_complex->active_cat - Product

Caption: Figure 1: Generalized Ir(I)/Ir(III) Catalytic Cycle

Application Protocol: Asymmetric Hydrogenation of (E)-1-phenylpropene

This protocol provides a detailed, step-by-step methodology for a representative asymmetric hydrogenation. All operations should be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox or using Schlenk techniques) unless otherwise specified.

Materials and Equipment
  • Precatalyst: [Ir(cod)(PMePh2)2]PF6 (CAS: 38465-86-0)[6]

  • Chiral Ligand: (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)

  • Substrate: (E)-1-phenylpropene

  • Solvent: Dichloromethane (CH2Cl2), anhydrous, degassed

  • Hydrogen Source: High-purity H2 gas (≥99.999%)

  • Equipment:

    • Nitrogen/Argon filled glovebox

    • High-pressure reactor (e.g., Parr autoclave) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves

    • Analytical balance

    • Glass vials, syringes, and cannulas

    • Analytical Instruments: Gas chromatograph or HPLC with a chiral stationary phase column for determining enantiomeric excess (ee). NMR spectrometer for determining conversion.

Experimental Workflow

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure

Step 1: Preparation of the Catalyst Stock Solution (Inside a Glovebox)

  • In a 4 mL glass vial, weigh [Ir(cod)(PMePh2)2]PF6 (8.5 mg, 0.01 mmol, 1.0 mol%).

  • In a separate vial, weigh the chiral ligand, (S)-BINAP (6.5 mg, 0.0105 mmol, 1.05 mol%). A slight excess of the ligand is used to ensure full displacement of the achiral phosphines.

  • Add 1.0 mL of anhydrous, degassed CH2Cl2 to the vial containing the iridium precursor. Stir until dissolved. The solution should be a clear, orange-red color.

  • Add the solid (S)-BINAP to the iridium solution. Stir the mixture for 30 minutes at room temperature. This allows for the ligand exchange to occur, forming the chiral precatalyst [Ir(cod)((S)-BINAP)]PF6.

Step 2: Reaction Setup

  • In the main vessel of the high-pressure reactor, place a stir bar.

  • Add the substrate, (E)-1-phenylpropene (118 mg, 1.0 mmol, 100 mol%).

  • Add 4.0 mL of anhydrous, degassed CH2Cl2 to the reactor vessel.

  • Using a syringe, transfer the prepared catalyst stock solution from Step 1 into the reactor vessel.

  • Seal the reactor securely according to the manufacturer's instructions. Remove the reactor from the glovebox.

Step 3: Hydrogenation

  • Connect the sealed reactor to a hydrogen gas line and a vacuum line.

  • Purge the reactor by evacuating the headspace and backfilling with H2 gas. Repeat this cycle 3-5 times to ensure all residual air is removed.

  • Pressurize the reactor to the desired pressure (e.g., 50 bar / ~725 psi).

  • Place the reactor on a magnetic stir plate and begin vigorous stirring. If required, place it in a heating block or cooling bath to maintain the desired temperature (e.g., 25 °C).

  • Allow the reaction to proceed for the desired time (e.g., 16 hours). Monitor the pressure; a drop in pressure indicates hydrogen consumption.

Step 4: Work-up and Analysis

  • After the reaction period, cease stirring and cool the reactor to room temperature if necessary.

  • CAREFULLY and SLOWLY vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Open the reactor and transfer the reaction mixture to a round-bottom flask.

  • Take a small aliquot for analysis. Determine the conversion of the starting material by ¹H NMR spectroscopy or GC.

  • Determine the enantiomeric excess (ee) of the product, (R)-1-phenylpropane, by analysis on a chiral stationary phase HPLC or GC column.

  • The remainder of the reaction mixture can be concentrated under reduced pressure and purified by flash column chromatography on silica gel to isolate the pure product.

Optimization and Troubleshooting

The success of an asymmetric hydrogenation is highly dependent on fine-tuning the reaction parameters.

ParameterGeneral Effect & RationaleTypical Range
Catalyst Loading Lower loading is economically desirable but may require longer reaction times or higher pressure. Higher loading can increase rates but also costs.0.1 - 2.0 mol%
H₂ Pressure Higher pressure generally increases the reaction rate by increasing H₂ concentration. It can sometimes affect enantioselectivity.1 - 100 bar
Temperature Higher temperatures increase reaction rates but can often lead to a decrease in enantioselectivity due to increased molecular motion and competing non-selective pathways.0 °C to 60 °C
Solvent Non-coordinating solvents like CH₂Cl₂ are common. The solvent can affect catalyst stability and solubility. In some cases, catalyst deactivation via trimer formation is more prevalent in non-coordinating solvents.[12]CH₂Cl₂, THF, Toluene
Ligand-to-Metal Ratio A slight excess of the chiral ligand is often used to ensure complete formation of the desired chiral catalyst.1.05:1 to 1.2:1

Common Issues and Solutions:

  • Low Conversion:

    • Cause: Catalyst deactivation. Iridium dihydride species can sometimes aggregate to form inactive hydride-bridged trimers.[3][12]

    • Solution: Increase hydrogen pressure, check solvent and substrate purity, or consider a more robust ligand. Ensure the system is rigorously oxygen-free.

  • Low Enantioselectivity (ee):

    • Cause: The chosen ligand is a poor match for the substrate; reaction temperature is too high; or a competing, non-asymmetric background reaction is occurring.

    • Solution: Screen different chiral ligands. Lower the reaction temperature. Ensure the purity of the iridium precursor.

Conclusion

The use of [Ir(cod)(PMePh2)2]PF6 as a precatalyst provides a reliable and flexible entry point into the world of iridium-catalyzed asymmetric hydrogenation. By understanding its role as an achiral precursor and the paramount importance of the in situ addition of a chiral ligand, researchers can unlock a powerful tool for the stereoselective synthesis of valuable chiral molecules. The protocol outlined here serves as a robust starting point, from which optimization of parameters like ligand choice, solvent, and pressure can lead to highly efficient and selective transformations critical to modern chemical synthesis and drug development.

References

  • Lin, Y., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 146(40), 27736–27744. [Link]
  • Roseblade, S. J., & Pfaltz, A. (2007). Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Accounts of Chemical Research, 40(12), 1402–1411. [Link]
  • Källström, K. (2006).
  • Lightfoot, A., et al. (1998). Enantioselective Hydrogenation of Olefins with Iridium-Phosphanodihydrooxazole Catalysts. Angewandte Chemie International Edition, 37(20), 2897-2899. [Link]
  • Zhang, W., et al. (2023).
  • Lin, Y., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation.
  • Request PDF on ResearchGate. (2025). Iridium-catalysed asymmetric hydrogenation of allylic alcohols via dynamic kinetic resolution.
  • Xie, J.-H., & Zhou, Q.-L. (2014). Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands. Accounts of Chemical Research. [Link]
  • Pfaltz, A. (n.d.). Iridium-catalyzed asymmetric hydrogenation of olefins. University of Basel. [Link]
  • Lin, Y., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation.
  • Lin, Y., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]
  • Källström, K., et al. (2011). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics. [Link]
  • Samec, J. S. M., & Ell, A. (2020).
  • Wikipedia. (n.d.).
  • Zhang, Z., et al. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. The Journal of Organic Chemistry, 89, 4336–4348. [Link]
  • Zalubovskis, R., et al. (2025). Iridium-catalyzed asymmetric hydrogenation of olefins using pyridine-phosphinites derived from the chiral pool.
  • Kerr, W. J., et al. (2014). Iridium(I)-catalyzed regioselective C-H activation and hydrogen-isotope exchange of non-aromatic unsaturated functionality. Chemistry, 20(45), 14604-7. [Link]
  • Pérez-Márquez, J., et al. (2023). P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins.
  • Roseblade, S. J., & Pfaltz, A. (2007). Iridium-catalyzed asymmetric hydrogenation of olefins. Accounts of Chemical Research, 40(12), 1402-11. [Link]
  • Trillo, P., et al. (2022). Stereoselective Iridium-N,P-Catalyzed Double Hydrogenation of Conjugated Enones to Saturated Alcohols. Journal of the American Chemical Society. [Link]
  • Marcazzan, P., & James, B. R. (2009).

Sources

Application Notes and Protocols for the Isomerization of Allylic Alcohols Using [Ir(cod)(PMePh2)2]PF6

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Tool for a Classic Transformation

The isomerization of allylic alcohols to aldehydes and ketones is a fundamental, atom-economical transformation in organic synthesis. This reaction re-arranges existing atoms within a molecule, offering a redox-neutral pathway to valuable carbonyl compounds from readily available starting materials. Within the arsenal of catalysts developed for this purpose, cationic iridium(I) complexes have emerged as particularly potent and versatile. This guide focuses on the application of (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate, [Ir(cod)(PMePh₂)₂]PF₆ , a robust and air-stable precatalyst for the efficient isomerization of a wide range of primary allylic alcohols.

This document provides an in-depth exploration of the mechanistic underpinnings of this catalytic system, detailed experimental protocols, and practical insights to empower researchers in leveraging this powerful synthetic tool.

The Causality Behind Catalytic Choices: Why Iridium?

While various transition metals, notably rhodium and ruthenium, can catalyze allylic alcohol isomerization, iridium complexes like [Ir(cod)(PMePh₂)₂]PF₆ offer distinct advantages. Historically, isomerization has been viewed as an undesired side reaction competing with hydrogenation. The pioneering work with Crabtree's catalyst, a close analogue, demonstrated that by carefully controlling the reaction conditions, specifically the presence of hydrogen, the catalytic pathway could be selectively funneled towards isomerization over reduction.[1][2]

The choice of the [Ir(cod)(PMePh₂)₂]PF₆ system is rooted in several key factors:

  • Precatalyst Stability: This cationic iridium complex is an air-stable solid, simplifying handling and storage.

  • Controlled Activation: The precatalyst is activated under a hydrogen atmosphere to form the catalytically active dihydrido-iridium(III) species. This activation step allows for precise initiation of the catalytic cycle. Subsequent removal of excess hydrogen is crucial to prevent competitive hydrogenation of the substrate.[3]

  • High Efficiency: The catalyst can operate at low loadings, often in the range of 0.25–5.0 mol%, and promotes the reaction under mild conditions, typically at room temperature.[3]

  • Broad Substrate Scope: The catalyst has demonstrated efficacy for a wide array of primary allylic alcohols, including those with significant steric hindrance and polysubstituted olefin moieties.[3]

Mechanistic Insights: The Catalytic Cycle

The isomerization proceeds through a well-defined catalytic cycle involving iridium in both the +1 and +3 oxidation states. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting.

Caption: The Catalytic Cycle for Iridium-Catalyzed Allylic Alcohol Isomerization.

  • Precatalyst Activation: The air-stable [Ir(cod)(PMePh₂)₂]PF₆ (an Ir(I) complex) is not the active catalyst. It is activated by hydrogenation, which reduces the cyclooctadiene (cod) ligand to cyclooctane, generating a coordinatively unsaturated and highly reactive dihydrido-iridium(III) species, [IrH₂(solv)₂(PMePh₂)₂]PF₆. It is critical to remove the excess H₂ after this step to prevent hydrogenation of the allylic alcohol.

  • Substrate Coordination and Alkoxide Formation: The allylic alcohol displaces solvent molecules and coordinates to the iridium center. This is followed by the formation of an iridium alkoxide-hydride intermediate.

  • Migratory Insertion: The iridium-hydride adds across the double bond of the coordinated allylic alcohol. This migratory insertion step forms an iridacyclopropane hydride intermediate.

  • β-Hydride Elimination: A β-hydride elimination from the carbon bearing the oxygen atom occurs, regenerating the double bond at a new position and forming an iridium-hydride species with a coordinated enol.

  • Product Release and Catalyst Regeneration: The enol dissociates from the iridium center and tautomerizes to the more stable aldehyde or ketone product. This step regenerates the active [IrH₂(PMePh₂)₂]⁺ catalyst, allowing it to re-enter the catalytic cycle.[3][4]

Experimental Protocols

The following protocols provide a comprehensive guide for performing the isomerization of allylic alcohols using [Ir(cod)(PMePh₂)₂]PF₆.

Materials and Reagents
  • Catalyst: this compound, [Ir(cod)(PMePh₂)₂]PF₆ (CAS No: 38465-86-0)

  • Substrate: Allylic alcohol of interest

  • Solvent: Anhydrous tetrahydrofuran (THF) is commonly used. Other anhydrous, non-protic solvents may also be suitable.

  • Gases: High-purity hydrogen and an inert gas (argon or nitrogen).

  • Standard laboratory glassware: Schlenk flasks, syringes, magnetic stir bars, etc.

  • Purification supplies: Silica gel for column chromatography, and appropriate solvents (e.g., hexanes, ethyl acetate).

Safety Precautions
  • Iridium Catalyst: While the precatalyst is air-stable, it is still a heavy metal compound and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[5][6] All procedures involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources.[7][8] Ensure proper grounding of equipment to prevent static discharge.[5] The system should be purged with an inert gas before and after the use of hydrogen.[9]

  • Solvents: Anhydrous THF can form peroxides. Use freshly distilled solvent or test for peroxides before use.

Detailed Step-by-Step Protocol: Isomerization of Cinnamyl Alcohol

This protocol provides a representative example for the isomerization of cinnamyl alcohol to cinnamaldehyde.

Experimental_Workflow cluster_setup Reaction Setup cluster_activation Catalyst Activation cluster_reaction Isomerization Reaction cluster_workup Workup and Purification A Dissolve [Ir(cod)(PMePh2)2]PF6 in anhydrous THF in a Schlenk flask B Bubble H2 gas through the solution (e.g., 5-10 minutes) A->B C Perform 3 freeze-pump-thaw cycles to remove excess H2 B->C D Add cinnamyl alcohol solution via syringe C->D E Stir at room temperature and monitor by TLC/GC-MS D->E F Concentrate the reaction mixture in vacuo E->F G Purify by flash column chromatography (silica gel) F->G

Sources

Application Notes and Protocols for Iridium-Catalyzed Ketone Hydrogenation: A Guide to Substrate Scope and Methodology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Ketone Reduction and the Rise of Iridium Catalysis

The reduction of ketones to chiral secondary alcohols is a cornerstone transformation in modern organic synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and fine chemicals.[1][2] While traditional methods often rely on stoichiometric metal hydride reagents, catalytic hydrogenation and transfer hydrogenation offer a more atom-economical and environmentally benign alternative.[3][4] Among the transition metals employed for this purpose, iridium has emerged as a particularly versatile and powerful catalyst.[5][6]

Iridium catalysts exhibit remarkable activity and selectivity in the hydrogenation of a broad range of ketones, often succeeding where other catalysts falter.[7] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the substrate scope of iridium-catalyzed ketone hydrogenation, detailed experimental protocols, and insights into the underlying mechanistic principles.

A Survey of Iridium Catalyst Systems for Ketone Hydrogenation

The efficacy of iridium-catalyzed ketone hydrogenation is intrinsically linked to the ligand sphere surrounding the metal center. A variety of catalyst systems have been developed, each with its own unique attributes and substrate preferences.

  • Crabtree's Catalyst and its Analogs: Crabtree's catalyst, [Ir(COD)(PCy₃)(py)]PF₆, is a well-known air-stable complex that is highly active for the hydrogenation of a variety of olefins.[7][8][9] While its primary application is in alkene reduction, it and its derivatives have also been employed in the hydrogenation of ketones, particularly in the context of directed hydrogenations where a coordinating functional group on the substrate can influence the stereochemical outcome.[10]

  • Noyori-Type and Bifunctional Catalysts: Inspired by the success of Ryōji Noyori's ruthenium-based asymmetric hydrogenation catalysts, analogous iridium systems have been developed.[5][11] These catalysts often feature a metal-ligand bifunctional mechanism, where the iridium hydride and a proton on the ligand participate in a concerted transfer to the carbonyl group. This class of catalysts has proven to be exceptionally effective in the asymmetric hydrogenation of ketones, delivering high enantioselectivities.[1]

  • P,N,O and Other Tridentate Ligand Systems: More recent advancements have focused on the development of iridium catalysts bearing tridentate ligands, such as those with P,N,O-coordinating motifs.[2][6] These systems can exhibit extremely high activity and enantioselectivity, and their modular nature allows for fine-tuning of the catalyst structure to suit specific substrates.[2]

  • Transfer Hydrogenation Catalysts: In addition to direct hydrogenation with H₂, iridium catalysts are also highly effective for transfer hydrogenation, where a hydrogen donor such as isopropanol or formic acid is used.[3][12][13] This approach can be advantageous as it avoids the need for high-pressure hydrogen gas. Iridium complexes for transfer hydrogenation often operate via a metal-ligand cooperative mechanism and have been successfully applied to a wide array of ketones.[3][12]

Mechanistic Insights: Understanding the "How" and "Why"

The mechanism of iridium-catalyzed ketone hydrogenation can vary depending on the catalyst system and reaction conditions. However, two primary pathways are generally considered: an inner-sphere and an outer-sphere mechanism.

  • Inner-Sphere Mechanism: In an inner-sphere mechanism, the ketone substrate directly coordinates to the iridium center before the hydride transfer step. This is often observed with catalysts like Crabtree's catalyst.

  • Outer-Sphere Mechanism: For many modern iridium catalysts, particularly those used in asymmetric hydrogenation, an outer-sphere mechanism is proposed.[14] In this pathway, the ketone does not directly bind to the metal but instead interacts with the catalyst through hydrogen bonding or other non-covalent interactions. The hydride is then transferred from the iridium center to the carbonyl carbon, often in a concerted fashion with a proton transfer from the ligand.[15]

Below is a generalized representation of the catalytic cycle for an outer-sphere, bifunctional iridium-catalyzed ketone hydrogenation.

Outer-Sphere Mechanism Ir-H Catalyst Ir-H Catalyst Transition State Transition State Ir-H Catalyst->Transition State Ketone Coordination Ketone Substrate Ketone Substrate Ketone Substrate->Transition State Alcohol Product Alcohol Product Transition State->Alcohol Product Hydride and Proton Transfer Ir Catalyst Regeneration Ir Catalyst Regeneration Alcohol Product->Ir Catalyst Regeneration Product Release Ir Catalyst Regeneration->Ir-H Catalyst H₂ Activation

Caption: Generalized outer-sphere mechanism for iridium-catalyzed ketone hydrogenation.

Substrate Scope of Iridium-Catalyzed Ketone Hydrogenation

The following table summarizes the performance of various iridium catalyst systems for the hydrogenation of a diverse range of ketone substrates.

Entry Ketone Substrate Iridium Catalyst System Reaction Conditions Yield (%) ee (%) Reference
1Acetophenone[Ir(COD)Cl]₂ / P,N,O-ligand30 bar H₂, tBuOLi, EtOH, RT, 20 h>9998[2]
24-Methoxyacetophenone[Ir(COD)Cl]₂ / P,N,O-ligand30 bar H₂, tBuOLi, EtOH, RT, 20 h>9997[2]
32-AcetylpyridineMsDPEN-CpIr15 atm H₂, 60 °C, 24 h>9999[1]
44-ChromanoneMsDPEN-CpIr15 atm H₂, 60 °C, 24 h>9999[1]
5Propiophenone[Ir(COD)(PBn₃)(PAn₃)]PF₆i-PrOH, reflux95N/A[16]
6Cyclohexanone[Ir(COD)(PBn₃)(PAn₃)]PF₆i-PrOH, reflux98N/A[16]
7BenzophenoneCpIr complex with functional ligandGlucose, H₂O, 80-120 °C, 20 h85N/A[3]
84-Phenyl-2-butanoneCpIr complex with functional ligandGlucose, H₂O, 80-120 °C, 20 h92N/A[3]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and catalyst systems.

Protocol 1: Asymmetric Hydrogenation of Acetophenone with an in situ Generated Iridium-P,N,O Catalyst

This protocol is adapted from the work of Zhang and coworkers.[2]

Materials:

  • [Ir(COD)Cl]₂

  • Chiral P,N,O-ligand (e.g., as described in[2])

  • Acetophenone

  • Anhydrous ethanol

  • Lithium tert-butoxide (t-BuOLi)

  • High-pressure autoclave equipped with a magnetic stir bar

  • Schlenk line and argon or nitrogen source

Procedure:

  • In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ (0.0025 mmol, 0.05 mol%) and the chiral P,N,O-ligand (0.006 mmol, 0.12 mol%) to a glass liner for the autoclave.

  • Add anhydrous ethanol (1 mL) and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Add a solution of t-BuOLi (0.05 mmol, 1 mol%) in ethanol.

  • Add acetophenone (5 mmol, 1 equivalent).

  • Seal the glass liner in the autoclave.

  • Purge the autoclave with hydrogen gas (3 x 10 bar).

  • Pressurize the autoclave to 30 bar with hydrogen.

  • Stir the reaction mixture at room temperature for 20 hours.

  • Carefully vent the autoclave and purge with an inert gas.

  • The conversion and enantiomeric excess can be determined by chiral GC analysis of an aliquot of the reaction mixture.

Protocol 2: Transfer Hydrogenation of a Ketone using an Iridium Catalyst and Isopropanol

This protocol is a general procedure based on the principles described by several sources.[16][17]

Materials:

  • Iridium catalyst precursor (e.g., [Ir(COD)Cl]₂)

  • Appropriate ligand

  • Ketone substrate

  • Anhydrous isopropanol

  • Base (e.g., KOtBu or NaOH)

  • Schlenk flask with a reflux condenser

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the iridium catalyst precursor and the ligand.

  • Add anhydrous isopropanol.

  • Add the base and stir the mixture.

  • Add the ketone substrate.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Experimental Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup and Analysis Add Precursor and Ligand Add Precursor and Ligand Add Solvent Add Solvent Add Precursor and Ligand->Add Solvent Add Base Add Base Add Solvent->Add Base Add Substrate Add Substrate Add Base->Add Substrate Pressurize with H₂ or Reflux Pressurize with H₂ or Reflux Add Substrate->Pressurize with H₂ or Reflux Monitor Reaction Monitor Reaction Pressurize with H₂ or Reflux->Monitor Reaction Quench Reaction Quench Reaction Monitor Reaction->Quench Reaction Extraction Extraction Quench Reaction->Extraction Purification Purification Extraction->Purification Analysis Analysis Purification->Analysis

Caption: A generalized workflow for iridium-catalyzed ketone hydrogenation.

Conclusion

Iridium catalysts offer a powerful and versatile platform for the hydrogenation of a wide array of ketones. Through the judicious choice of ligands and reaction conditions, researchers can achieve high conversions, and in the case of prochiral ketones, excellent enantioselectivities. The ongoing development of new iridium catalyst systems continues to expand the scope and utility of this important transformation, enabling the efficient synthesis of valuable chiral alcohols for a multitude of applications.

References

  • Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, Inc. (1994).
  • Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553–5556. [Link]
  • Noyori Asymmetric Hydrogen
  • Yoshida, M., Hirahata, R., Inoue, T., Shimbayashi, T., & Fujita, K. I. (2019). Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor.
  • Diez-Varga, A., et al. (2024). Understanding ketone hydrogenation catalysis with anionic iridium(iii)
  • Li, C., et al. (2021). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 50(2), 466-474. [Link]
  • Crabtree's Catalyst.
  • Li, Y., et al. (2023). Theoretical Exploration of Mechanism and Ligand Effects of Asymmetric Hydrogenation of β-Amino Ketone Catalyzed by an Iridium-PNN Catalyst. Organometallics, 42(9), 923–932. [Link]
  • Asymmetric hydrogen
  • Yoshida, M., et al. (2019). Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor.
  • Yoshida, M., et al. (2019). Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. Semantic Scholar. [Link]
  • Substrate scope for the catalytic transfer hydrogenation of ketones and aldehydes using complex 8.
  • (PDF) Understanding ketone hydrogenation catalysis with anionic iridium(iii) complexes: the crucial role of counterion and solvation.
  • A Family of Active Iridium Catalysts for Transfer Hydrogenation of Ketones. Organometallics. [Link]
  • Crabtree's c
  • Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogen
  • Understanding ketone hydrogenation catalysis with anionic iridium( iii ) complexes: the crucial role of counterion and solvation. Chemical Science (RSC Publishing). [Link]
  • Iridium-catalyzed transfer hydrogenation of ketones and aldehydes using glucose as a sustainable hydrogen donor.
  • Crabtree's catalyst-hydrogenation of olefins-homogeneous catalysis-mechanism-structure-applic
  • Crabtree's c
  • Transfer hydrogenation of ketones catalyzed by iridium-bulky phosphine complexes. PlumX. [Link]
  • Crabtree c
  • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O)
  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. NIH. [Link]
  • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O)
  • Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines. The Journal of Organic Chemistry. [Link]
  • Understanding ketone hydrogenation catalysis with anionic iridium(iii) complexes:the crucial role of counterion and solvation. White Rose Research Online. [Link]
  • Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in w
  • Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine.

Sources

reaction conditions for iridium-catalyzed hydrogen isotope exchange

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Iridium-Catalyzed Hydrogen Isotope Exchange

For researchers, scientists, and drug development professionals, the strategic incorporation of hydrogen isotopes (deuterium and tritium) into organic molecules is a critical tool. Isotopic labeling provides an unparalleled method for investigating reaction mechanisms, quantifying metabolic pathways (ADMET studies), and enhancing the pharmacokinetic profiles of drug candidates through the kinetic isotope effect.[1][2] Among the various methods available, homogeneous iridium-catalyzed hydrogen isotope exchange (HIE) has emerged as the gold standard for late-stage functionalization, offering high selectivity, broad functional group tolerance, and operational simplicity.[3][4]

This guide provides a comprehensive overview of the reaction conditions for iridium-catalyzed HIE, detailing the underlying principles, key parameters, and practical protocols to empower researchers to effectively implement this technology.

Theoretical Framework: Mechanism and Key Components

The power of this methodology lies in its ability to selectively activate C-H bonds ortho to a directing group within a molecule. This directed approach ensures predictable and site-specific isotope incorporation, which is crucial for the unambiguous analysis of biological systems.[5][6]

The Catalytic Cycle

The generally accepted mechanism for HIE catalyzed by modern Iridium(I) complexes, such as the Kerr-type catalysts [(COD)Ir(IMes)(PPh3)]X, involves several key steps. The precatalyst is first activated under an atmosphere of the isotope source (e.g., D₂ gas), leading to the formation of a coordinatively unsaturated active iridium species.[7] The catalytic cycle then proceeds as follows:

  • Substrate Coordination: A Lewis basic directing group (DG) on the substrate coordinates to the iridium center.

  • C-H Activation: The iridium metal undergoes oxidative addition into an adjacent ortho C-H bond, forming an Iridium(III) hydride intermediate.

  • Reductive Elimination: The complex undergoes reductive elimination, forming a C-D bond and regenerating an Iridium(I) species.

  • Isotope Exchange & Catalyst Regeneration: The iridium center exchanges its hydride for a deuteride from the isotopic reservoir (D₂), preparing the catalyst for the next cycle. The labeled substrate can then dissociate, allowing a new substrate molecule to bind.

Catalytic Cycle for Iridium-Catalyzed HIE cluster_cycle Catalytic Cycle cluster_activation Catalyst Activation Ir_Active Active Ir(I) Catalyst Coord Substrate Coordination [Ir(I)-Substrate] Ir_Active->Coord + Substrate OxAdd C-H Oxidative Addition [Ir(III)-H] Coord->OxAdd ortho C-H Activation RedElim C-D Reductive Elimination [Ir(I)-D] OxAdd->RedElim + D₂ - H-D RedElim->Ir_Active - Labeled Substrate Precatalyst Ir(I) Precatalyst [(COD)Ir(L1)(L2)]X Activated Active Catalyst [Ir(D)₂(L1)(L2)]⁺ Precatalyst->Activated + D₂ - COD Activated->Ir_Active Enters Cycle caption Catalytic cycle of directed hydrogen isotope exchange.

Caption: Catalytic cycle of directed hydrogen isotope exchange.

Core Reaction Components
  • The Iridium Catalyst: The choice of catalyst is paramount. While the original Crabtree's catalyst , [Ir(COD)(PCy₃)(py)]PF₆, was a pioneering system, modern catalysis has been revolutionized by complexes featuring a combination of a bulky N-heterocyclic carbene (NHC), such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), and a phosphine ligand.[1][8][9] These catalysts exhibit superior activity and stability.[1] Both neutral complexes, like [Ir(COD)(NHC)Cl], and cationic versions with non-coordinating anions (e.g., PF₆⁻, BArF⁻) are widely used.[6][10][11] The larger, more weakly coordinating anions can broaden the applicable solvent scope.[10]

  • The Directing Group (DG): The regioselectivity of the HIE reaction is controlled by a Lewis basic functional group on the substrate that directs the catalyst to the ortho C-H bonds. The strength of the interaction between the directing group and the iridium center influences the reaction efficiency.[12][13] A wide array of functional groups can serve as effective directing groups.

    • Strongly Directing: Amides, ketones, sulfonamides, and N-containing heterocycles (e.g., pyrazole, oxazoline).[13][14]

    • Moderately to Weakly Directing: Esters, nitro groups, ethers.[10][13]

    • sp³ C-H Activation: Nitrogen-based carbonyls like lactams and acyclic amides can direct labeling at adjacent sp³-hybridized carbons.[2]

  • The Isotope Source: For homogeneous iridium catalysis, high-purity deuterium (D₂) or tritium (T₂) gas is the standard isotopic source.[5] This is particularly advantageous for tritiation, as T₂ gas is readily available at high specific activity.[15] While heavy water (D₂O) is a cost-effective deuterium source, it is more commonly employed in other HIE systems, such as those using nanoparticle or photoredox catalysts.[16][17][18][19]

Optimizing Reaction Conditions: A Parameter Guide

Achieving high levels of isotope incorporation requires careful optimization of several experimental parameters.

  • Catalyst Selection and Loading: The specific combination of NHC and phosphine ligands on the iridium catalyst can significantly impact performance. For new substrates, screening a small panel of catalysts is often a prudent first step. Catalyst loadings are typically in the range of 1-10 mol% .[6][20] For valuable or complex substrates, loadings as low as 0.5 mol% have proven effective.[1] For tritium labeling, slightly higher loadings (e.g., 5-7.5 mol%) may be used to ensure efficient conversion under low-pressure conditions.[20]

  • Solvent: The reaction solvent plays a critical role in catalyst solubility and activity. Dichloromethane (DCM) is a common starting point. However, a solvent screen can unlock significantly improved performance.[20]

    • Halogenated Solvents: Dichloromethane (DCM), 1,2-dichloroethane (DCE), and chlorobenzene are frequently used and often give excellent results.[20][21]

    • Ethers: Diethyl ether, MTBE, and THF are also viable options.[20]

    • Hydrocarbons: Toluene can be effective, particularly for higher-temperature reactions.[20]

  • Temperature: Temperature is a powerful tool for tuning both reactivity and selectivity.[3] The operational window for these catalysts is remarkably broad, ranging from -80 °C to 130 °C .[21]

    • Room Temperature (25 °C): Many modern systems are highly active at ambient temperature, which is ideal for thermally sensitive substrates.[20]

    • Elevated Temperatures (50-130 °C): For less reactive substrates or weaker directing groups, increasing the temperature can dramatically improve incorporation levels.[21]

    • Low Temperatures (-80 °C to 0 °C): In molecules with multiple potential labeling sites, running the reaction at low temperatures can enhance selectivity for the most reactive C-H bond.[21]

  • Isotope Gas Pressure: A major advantage of modern iridium catalysts is their high activity at low pressures. Most deuterium labeling can be performed effectively under a balloon of D₂ gas (~1 atm). For tritium labeling, reactions are routinely performed at pressures well below 1 bar (e.g., 400-500 mbar), which enhances safety and minimizes the amount of tritium required.[20]

  • Reaction Time: Reaction times typically range from 1 to 24 hours . For highly active catalyst-substrate combinations, significant incorporation can be achieved in as little as one hour.[20] Monitoring the reaction by LC-MS or ¹H NMR is the best way to determine the optimal reaction time.

Summary of Typical Reaction Conditions
ParameterTypical RangeNotes
Catalyst [Ir(COD)(NHC)(PR₃)]XChoice of NHC, phosphine, and counterion (X) is critical.[1][10]
Catalyst Loading 1 - 10 mol%Lower loadings are possible for highly active systems.[1]
Substrate Conc. 0.05 - 0.2 M
Solvent DCM, Chlorobenzene, EthersSolvent screening is highly recommended for optimization.[20]
Isotope Source D₂ or T₂ GasGas is the standard for these homogeneous systems.[5]
Gas Pressure 1 atm (balloon) to 2.2 barLow-pressure systems are common and effective, especially for tritium.[20]
Temperature 25 °C to 100 °CCan be varied from -80 °C to 130 °C to tune selectivity/reactivity.[21]
Reaction Time 1 - 24 hMonitor by NMR or MS to determine completion.[20]

Experimental Protocols

Proper experimental technique is crucial for safety and reproducibility, especially when working with pyrophoric reagents or radioactive materials. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

General Protocol for Deuterium Labeling

This protocol describes a typical small-scale HIE reaction using deuterium gas.

Materials:

  • Iridium precatalyst (e.g., [Ir(COD)(IMes)(PPh₃)]PF₆) (5 mol%)

  • Substrate (1.0 eq)

  • Anhydrous, degassed solvent (e.g., DCM, to make a 0.1 M solution)

  • Deuterium gas (D₂) balloon

  • Schlenk flask equipped with a magnetic stir bar and a rubber septum

Caption: General experimental workflow for HIE reactions.

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the substrate (e.g., 0.1 mmol) and the iridium precatalyst (0.005 mmol, 5 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (1.0 mL) via syringe and begin stirring.

  • Degassing: Perform three freeze-pump-thaw cycles to ensure the removal of all dissolved atmospheric gases. To do this, freeze the flask contents in liquid nitrogen, evacuate the headspace under high vacuum, and then thaw the contents while keeping the flask isolated from the vacuum pump.

  • Introduction of Deuterium: After the final thaw, backfill the flask with deuterium gas from a balloon.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 16 hours).

  • Workup: Upon completion, vent the D₂ gas into a fume hood. Concentrate the reaction mixture under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Analyze the purified product by ¹H NMR to determine the loss of signal at the labeled position(s) and by mass spectrometry to confirm the mass increase corresponding to deuterium incorporation.

Special Considerations for Tritium Labeling

Working with tritium, a radioactive isotope of hydrogen, requires specialized facilities and safety protocols.[22][23]

  • Specialized Equipment: All manipulations must be performed in a certified radiochemistry laboratory within a high-integrity fume hood or glovebox. A dedicated tritium manifold is used for the safe storage and delivery of T₂ gas.[20]

  • Low Pressure: Reactions are typically run at sub-atmospheric pressures to minimize the quantity of tritium used and reduce the risk of leaks.[20]

  • Waste Disposal: All materials that come into contact with tritium, including solvents, glassware, and consumables, must be handled and disposed of as radioactive waste according to institutional guidelines.

  • Analysis: Analysis of tritiated compounds requires specialized techniques, such as liquid scintillation counting to determine specific activity (Ci/mmol).

By understanding the interplay of the catalyst, substrate, and reaction conditions, researchers can harness the power of iridium-catalyzed HIE to accelerate their research and development programs.

References

  • Healy, A. R., et al. (2020). Computationally-Guided Development of a Chelated NHC-P Iridium(I) Complex for the Directed Hydrogen Isotope Exchange of Aryl Sulfones.
  • Brown, J. A., et al. (2024). Iridium-Catalyzed C–H Activation and Deuteration of Primary Sulfonamides: An Experimental and Computational Study.
  • Brown, J. A., et al. (2008). Highly active iridium(I) complexes for catalytic hydrogen isotope exchange. Organic & Biomolecular Chemistry. [Link]
  • Singh, U. K., et al. (2019). Iridium‐Catalyzed C H Functionalizations with Hydrogen Isotopes. Chemistry – A European Journal. [Link]
  • Pla‐Quintana, A., et al. (2021). Hydrogen Isotope Exchange by Homogeneous Iridium Catalysis in Aqueous Buffers with Deuterium or Tritium Gas. Angewandte Chemie. [Link]
  • Thom, C., et al. (2023). Probing Substrate Binding and Release Events in Iridium-Catalysed Hydrogen Isotope Exchange Reactions. ChemRxiv. [Link]
  • Knight, N. M. L., et al. (2024). Iridium‐Catalysed C(sp)−H Activation and Hydrogen Isotope Exchange via Nitrogen‐Based Carbonyl Directing Groups.
  • Thom, C., et al. (2023). Probing substrate binding and release events in iridium-catalysed hydrogen isotope exchange reactions. Chemical Science. [Link]
  • Kerr, W. J., et al. (2010). Iridium Catalysts for Hydrogen Isotope Exchange. Topics in Organometallic Chemistry. [Link]
  • Kerr, W. J., et al. (2010). Iridium Catalysts for Hydrogen Isotope Exchange. SpringerLink. [Link]
  • Reid, M., et al. (2020). Recent advances in iridium(I) catalysis towards directed hydrogen isotope exchange. Organic & Biomolecular Chemistry. [Link]
  • Salter, R., et al. (2007). Tritium-labelling via an iridium-based solid-phase catalyst. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
  • Wikipedia.
  • Munarriz, J., et al. (2022).
  • Wikipedia.
  • Singh, U. K., et al. (2019). Comparison of Iridium(I) Catalysts in Temperature Mediated Hydrogen Isotope Exchange Reactions. Chemistry – A European Journal. [Link]
  • Reid, M., et al. (2013). Application of neutral iridium(I) N-heterocyclic carbene complexes in ortho-directed hydrogen isotope exchange. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
  • Grokipedia.
  • PBS.
  • Li, G., et al. (2022). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules. [Link]
  • Atomic Heritage Foundation.
  • Kerr, W. J., et al. (2017).
  • Reid, M., et al. (2013). Application of neutral iridium(I) N-heterocyclic carbene complexes in ortho-directed hydrogen isotope exchange. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
  • Scott, P. (2017). Computationally Guided Ir(I) Catalyst Design for Hydrogen Isotope Exchange Reactions of Amino Acid and Peptide Molecules. ARCHIE-WeSt. [Link]
  • University of Bristol.
  • Trillo, P., et al. (2022). The Implications of the Brønsted Acidic Properties of Crabtree-Type Catalysts in the Asymmetric Hydrogenation of Olefins. Journal of the American Chemical Society. [Link]
  • Enders, M., et al. (2018). Design of Iridium N-Heterocyclic Carbene Amino Acid Catalysts for Asymmetric Transfer Hydrogenation of Aryl Ketones.
  • Kopf, S., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. [Link]
  • Reddit. (2023). How "Heavy Hydrogen" makes Drugs work: Deuterium in Pharmaceuticals. [Link]
  • YouTube. (2023).
  • Atzrodt, J., et al. (2021). Tritium Labeling of Pharmaceuticals by Metal-Catalyzed Exchange Methods.

Sources

Application Notes & Protocols: Best Practices for the Handling and Storage of Air-Sensitive Iridium Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Basis for Air-Sensitive Handling

Iridium catalysts are at the forefront of modern chemical synthesis, enabling a vast array of transformations from asymmetric hydrogenation to photoredox catalysis.[1][2][3] However, the high reactivity that makes these complexes so valuable is also the source of their primary vulnerability: sensitivity to atmospheric oxygen and moisture.[4][5] Many catalytically active iridium species, particularly those in low oxidation states (e.g., Ir(I), Ir(0)) or bearing electron-rich ligands, are readily oxidized or hydrolyzed upon contact with air. This degradation leads to catalyst deactivation, irreproducible results, and potentially the formation of hazardous byproducts.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and detailed protocols for the proper handling and storage of air-sensitive iridium catalysts. Adherence to these procedures is not merely a matter of best practice; it is fundamental to ensuring experimental reproducibility, maximizing catalyst lifetime and activity, and maintaining a safe laboratory environment.

Core Principles of Inert Atmosphere Chemistry

The central tenet of handling air-sensitive catalysts is the rigorous exclusion of air and moisture.[6][7] This is achieved by creating and maintaining an inert atmosphere, typically high-purity nitrogen (N₂) or argon (Ar), around the catalyst at all times. Argon, being denser than air, can offer an advantage for certain benchtop manipulations under a positive gas flow, but nitrogen is suitable for most applications.[8][9] The two primary pieces of equipment used to achieve this are the glovebox and the Schlenk line.

Choosing the Right Technique: Glovebox vs. Schlenk Line

The choice between a glovebox and a Schlenk line depends on the catalyst's sensitivity, the scale of the reaction, and the specific manipulation required.

FeatureGloveboxSchlenk Line
Atmosphere Purity Very high (<1 ppm O₂, H₂O typical)[4]Good, but dependent on user technique
Ease of Use High; allows use of standard glassware and balances[10]Moderate learning curve; requires specialized glassware[8][11]
Best For Handling pyrophoric solids, batch preparations, high-sensitivity catalysts, using analytical balances[10][12]Reactions in solution, solvent transfers, filtrations, reactions requiring heating/cooling[8][9]
Throughput High; multiple operations can be set up simultaneouslyLower; typically one reaction per port
Cost & Maintenance High initial cost and ongoing maintenanceLower initial cost, but requires vacuum pump maintenance

Glovebox: The Controlled Environment

A glovebox is a sealed container filled with a continuously purified inert gas, allowing for direct manipulation of sensitive compounds.[4] It is the gold standard for handling highly pyrophoric or extremely air-sensitive iridium catalysts.

Protocol 1: Weighing and Preparing an Iridium Catalyst in a Glovebox
  • Preparation: Before bringing the catalyst into the glovebox, ensure all necessary items (spatulas, vials, solvents, stir bars, septa) are inside. Ensure the glovebox atmosphere is stable with O₂ and H₂O levels below 1 ppm.

  • Bringing in Materials: Place the sealed catalyst container and other required glassware in the antechamber. Evacuate and refill the antechamber with inert gas. This cycle should be repeated a minimum of three times to remove atmospheric contaminants.[13]

  • Equilibration: Once inside the glovebox, allow the catalyst container to sit for 10-15 minutes to thermally equilibrate with the glovebox atmosphere.

  • Weighing: Tare an appropriate vial on the analytical balance inside the glovebox.[10] Carefully transfer the desired amount of the solid iridium catalyst to the tared vial. Avoid creating dust. Use anti-static guns or ionizers if handling fine powders to minimize electrostatic effects.[10]

  • Sealing: Tightly cap the vial containing the weighed catalyst. If this vial is to be removed from the glovebox, further seal the cap with electrical or Parafilm tape.

  • Dissolution (if required): If preparing a stock solution, add the desired volume of a dry, degassed solvent (previously brought into the glovebox) to the vial containing the catalyst. Stir until fully dissolved.

  • Cleanup: Clean any spills immediately. Tightly seal the primary catalyst container. Remove all waste materials and used glassware via the antechamber, following the same pump/refill cycles.

cluster_antechamber Antechamber cluster_glovebox Glovebox Interior (<1 ppm O2/H2O) start Place Catalyst in Antechamber cycle Evacuate & Refill (3x) start->cycle bring_in Bring into Box cycle->bring_in equilibrate Equilibrate Temperature bring_in->equilibrate weigh Weigh Solid into Vial equilibrate->weigh dissolve Add Degassed Solvent weigh->dissolve seal Seal Reaction Vessel dissolve->seal

Caption: Workflow for preparing a catalyst solution in a glovebox.

Schlenk Line: Versatile Air-Free Manipulations

A Schlenk line is a dual-manifold apparatus that provides both vacuum and a source of inert gas to specialized glassware (Schlenk flasks).[4][8][9] It is ideal for conducting reactions under an inert atmosphere, especially those involving solvent manipulations.

Protocol 2: Setting Up a Reaction Using a Schlenk Line
  • Glassware Preparation: All glassware must be rigorously dried to remove adsorbed water, typically in an oven (>120 °C) for several hours or overnight.[8] Assemble the hot glassware and immediately connect it to the Schlenk line.

  • Purging the System: Attach the reaction flask (e.g., a Schlenk flask) to the line via heavy-walled tubing.[11] Evacuate the flask under vacuum until it cools to room temperature. Slowly backfill the flask with inert gas. This "evacuate-refill" cycle must be repeated at least three times to ensure a truly inert atmosphere.[8][9]

  • Adding the Catalyst: If the catalyst is stable enough for brief air exposure, it can be added quickly through the neck of the flask against a strong positive flow of inert gas ("positive pressure").[8][9] For more sensitive catalysts, they should be pre-weighed in a glovebox into a solid addition tube or a sealed vial, which is then attached to the reaction flask under positive pressure.

  • Solvent Transfer: Air-sensitive, dry solvents are typically stored in specialized containers (like Sure/Seal™ bottles) or in flasks under an inert atmosphere.[6][14] To transfer the solvent, use a cannula (a double-tipped needle) or a gas-tight syringe.[9][11]

    • Cannula Transfer: Insert one end of the cannula into the solvent container and the other into the reaction flask, ensuring both are under a positive pressure of inert gas. To initiate transfer, slightly reduce the pressure in the receiving flask by venting it briefly with a needle attached to a bubbler. The slight pressure differential will push the liquid through the cannula.[11]

  • Running the Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the inert gas manifold outlet to a mineral oil or mercury bubbler, which serves as a pressure release valve.[14]

start Start sensitivity Catalyst Sensitivity? start->sensitivity scale Reaction Scale? sensitivity->scale Low glovebox Use Glovebox sensitivity->glovebox High / Pyrophoric task Primary Task? scale->task Small (<1g) schlenk Use Schlenk Line scale->schlenk Large (>1g) task->glovebox Weighing / Solids task->schlenk Solution Chemistry

Caption: Decision tree for selecting the appropriate handling technique.

Storage and Disposal

Long-Term Storage

Proper storage is critical to preserving the activity of expensive iridium catalysts.

  • Solids: Solid catalysts should be stored in a glovebox if available.[4] If not, they should be kept in tightly sealed containers (e.g., glass ampoules sealed under vacuum or inert gas) inside a desiccator filled with an inert atmosphere.[4][15] Store in a cool, dark place. Some photocatalysts may require storage in amber vials to prevent light-induced degradation.[16]

  • Solutions: Stock solutions of catalysts in dry, degassed solvents can be stored in Schlenk flasks with well-greased glass stoppers or in vials with PTFE-lined septa caps.[11] For long-term storage, it is always preferable to store the catalyst as a solid and prepare solutions fresh.

Quenching and Disposal

Never dispose of active iridium catalysts directly into waste streams. They must first be quenched to a less reactive state. The exact procedure depends on the catalyst's nature, but a general approach for organometallic iridium compounds involves slow, controlled quenching.

WARNING: Quenching reactions can be highly exothermic and generate flammable gas. Always perform behind a blast shield in a fume hood, and wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and face shield.[7][17][18]

Protocol 3: General Quenching Procedure for Residual Iridium Catalysts
  • Setup: In a fume hood, place the flask containing the residual catalyst (often in a flammable organic solvent) in an ice-water bath to manage heat generation. Ensure the flask is under a gentle stream of inert gas and has a vent needle connected to a bubbler to prevent pressure buildup.[19][20]

  • Dilution: Dilute the catalyst solution with an inert, high-boiling point solvent like toluene or hexane. This helps to control the reaction rate.

  • Slow Addition of Quenching Agent: Slowly and dropwise, add a less reactive alcohol such as isopropanol.[19][20] Vigorous gas evolution (e.g., hydrogen) may occur. Control the addition rate to keep the reaction from becoming too vigorous.

  • Sequential Quenching: After the reaction with isopropanol subsides, repeat the slow, dropwise addition with ethanol, followed by methanol, and finally, very carefully, with water.[20] The sequential use of increasingly protic reagents ensures a controlled quench.

  • Final Neutralization: Once gas evolution has completely ceased, the solution can be treated as hazardous waste containing heavy metals and organic solvents. Dispose of it according to your institution's environmental health and safety guidelines.[19][21]

Conclusion

The successful application of air-sensitive iridium catalysts hinges on the meticulous application of inert atmosphere techniques. By understanding the reasons behind these procedures and mastering their execution in either a glovebox or on a Schlenk line, researchers can ensure the integrity of their catalysts, leading to more reliable, reproducible, and safe scientific outcomes.

References

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008).
  • An Illustrated Guide to Schlenk Line Techniques. (2023). Journal of Chemical Education.
  • Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
  • Guides - Chemistry LibreTexts. (2024).
  • Handling Air Sensitive Reagents and Working with a Schlenk Line. IONiC / VIPEr.
  • Safe Handling of Pyrophoric Materials. (2021). University of California, Santa Barbara EHS.
  • Air-Sensitive Catalyst Handling and Preparation. Advanced Photon Source, Argonne National Laboratory.
  • Pyrophoric Handling Procedure. Carnegie Mellon University EHS.
  • Pyrophoric Liquids & Solids. Dartmouth College EHS.
  • Pyrophoric Materials. (2022). Syracuse University EHS.
  • Synthesis and Migratory-Insertion Reactivity of CpMo(CO)3(CH3): Small-Scale Organometallic Preparations Utilizing Modern Glovebox Techniques. (2014). Journal of Chemical Education.
  • Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. Yale Environmental Health & Safety.
  • Mechanochemistry allows carrying out sensitive organometallic reactions in air. (2017). Nature Communications.
  • Proper Disposal of Iridium-Oxopalladium (1/1): A Step-by-Step Guide. Benchchem.
  • Glovebox Use Standard Operating Procedure. (2019). University of Wisconsin-Madison Chemistry Department.
  • Glove box - EPFL. École Polytechnique Fédérale de Lausanne.
  • Typical photocatalysts based on iridium(III). ResearchGate.
  • Near-infrared light-activatable iridium(iii) complexes for synergistic photodynamic and photochemotherapy. (2025). Chemical Science.
  • How we handle Air Sensitive Samples. Momentum Transfer.
  • Handling air-sensitive reagents AL-134. MilliporeSigma (formerly Aldrich Chemical Company).
  • Air Free Techniques | Handling Air-Sensitive Materials. Ossila.
  • Quenching and Disposal of Pyrophoric Solids. (2020). University of California, Santa Barbara EHS.
  • Visible-Light-Promoted Iridium(III)-Catalyzed Acceptorless Dehydrogenation of N-Heterocycles at Room Temperature. (2022). ACS Catalysis.
  • Quenching and Disposal of Liquid Pyrophoric Materials. (2020). University of California, Santa Barbara EHS.
  • Quenching of Pyrophoric Materials. (2016). University of California, Berkeley, College of Chemistry.
  • Cyclometallated phosphonium ylide-based iridium(iii) photocatalysts. (2021). Chemical Communications.
  • Disposal Options for Disused Radioactive Sources. International Atomic Energy Agency (IAEA).
  • Water-Soluble Tris(cyclometalated) Iridium(III) Complexes for Aqueous Electron and Energy Transfer Photochemistry. (2022). Accounts of Chemical Research.

Sources

Application Notes and Protocols for [Ir(cod)(PMePh2)2]PF6: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The cationic iridium(I) complex, [Ir(cod)(PMePh2)2]PF6 (bis(methyldiphenylphosphine)(1,5-cyclooctadiene)iridium(I) hexafluorophosphate), has emerged as a versatile and robust catalyst in modern organic synthesis. Its air-stability and efficacy in key transformations, particularly isomerization and hydrogenation reactions, make it a valuable tool for researchers in pharmaceuticals, fine chemicals, and materials science. This guide provides an in-depth look at the practical application of this catalyst, focusing on catalyst loading, turnover numbers, and detailed experimental protocols, grounded in authoritative scientific literature.

Catalyst Overview and Activation

[Ir(cod)(PMePh2)2]PF6 is a coordinatively unsaturated 16-electron complex that serves as a precatalyst. The catalytic activity is unlocked through the displacement of the 1,5-cyclooctadiene (cod) ligand, typically by hydrogenation, to generate the active dihydrido species, [IrH2(solv)2(PMePh2)2]PF6. This activation step is crucial for initiating the catalytic cycle.

Key Properties:

PropertyValue
Chemical Formula C34H38F6IrP3
Molecular Weight 845.79 g/mol
Appearance Red powder
CAS Number 38465-86-0[1]
Stability Air-stable solid

The choice of solvent is critical during the activation and subsequent reaction, with ethereal solvents like tetrahydrofuran (THF) and dioxane being commonly employed.[2]

Application in Isomerization of Allyl Ethers

A prominent application of [Ir(cod)(PMePh2)2]PF6 is the highly stereoselective isomerization of allyl ethers to the corresponding trans-propenyl ethers.[2] This transformation is valuable for the synthesis of enol ethers, which are versatile intermediates in organic synthesis.

Catalyst Loading and Turnover Number (TON)

The efficiency of a catalytic process is often measured by its catalyst loading and turnover number (TON). Lower catalyst loadings and higher TONs are indicative of a more active and cost-effective catalyst. For the isomerization of allyl ethers using [Ir(cod)(PMePh2)2]PF6, the catalyst loading is a critical parameter that influences both the reaction rate and completion.

SubstrateCatalyst Loading (mol%)SolventTime (h)Conversion (%)TONReference
Allyl phenyl ether1THF2100100[2]
Allyl p-tolyl ether1THF2100100[2]
Allyl p-chlorophenyl ether1THF2100100[2]

Note: Turnover numbers are calculated as (moles of product / moles of catalyst) and assume 100% conversion.

Experimental Protocol: Isomerization of Allyl Phenyl Ether

This protocol is adapted from the work of Baudry et al.[2]

Materials:

  • [Ir(cod)(PMePh2)2]PF6

  • Allyl phenyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Hydrogen gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Catalyst Activation:

    • In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [Ir(cod)(PMePh2)2]PF6 (1 mol%) in anhydrous THF.

    • Bubble hydrogen gas through the solution for 10-15 minutes. A color change is typically observed as the active dihydrido species is formed.

    • Purge the flask with the inert gas to remove excess hydrogen.

  • Reaction:

    • To the activated catalyst solution, add the allyl phenyl ether substrate.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the pure trans-propenyl ether.

Mechanistic Considerations

The isomerization is believed to proceed through a metal-hydride addition-elimination mechanism. The active dihydrido iridium species coordinates to the allyl ether, followed by migratory insertion of the double bond into an Ir-H bond. Subsequent β-hydride elimination from the resulting iridium alkyl intermediate generates the thermodynamically more stable trans-propenyl ether and regenerates the iridium hydride catalyst.

G precat [Ir(cod)(PMePh2)2]PF6 active_cat [IrH2(solv)2(PMePh2)2]PF6 precat->active_cat H2, Solvent pi_complex π-Complex Formation active_cat->pi_complex + Allyl Ether allyl_ether Allyl Ether Substrate migratory_insertion Migratory Insertion pi_complex->migratory_insertion ir_alkyl Iridium Alkyl Intermediate migratory_insertion->ir_alkyl beta_elimination β-Hydride Elimination ir_alkyl->beta_elimination product_release Product Release beta_elimination->product_release product_release->active_cat - Product product trans-Propenyl Ether product_release->product

Catalytic Cycle for Allyl Ether Isomerization

Application in Hydrogenation Reactions

While less specifically documented for [Ir(cod)(PMePh2)2]PF6 compared to its isomerization applications, this complex and its analogs are competent catalysts for the hydrogenation of various unsaturated substrates. The in situ generated dihydrido species is the active catalyst in these transformations as well.

General Considerations for Catalyst Loading and Turnover

For hydrogenation reactions, catalyst loadings for similar iridium phosphine complexes typically range from 0.1 to 2 mol%. Turnover numbers can vary significantly depending on the substrate, reaction conditions (pressure, temperature), and the specific ligand environment of the iridium center. The hexafluorophosphate (PF6-) counterion can sometimes lead to catalyst deactivation, especially at low catalyst loadings, and is sensitive to water.[3]

General Protocol for Alkene Hydrogenation

This protocol provides a general workflow for alkene hydrogenation using an activated [Ir(cod)(PMePh2)2]PF6 catalyst. Optimization of catalyst loading, hydrogen pressure, and reaction time will be necessary for specific substrates.

Materials:

  • [Ir(cod)(PMePh2)2]PF6

  • Alkene substrate

  • Anhydrous, degassed solvent (e.g., dichloromethane, THF)

  • Hydrogen gas (high purity)

  • High-pressure reactor (e.g., Parr shaker)

Procedure:

  • Catalyst Activation (in situ):

    • In a reaction vessel under an inert atmosphere, dissolve the alkene substrate and [Ir(cod)(PMePh2)2]PF6 in the chosen solvent.

  • Hydrogenation:

    • Seal the reaction vessel and purge with hydrogen gas several times.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 1-50 bar).

    • Stir the reaction mixture vigorously at the desired temperature.

    • Monitor the reaction by observing hydrogen uptake and/or by analyzing aliquots via GC or NMR spectroscopy.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the excess hydrogen.

    • Concentrate the reaction mixture.

    • Purify the product by appropriate methods such as crystallization or chromatography.

G start Prepare Reactants activate Activate Catalyst with H2 start->activate react Perform Hydrogenation activate->react monitor Monitor Reaction Progress react->monitor monitor->react Incomplete workup Work-up and Purify monitor->workup Complete end Isolated Product workup->end

General Workflow for Hydrogenation

Safety and Handling

  • [Ir(cod)(PMePh2)2]PF6 should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrogen gas is highly flammable and should be handled with extreme care. Ensure all equipment is properly grounded and free of leaks.

References

  • Baudry, D., Ephritikhine, M., & Felkin, H. (1978). Isomerisation of allyl ethers catalysed by the cationic iridium complex [Ir(cyclo-octa-1,5-diene)(PMePh2)2]PF6. A highly stereoselective route to trans-propenyl ethers.
  • Schwarzer, M. C., & Pfaltz, A. (2004). Enantioselective hydrogenation of alkenes with iridium-PHOX catalysts: a kinetic study of anion effects. Chemistry--A European Journal, 10(19), 4685–4693. [Link]

Sources

Application Note & Protocols: Strategic Solvent Selection for Iridium-Catalyzed Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iridium-catalyzed transfer hydrogenation (TH) is a cornerstone of modern synthetic chemistry, providing a powerful and often safer alternative to high-pressure hydrogenation for the reduction of polar double bonds (C=O, C=N).[1] In this process, hydrogen is transferred from a donor molecule, frequently the solvent itself, to a substrate.[2] While the catalyst's ligand architecture is paramount, the choice of solvent is an equally critical, yet sometimes underestimated, parameter that profoundly governs reaction efficiency, selectivity, and mechanism.[3][4]

This guide provides an in-depth exploration of the multifaceted role of the solvent in iridium-catalyzed TH. Moving beyond a simple list of common solvents, we will dissect the causal relationships between solvent properties and catalytic outcomes, offering field-proven insights to guide rational solvent selection and optimization. We will furnish detailed protocols for solvent screening and a case-study reaction to bridge theory with practice.

The Decisive Role of the Solvent

The solvent in an iridium-catalyzed TH reaction is rarely an inert medium. It actively participates in and influences nearly every stage of the catalytic cycle. Understanding these interactions is key to troubleshooting and optimizing reactions.

Solvent as Hydrogen Donor

In many TH protocols, the solvent serves as the terminal reductant.[5]

  • Alcohols: Secondary alcohols like 2-propanol are the most common hydrogen donors.[6][7][8] The catalyst facilitates a dehydrogenation step, generating an iridium-hydride intermediate and a ketone byproduct (e.g., acetone).[7] Methanol and other alcohols can also be used, though their higher dehydrogenation energy barrier can present challenges.[9][10]

  • Formic Acid: Formic acid is another widely used hydrogen source, often in an azeotropic mixture with triethylamine.[2][11] Its use renders the hydrogenation effectively irreversible as the byproduct is gaseous CO₂.

Influence on Catalytic Mechanism and Intermediates

The solvent's properties—polarity, proticity, and coordinating ability—directly influence the reaction mechanism and the stability of key catalytic intermediates.

  • Polarity and Ion-Pairing: In polar solvents, ionic catalysts and intermediates tend to exist as solvent-separated ion pairs, which can enhance catalytic activity by preventing the counter-ion from blocking the active site.[3] In less polar solvents, tight ion-pairing may occur, which can be essential for stereochemical induction in asymmetric reactions but may also inhibit the catalyst.[3]

  • Proticity and Hydrogen Bonding: Protic solvents (e.g., alcohols, water) can stabilize charged intermediates and transition states through hydrogen bonding.[3][12] They can also act as proton shuttles, facilitating the heterolytic cleavage of H₂ or the protonation of the reduced substrate.[3] However, strong hydrogen bonding can also "cage" and deactivate nucleophilic catalysts or reagents.[13] Aprotic solvents lack this capability, which can dramatically alter the reaction pathway.[12] For example, studies have shown that the catalytic pathway can be strongly dependent on the choice of alcohol, with isopropanol favoring a metal-ligand cooperative mechanism and methanol proceeding through a metal hydride transfer with different stereochemical outcomes.[9]

  • Coordination and Catalyst Stability: Weakly coordinating solvents like dichloromethane (DCM) or THF can stabilize highly reactive, electronically unsaturated iridium species that are crucial for catalysis.[1][3][4] However, strongly coordinating solvents can bind too tightly to the metal center, inhibiting substrate association and killing activity.[3] In non-coordinating solvents, some iridium-dihydride catalysts are prone to deactivation via irreversible trimerization.[14]

cluster_cycle Catalytic Cycle cluster_solvent Solvent Interactions Ir_cat [Ir] Pre-catalyst Ir_H [Ir]-H (Active Hydride) Ir_cat->Ir_H β-Hydride Elimination (from H-Donor) Ir_Substrate [Ir]-H(Substrate) Ir_H->Ir_Substrate Substrate Coordination Ir_Alkoxide [Ir]-O-R' Ir_Substrate->Ir_Alkoxide Hydride Transfer (Inner or Outer Sphere) Ir_Alkoxide->Ir_cat Protonolysis & Product Release H_Donor Hydrogen Donor (e.g., i-PrOH) H_Donor->Ir_cat Provides H₂ Medium Reaction Medium (Solvation, Polarity) Medium->Ir_Substrate Affects Rate & Selectivity Stabilizer Intermediate Stabilization (Coordination, H-Bonding) Stabilizer->Ir_H Prevents Deactivation

Caption: The catalytic cycle for transfer hydrogenation and the key roles of the solvent.

A Comparative Guide to Common Solvents

The optimal solvent is highly dependent on the specific catalyst, substrate, and desired outcome. The following table summarizes the properties and applications of frequently used solvents.

SolventTypeRole in THAdvantagesDisadvantages
2-Propanol (IPA) Polar ProticH-Donor & MediumInexpensive, stable, effective H-donor, moderate boiling point.[6]Often requires a strong base (e.g., KOtBu), which can affect sensitive substrates; byproduct acetone can potentially undergo side reactions.[6]
Methanol (MeOH) Polar ProticH-Donor & MediumLow cost, simple byproduct (formaldehyde).[9]High dehydrogenation energy barrier; can alter reaction mechanisms and stereoselectivity compared to IPA.[9]
Water (H₂O) Polar ProticMediumEnvironmentally benign ("green"), non-flammable, can enable unique reactivity.[15]Poor solubility for many organic substrates and catalysts; requires water-soluble catalysts.[2][11]
Methanol/Water Mix Polar ProticH-Donor & MediumCan dissolve both polar catalysts and nonpolar organic substrates, improving overall efficiency.[2][11]Optimization of the solvent ratio is often required.
Dichloromethane (DCM) Polar AproticMediumExcellent solvent for a wide range of organic compounds and catalysts; non-coordinating.[1][6]Environmental and health concerns; not an H-donor.
Toluene Nonpolar AproticMediumHigh boiling point for reactions requiring heat; non-coordinating.[3]Poor solubility for polar catalysts or reagents; not an H-donor.

Protocol for Rational Solvent Screening

A systematic screening approach is the most efficient method to identify the optimal solvent for a new transformation. High-throughput screening (HTS) in 96-well plates allows for the rapid evaluation of multiple parameters.[16][17]

Initial Considerations
  • Substrate & Catalyst Solubility: Ensure the chosen solvent candidates can dissolve the substrate and catalyst at the reaction temperature. Poor solubility is a common cause of failed reactions.[16]

  • Hydrogen Source: If the solvent is not the hydrogen donor (e.g., when using formic acid or H₂ gas), its primary role is as a reaction medium. This expands the available choices to aprotic solvents.

  • Base Sensitivity: If the substrate is sensitive to strong bases, using 2-propanol with KOtBu may be problematic. A base-free system (e.g., using formic acid) or a different solvent system should be considered.[6]

HTS Workflow

Caption: A systematic workflow for high-throughput solvent screening.

Detailed Experimental Protocol: A Case Study

This protocol describes a typical procedure for the transfer hydrogenation of acetophenone using a common iridium catalyst system.

Reaction: Transfer Hydrogenation of Acetophenone to 1-Phenylethanol.

Materials:

  • Iridium Catalyst Precursor: [Cp*IrCl₂]₂ (Pentamethylcyclopentadienyl iridium(III) chloride dimer)

  • Substrate: Acetophenone

  • Hydrogen Donor / Solvent: 2-Propanol (Anhydrous)

  • Base: Potassium tert-butoxide (KOtBu) or Sodium hydroxide (NaOH)

  • Inert Gas: Argon or Nitrogen

  • Reaction Vessel: Schlenk tube or sealed vial with a magnetic stir bar

Procedure:

  • Vessel Preparation: Place a magnetic stir bar into a Schlenk tube. Dry the tube under vacuum with a heat gun and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of inert gas, add the iridium catalyst precursor (e.g., 0.005 mmol, 1 mol%) and the base (e.g., 0.1 mmol, 20 mol%) to the tube.

  • Solvent and Substrate Addition: Add 2-propanol (e.g., 5 mL). Stir the mixture for 5-10 minutes at room temperature to allow for catalyst activation.

  • Initiate Reaction: Add acetophenone (e.g., 0.5 mmol, 1 equivalent) via syringe.

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80 °C). Stir vigorously for the specified reaction time (e.g., 1-12 hours).

  • Monitoring and Quenching: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or TLC. Once complete, cool the reaction to room temperature and quench by adding a few mL of water.

  • Workup and Analysis: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The yield and purity can be determined by ¹H NMR spectroscopy or GC analysis using an internal standard.[6]

Troubleshooting Guide

ProblemPotential CauseSolvent-Based Solution
Low or No Conversion Poor catalyst/substrate solubility.Screen a wider range of solvents or use a co-solvent system (e.g., MeOH/H₂O) to improve solubility.[2][11][16]
Catalyst deactivation.Use a weakly coordinating solvent (e.g., THF, DCM) that can stabilize the active species without inhibiting it.[3][14]
Low Selectivity / Side Products Base-induced side reactions.Switch to a base-free system, such as using formic acid as the hydrogen donor in a non-alcoholic solvent.
Reaction with solvent/byproduct.Choose a solvent that is not a hydrogen donor (e.g., toluene) and provide an alternative hydrogen source.
Inconsistent Results Trace water in aprotic solvents.Ensure solvents are rigorously dried, as water can act as a ligand or proton source, altering the catalytic cycle.

References

  • A Family of Active Iridium Catalysts for Transfer Hydrogenation of Ketones. Organometallics. [Link]
  • Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogen
  • Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis. ACS Omega. [Link]
  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Royal Society of Chemistry. [Link]
  • Ligand effect of cyclometallated iridium(iii) complexes on N-alkylation of amines in hydrogen borrowing reactions. PubMed Central. [Link]
  • Ligands for Iridium-catalyzed Asymmetric Hydrogenation of Challenging Substrates: Reactivity and Catalysis.
  • Solvent transfer hydrogenation of αβ-unsaturated aldehydes to the unsaturated alcohols catalysed by hydridoiridium sulphoxide complexes.
  • Understanding ketone hydrogenation catalysis with anionic iridium(iii)
  • Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis. ACS Omega. [Link]
  • Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. MDPI. [Link]
  • Stereoselective Iridium-N,P-Catalyzed Double Hydrogenation of Conjugated Enones to Saturated Alcohols. Journal of the American Chemical Society. [Link]
  • Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. Royal Society of Chemistry. [Link]
  • Solvent-modulated proton-coupled electron transfer in an iridium complex with an ESIPT ligand.
  • Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening.
  • ion and Hydrogen Transfer Reactions Catalyzed by Iridium Complexes. DiVA portal. [Link]
  • Visible-Light-Driven, Iridium-Catalyzed Hydrogen Atom Transfer: Mechanistic Studies, Identification of Intermediates, and C
  • Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. PubMed Central. [Link]
  • On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics. [Link]
  • High-Throughput Screening Techniques in C
  • Penta- versus hexa-coordinated iridium catalysts control the reactivity of the direct reductive amination between aliphatic amines and aliphatic ketones. Royal Society of Chemistry. [Link]
  • Supported Iridium Catalyst for Clean Transfer Hydrogenation of Aldehydes and Ketones using Methanol as Hydrogen Source.
  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. [Link]
  • Ligand effect of cyclometallated iridium(iii) complexes on N-alkylation of amines in hydrogen borrowing reactions. Royal Society of Chemistry. [Link]
  • Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals. PubMed Central. [Link]
  • Ligand Design and Preparation, Photophysical Properties, and Device Performance of an Encapsulated-Type Pseudo-Tris(heteroleptic) Iridium(III) Emitter. Inorganic Chemistry. [Link]
  • Strong Solvent Effects on Catalytic Transfer Hydrogenation of Ketones with [Ir(cod)(NHC)(PR3)
  • Solvent and catalyst screening experiments for A 3 reactions.
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

Sources

Application Note & Protocol: A Guide to High-Pressure Hydrogenation with Iridium Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Iridium in High-Pressure Hydrogenation

High-pressure hydrogenation is a cornerstone of modern chemical synthesis, pivotal in the production of pharmaceuticals, fine chemicals, and agrochemicals. The choice of catalyst is paramount to the success of these transformations, dictating efficiency, selectivity, and substrate scope. While various transition metals are employed, iridium has emerged as a uniquely powerful catalyst, particularly for challenging substrates that are resistant to hydrogenation under milder conditions.

Iridium catalysts, such as the renowned Crabtree's catalyst, exhibit exceptional activity, often at lower temperatures and pressures compared to other catalytic systems.[1] Their versatility extends to the hydrogenation of sterically hindered and unfunctionalized olefins, as well as a broad range of functionalized molecules.[1][2] This application note provides a comprehensive guide to the experimental setup, safety protocols, and practical execution of high-pressure hydrogenation reactions using iridium catalysts, tailored for researchers, scientists, and drug development professionals.

The Strategic Advantage of Iridium Catalysis

The utility of iridium catalysts in high-pressure hydrogenation stems from several key properties:

  • High Catalytic Activity: Iridium complexes can achieve high turnover numbers and frequencies, even with challenging substrates.[2][3]

  • Broad Substrate Scope: They are effective for the hydrogenation of a wide variety of functional groups, including alkenes, alkynes, ketones, and N-heterocycles.[4][5][6]

  • Functional Group Tolerance: Many iridium catalysts exhibit remarkable tolerance to other functional groups within the substrate molecule, minimizing the need for protecting groups.[7]

  • Stereoselectivity: The development of chiral iridium complexes has enabled highly enantioselective hydrogenations, a critical aspect of pharmaceutical synthesis.[2][8][9]

Essential Equipment and Safety Protocols for High-Pressure Hydrogenation

Operating at elevated pressures with flammable hydrogen gas necessitates a stringent adherence to safety protocols and the use of specialized equipment.[10][11]

High-Pressure Reactor Setup

A typical high-pressure hydrogenation setup consists of the following components:

  • High-Pressure Reactor: Constructed from robust materials like stainless steel or Hastelloy, the reactor must be rated for the intended pressure and temperature.[12] Modern reactors often feature magnetic stirring for efficient mixing and can be equipped with heating and cooling systems.[12][13]

  • Gas Delivery System: This includes a high-pressure hydrogen cylinder with a certified regulator, stainless steel tubing, and appropriate valves for controlled gas introduction.[14]

  • Pressure and Temperature Monitoring: Accurate pressure gauges and thermocouples are essential for monitoring and controlling the reaction conditions.[15]

  • Safety Features: A rupture disc or a pressure relief valve is a critical safety component to prevent over-pressurization.[11][13] The entire setup should be housed within a certified chemical fume hood with a blast shield in place.[10][14]

Pre-Reaction Safety Checklist

Before commencing any high-pressure hydrogenation, a thorough safety check is mandatory:

  • Personnel Training: Ensure all operators are fully trained on the equipment and emergency procedures.[10]

  • Equipment Inspection: Visually inspect the reactor for any signs of wear, corrosion, or damage.[15]

  • Leak Testing: Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[10][15]

  • Ventilation: Confirm that the fume hood is functioning correctly to prevent the accumulation of hydrogen gas.[11]

  • Elimination of Ignition Sources: Remove all potential ignition sources from the immediate vicinity of the experiment.[10][11]

Step-by-Step Protocol: General Procedure for High-Pressure Hydrogenation

This protocol provides a general framework for performing a high-pressure hydrogenation reaction with an iridium catalyst. Specific parameters such as catalyst loading, solvent, temperature, and pressure will need to be optimized for each specific substrate and catalyst system.

Materials and Reagents
  • High-pressure reactor with magnetic stir bar

  • Substrate

  • Iridium catalyst (e.g., Crabtree's catalyst)

  • Anhydrous, degassed solvent (e.g., dichloromethane, methanol, THF)

  • High-purity hydrogen gas

  • Inert gas (e.g., nitrogen or argon) for purging

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_catalyst 1. Prepare Catalyst Solution load_reactor 2. Load Reactor prep_catalyst->load_reactor Inert Atmosphere seal_reactor 3. Seal Reactor load_reactor->seal_reactor purge_reactor 4. Purge with Inert Gas seal_reactor->purge_reactor pressurize 5. Pressurize with H₂ purge_reactor->pressurize Repeat 3x react 6. Heat and Stir pressurize->react Set T & P cool_down 7. Cool and Depressurize react->cool_down Reaction Complete purge_final 8. Purge with Inert Gas cool_down->purge_final isolate 9. Isolate Product purge_final->isolate

Caption: General workflow for high-pressure hydrogenation.

Detailed Protocol
  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a solution of the iridium catalyst in the chosen anhydrous, degassed solvent.

  • Reactor Loading: To the high-pressure reactor vessel containing a magnetic stir bar, add the substrate. Then, via cannula or syringe, add the catalyst solution.

  • Reactor Sealing: Securely seal the reactor according to the manufacturer's instructions. Ensure all fittings are tightened correctly.[15]

  • Inert Gas Purging: Connect the reactor to a manifold with inert gas and vacuum lines. Evacuate the reactor and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.[10][11]

  • Hydrogen Pressurization: After the final purge cycle, carefully introduce hydrogen gas to the desired pressure.[10]

  • Reaction Execution: Begin stirring and, if required, heat the reactor to the desired temperature. Monitor the pressure throughout the reaction. A drop in pressure indicates hydrogen consumption.

  • Reaction Quenching and Depressurization: Once the reaction is complete (as determined by TLC, GC, or LC-MS analysis of aliquots), cool the reactor to room temperature. Slowly and carefully vent the excess hydrogen gas in a well-ventilated fume hood.[10]

  • Final Purge: Purge the reactor with an inert gas to remove any residual hydrogen.[10]

  • Product Isolation: Open the reactor and transfer the reaction mixture for work-up and purification.

Iridium Catalyst Systems: A Closer Look

The choice of iridium catalyst is critical and depends on the substrate and desired outcome (e.g., stereoselectivity).

Crabtree's Catalyst and its Analogs

Crabtree's catalyst, [Ir(COD)(PCy₃)(py)]PF₆, is a highly active, air-stable catalyst for the hydrogenation of a wide range of olefins, especially those that are sterically hindered.[1] Its mechanism is believed to involve the oxidative addition of dihydrogen to the iridium(I) center to form an iridium(III) dihydride species.[1][3]

crabtree_mechanism Ir_I Ir(I) Ir_III_H2 Ir(III)(H)₂ Ir_I->Ir_III_H2 + H₂ (Oxidative Addition) Ir_III_alkene Ir(III)(H)₂(alkene) Ir_III_H2->Ir_III_alkene + alkene Ir_I_alkane Ir(I) + alkane Ir_III_alkene->Ir_I_alkane Reductive Elimination

Caption: Simplified catalytic cycle of Crabtree's catalyst.

Chiral Iridium Catalysts for Asymmetric Hydrogenation

For the synthesis of enantiomerically pure compounds, chiral iridium catalysts are employed. These typically feature chiral ligands, such as phosphine-oxazoline (PHOX) ligands, that create a chiral environment around the iridium center.[2] The development of catalysts with bulky, non-coordinating anions like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF) has been crucial in preventing catalyst deactivation and achieving high turnover numbers.[2][8]

Substrate Scope and Reaction Parameters

The following table summarizes typical reaction conditions for the hydrogenation of various substrates using iridium catalysts. It is important to note that these are starting points, and optimization is often necessary.

Substrate ClassCatalyst TypeTypical Pressure (atm)Typical Temperature (°C)SolventReference
Unfunctionalized OlefinsCrabtree's Catalyst1 - 5025 - 50CH₂Cl₂[1][2]
KetonesIr-NHC/Phosphine1 - 5025 - 80iPrOH[6]
N-Heterocycles (Quinolines)Ir-NHC1 - 5025 - 60THF[16][17]
Conjugated EnonesIr-N,P1 - 5025CH₂Cl₂[18]
HeteroaromaticsChiral Ir>5050 - 60THF[19]

Catalyst Preparation and Characterization

The synthesis of iridium catalysts often involves the reaction of an iridium precursor, such as [Ir(COD)Cl]₂, with the desired ligand(s).[2] Characterization of these complexes is typically performed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR are essential for confirming the structure and purity of the catalyst.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the complex.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the ligands.

  • X-ray Crystallography: Provides definitive structural information for crystalline catalysts.[2]

Conclusion

High-pressure hydrogenation with iridium catalysts is a powerful and versatile tool in chemical synthesis. By understanding the principles of the experimental setup, adhering to strict safety protocols, and carefully selecting the appropriate catalyst system, researchers can effectively hydrogenate a wide range of substrates, including those that are challenging for other catalytic methods. The continued development of novel iridium catalysts promises to further expand the scope and utility of this important transformation.

References

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.).
  • Crabtree's catalyst - Grokipedia. (n.d.).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025).
  • Mechanistic Aspects of the Crabtree‐Pfaltz Hydrogenation of Olefins ‐ An Interplay of Experimentation and Quantum Chemical Computation. (n.d.). Scholars Portal.
  • Step-by-Step Guide to Setting Up Your High Pressure Lab Reactor. (n.d.).
  • Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis. (n.d.). PMC - NIH.
  • Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations. (n.d.). ACS Catalysis - ACS Publications.
  • Substrate scope of the hydrogenation process. Reaction conditions:... (n.d.). ResearchGate.
  • Synthesis and characterization of iridium model, and cobalt and nickel, industrial Ziegler-type hydrogenation catalysts and their precursors. (n.d.). Mountain Scholar.
  • Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. (2019). RSC Publishing.
  • Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals. (n.d.). PMC - PubMed Central.
  • Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis. (n.d.). ACS Omega - ACS Publications.
  • Hydrogenation Reactions. (2012). University of Pittsburgh.
  • Catalytic (stirred and flow) Pressure Reactors. (n.d.). H.E.L Group.
  • (PDF) Mechanistic Aspects of the Crabtree‐Pfaltz Hydrogenation of Olefins ‐ An Interplay of Experimentation and Quantum Chemical Computation. (2025). ResearchGate.
  • Crabtree's catalyst-hydrogenation of olefins-homogeneous catalysis-mechanism-structure-applications. (2023). YouTube.
  • Synthesis and Characterization of Chiral Iridium Complexes Bearing Carbohydrate Functionalized Pyridincarboxamide Ligands and Their Application as Catalysts in the Asymmetric Transfer Hydrogenation of α-Ketoacids in Water. (2023). Organometallics - ACS Publications.
  • Mechanistic Aspects of the Crabtree-Pfaltz Hydrogenation of Olefins - An Interplay of Experimentation and Quantum Chemical Computation. (2023). PubMed.
  • Iridium-Catalyzed Hydrogen Transfer Reactions. (n.d.). the University of Bath's research portal.
  • Iridium-Catalyzed Hydrogenation of N-Heterocyclic Compounds under Mild Conditions by an Outer-Sphere Pathway. (n.d.). Journal of the American Chemical Society.
  • High pressure lab reactors | Swiss quality. (n.d.). Suurmond.
  • Substrate scope. Reaction conditions: 0.1 mmol 1, 1.0 mol % catalyst,... (n.d.). ResearchGate.
  • High Pressure Chemical Reactors. (n.d.).
  • High pressure reactors. (n.d.). Analis.
  • Application Notes and Protocols for High-Pressure Hydrogenation with (R)-BINAP. (2025). Benchchem.
  • Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. (2024).
  • Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. (n.d.). Accounts of Chemical Research.
  • Achieving safe conditions for hydrogenation reaction using concentrated raw materials. (2024).
  • Iridium-Catalyzed Hydrogenation of N-Heterocyclic Compounds under Mild Conditions by an Outer-Sphere Pathway. (2025). Request PDF - ResearchGate.
  • Development of an Iridium-Based Catalyst for High-Pressure Evolution of Hydrogen from Formic Acid. (2016). PubMed.
  • Iridium(I) NHC/Phosphine Catalysts for Mild and Chemoselective Hydrogenation Processes. (n.d.). Request PDF - ResearchGate.
  • Iridium complexes catalyst-based asymmetric hydrogenation. (n.d.). Request PDF - ResearchGate.
  • Stereoselective Iridium-N,P-Catalyzed Double Hydrogenation of Conjugated Enones to Saturated Alcohols. (2022). Journal of the American Chemical Society.
  • Research: Iridium Gives Hydrogen Production Superior Boost of Efficiency, Stability - Tech Insights. (2023). EEPower.
  • Development of an Iridium-Based Catalyst for High-Pressure Evolution of Hydrogen from Formic Acid. (2025). ResearchGate.

Sources

Activation of [Ir(cod)(PMePh2)2]PF6 with Hydrogen Gas: A Detailed Guide to Generating the Active Catalytic Species

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the activation of the cationic iridium(I) complex, [Ir(cod)(PMePh2)2]PF6, using molecular hydrogen (H₂). This precatalyst, an air-stable and versatile compound, requires activation to generate the highly reactive species essential for a range of catalytic transformations, most notably hydrogenation and isomerization reactions. This guide delves into the mechanistic underpinnings of the activation process, provides detailed, field-tested protocols, and offers insights into the handling and application of the resulting active catalyst.

Scientific Foundation: The "Why" Behind the Activation

The iridium complex [Ir(cod)(PMePh2)2]PF6 belongs to a class of catalysts often compared to the renowned Crabtree's catalyst, [Ir(cod)(PCy3)(py)]PF6[1][2]. In its resting state, the iridium center is in the +1 oxidation state and is coordinated by a 1,5-cyclooctadiene (cod) ligand and two methyldiphenylphosphine (PMePh₂) ligands. The cod ligand, while crucial for the precatalyst's stability, sterically and electronically saturates the metal center, rendering it catalytically inactive.

The activation process serves to liberate coordination sites on the iridium center and generate a highly reactive iridium-hydride species. This is achieved by reacting the complex with hydrogen gas. The generally accepted mechanism involves several key steps:

  • Oxidative Addition of Hydrogen: The process initiates with the oxidative addition of a molecule of H₂ to the iridium(I) center. This reaction elevates the oxidation state of iridium from +1 to +3, forming a dihydridoiridium(III) intermediate[3].

  • Ligand Displacement and Hydrogenation: The newly formed dihydride species is highly reactive. The coordinated 1,5-cyclooctadiene ligand is subsequently hydrogenated by the iridium-hydride moieties.

  • Release of Cyclooctane (COE): The fully saturated cyclooctadiene ligand, now cyclooctane, detaches from the iridium center, freeing up coordination sites[4].

  • Solvent Coordination: The vacant coordination sites are then occupied by weakly coordinating solvent molecules (e.g., tetrahydrofuran, dichloromethane) to form the catalytically active species, [IrH2(solv)2(PMePh2)2]PF6.

This entire sequence transforms a stable, 16-electron Ir(I) square planar complex into a coordinatively unsaturated, highly reactive 16-electron Ir(III) dihydrido species, primed for catalysis. Understanding this transformation is critical for appreciating the necessity of the activation step and for troubleshooting catalytic reactions.

Visualization of the Activation Pathway

The activation of [Ir(cod)(PMePh2)2]PF6 can be visualized as a clear, stepwise process.

G Precatalyst [Ir(I)(cod)(PMePh2)2]PF6 (Precatalyst) Intermediate [Ir(III)(H)2(cod)(PMePh2)2]PF6 (Dihydrido Intermediate) Precatalyst->Intermediate + H2 (Oxidative Addition) Active_Catalyst [Ir(III)(H)2(solv)2(PMePh2)2]PF6 (Active Catalyst) Intermediate->Active_Catalyst + 2 Solvent - COE Byproduct Cyclooctane (COE) Intermediate->Byproduct COD Hydrogenation

Caption: Activation pathway of the iridium precatalyst with hydrogen gas.

Essential Materials and Equipment

A successful activation requires careful attention to the quality of reagents and the experimental setup.

Reagent/Equipment Specifications Supplier Example Notes
[Ir(cod)(PMePh2)2]PF697% or higher puritySigma-AldrichThe complex is generally an orange-red, air-stable solid. However, long-term storage should be under an inert atmosphere to prevent slow oxidation.
Anhydrous, Degassed SolventDichloromethane (DCM) or Tetrahydrofuran (THF), <50 ppm H₂OCommercial sourcesThe choice of solvent is critical. It must be anhydrous and thoroughly degassed to prevent reaction with the highly reactive iridium-hydride species. The solvent's ability to weakly coordinate to the iridium center stabilizes the active catalyst.
Hydrogen (H₂) GasHigh purity (≥99.999%)Commercial gas supplierUse of a high-purity gas source is essential to avoid introducing catalytic poisons such as oxygen, moisture, or carbon monoxide. A regulator and needle valve are required for controlled gas delivery.
Schlenk Flask or Heavy-Walled Reaction Tube with SeptumAppropriate size for the reaction volumeGlassware supplierThe reaction should be performed under an inert atmosphere (Argon or Nitrogen) in glassware designed to handle a slight positive pressure.
Gas Inlet Needle and Outlet NeedleLong stainless-steel needle for H₂ introduction below the solvent surface and a short needle for venting.Laboratory supplierBubbling the hydrogen gas through the solution ensures efficient mass transfer and complete reaction.
Magnetic Stirrer and Stir BarStandard laboratory gradeLaboratory supplierContinuous stirring is necessary to ensure homogeneity and facilitate the dissolution of the precatalyst and the reaction with hydrogen gas.
Inert Gas Source (Argon or Nitrogen)High purity (≥99.998%)Commercial gas supplierAn inert atmosphere is required to handle the solvent and the catalyst solution before and after activation to prevent decomposition.

Detailed Protocol for In-Situ Catalyst Activation

This protocol describes the generation of the active catalyst immediately prior to its use in a subsequent reaction. This is the most common and recommended procedure as the active species can be unstable over long periods[5].

Safety First: This procedure involves the use of flammable solvents and hydrogen gas. Work in a well-ventilated fume hood, away from ignition sources. Ensure all glassware is properly secured. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Step-by-Step Procedure
  • Glassware Preparation: Ensure the Schlenk flask and magnetic stir bar are oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Precatalyst Addition: Under a positive pressure of inert gas, add the desired amount of [Ir(cod)(PMePh2)2]PF6 to the Schlenk flask.

  • Solvent Addition: Using a cannula or a gas-tight syringe, transfer the required volume of anhydrous, degassed solvent (e.g., dichloromethane) into the flask.

  • Dissolution: Stir the mixture at room temperature until the iridium complex is fully dissolved. The solution should appear as a clear, orange-red solution.

  • Hydrogenation Setup:

    • Insert a long needle connected to the hydrogen gas cylinder (via a regulator and a bubbler to monitor gas flow) through the septum, ensuring the tip is below the surface of the solution.

    • Insert a second, shorter needle through the septum to act as a vent.

  • Activation:

    • Slowly and carefully, begin to bubble hydrogen gas through the solution at a rate of approximately 1-2 bubbles per second.

    • A color change from orange-red to a pale yellow or colorless solution is indicative of the complete conversion of the precatalyst to the active dihydrido species. This typically occurs within 5-15 minutes at room temperature.

    • Causality: The color change is due to the alteration of the electronic structure of the iridium center upon oxidative addition and the removal of the cod ligand, which contributes to the color of the precatalyst complex.

  • Purging: Once the color change is complete, stop the hydrogen flow. Purge the headspace of the flask with inert gas for 5-10 minutes to remove any excess hydrogen. This is a critical step to ensure that subsequent reactions are not conducted under a hydrogen atmosphere unless desired.

  • Catalyst Ready for Use: The resulting solution now contains the active catalyst, [IrH2(solv)2(PMePh2)2]PF6, and is ready for the addition of the substrate for the desired catalytic reaction.

Experimental Workflow Diagram

G cluster_prep Preparation (Inert Atmosphere) cluster_activation Activation cluster_final Final Steps A 1. Add [Ir(cod)(PMePh2)2]PF6 to dry Schlenk flask B 2. Add anhydrous, degassed solvent (DCM/THF) A->B C 3. Stir to dissolve B->C D 4. Bubble H2 gas through the solution (1-2 bubbles/sec) C->D E 5. Observe color change (Orange-red to colorless/pale yellow) D->E F 6. Stop H2 flow E->F G 7. Purge headspace with Ar/N2 F->G H 8. Active catalyst is ready for use G->H

Caption: Step-by-step workflow for the in-situ activation of the iridium catalyst.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through clear, observable phenomena.

  • Visual Confirmation: The distinct color change from orange-red to colorless or pale yellow provides a strong and reliable real-time indicator of successful activation. If this color change is not observed, it may indicate issues with the hydrogen supply, leaks in the system, or impurities in the solvent or gas.

  • Catalytic Activity: The ultimate validation is the performance of the catalyst in a known reaction. If a benchmark hydrogenation or isomerization reaction proceeds as expected, it confirms the successful generation of the active species.

  • Spectroscopic Analysis (for advanced characterization): For rigorous analysis, an aliquot of the activated solution can be analyzed by ¹H NMR spectroscopy. The appearance of a high-field (typically -15 to -25 ppm) hydride resonance, often a triplet due to coupling with the two phosphorus nuclei of the PMePh₂ ligands, is definitive proof of the formation of the dihydridoiridium(III) species.

Conclusion and Further Considerations

The activation of [Ir(cod)(PMePh2)2]PF6 with hydrogen gas is a straightforward yet critical step for its use in catalysis. By understanding the underlying chemical transformation and adhering to a meticulous experimental protocol, researchers can reliably generate the highly active [IrH2(solv)2(PMePh2)2]PF6 species. The stability of the activated catalyst can be limited, and thus, in-situ generation is almost always the preferred method. The principles and procedures outlined in this guide provide a robust foundation for the successful application of this versatile catalyst system in chemical synthesis and drug development.

References

  • American Chemical Society. (2025, June 2). Unveiling the Role of Ligand Assistance in H2 Activation and CO2 Hydrogenation Catalyzed by an Iridium Complex: A DFT Study.
  • Sigma-Aldrich. * (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate 97*.
  • PubMed Central (PMC). Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals.
  • Journal of the American Chemical Society. The Implications of the Brønsted Acidic Properties of Crabtree-Type Catalysts in the Asymmetric Hydrogenation of Olefins.
  • Chem-Station Int. Ed. (2015, November 18). Crabtree's Catalyst.
  • chemeurope.com. Crabtree's catalyst.
  • Wikipedia. Crabtree's catalyst.

Sources

Application Notes and Protocols: The Strategic Use of Iridium Catalysts in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Iridium in Modern Pharmaceutical Synthesis

In the intricate landscape of pharmaceutical development, the demand for efficient, selective, and sustainable synthetic methodologies is paramount. Transition metal catalysis has emerged as a cornerstone in achieving these goals, and among the noble metals, iridium has carved out a unique and indispensable role.[1][2][3] Iridium-based catalysts offer a remarkable combination of high catalytic activity, functional group tolerance, and the ability to orchestrate unique chemical transformations that are often challenging for other metals.[2] This versatility makes them powerful tools for the synthesis of complex active pharmaceutical ingredients (APIs) and their intermediates.[4][5][6]

This technical guide moves beyond a mere survey of reactions. It is designed for the practicing researcher and drug development professional, providing not only detailed, field-proven protocols but also the underlying scientific rationale for experimental choices. We will explore three key areas where iridium catalysis is making a significant impact: Asymmetric Hydrogenation for the construction of chiral centers, C-H Activation for late-stage functionalization, and Hydrogen Isotope Exchange for metabolic studies and the creation of next-generation deuterated drugs.

Asymmetric Hydrogenation: Crafting Chirality with High Fidelity

The majority of modern drugs are chiral, and their biological activity is often confined to a single enantiomer.[7][] Asymmetric hydrogenation stands as one of the most atom-economical and efficient methods for establishing stereocenters.[9][10] Iridium catalysts, particularly those featuring chiral P,N or P,N,O-type ligands, have proven exceptionally effective for the asymmetric hydrogenation of prochiral ketones and imines to produce valuable chiral alcohols and amines.[9][11][12][13]

The power of these catalysts lies in the design of the chiral ligand, which creates a specific three-dimensional environment around the iridium center. This chiral pocket dictates the facial selectivity of hydride delivery to the substrate, leading to the preferential formation of one enantiomer.[] The result is often exceptionally high enantiomeric excess (ee), frequently exceeding 99%.[7][13]

Causality in Catalyst Design and Performance

The choice of ligand and reaction conditions is critical. For instance, tridentate PNN ligands have been shown to form highly stable and active iridium complexes for the hydrogenation of simple ketones.[13] The unsymmetrical nature of the vicinal diamine backbone in some of these ligands plays a crucial role in achieving high enantioselectivity.[13] Furthermore, the development of catalysts that operate efficiently under mild, even acidic, conditions expands their applicability to sensitive substrates.[10] The high turnover numbers (TONs) achieved, sometimes reaching into the millions, underscore the economic viability of these systems for large-scale manufacturing.[11]

Experimental Protocol: Asymmetric Hydrogenation of an Aryl Ketone

This protocol is a representative example for the synthesis of a chiral secondary alcohol using a well-defined chiral iridium catalyst.

Materials:

  • [Ir(cod)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • Chiral Ligand (e.g., (S,S)-f-Amphol or a suitable PNN ligand)

  • Aryl Ketone (e.g., Acetophenone)

  • Anhydrous, degassed solvent (e.g., Methanol or Ethanol)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or high-pressure autoclave

Procedure:

  • Catalyst Pre-formation (In situ): In a Schlenk flask under an inert atmosphere, dissolve [Ir(cod)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%) in the anhydrous solvent. Stir the solution at room temperature for 30-60 minutes. The color of the solution may change, indicating complex formation.

  • Reaction Setup: To the catalyst solution, add the aryl ketone (1.0 equivalent).

  • Hydrogenation: Seal the reaction vessel. If using a Schlenk flask, purge with hydrogen gas several times. If using an autoclave, pressurize with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Reaction Execution: Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-60 °C) for the specified time (typically 4-24 hours). Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

  • Analysis: Determine the yield of the isolated chiral alcohol. Analyze the enantiomeric excess (ee) by chiral HPLC or GC.

Data Presentation: Performance of Iridium Catalysts in Asymmetric Hydrogenation
Catalyst SystemSubstrateYield (%)ee (%)TONReference
Ir/SpiroPAPSimple Ketones≤99≤981,000[12]
Ir/PNN (unsymmetrical diamine)Aryl Ketonesup to 99up to 99up to 50,000[13]
Ir/f-AmpholAcetophenone DerivativesHigh98-99.9up to 200,000[9]
Ir/Tridentate LigandAromatic KetonesExcellentExcellentup to 4,550,000[11]
Visualization: Catalytic Cycle of Asymmetric Hydrogenation

Asymmetric Hydrogenation Cycle Ir_Precatalyst [Ir(L)(S)n]+ Substrate_Coordination [Ir(L)(Ketone)]+ Ir_Precatalyst->Substrate_Coordination + Ketone - Solvent Oxidative_Addition [Ir(H)2(L)(Ketone)]+ Substrate_Coordination->Oxidative_Addition + H2 Hydride_Transfer [Ir(H)(L)(Alkoxide)]+ Oxidative_Addition->Hydride_Transfer Inner-sphere Hydride Migration Hydride_Transfer->Ir_Precatalyst + Solvent - Product Product_Release Chiral Alcohol Hydride_Transfer->Product_Release

Caption: Generalized catalytic cycle for iridium-catalyzed asymmetric hydrogenation of a ketone.

C-H Activation: A Paradigm Shift in Molecular Editing

Carbon-hydrogen (C-H) bonds are the most ubiquitous yet traditionally inert functionalities in organic molecules. C-H activation provides a transformative strategy to directly convert these bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials.[14][15] Iridium catalysts, particularly cationic [Cp*Ir(III)] systems, have emerged as exceptionally versatile for directed C-H activation, enabling late-stage functionalization (LSF) of complex pharmaceutical candidates.[14][16] LSF allows chemists to modify a drug lead at a late stage in the synthesis, rapidly generating a library of analogues for structure-activity relationship (SAR) studies.[17]

Expertise in Action: The Role of Directing Groups

The key to the high regioselectivity of these reactions is the presence of a directing group (DG) on the substrate.[16][18] The DG, often a common functional group like an amide, carboxylic acid, or heterocycle, coordinates to the iridium center and positions the catalyst to activate a specific, typically ortho, C-H bond.[14][19] This directed approach allows for precise molecular editing even in the presence of numerous other C-H bonds. High-throughput experimentation (HTE) has been instrumental in rapidly developing and optimizing these C-H amination and borylation methodologies for a wide range of directing groups and substrates.[16][18][19]

Experimental Protocol: Directed C-H Amination of a Benzoic Acid Derivative

This protocol describes a general procedure for the ortho-amination of a benzoic acid, a common structural motif in pharmaceuticals.

Materials:

  • [CpIr(H₂O)₃]SO₄ or [CpIrCl₂]₂

  • Benzoic acid derivative (substrate with directing group)

  • Aminating agent (e.g., a substituted hydroxylamine or dioxazolone)

  • Silver additive (if required, e.g., AgSbF₆ or Ag₂CO₃)

  • Solvent (e.g., Dichloroethane or Acetonitrile)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the benzoic acid derivative (1.0 equiv.), the iridium catalyst (2-5 mol%), the aminating agent (1.2-1.5 equiv.), and any required silver additive.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath (e.g., 80-120 °C). Stir the reaction for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture may be filtered through a pad of Celite to remove insoluble salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography or preparative HPLC to yield the ortho-aminated product.

  • Characterization: Confirm the structure and regioselectivity of the product by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Examples of Late-Stage C-H Functionalization
Parent Drug/MoleculeTransformationCatalyst SystemBenefit/ApplicationReference
Benzoic Acidsortho-Iodination[CpIr(III)]Access to functionalized building blocks[14]
Various Drugsortho-Methylation[CpIr(III)]Improved biological/physical properties[14]
11 Complex Drugsortho-Amination[Cp*Ir(H₂O)₃]SO₄Rapid synthesis of aniline analogues[16][18]
HeteroarenesC-H Borylation[Ir(COD)OMe]₂/LigandAccess to cross-coupling precursors[17][20][21]
Visualization: Workflow for Directed C-H Activation

Directed CH Activation cluster_0 Catalytic Cycle DG_Coordination Substrate-Catalyst Coordination CH_Activation C-H Activation (CMD) DG_Coordination->CH_Activation via Directing Group (DG) Functionalization Reductive Elimination / Oxidative Functionalization CH_Activation->Functionalization + Reagent Catalyst_Regen Catalyst Regeneration Functionalization->Catalyst_Regen - Product Product Functionalized Product Functionalization->Product Catalyst_Regen->DG_Coordination Substrate Substrate with Directing Group Substrate->DG_Coordination HIE Cycle Ir_I Ir(I) Catalyst Ox_Add_CH Ir(III) Hydrido Aryl (C-H Activation) Ir_I->Ox_Add_CH + Substrate (Ar-H) Red_Elim_H2 Ir(I) + H-D Ox_Add_CH->Red_Elim_H2 + D2 - H-D Ox_Add_D2 Ir(III) Dihydride (D-D Activation) Ox_Add_CH->Ox_Add_D2 + D2 Red_Elim_CD Ir(I) + Deuterated Substrate Ox_Add_D2->Red_Elim_CD - D-H Red_Elim_CD->Ir_I

Sources

Troubleshooting & Optimization

Iridium Catalysis Excellence Center: A Guide to Troubleshooting Low Yields

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for iridium-catalyzed reactions. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of these powerful catalytic systems. My aim is to provide you with not just a list of steps, but a deeper, field-tested understanding of why a reaction might be underperforming and how to logically diagnose and resolve the issue. We will explore the causal relationships behind experimental choices, ensuring that every recommendation is part of a self-validating, systematic approach to optimization.

Part 1: The Troubleshooting Workflow - A Systematic Approach

Low yield is a symptom, not the root cause. A successful investigation begins with a logical workflow that isolates variables. Before making drastic changes, it's crucial to confirm the basics. Was the reaction truly set up under inert conditions? Was the stoichiometry calculated correctly? Once these are confirmed, we can delve deeper.

Below is a visual guide to a systematic troubleshooting process.

Troubleshooting_Workflow A Problem: Low Reaction Yield B Step 1: Verify Basics - Inert atmosphere (N2/Ar)? - Reagent stoichiometry? - Reaction time & temperature? A->B C Step 2: Analyte Integrity Check - Catalyst & Ligand Purity (NMR, EA) - Substrate & Reagent Purity (NMR, GC) - Solvent Degassing & Purity B->C Basics Confirmed C->B Purity Issue Found D Step 3: Catalyst System Investigation - Active catalyst formation? - Catalyst decomposition? - Incorrect ligand/metal ratio? C->D Components Pure D->C Decomposition/Purity Suspected E Step 4: Reaction Parameter Optimization - Temperature adjustment - Concentration scan - Base/additive screening D->E Catalyst System Appears Intact F Success: Yield Improved E->F Optimization Successful G Persistent Issue: Re-evaluate Mechanism E->G Optimization Fails Substrate_Issue A Low yield with new substrate B Analyze Functional Groups: - Thioethers (Sulfur)? - Unprotected Amines? - Pyridines? A->B C Analyze Steric Profile: - Is the new substrate bulkier near the reactive site? A->C D Hypothesis: Catalyst Poisoning B->D E Hypothesis: Steric Hindrance C->E F Action: Use a more robust catalyst or protect the functional group. D->F G Action: Switch to a ligand with a more accessible binding pocket. E->G

Caption: Decision tree for troubleshooting substrate-specific reaction failures.

Common Inhibiting Groups:

  • Sulfur-Containing Groups: Thiols, thioethers, and disulfides are notorious catalyst poisons for many transition metals, including iridium.

  • Basic Nitrogen Heterocycles: Unsubstituted pyridines or quinolines can sometimes act as competitive ligands, displacing the desired ligand from the metal center.

  • Chelating Groups: Functional groups positioned to form a stable five- or six-membered ring with the iridium can sequester the catalyst in an inactive state.

Diagnostic Experiment:

  • Spiking Experiment: Run your successful reaction (with the original "good" substrate) and add a small amount (e.g., 10 mol%) of the "bad" substrate. If the reaction rate drops significantly or the reaction stalls, this strongly suggests the new substrate contains a catalyst poison.

FAQ 4: I am running a C-H activation/borylation reaction, and my yields are inconsistent. What are the most sensitive variables?

Answer: Iridium-catalyzed C-H borylation reactions are exceptionally sensitive to atmospheric conditions and the purity of reagents, particularly the base and the boron source.

Core Concepts: The catalytic cycle often involves a base-assisted step. The nature and solubility of the base are critical. Furthermore, the boron reagent, typically bis(pinacolato)diboron (B₂pin₂), can contain boric acid or pinacol impurities from hydrolysis, which can interfere with the reaction.

Key Parameters for Optimization:

Parameter Common Issue Recommended Action
Atmosphere Oxygen can oxidize the active Ir(I) or Ir(III) species and the phosphine ligands. Moisture can hydrolyze B₂pin₂.Use a high-quality glovebox. If using Schlenk techniques, ensure at least 3-5 vacuum/backfill cycles are performed.
Solvent Undegassed solvent contains dissolved oxygen. Trace water can be detrimental.Use a solvent system that has been freeze-pump-thawed (3 cycles) or sparged with argon for at least 30 minutes. Use freshly distilled or anhydrous grade solvents.
Base Poor solubility of inorganic bases (e.g., K₃PO₄) can lead to poor reproducibility.Consider using a more soluble organic base (e.g., DBU) if compatible, or screen different inorganic bases. Ensure the base is finely powdered and dried before use.
B₂pin₂ Purity Commercial B₂pin₂ can vary in quality. Hydrolysis leads to pinacol and boric acid.Recrystallize B₂pin₂ from a minimal amount of hot methanol or hexane if purity is suspect. Store it in a desiccator or glovebox.

Part 3: References

  • Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals. Wiley. [Link]

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • de Bellefon, C., & Tanchoux, N. (1999). Catalyst poisoning in liquid phase reactions. Topics in Catalysis, 8(1-2), 43-52. [Link]

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

iridium catalyst deactivation pathways and mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for iridium catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using iridium catalysts in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the success of your catalytic reactions.

Troubleshooting Guide: Diagnosing and Remediating Catalyst Deactivation

Catalyst deactivation is a primary concern in iridium-mediated reactions, leading to decreased reaction rates, low yields, and inconsistent results. Understanding the underlying deactivation pathways is crucial for effective troubleshooting.

Issue 1: Rapid Loss of Catalytic Activity Early in the Reaction

Q1: My reaction starts well but then quickly slows down or stops completely. What are the likely causes and how can I fix this?

A1: A rapid decline in activity often points to acute catalyst poisoning or the formation of inactive species. Here’s a breakdown of potential causes and solutions:

  • Catalyst Poisoning by Substrates or Impurities: Certain functional groups or impurities in your reagents can act as potent poisons for iridium catalysts.

    • Mechanism: Amines, particularly primary amines like ammonia or methylamine, can be liberated during the reaction (e.g., through imine hydrolysis) and coordinate strongly to the iridium center, blocking the active site for turnover.[1][2] This is a common issue in reactions like chiral amine racemization.[1][2] Other common poisons include sulfur compounds, carbon monoxide, and halides.

    • Troubleshooting Steps:

      • Reagent Purity Check: Ensure the purity of your substrates, solvents, and any additives. Use freshly distilled solvents and high-purity reagents.

      • Moisture Control: Rigorously exclude water from your reaction, as it can lead to the hydrolysis of intermediates and the release of catalyst poisons like methylamine.[1][2]

      • Ligand Modification: Employing multidentate anionic ligands can sometimes overcome catalyst poisoning by creating a more robust and less accessible coordination sphere around the iridium center.[1]

      • Scavengers: In some cases, adding a scavenger specific to the suspected poison can be effective.

  • Formation of Inactive Dimers or Oligomers: The active monomeric iridium species can dimerize or oligomerize to form catalytically inactive complexes.[3]

    • Mechanism: This is particularly prevalent at high catalyst concentrations. The formation of inactive dimers is often an irreversible process.[3]

    • Troubleshooting Steps:

      • Lower Catalyst Loading: Reduce the catalyst concentration to disfavor bimolecular deactivation pathways.

      • Ligand Design: Introducing bulky substituents on the coordinating atoms of the ligands can sterically hinder the formation of inactive dimer species.[4]

Issue 2: Gradual Decrease in Activity Over Time or Upon Scale-Up

Q2: My reaction works on a small scale, but when I try to scale it up or run it for a longer period, the catalyst seems to die. What's happening?

A2: A gradual loss of activity often suggests slower deactivation processes like ligand degradation or the formation of iridium nanoparticles.

  • Ligand Degradation: The ligands that stabilize the iridium center are not always inert under reaction conditions.

    • Mechanism: Oxidative conditions can lead to the degradation of common ligands like pentamethylcyclopentadienyl (Cp*).[5][6][7] This can expose the iridium center, leading to the formation of less active or heterogeneous species like iridium oxide (IrOx).[5][6][7] Ligands can also undergo hydrogenation, as seen in formic acid dehydrogenation where a pyridine-carboxiamide ligand was reduced to a pyridine-amine ligand.[8]

    • Troubleshooting Steps:

      • Optimize Reaction Conditions: Lowering the reaction temperature or using a less aggressive oxidant can mitigate ligand degradation.

      • Choose Robust Ligands: Select ligands known for their stability under your specific reaction conditions. For example, in water oxidation, the presence of a robust bidentate ligand alongside Cp* can prevent the formation of IrOx layers and instead lead to a dinuclear active species.[5][7]

      • Monitor Ligand Integrity: Use techniques like NMR spectroscopy to monitor the ligand structure throughout the reaction.

  • Formation of Iridium Nanoparticles/Aggregates: Homogeneous iridium complexes can decompose to form heterogeneous iridium nanoparticles or aggregates.[9]

    • Mechanism: This is often triggered by ligand loss or harsh reaction conditions.[6][9] While iridium nanoparticles can be catalytically active for some reactions, their formation from a homogeneous precursor often leads to a loss of selectivity and uncontrolled reactivity.[10][11] In some cases, these aggregates are inactive and precipitate out of the solution.[9][12]

    • Troubleshooting Steps:

      • Visual Inspection: Look for the formation of black precipitates, which is a common sign of iridium nanoparticle formation.[13]

      • Stabilize the Catalyst: Ensure your ligand system is robust enough to prevent aggregation. The choice of precursor can also influence the propensity for nanoparticle formation.[10][11]

      • Characterize the Species: Techniques like Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS) can confirm the presence and size of nanoparticles.[14]

Issue 3: Inconsistent Results and Poor Reproducibility

Q3: I am getting variable yields and selectivities between different runs of the same reaction. What could be the cause?

A3: Inconsistent results often stem from subtle variations in reaction setup and reagent quality that affect the catalyst's stability and activity.

  • Sensitivity to Air and Moisture: Many iridium catalysts are sensitive to oxygen and water.

    • Mechanism: Exposure to air and moisture can lead to the formation of inactive iridium oxides or hydroxides.[12] This can be especially problematic in reactions that are run over long periods or are not performed under a strictly inert atmosphere.

    • Troubleshooting Steps:

      • Inert Atmosphere: Use standard Schlenk line or glovebox techniques to exclude air and moisture.

      • Degas Solvents: Thoroughly degas all solvents before use.

      • Dry Reagents: Ensure all reagents are rigorously dried.

  • Oxidative Deactivation: The active iridium species can be oxidized to a higher, inactive oxidation state.

    • Mechanism: The catalytic cycle often involves Ir(I)/Ir(III) or Ir(III)/Ir(V) couples. The presence of oxidants (even trace amounts of air) can push the iridium into an inactive higher oxidation state, such as Ir(IV).[15]

    • Troubleshooting Steps:

      • Control Redox Potential: If possible, control the electrochemical potential of the reaction.

      • Add Sacrificial Reductants: In some cases, a sacrificial reductant can be added to maintain the desired oxidation state of the iridium.

Frequently Asked Questions (FAQs)

Q4: How can I determine the specific deactivation pathway affecting my catalyst?

A4: A combination of spectroscopic and analytical techniques is often necessary to pinpoint the deactivation mechanism.

TechniqueInformation Provided
NMR Spectroscopy Can identify changes in the ligand structure, the formation of new iridium species, and the coordination of poisons.[1][2]
Mass Spectrometry (e.g., ESI-MS) Helps in identifying the formation of dimers, oligomers, and ligand fragments.[4]
UV-Vis Spectroscopy Can indicate the formation of iridium oxide nanoparticles, which often have a characteristic absorption around 580 nm.[5][7]
X-ray Photoelectron Spectroscopy (XPS) Determines the oxidation state of the iridium and can detect changes upon deactivation.[6][15]
Transmission Electron Microscopy (TEM) Visualizes the formation of iridium nanoparticles and determines their size and morphology.[14]
Inductively Coupled Plasma (ICP) Can be used to analyze for leached iridium in the reaction solution or to quantify catalyst poisoning by certain elements.[16]

Q5: Can a deactivated iridium catalyst be regenerated?

A5: In some specific cases, partial regeneration is possible. For instance, an iridium catalyst deactivated by methylamine coordination was partially reactivated by treatment with dilute hydroiodic acid.[1] However, for many deactivation pathways, such as the formation of stable nanoparticles or significant ligand degradation, the process is irreversible.[3] For supported catalysts, regeneration protocols involving treatments with halides and oxygen have been developed.[17]

Q6: What is the role of the Cp ligand in catalyst stability and deactivation?*

A6: The pentamethylcyclopentadienyl (Cp) ligand is very common in iridium catalysis and plays a dual role. It is a robust, electron-donating ligand that can stabilize the metal center. However, it is also prone to oxidative degradation under harsh conditions, which can be a primary deactivation pathway.[5][6][18] The loss of the Cp ligand can lead to the formation of highly active but unstable species that may then aggregate into iridium oxide nanoparticles.[6]

Visualizing Deactivation Pathways

The following diagrams illustrate common deactivation pathways for homogeneous iridium catalysts.

Pathway 1: Ligand Degradation and Nanoparticle Formation

G Active_Catalyst Active Ir(III) Complex [CpIr(L)X] Degradation Oxidative Conditions (e.g., CAN, NaIO4) Active_Catalyst->Degradation Ligand_Loss Cp Ligand Loss/ Degradation Active_Catalyst->Ligand_Loss Degradation->Ligand_Loss Unstable_Species Unstable 'Naked' Ir Species Ligand_Loss->Unstable_Species Aggregation Aggregation/ Precipitation Unstable_Species->Aggregation Nanoparticles Inactive Iridium Oxide (IrOx) Nanoparticles Unstable_Species->Nanoparticles Aggregation->Nanoparticles G cluster_poisoning Poisoning Pathway cluster_dimerization Dimerization Pathway Active_Catalyst Active Monomeric Ir Catalyst Poison Poison (P) (e.g., R-NH2, S-compounds) Active_Catalyst->Poison Poisoned_Complex Inactive Poisoned Complex [Ir]-P Active_Catalyst->Poisoned_Complex Dimerization Dimerization (High Concentration) Active_Catalyst->Dimerization Poison->Poisoned_Complex Inactive_Dimer Inactive Ir-Dimer Dimerization->Inactive_Dimer

Caption: Deactivation via irreversible poisoning by substrate/impurities or by dimerization at high catalyst concentrations.

Experimental Protocols

Protocol 1: Screening for Catalyst Poisons

This protocol helps determine if components of your reaction mixture are poisoning the catalyst.

Objective: To identify which reagent (substrate, product, or additive) is responsible for catalyst deactivation.

Methodology:

  • Baseline Reaction: Run the catalytic reaction under standard, optimized conditions and monitor the conversion over time to establish a baseline activity profile.

  • Spiking Experiments:

    • Set up several reactions identical to the baseline.

    • Once the reaction has reached a steady rate (e.g., after 30 minutes), "spike" each reaction with an additional equivalent of one component:

      • Reaction A: Spike with an extra equivalent of the starting material.

      • Reaction B: Spike with an equivalent of the purified product.

      • Reaction C: Spike with an equivalent of a suspected impurity or byproduct.

    • Continue to monitor the reaction rates.

  • Analysis:

    • If a spiked reaction shows a sudden drop in rate compared to the baseline, the added component is a likely catalyst poison. [2] * If adding more substrate has no effect or increases the rate (as expected by kinetics), substrate inhibition is unlikely.

    • If adding the product significantly slows or stops the reaction, product inhibition is occurring.

References

  • The Influence of the Ligand in the Iridium Mediated Electrocatalyic Water Oxidation.
  • Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization.
  • Early stages of catalyst aging in the iridium mediated water oxid
  • The Influence of the Ligand in the Iridium Mediated Electrocatalyic Water Oxid
  • Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogen
  • Activation, Deactivation and Reversibility in a Series of Homogeneous Iridium Dehydrogenation Catalysts.
  • Understanding the Deactivation Pathways of Iridium(III) Pyridine‐Carboxiamide Catalysts for Formic Acid Dehydrogenation. Online University Chemistry Institution (OUCI). [Link]
  • Photochemical Formic Acid Dehydrogenation by Iridium Complexes: Understanding Mechanism and Overcoming Deactivation.
  • Iridium-based complexes for water oxid
  • C
  • Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization. White Rose Research Online. [Link]
  • Preparation and Degradation of Rhodium and Iridium Diolefin Catalysts for the Acceptorless and Base-Free Dehydrogenation of Secondary Alcohols.
  • The influence of iridium chemical oxidation state on the performance and durability of oxygen evolution catalysts in PEM electrolysis.
  • Quantification of Iridium Dissolution at Water Electrolysis Relevant Conditions Using a Gas Diffusion Electrode Half-Cell Setup.
  • Inhibiting deactivation of iridium catalysts with bulky substituents on coordination atoms.
  • Heterogeneous Catalyst Deactivation and Regener
  • Chemical insights on the formation of colloidal iridium nanoparticles from in situ X-ray total scattering: Influence of precursors and cations on the reaction p
  • Chemical insights on the formation of colloidal iridium nanoparticles from in situ X-ray total scattering.
  • Green Synthesis of Iridium Nanoparticles from Winery Waste and Their Catalytic Effectiveness in Water Decontamin
  • Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. National Institutes of Health (NIH). [Link]
  • Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations.
  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor.

Sources

Technical Support Center: Improving Enantioselectivity in Iridium-Catalyzed Reductions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for iridium-catalyzed enantioselective reductions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their catalytic systems. The following sections provide answers to frequently asked questions and in-depth troubleshooting guides based on established scientific principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

Q1: My iridium-catalyzed asymmetric hydrogenation is giving low enantiomeric excess (ee). What are the most common initial checks I should perform?

A1: Low enantioselectivity can stem from several factors. Before delving into extensive optimization, start with these fundamental checks:

  • Catalyst Integrity: Ensure your iridium precursor and chiral ligand are pure and have not degraded. Many organometallic compounds are sensitive to air and moisture. If you have an older batch, consider using a freshly opened or newly synthesized catalyst. Catalyst aging or deactivation can lead to diminished performance.[1]

  • Solvent and Reagent Purity: Use high-purity, anhydrous solvents. Trace impurities, particularly water or oxygen, can poison the catalyst or lead to non-selective background reactions. Degas your solvents thoroughly before use.

  • Reaction Setup: Ensure your reaction vessel is properly dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Substrate Purity: Impurities in your starting material can inhibit the catalyst or undergo side reactions, consuming the catalyst and lowering overall selectivity.

Q2: How do I select the appropriate chiral ligand for my specific substrate?

A2: Ligand selection is crucial for achieving high enantioselectivity. There is no one-size-fits-all answer, but here are some guiding principles:

  • Substrate Class: The structure of your substrate is the primary determinant. Iridium catalysts with chiral P,N ligands, for instance, have shown excellent results for a wide range of unfunctionalized olefins.[2][3] For ketones, ligands with different steric and electronic properties might be necessary.

  • Ligand Library Screening: If you have access to a variety of ligands, performing a small-scale screen with a representative substrate is the most effective approach. This allows you to empirically identify the most promising ligand scaffold.

  • Literature Precedent: Search for published examples of iridium-catalyzed reductions on substrates similar to yours. This can provide a valuable starting point for ligand choice.

  • Consider Ligand Backbone Flexibility: The flexibility of the ligand backbone can significantly influence enantioselectivity. In some cases, more flexible ligands can lead to better asymmetric induction.[4]

Q3: Can the reaction solvent significantly impact the enantioselectivity?

A3: Absolutely. The solvent can have a profound effect on both the activity and enantioselectivity of the catalyst.[5][6] Here's why:

  • Catalyst Solubility and Aggregation: The catalyst must be soluble in the reaction medium to be effective. In some cases, catalyst aggregation can occur, which can be solvent-dependent and lead to decreased activity and selectivity.[7]

  • Stabilization of Intermediates: The solvent can stabilize key intermediates in the catalytic cycle, influencing the energy difference between the diastereomeric transition states that determine enantioselectivity.

  • Coordinating vs. Non-Coordinating Solvents: Non-coordinating solvents are often preferred as they are less likely to compete with the substrate for coordination to the iridium center. However, in some cases, a weakly coordinating solvent can be beneficial.

A recent study highlighted that by simply changing the reaction solvent, both enantiomers of a product could be selectively obtained with high yields and excellent enantioselectivities.[5]

Q4: I'm working with a heteroaromatic substrate and observing poor results. Are there specific challenges with these types of molecules?

A4: Yes, heteroaromatic substrates, especially those containing multiple nitrogen atoms, can present unique challenges:[8]

  • Catalyst Inhibition: The nitrogen atoms in the substrate can coordinate to the iridium center, acting as a ligand and inhibiting catalytic activity.[8]

  • Aromatic Stability: The high aromatic stability of some heteroaromatic rings can make them less reactive towards hydrogenation.[8]

  • Chemoselectivity and Enantioselectivity Issues: The presence of multiple reducible functional groups or rings can lead to problems with both chemo- and enantioselectivity.[8]

Strategies to overcome these challenges include using substrate activation with Lewis or Brønsted acids to increase reactivity.[8]

II. In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Optimizing Low Enantioselectivity

If initial checks from the FAQs do not resolve the issue of low enantiomeric excess, a more systematic approach is required. This guide provides a step-by-step workflow for optimizing your reaction conditions.

Experimental Workflow for Optimization

Optimization_Workflow A Problem: Low Enantioselectivity B Step 1: Ligand Screening A->B C Step 2: Solvent Screening B->C Select best ligand D Step 3: Temperature Optimization C->D Select best solvent E Step 4: Pressure Optimization (for Hydrogenations) D->E Select optimal temperature F Step 5: Additive Screening E->F Select optimal pressure G High Enantioselectivity Achieved F->G Identify beneficial additive

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Step-by-Step Methodologies

Step 1: Ligand Screening

  • Selection: Choose a diverse set of chiral ligands with varying steric and electronic properties. Consider ligands from different classes, such as P,N, P,O, or diene ligands.[9][10]

  • Execution: Set up a series of small-scale parallel reactions, keeping all other parameters (substrate, solvent, temperature, pressure) constant. Use a consistent catalyst loading for each reaction.

  • Analysis: Determine the enantiomeric excess for each reaction using chiral HPLC or GC.

  • Decision: Select the ligand that provides the highest enantioselectivity for further optimization.

Step 2: Solvent Screening

  • Selection: Choose a range of anhydrous, degassed solvents with varying polarities and coordinating abilities (e.g., dichloromethane, toluene, THF, dioxane, ethanol).

  • Execution: Using the best ligand identified in Step 1, run the reaction in each of the selected solvents.

  • Analysis: Analyze the enantiomeric excess for each reaction.

  • Decision: Identify the solvent that gives the optimal balance of reactivity and enantioselectivity.

Step 3: Temperature Optimization

  • Rationale: The enantioselectivity of a reaction is often temperature-dependent. Lower temperatures generally favor higher enantioselectivity, but can also lead to slower reaction rates.

  • Execution: Perform the reaction at a range of temperatures (e.g., -20 °C, 0 °C, room temperature, 40 °C).

  • Analysis: Monitor both the reaction conversion and the enantiomeric excess at each temperature.

  • Decision: Choose the temperature that provides the best compromise between reaction time and enantioselectivity.

Step 4: Pressure Optimization (for Hydrogenations)

  • Rationale: The pressure of hydrogen gas can influence the rate of reaction and, in some cases, the enantioselectivity.

  • Execution: Vary the hydrogen pressure within a safe and reasonable range for your equipment.

  • Analysis: Measure the effect of pressure on both conversion and enantiomeric excess.

  • Decision: Determine the optimal pressure for your specific substrate and catalyst system.

Step 5: Additive Screening

  • Rationale: Additives can sometimes significantly enhance catalytic performance.[7] For example, Brønsted or Lewis acids can activate the substrate.[8][11]

  • Execution: Introduce small amounts of various additives to the optimized reaction conditions.

  • Analysis: Evaluate the impact of each additive on enantioselectivity.

  • Decision: If a beneficial additive is found, further optimize its concentration.

Guide 2: Addressing Substrate-Specific Issues

Certain classes of substrates pose known difficulties in iridium-catalyzed reductions. This guide provides insights into troubleshooting these challenging cases.

Unfunctionalized Olefins

While iridium catalysts with chiral P,N ligands have broadened the scope for asymmetric hydrogenation of unfunctionalized olefins, challenges can still arise.[2][3]

  • Problem: Low reactivity or selectivity.

  • Potential Cause: The lack of a coordinating group near the double bond makes it difficult for the catalyst to effectively differentiate between the two faces of the olefin.

  • Troubleshooting:

    • Ligand Modification: Explore ligands with different steric bulk and electronic properties to fine-tune the chiral pocket of the catalyst.

    • Substrate Modification: If possible, temporarily introduce a coordinating group to the substrate that can be removed after the reduction.

Conjugated Enones

The asymmetric hydrogenation of conjugated enones can be challenging, particularly for aliphatic substrates.

  • Problem: Moderate to low enantioselectivity.

  • Potential Cause: Competition between 1,2- and 1,4-reduction pathways, and difficulty in controlling the facial selectivity of the olefin hydrogenation.

  • Troubleshooting:

    • Catalyst Selection: Specific Ir-N,P catalysts have been developed that show high efficiency for both α- and β-prochiral trisubstituted enones, including aliphatic ones.[12]

    • Reaction Conditions: Careful optimization of solvent and temperature can favor the desired 1,4-reduction and improve enantioselectivity.

Data Presentation: Ligand Effects on Enone Hydrogenation
Ligand TypeSubstrate TypeAchieved Enantioselectivity (ee%)Reference
Ir-N,PDialkyl-substituted enones88-99%[12]
Ir-N,P(Hetero)aromatic-substituted enones94-99%[12]
Guide 3: Understanding the Catalytic Cycle and Potential Pitfalls

A basic understanding of the catalytic cycle can help in diagnosing problems.

Catalytic_Cycle A [Ir(L*)(diene)]+ B [Ir(L*)(H)2(S)]+ A->B + H2, + Substrate (S) C [Ir(L*)(H)(alkyl)]+ B->C Migratory Insertion D Product C->D Reductive Elimination D->A Catalyst Regeneration

Caption: A simplified catalytic cycle for iridium-catalyzed hydrogenation.

Potential Issues within the Catalytic Cycle
  • Catalyst Activation: The pre-catalyst [Ir(L)(diene)]+ must be activated by hydrogen to form the active dihydride species [Ir(L)(H)2(S)]+. Inefficient activation can lead to low reactivity.

  • Substrate Binding: The substrate must coordinate to the iridium center. Steric hindrance on the substrate or a bulky ligand can impede this step.

  • Migratory Insertion: This is often the enantioselectivity-determining step where the hydride is transferred to the coordinated substrate. The chiral ligand environment dictates which face of the substrate is preferentially attacked.

  • Reductive Elimination and Product Release: The product must dissociate from the catalyst to allow for the next catalytic cycle. Strong product inhibition can shut down the catalysis.[1]

III. References

  • Roseblade, S. J., & Pfaltz, A. (2007). Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Accounts of Chemical Research, 40(12), 1402-1411. [Link]

  • Roseblade, S. J., & Pfaltz, A. (2007). Iridium-catalyzed asymmetric hydrogenation of olefins. Accounts of Chemical Research, 40(12), 1402–1411. [Link]

  • Heard, C. J., et al. (2023). Electron Spin Selective Iridium Electrocatalysts for the Oxygen Evolution Reaction. ACS Catalysis. [Link]

  • Wang, D., et al. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. Organic Letters. [Link]

  • Kainz, S., et al. (1999). Iridium-Catalyzed Enantioselective Hydrogenation of Imines in Supercritical Carbon Dioxide. Journal of the American Chemical Society, 121(27), 6421–6429. [Link]

  • Biswas, S., & List, B. (2025). Cooperative iridium and organocatalysis: a new frontier in asymmetric chemistry. Chemical Society Reviews. [Link]

  • Gualdesi, M. S., et al. (2023). Synthesis and Characterization of Chiral Iridium Complexes Bearing Carbohydrate Functionalized Pyridincarboxamide Ligands and Their Application as Catalysts in the Asymmetric Transfer Hydrogenation of α-Ketoacids in Water. Organometallics, 42(2), 114–125. [Link]

  • Ye, B., & Cramer, N. (2024). Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations. Journal of the American Chemical Society. [Link]

  • Ye, B., & Cramer, N. (2024). Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations. Journal of the American Chemical Society. [Link]

  • Zhang, X., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]

  • Nagamoto, M., & Nishimura, T. (2020). Asymmetric Transformations under Iridium/Chiral Diene Catalysis. ACS Catalysis, 10(15), 8547–8563. [Link]

  • Page, M. I., et al. (2020). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. Catalysis Science & Technology, 10(1), 22-42. [Link]

  • Diéguez, M., & Pàmies, O. (2016). Extending the Substrate Scope for the Asymmetric Iridium-Catalyzed Hydrogenation of Minimally Functionalized Olefins by Using Biaryl Phosphite-Based Modular Ligand Libraries. Chemistry Record, 16(3), 1578-1590. [Link]

  • van der Heijden, G., et al. (2022). Stereoselective Iridium-N,P-Catalyzed Double Hydrogenation of Conjugated Enones to Saturated Alcohols. Journal of the American Chemical Society, 144(20), 8991–9000. [Link]

  • Ren, L., et al. (2025). Theoretical Study on the Solvent Effect on the Enantioselectivity of Iridium-Catalyzed Asymmetric Hydrogenation Reactions. ResearchGate. [Link]

  • Meggers, E., et al. (2014). Asymmetric Catalysis with Substitutionally Labile yet Stereochemically Stable Chiral-at-Metal Iridium(III) Complex. Journal of the American Chemical Society, 136(8), 3214–3223. [Link]

  • Wang, S.-G., et al. (2022). Ir(III)-Catalyzed Asymmetric C–H Activation/Annulation of Sulfoximines Assisted by the Hydrogen-Bonding Interaction. ACS Catalysis, 12(15), 9132–9141. [Link]

  • Bower, J. F. (2014). Iridium catalysts for the asymmetric hydrogenation of olefins with nontraditional functional substituents. ACS Catalysis, 4(2), 514-522. [Link]

  • Stirling, M. J., et al. (2016). The kinetics and mechanism of the organo-iridium-catalysed enantioselective reduction of imines. Organic & Biomolecular Chemistry, 14(14), 3614–3622. [Link]

  • Bermejo, A., et al. (2021). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Conjugated Trisubstituted Enones. Organic Letters, 23(1), 163–168. [Link]

  • Ganić, A., et al. (2012). Recent Advances in Iridium-Catalyzed Asymmetric Hydrogenation: New Catalysts, Substrates and Applications in Total Synthesis. Chimia, 66(4), 208-211. [Link]

  • Uriz, P., et al. (2025). Unlocking the Continuous Flow Asymmetric Hydrogenation of Olefins Through the Development of a Non‐Deactivating Immobilized Iridium Catalyst. ResearchGate. [Link]

  • Cheng, G.-J., et al. (2019). Mechanism and Origins of Enantioselectivity of Iridium-Catalyzed Intramolecular Silylation of Unactivated C(sp3)-H Bonds. The Journal of Organic Chemistry, 84(4), 2372–2376. [Link]

  • Li, X., et al. (2015). Iridium-catalyzed asymmetric [3+2] annulation of aromatic ketimines with alkynes via C–H activation: unexpected inversion of the enantioselectivity induced by protic acids. Chemical Communications, 51(56), 11315–11318. [Link]

  • Doyle, A. G., & Hu, W. (2016). Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation. Accounts of Chemical Research, 49(8), 1635–1644. [Link]

  • Stanley, L. M., & Hartwig, J. F. (2011). Heteroaryl-Directed Iridium-Catalyzed Enantioselective C–H Alkenylations of Secondary Alcohols. Journal of the American Chemical Society, 133(35), 13994–13997. [Link]

Sources

Technical Support Center: The Critical Role of Base Additives in Iridium-Catalyzed Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for iridium-catalyzed transfer hydrogenation. This document is designed for researchers, chemists, and process development professionals who encounter challenges or seek to optimize reactions where base additives are crucial. Here, we move beyond simple protocols to explain the fundamental causality behind experimental choices, empowering you to troubleshoot effectively and innovate rationally.

Section 1: Frequently Asked Questions - The Fundamental Role of the Base

This section addresses the core principles governing the function of bases in these catalytic systems.

Q1: Why is a base additive often essential for iridium-catalyzed transfer hydrogenation?

A1: The requirement for a base is deeply rooted in the mechanism of catalyst activation and the nature of the active catalytic species. While some systems operate under base-free conditions, strong bases are typically indispensable for several reasons:

  • Generation of the Active Catalyst: Many modern, highly active iridium catalysts are not the species you add to the flask (e.g., [Ir(COD)Cl]₂). The base's primary role is often to react with the iridium pre-catalyst in situ to generate the true, catalytically active species. This frequently involves creating a more electron-rich, and therefore more reactive, metal center.

  • Formation of Anionic Hydride Complexes: A key mechanistic pathway involves the generation of anionic iridium hydride complexes, such as [IrH₄(L)]⁻.[1][2] Strong bases are required to deprotonate ligands or react with the iridium center to facilitate the formation of these potent hydride donors.[3][4] For instance, using an internal base source like [Ir(OMe)(COD)]₂ is often insufficient, and an additional strong base is still needed to push the equilibrium towards the active anionic catalyst.[1][2]

  • Metal-Ligand Bifunctional Catalysis: In systems employing ligands with N-H or O-H functionalities, the base deprotonates the ligand. This creates a metal-ligand pair that can act in concert to activate the hydrogen donor (e.g., isopropanol) and transfer a hydride from the metal and a proton from the ligand to the substrate in a concerted step.[5]

Q2: What are the different mechanistic roles a base and its counterion can play?

A2: The base is not merely a proton abstractor; its role, along with its associated counterion (e.g., K⁺ from KOtBu), is multifaceted and can directly influence the catalytic cycle's efficiency.

  • Catalyst Activation (as discussed above): Generating the active hydride species.

  • Substrate Activation: The alkali-metal cation (e.g., Na⁺, K⁺) from the base can function as a Lewis acid. It coordinates to the oxygen atom of a ketone substrate, polarizing the C=O bond and making the carbonyl carbon more electrophilic and susceptible to hydride attack.[1][4]

  • Stabilization of the Transition State: During the hydride transfer step, the cation's coordination to the substrate helps to stabilize the developing negative charge on the oxygen atom in the transition state, thereby lowering the activation energy of this rate-determining step.[3]

  • Facilitating Product Release: After hydride transfer, the newly formed alkoxide product is coordinated to the cation. The nature of this interaction can influence the rate of product release and regeneration of the catalyst.

G cluster_0 Catalyst Activation Phase cluster_1 Catalytic Cycle Phase Precatalyst Iridium Pre-catalyst ([IrCl(COD)]₂ + Ligand) Active_Catalyst Active Anionic Catalyst (e.g., K⁺[IrH₄(L)]⁻) Precatalyst->Active_Catalyst Deprotonation/ Reaction Base Strong Base (e.g., KOR) Base->Precatalyst cluster_1 cluster_1 Active_Catalyst->cluster_1 Enters Cycle Substrate Substrate (e.g., Ketone) Cation Cation (K⁺) (from Base) Activated_Substrate Activated Substrate (Lewis Acid Adduct) Hydride_Transfer Hydride Transfer (Rate-Determining Step) Product Product (e.g., Alcohol)

Q3: How does the choice of base and its counterion affect reaction performance?

A3: The selection of the base is a critical parameter for optimization. Both the base's strength and the nature of its counterion can dramatically alter reaction rates and, in some cases, selectivity.

  • Base Strength: Strong alkoxide or hydroxide bases (e.g., KOtBu, NaOiPr, KOH) are generally more effective than weaker amine bases (e.g., NEt₃) because they are capable of generating the required anionic iridium hydride species.[2]

  • Counterion Identity: There is a well-documented trend in activity that follows the order Li⁺ < Na⁺ < K⁺ .[3] This is attributed to the decreasing Lewis acidity and charge density of the cation down the group. While seemingly counterintuitive, a more weakly coordinating cation like K⁺ can lead to a more "naked" and reactive anionic catalyst. Furthermore, the interactions within the transition state are optimized with larger, softer cations.[2][3]

  • Steric Hindrance: Bulky bases like KOtBu may offer different solubility profiles or kinetic behavior compared to smaller bases like NaOMe. In some cases, sterics can influence selectivity by altering the structure of ion pairs in solution.[6]

Section 2: Troubleshooting Guide

This section is formatted as a direct Q&A to address specific problems you may encounter in the lab.

Problem: Low or No Conversion

Q: My transfer hydrogenation reaction is not proceeding, or the conversion is very low. I suspect an issue with the base. What should I check?

A: This is a common and frustrating issue. When facing low or no conversion, systematically evaluate the role of the base using the following checklist.

Troubleshooting_Workflow

  • Base Strength is Paramount: Are you using a sufficiently strong base? For mechanisms requiring the formation of an anionic iridium hydride, a strong base like potassium tert-butoxide (KOtBu), sodium isopropoxide (NaOiPr), or potassium hydroxide (KOH) is often necessary.[2] Organic bases like triethylamine (NEt₃) are typically not strong enough to deprotonate the required positions to form the active catalyst.[2]

  • Check Stoichiometry: While the base is a co-catalyst, it is consumed in the initial activation step and can be inhibited by adventitious water or other protic impurities. An excess of base (e.g., 5-10 equivalents per Iridium) is often required to ensure complete and rapid catalyst activation.[3]

  • Base Quality and Purity: Solid alkoxide bases can be hygroscopic and can react with atmospheric CO₂ to form carbonates. Using an old or improperly stored bottle of base can be a hidden cause of failure. It is best practice to use a freshly opened bottle or a titrated solution.

  • Solubility: Is your base soluble in the reaction solvent? If the base is not sufficiently soluble, the catalyst activation will be a slow, heterogeneous process, leading to poor performance. For example, KOH has limited solubility in 2-propanol at room temperature.[7]

  • Order of Addition / Pre-activation: The timing of base addition can matter. Often, it is beneficial to stir the iridium pre-catalyst, ligand, and base together in the solvent for a short period (15-30 minutes) before adding the substrate. This allows for the complete formation of the active catalyst before the main reaction begins.

Problem: Catalyst Deactivation

Q: My reaction starts, but conversion stalls before completion. Could the base be causing catalyst deactivation?

A: Yes, while essential for activation, the base can also contribute to deactivation pathways, particularly if used in large excess or under harsh conditions.

  • Formation of Off-Cycle Species: An excessive concentration of base can sometimes push the equilibrium towards inactive or "off-cycle" iridium species.[8] For example, it might promote the formation of stable, unreactive bridging alkoxide or hydroxide dimers.

  • Substrate/Product Degradation: For base-sensitive substrates or products, the presence of a strong base can cause side reactions like enolization, aldol condensation, or elimination.[5] This not only lowers the yield of the desired product but can also generate species that poison the catalyst. In such cases, screening different bases (e.g., K₂CO₃ instead of KOtBu) or carefully titrating the amount of base is crucial.[9][10]

  • Ligand Degradation: Although less common, highly basic conditions at elevated temperatures could potentially lead to the degradation of sensitive ligands over long reaction times.

Section 3: Experimental Protocols & Data

Protocol: Screening Base Additives for the Transfer Hydrogenation of Acetophenone

This protocol provides a framework for systematically evaluating the effect of different bases on reaction performance.

  • Setup: To an array of oven-dried reaction vials equipped with stir bars, add the iridium pre-catalyst [Ir(COD)Cl]₂ (0.0025 mmol, 0.5 mol%) and the desired ligand (e.g., 1,2-diphenylethylenediamine derivative, 1.1 mol%).

  • Inert Atmosphere: Seal the vials and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add anhydrous 2-propanol (2.0 mL) to each vial via syringe.

  • Base Addition: To each respective vial, add the selected base (0.25 mmol, 5 mol%).

    • Vial 1: KOtBu

    • Vial 2: NaOtBu

    • Vial 3: K₂CO₃

    • Vial 4: Cs₂CO₃

    • Vial 5: DBU

    • Vial 6: No base (control)

  • Pre-activation: Stir the mixtures at room temperature for 20 minutes to allow for catalyst formation.

  • Substrate Addition: Add acetophenone (0.5 mmol, 1.0 equiv) to each vial via syringe.

  • Reaction: Place the vials in a pre-heated block at the desired temperature (e.g., 80 °C) and stir.

  • Monitoring: Take aliquots at regular intervals (e.g., 1h, 4h, 12h), quench with a small amount of saturated NH₄Cl, extract with an organic solvent (e.g., ethyl acetate), and analyze by GC or ¹H NMR to determine conversion.

Data Summary: Effect of Base and Counterion on Catalytic Activity

The following table summarizes representative literature findings on the effect of additives. This data highlights the critical nature of optimizing the base and its associated cation.

SubstrateCatalyst SystemBase/AdditiveSolventTemp (°C)OutcomeReference
Acetophenone[IrCl(COD)]₂ / (S)-P,Sᴿ LigandLiOiPri-PrOH25Low Activity[3]
Acetophenone[IrCl(COD)]₂ / (S)-P,Sᴿ LigandNaOiPri-PrOH25Moderate Activity[3]
Acetophenone[IrCl(COD)]₂ / (S)-P,Sᴿ LigandKOiPri-PrOH25High Activity [3]
AcetophenoneCpIr(bipy-O)Na₂CO₃H₂O10085% Yield [9]
AcetophenoneCpIr(bipy-O)K₂CO₃H₂O10055% Yield[9]
AcetophenoneCp*Ir(bipy-O)KOtBuH₂O10029% Yield[9]
Racemic Allylic AlcoholIr-N,P CatalystK₂CO₃ (20 mol%)Toluene25High Selectivity (s=26) [10]
Racemic Allylic AlcoholIr-N,P CatalystK₃PO₄ (10 mol%)Toluene25Good Selectivity (s=12)[10]

This table is a representative summary and actual results will depend on the specific ligand, substrate, and reaction conditions.

References
  • Ketone Hydrogenation with Iridium Complexes with “non N–H” Ligands: The Key Role of the Strong Base.
  • Understanding ketone hydrogenation catalysis with anionic iridium(iii)
  • Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals. PMC. [Link]
  • Visible-Light-Driven, Iridium-Catalyzed Hydrogen Atom Transfer: Mechanistic Studies, Identification of Intermediates, and C
  • Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tent
  • New insight into the role of a base in the mechanism of imine transfer hydrogenation on a Ru( ii ) half-sandwich complex. Dalton Transactions. [Link]
  • Iridium-Catalyzed Hydrogen Transfer Reactions.
  • A Family of Active Iridium Catalysts for Transfer Hydrogenation of Ketones. Organometallics. [Link]
  • Iridium Azocarboxamide Complexes: Variable Coordination Modes, C–H Activation, Transfer Hydrogenation Catalysis, and Mechanist. Freie Universität Berlin Refubium. [Link]
  • Activation, Deactivation and Reversibility in a Series of Homogeneous Iridium Dehydrogenation Catalysts.
  • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O)
  • Activation and Deactivation of Cp*Ir(TsDPEN)
  • Ketone Hydrogenation with Iridium Complexes with “non N–H” Ligands: The Key Role of the Strong Base. Lancashire Online Knowledge. [Link]
  • Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogen
  • Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. MDPI. [Link]
  • Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis. ACS Omega. [Link]
  • Understanding ketone hydrogenation catalysis with anionic iridium( iii )
  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
  • Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations.
  • Kinetic resolution of racemic allylic alcohols via iridium-catalyzed asymmetric hydrogenation: scope, synthetic applications and insight into the origin of selectivity. RSC Publishing. [Link]
  • Enantioselective hydrogenation of alkenes with iridium-PHOX catalysts: a kinetic study of anion effects. PubMed. [Link]
  • Iridium‐Catalysed C(sp)−H Activation and Hydrogen Isotope Exchange via Nitrogen‐Based Carbonyl Directing Groups.
  • Highly efficient iridium catalyst for asymmetric transfer hydrogenation of aromatic ketones under base-free conditions. PubMed. [Link]
  • Ruthenacycles and Iridacycles as Transfer Hydrogenation C

Sources

Technical Support Center: Troubleshooting and Regeneration of [Ir(cod)(PMePh2)2]PF6 Catalyst Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the iridium catalyst [Ir(cod)(PMePh2)2]PF6. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and actionable protocols for troubleshooting and regenerating this versatile catalyst. Our focus is on explaining the causality behind experimental choices to ensure both success and safety in your research.

Part 1: Frequently Asked Questions - Understanding Your Catalyst

This section addresses fundamental questions about the catalyst's nature, handling, and signs of deactivation.

Q1: What is [Ir(cod)(PMePh2)2]PF6 and what is its active form?

A: [Ir(cod)(PMePh2)2]PF6 is a cationic Iridium(I) precatalyst, where cod stands for 1,5-cyclooctadiene and PMePh2 is methyldiphenylphosphine.[1][2] It is typically a red or orange powder.[1] For many catalytic applications, particularly isomerizations and hydrogenations, this precatalyst is not the active species. The active catalyst is generated in situ by bubbling hydrogen through a solution of the precatalyst, which displaces the cod ligand to form a highly reactive dihydrido-solvento complex, such as [IrH2(solv)2(PMePh2)2]PF6.[2] Understanding this activation step is critical for troubleshooting.

Q2: Is this catalyst air-sensitive? I've seen conflicting information.

A: While some suppliers may label the solid as "air-stable" for storage purposes, this can be misleading in a practical research context.[2] The Iridium(I) center is susceptible to oxidation. More importantly, the catalytically active dihydride species is highly air- and moisture-sensitive. Therefore, for reproducibility and optimal performance, the catalyst and all reactions involving it should be handled under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[3][4][5][6]

Q3: What are the common signs of catalyst deactivation?

A: Deactivation can manifest in several ways:

  • Failure to Initiate: The reaction does not start, indicating a problem with the initial activation step.

  • Stalled Reaction: The reaction begins but stops before reaching completion.

  • Low Turnover Number (TON): The catalyst performs significantly fewer cycles than expected.

  • Color Change: A distinct color change can signal decomposition. For instance, Crabtree's catalyst, a close analogue, turns yellow upon deactivation.[7][8] The formation of insoluble precipitates or a change from the initial reddish-orange to a colorless or brown solution can also indicate problems.

Part 2: Troubleshooting Guide - Diagnosing the Deactivation Pathway

Effective regeneration begins with a correct diagnosis. Use the following table to identify the likely cause of catalyst failure.

Observed Problem Potential Cause Diagnostic Steps & Explanation
Reaction Fails to Start 1. Incomplete Activation: The active dihydride species was not formed.Check H₂ Source: Ensure your hydrogen source is pure and the delivery system is functioning. Solvent Quality: The solvent must be rigorously dried and degassed. Trace water or oxygen can prevent the formation of the active species.[3] Analytical Check: If possible, use ³¹P NMR to monitor the activation. The phosphine signal should shift upon formation of the dihydride complex.
2. Gross Contamination: Significant air, moisture, or impurities in the starting materials.Review Handling Technique: Were all reagents and solvents handled under strictly inert conditions?[5][6] Purify Substrate: Ensure the substrate is free from protic impurities (e.g., water, alcohols) which can react with and deactivate the catalyst.[7]
Reaction Starts, Then Stalls 1. Catalyst Poisoning: A substance in the reaction mixture is irreversibly binding to the iridium center.Identify Potential Poisons: Amines, ammonia, or other strong coordinating species, sometimes generated as byproducts, can act as potent catalyst poisons.[9][10] Analysis: Use NMR or GC-MS to analyze the reaction mixture for unexpected byproducts that could be acting as inhibitors.
2. Irreversible Oligomerization: The active catalyst species reacts with itself to form inactive clusters (dimers or trimers).Concentration Effect: This is a known issue for related iridium catalysts, especially at higher concentrations or when substrate concentration becomes low.[7][8][11] Visual Cue: This process can sometimes be accompanied by a color change or precipitation.[7]
3. Oxidative Deactivation: Gradual ingress of oxygen into the reaction vessel.Check System Integrity: Ensure all joints and septa on your glassware are perfectly sealed. A continuous positive pressure of inert gas should be maintained.[6]
Low Yield / Low TON 1. Thermal Instability: The catalyst may be slowly decomposing at the reaction temperature.Temperature Study: Run the reaction at a lower temperature to see if catalyst lifetime improves. While [Ir(cod)(PMePh2)2]PF6 is reasonably stable, the active dihydride species can be more sensitive.
2. Substrate/Product Inhibition: The substrate or product may coordinate to the catalyst, slowing down or stopping turnover.Kinetic Analysis: Monitor the reaction rate as a function of substrate and product concentration. An inverse dependence on concentration suggests inhibition.[12]
Diagnostic Workflow

The following diagram outlines a logical workflow for troubleshooting your catalytic system.

G cluster_0 Problem Identification cluster_1 Diagnosis & Root Cause Analysis Start Catalyst Inactive or Low Yield Check_Activation Was the reaction initiated with H₂? Start->Check_Activation Check_Inert Was a rigorous inert atmosphere used? Check_Activation->Check_Inert Yes Cause_Activation Root Cause: Incomplete Activation Check_Activation->Cause_Activation No Check_Stall Did the reaction start, then stop? Check_Inert->Check_Stall Yes Cause_Contamination Root Cause: Contamination (Air/H₂O) Check_Inert->Cause_Contamination No Cause_Oligomer Root Cause: Oligomerization Check_Stall->Cause_Oligomer Yes (High Conc.?) Cause_Poison Root Cause: Catalyst Poisoning Check_Stall->Cause_Poison Yes (Byproducts?)

Caption: A workflow for diagnosing catalyst deactivation.

Part 3: Potential Regeneration Strategies

Regeneration of a homogeneous catalyst can be challenging and is not always feasible. For irreversible pathways like the formation of stable oligomers, resynthesis is often the only option. However, for certain deactivation modes, the following strategies may be effective.

⚠️ Safety First: Always perform these procedures in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE).

Strategy 1: Re-establishing the Active Dihydride Species

This protocol is intended for situations where the active catalyst was incompletely formed or has been quenched by trace impurities.

Protocol:

  • Inert Atmosphere: Place the flask containing the deactivated catalyst solution under a positive pressure of dry argon or nitrogen.

  • Solvent Removal: If possible, remove the solvent and substrate in vacuo at low temperature to isolate the iridium-containing residue. This helps remove volatile inhibitors.

  • Wash (Optional): If poisoning by a non-volatile, non-coordinating impurity is suspected, you can attempt to wash the residue. Add a small amount of a dry, degassed, non-coordinating solvent (e.g., diethyl ether) under argon, agitate, and carefully remove the solvent via cannula. Repeat 2-3 times. Note: This may also remove the desired catalyst if it has any solubility.

  • Redissolve: Add fresh, rigorously dried and degassed reaction solvent (e.g., THF, CH₂Cl₂) via cannula.[2]

  • Re-activate: Vigorously bubble pure hydrogen gas through the solution for 15-30 minutes at room temperature.

  • Verification: Before adding the substrate, take a small aliquot for ³¹P NMR analysis to confirm the regeneration of the dihydride species.

Strategy 2: Chemical Treatment for Ligand Poisoning

If deactivation is caused by the coordination of a specific, labile poison (e.g., an amine byproduct), it may be possible to displace it. This is a more advanced and speculative approach.

One study on a different iodo-iridium catalyst showed that partial reactivation could be achieved by treating the spent catalyst with dilute hydroiodic acid to remove a coordinated methylamine poison.[10] A similar principle could be attempted here, but requires careful consideration of the catalyst's stability towards the chosen reagent. A mild, non-coordinating acid might displace a basic poison, but could also decompose the complex. This approach is experimental and should be attempted with caution on a small scale.

Strategy 3: When to Stop and Resynthesize

For many deactivation pathways, especially the formation of irreversible hydride-bridged oligomers, regeneration is not practical.[7] In these cases, attempting to salvage the catalyst is inefficient. The most reliable and time-effective solution is to discard the deactivated material and start with a fresh batch of precatalyst.

The precatalyst itself can be synthesized from common starting materials like [Ir(COD)Cl]₂ and the PMePh2 ligand, which may be more economical than purchasing the final complex for large-scale use.[13][14]

Part 4: Visualization of Catalyst Lifecycle

The diagram below illustrates the key transitions in the catalyst's life, from precatalyst to active species and through common deactivation pathways.

G cluster_activation Catalytic Cycle cluster_deactivation Deactivation Pathways Precatalyst [Ir(cod)(PMePh₂)₂]⁺ (Precatalyst) ActiveCat [IrH₂(solv)₂(PMePh₂)₂]⁺ (Active Catalyst) Precatalyst->ActiveCat + H₂ - cod ActiveCat->Precatalyst + cod (Reversible) Oxidized Oxidized Ir Species (Inactive) ActiveCat->Oxidized + O₂ Poisoned [Ir(Poison)(...)₂]⁺ (Inactive) ActiveCat->Poisoned + Poison (e.g., R-NH₂) Oligomer [Ir₃H₇(...)]²⁺ etc. (Inactive Oligomer) ActiveCat->Oligomer High [Ir] Low [Substrate]

Caption: Activation and deactivation pathways for the iridium catalyst.

By understanding the mechanisms of deactivation and applying a logical troubleshooting framework, researchers can maximize the efficiency and lifespan of their [Ir(cod)(PMePh2)2]PF6 catalyst, leading to more robust and reproducible scientific outcomes.

References

  • Wikipedia.
  • Google Patents.
  • Royal Society of Chemistry. Crabtree's catalyst revisited; Ligand effects on stability and durability. [Link]
  • Royal Society of Chemistry.
  • ResearchGate.
  • ResearchGate. Characterizing and Quantifying Active Sites on Complex Iridium Oxide Catalysts to Assess Intrinsic Activity and Durability. [Link]
  • White Rose Research Online.
  • Argonne National Laboratory.
  • Zeitschrift für Naturforschung. Highly Efficient Synthesis of (Phosphinodihydrooxazole)- (1,5-cyclooctadiene) Iridium Complexes. [Link]
  • YouTube.
  • ResearchGate.
  • ResearchGate. Regeneration of an Iridium(III) Complex Active for Alkane Dehydrogenation Using Molecular Oxygen | Request PDF. [Link]
  • Google Patents.
  • ElectronicsAndBooks. Crabtree's catalyst revisited; Ligand effects on stability and durability. [Link]
  • KOPS - University of Konstanz. Publication: Highly Efficient Synthesis of (Phosphinodihydrooxazole)(1,5-cyclooctadiene) Iridium Complexes. [Link]
  • ACS Publications.
  • PubMed Central (PMC). Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals. [Link]
  • VTechWorks - Virginia Tech. The Synthesis, Characterization, and Reactivity of Some Ir(III)
  • PubMed. Shape-selective formation and characterization of catalytically active iridium nanoparticles. [Link]
  • ResearchGate. The cyclooctadiene ligand in [IrCl(COD)]2 is hydrogenated under transfer hydrogenation conditions: A study in the presence of PPh3 and a strong base in isopropanol. [Link]
  • Momentum Transfer. How we handle Air Sensitive Samples. [Link]
  • PubMed Central (PMC).
  • PubChem - NIH. [Ir(cod)2]pf6 | C16H24F6IrP- | CID 10995241. [Link]
  • Massachusetts Institute of Technology (MIT). Handling air-sensitive reagents AL-134. [Link]
  • University of Pittsburgh - Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
  • PubChem - NIH. [Ir(cod)(pph3)2]pf6. [Link]
  • PubMed. [Ir(COD)
  • Macmillan Group - Princeton University.
  • MDPI.

Sources

Technical Support Center: Impact of Solvent Impurities on Iridium Catalyst Performance

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing iridium catalysts. This resource is designed to provide in-depth insights and practical troubleshooting advice for issues related to solvent quality. The performance of highly active iridium catalysts is exquisitely sensitive to the reaction environment, and solvent purity is a paramount, yet often underestimated, factor for achieving optimal activity, selectivity, and reproducibility.

This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose problems systematically and implement robust experimental practices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the critical role of solvent purity in iridium catalysis.

Q1: Why is solvent purity so critical for iridium-catalyzed reactions?

A1: The catalytic activity of iridium complexes relies on the metal center's ability to cycle through various oxidation states and coordinate with substrates and ligands. Many common solvent impurities can directly interfere with this catalytic cycle in several ways:

  • Direct Poisoning: Impurities can act as strong ligands, binding irreversibly or very strongly to the iridium center. This blocks the coordination sites intended for the substrate, effectively "poisoning" the catalyst and halting turnover.[1][2]

  • Mechanism Alteration: Some impurities can react with intermediates in the catalytic cycle, diverting the reaction down an unproductive pathway or leading to the formation of inactive iridium species.[1][2]

  • Catalyst Decomposition: Certain impurities, particularly water or oxygen, can facilitate the degradation of the catalyst or its ligands, leading to the formation of inactive iridium oxides, hydroxides, or aggregates.[3][4]

  • Inhibition of Pre-catalyst Activation: Many iridium-catalyzed reactions require an initial activation step to generate the active catalytic species. Impurities can interfere with this activation, preventing the reaction from starting at all.

Q2: What are the most common types of impurities in laboratory solvents and what are their sources?

A2: Solvents, even of high analytical grade, can contain a variety of detrimental impurities. It is crucial to be aware of their potential sources to mitigate their presence.

Impurity ClassCommon ExamplesTypical Sources
Water H₂OAtmospheric moisture, manufacturing processes, improper storage.
Dissolved Gases Oxygen (O₂), Carbon Dioxide (CO₂)Air leakage into the reaction vessel or solvent container.
Peroxides R-O-O-R', R-O-O-HFormed by the autoxidation of ethers (e.g., THF, Diethyl Ether) and some hydrocarbons upon exposure to air and light.
Amines / Ammonia RNH₂, R₂NH, R₃N, NH₃Degradation of amide solvents (e.g., DMF, DMAc), byproducts from synthesis, hydrolysis of imine intermediates.[1][2]
Aldehydes/Ketones Acetone, AcetaldehydeByproducts from solvent manufacturing, oxidation of alcohols.[5]
Other Organics Grease, Alkanes, PlasticizersContamination from glassware, septa, storage containers, or manufacturing processes.[6]

Q3: How do specific impurities like water, oxygen, and amines affect iridium catalysts?

A3: Different impurities have distinct modes of action:

  • Water: Water can be particularly problematic. In some systems, it can lead to the hydrolysis of sensitive ligands or catalyst-activated intermediates. For example, in the racemization of chiral amines, water can hydrolyze the intermediate imine, liberating ammonia or primary amines that are potent catalyst poisons.[1][2] In other cases, water can lead to the formation of inactive iridium-hydroxo or -oxo species.

  • Oxygen: Dissolved oxygen is a common cause of catalyst decomposition. It can oxidize the low-valent iridium species that are often the active catalysts, leading to irreversible formation of inactive higher-valent iridium oxides. It can also promote the degradation of sensitive organic ligands.

  • Amines and Ammonia: These are powerful Lewis bases that coordinate very strongly to the iridium metal center.[1][2] This strong binding blocks the site where the substrate needs to coordinate, thus inhibiting or completely stopping the catalytic reaction. This is a classic example of competitive inhibition and catalyst poisoning.

Q4: Can the solvent itself, even when pure, influence the catalyst's performance?

A4: Absolutely. The choice of a pure solvent is a critical reaction parameter. The solvent's properties can significantly influence reaction rates and selectivity by:

  • Stabilizing Transition States: A solvent's polarity can differentially stabilize the ground state of the reactants versus the transition state of the rate-determining step. A more polar solvent will increase the rate of a reaction that has a more polarized transition state.[7]

  • Altering Catalyst Thermochemistry: The solvent can impact the hydride donor ability (hydricity) of iridium-hydride intermediates, which is a key parameter in hydrogenation and transfer hydrogenation reactions. For one iridium/ruthenium catalyst, changing the solvent from acetonitrile to water increased its hydride donor ability dramatically.[8]

  • Influencing Mass Transfer: In reactions involving gases like H₂, the viscosity of the solvent can affect the rate of gas transfer into the liquid phase, which can become the rate-limiting step.[7]

  • Solubility: The solubility of the catalyst, substrates, and products is fundamental. If the catalyst precipitates, it is no longer active in a homogeneous reaction.[9][10]

Section 2: Troubleshooting Guide

This section provides systematic workflows to diagnose and resolve common experimental issues.

Problem 1: Low or No Catalytic Activity / Yield

Symptom Analysis: The reaction shows little to no conversion of the starting material to the desired product, even after an extended period or at elevated temperatures.

G start Low / No Activity Detected catalyst_check 1. Verify Catalyst Integrity (Run control with known substrate) start->catalyst_check reagent_check 2. Assess Reagent & Solvent Purity catalyst_check->reagent_check Catalyst is Active end_bad Issue Persists: Contact Support catalyst_check->end_bad Catalyst is Inactive (Source new catalyst) conditions_check 3. Review Reaction Conditions (Temp, Pressure, Atmosphere) reagent_check->conditions_check Reagents/Solvent OK reagent_check->end_bad Impurity Detected (Purify reagents/solvent) activation_check 4. Confirm Pre-catalyst Activation conditions_check->activation_check Conditions OK conditions_check->end_bad Conditions Suboptimal (Optimize parameters) end_ok Problem Resolved activation_check->end_ok Activation Successful activation_check->end_bad Activation Failed (Investigate activation step)

Caption: Workflow for diagnosing low or no catalytic activity.

Protocol 2.1.1: Catalyst Integrity Check (Control Reaction)

  • Objective: To confirm that the iridium catalyst precursor and ligand are intrinsically active.

  • Setup: In a glovebox or under a strictly inert atmosphere (Schlenk line), assemble a reaction using a fresh sample of the iridium precursor and ligand.

  • Substrate: Use a simple, reliable substrate that is known from literature or previous experience to work well with this catalyst system.

  • Solvent: Use freshly purified and rigorously degassed solvent (see Section 3).

  • Execution: Run the reaction under previously validated, standard conditions.

  • Analysis: Monitor the reaction by GC, LC, or NMR.

  • Interpretation:

    • Successful Conversion: The catalyst is active. The problem in the original experiment lies with the reagents, solvent, or conditions. Proceed to Protocol 2.1.2.

    • No Conversion: The catalyst or ligand itself may be degraded. Source fresh materials.

Protocol 2.1.2: Solvent Purity Analysis (GC-MS Screen)

  • Objective: To detect volatile organic impurities in the solvent.

  • Sample Preparation: Take an aliquot of the solvent used in the failed reaction directly from the source bottle.

  • Instrumentation: Use a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Method:

    • Injector: Split/splitless, 250 °C.

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium.

    • MS: Scan range 35-500 m/z.

  • Analysis: Compare the resulting chromatogram to a reference of a known high-purity solvent. Identify any extra peaks by searching their mass spectra against a library (e.g., NIST).[5][11]

  • Interpretation: The presence of unexpected peaks indicates solvent contamination. If impurities known to be catalyst poisons are found (e.g., amines, sulfur compounds), the solvent must be purified or replaced.

Problem 2: Catalyst Deactivation During Reaction

Symptom Analysis: The reaction starts as expected, but the rate slows down and eventually stops before reaching full conversion. This may be accompanied by a color change or the formation of a precipitate (e.g., black iridium particles).

G start Mid-Reaction Deactivation atmosphere_check 1. Verify Inert Atmosphere (Check for O₂/H₂O leaks) start->atmosphere_check product_inhibition 2. Test for Product Inhibition (Add product at t=0) atmosphere_check->product_inhibition Atmosphere is Inert end_bad Root Cause Identified (Modify process accordingly) atmosphere_check->end_bad Leak Detected (Improve inert technique) impurity_source 3. Identify Impurity Source (Substrate vs. Solvent) product_inhibition->impurity_source No Product Inhibition product_inhibition->end_bad Inhibition Confirmed (Consider process design) thermal_stability 4. Assess Thermal Stability (Run at lower temp) impurity_source->thermal_stability Substrate/Solvent is Pure impurity_source->end_bad Impurity Found (Purify source material) end_ok Problem Resolved thermal_stability->end_ok Stable at Lower Temp thermal_stability->end_bad Decomposition Occurs (Catalyst is unstable)

Caption: Workflow for diagnosing mid-reaction catalyst deactivation.

Protocol 2.2.1: Karl Fischer Titration for Water Content

  • Objective: To accurately quantify the water content in the reaction solvent.

  • Instrumentation: Use a coulometric or volumetric Karl Fischer titrator.

  • Sample Handling: Work quickly to minimize exposure to atmospheric moisture. Use a dry syringe to inject a known volume or weight of the solvent directly into the titration cell.

  • Execution: Follow the instrument's standard operating procedure. Run the analysis in triplicate for accuracy.

  • Interpretation: Compare the measured water content (in ppm) to the acceptable limits for your specific reaction. Many sensitive iridium-catalyzed reactions require <10 ppm water. If the water content is high, the solvent must be rigorously dried.

Section 3: Best Practices for Solvent Handling and Purification

Proactive measures are the most effective way to prevent solvent impurity issues.

Protocol 3.1: General Solvent Purification (Activated Alumina Column)

  • Objective: To remove polar impurities, especially water and peroxides.

  • Apparatus: Set up a glass chromatography column packed with activated alumina (neutral, Brockmann I). Activate the alumina by heating it in a vacuum oven at >200 °C for at least 4 hours and cooling under vacuum.

  • Procedure:

    • Pack the column in a glovebox or under a flow of inert gas.

    • Pass the solvent through the column under positive pressure from an inert gas line.

    • Collect the purified solvent in a clean, dry storage vessel (e.g., a Straus flask).

  • Storage: Store the purified solvent over activated molecular sieves (3Å or 4Å) in a tightly sealed container, preferably in a glovebox.

Protocol 3.2: Solvent Degassing (Freeze-Pump-Thaw)

  • Objective: To remove dissolved gases, particularly oxygen.

  • Apparatus: A robust flask (e.g., a Schlenk flask) with a high-vacuum stopcock, connected to a Schlenk line.

  • Procedure:

    • Place the solvent in the flask (do not fill more than halfway).

    • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

    • Pump: Open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes.

    • Thaw: Close the stopcock and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles of gas being released.

  • Repetition: Repeat this entire cycle at least three times to ensure all dissolved gas is removed. After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).

Section 4: Advanced Analytical Techniques for Impurity Detection

For highly sensitive applications, a multi-technique approach to solvent analysis is recommended.

Analytical TechniquePrimary Target ImpuritiesTypical SensitivityKey Advantages/Disadvantages
Gas Chromatography (GC-FID/MS) Volatile organic compounds (e.g., other solvents, aldehydes, hydrocarbons).[11]ppm to ppbPro: Excellent for broad screening and identification of unknown volatiles. Con: Not suitable for water or non-volatile impurities.
Karl Fischer Titration WaterppmPro: Highly accurate and specific for water quantification. Con: Only detects water.
¹H NMR Spectroscopy A wide range of organic impurities.~0.05 mol%Pro: Can identify and quantify impurities without extensive calibration if structures are known.[6][12] Con: Lower sensitivity than GC; solvent signals can obscure impurity peaks.
Peroxide Test Strips PeroxidesppmPro: Fast, easy, and inexpensive qualitative or semi-quantitative screening. Con: Not broadly quantitative; subject to interferences.
References
  • Benchchem. (2025).
  • Kwan, M. H. T., et al. (2020).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Wiley Online Library. (n.d.). Understanding the Deactivation Pathways of Iridium(III)
  • Google Patents. (n.d.).
  • PubMed. (2016).
  • ResearchGate. (n.d.).
  • Asian Journal of Chemistry. (2013). Solvent Extraction of Iridium(IV) with the Petroleum Sulfoxide. [Link]
  • Royal Society of Chemistry. (2019).
  • LCGC International. (2010).
  • Japan Environment Agency. (n.d.). III Analytical Methods. [Link]
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2019).
  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
  • ResearchGate. (n.d.). Unexpected Solvent Effects in the Isomerization of iPr PCPIr(η 2 -PhC≡CPh) to a 1-Iridaindene | Request PDF. [Link]
  • PubMed. (n.d.).

Sources

Technical Support Center: Optimizing Reaction Temperature for Selective Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Selective Hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction temperature, a critical parameter for achieving high selectivity and yield. Below, you will find a troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guide: Temperature-Related Issues in Selective Hydrogenation

This section addresses specific problems that may arise during selective hydrogenation experiments, with a focus on temperature as a key variable.

Issue 1: Poor Selectivity - Over-reduction of the Target Functional Group

Question: I am hydrogenating a multi-functional molecule to selectively reduce one group, but I am observing the reduction of other functional groups as well. How can I improve selectivity by adjusting the temperature?

Answer: Achieving high chemoselectivity is a common challenge, and temperature plays a pivotal role.[1][2] Over-reduction often occurs when the reaction conditions are too harsh, providing enough energy to overcome the activation barrier for the reduction of less reactive functional groups.[1]

Potential Causes & Solutions:

  • Excessively High Reaction Temperature: An elevated temperature increases the reaction rate for both the desired and undesired hydrogenation pathways.[3] In many cases, a lower temperature will favor the more kinetically accessible pathway, thus improving selectivity.[4]

    • Troubleshooting Step: Systematically decrease the reaction temperature in increments (e.g., 5-10 °C) and monitor the product distribution by a suitable analytical technique like GC, HPLC, or NMR.[5] For instance, in the hydrogenation of isophorone, increasing the temperature can decrease selectivity by promoting over-hydrogenation.[4]

  • Inappropriate Catalyst Activity at the Operating Temperature: The chosen catalyst may be too active at the initial reaction temperature.[1]

    • Troubleshooting Step: Consider if a lower temperature might sufficiently activate the catalyst for the desired transformation without promoting side reactions. If not, you may need to switch to a less active catalyst or use additives to moderate the catalyst's activity at a given temperature.[6]

Experimental Protocol for Temperature Screening to Optimize Selectivity:

  • Baseline Reaction: Set up the reaction at the initially chosen temperature (e.g., room temperature or a literature-reported value).[1]

  • Reaction Monitoring: Take aliquots at regular intervals to determine the initial rates of formation for both the desired product and byproducts.

  • Temperature Variation: Run a series of reactions at different temperatures (e.g., 10°C, 25°C, 40°C).

  • Analysis: Analyze the final product mixture from each reaction to determine the selectivity at full conversion of the starting material.

  • Data Evaluation: Plot selectivity versus temperature to identify the optimal temperature range that maximizes the yield of the desired product.

Issue 2: Low or No Conversion of the Starting Material

Question: My selective hydrogenation reaction is not proceeding, or the conversion is very low. Could the temperature be the cause?

Answer: Yes, insufficient temperature is a common reason for low or no conversion in catalytic hydrogenation.[1] The reaction may not have enough thermal energy to overcome the activation energy barrier.

Potential Causes & Solutions:

  • Reaction Temperature is Too Low: Many hydrogenation reactions require some degree of heating to proceed at a reasonable rate.[1]

    • Troubleshooting Step: Gradually increase the reaction temperature in a controlled manner (e.g., in 10 °C increments).[1] Monitor the reaction progress closely. Be aware that excessive heat can lead to side reactions or catalyst deactivation.[1] For some substrates, gentle heating is necessary to increase the reaction rate.[1]

  • Catalyst Not Activated at the Current Temperature: Some catalysts require a specific temperature for reduction or activation before they become catalytically active.

    • Troubleshooting Step: Review the catalyst's technical data sheet for recommended activation procedures. For example, some nickel catalysts require reduction at temperatures as high as 400-500 °C before use.[7][8]

Issue 3: Catalyst Deactivation During the Reaction

Question: My reaction starts well, but then the rate slows down and eventually stops before completion. I suspect catalyst deactivation. How is this related to temperature?

Answer: Catalyst deactivation can be highly dependent on the reaction temperature.[2][9] Both excessively high and, in some cases, suboptimal temperatures can contribute to a loss of catalytic activity.

Potential Causes & Solutions:

  • Sintering of Metal Nanoparticles at High Temperatures: At elevated temperatures, small metal particles on the catalyst support can migrate and agglomerate into larger particles. This process, known as sintering, leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[2]

    • Troubleshooting Step: Operate at the lowest possible temperature that still provides a reasonable reaction rate. If high temperatures are necessary for conversion, consider a catalyst with better thermal stability or one where the metal-support interaction is stronger to prevent sintering.

  • Formation of Poisons or Fouling at Specific Temperatures: The reaction temperature can influence the formation of byproducts that act as catalyst poisons or lead to coking/fouling of the catalyst surface.[10] For example, in acetylene hydrogenation, higher temperatures can promote the formation of oligomers that deactivate the catalyst.[10]

    • Troubleshooting Step: Analyze the reaction mixture for potential deactivating species. A change in reaction temperature might shift the reaction pathway away from the formation of these harmful byproducts.

  • Leaching of the Active Metal: At higher temperatures, the active metal may leach from the support into the reaction medium, leading to a permanent loss of activity.[2]

    • Troubleshooting Step: If leaching is suspected, analyze the reaction filtrate for the presence of the metal. Running the reaction at a milder temperature may mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the rate and selectivity of a hydrogenation reaction?

A1: According to the Arrhenius equation, increasing the temperature generally increases the reaction rate. However, the effect on selectivity is more complex. Different hydrogenation reactions (e.g., of the desired functional group versus an undesired one) will have different activation energies. Temperature changes can therefore alter the relative rates of these competing reactions. Often, lower temperatures favor higher selectivity because there is less energy available to overcome the higher activation energy of the undesired reaction.[3][4]

Q2: What is the typical starting temperature for optimizing a selective hydrogenation?

A2: A good starting point is often room temperature.[1] Many hydrogenations proceed well under these mild conditions.[1] If the reaction is slow, gentle heating can be applied. For reactions known to be sluggish or requiring the reduction of a particularly stable functional group, starting at a slightly elevated temperature (e.g., 40-60 °C) may be more efficient. Always consult the literature for similar transformations to get a reasonable starting range.

Q3: Can a very low temperature also be detrimental to a hydrogenation reaction?

A3: Yes. Apart from leading to very slow or no reaction, extremely low temperatures can in some cases negatively impact selectivity. For certain catalyst systems, the desired reaction pathway may have a higher activation energy than a competing side reaction. In such a scenario, a higher temperature would be necessary to favor the desired product. Additionally, a temperature that is too low might not be sufficient to overcome mass transfer limitations, especially with viscous solvents.[11]

Q4: How do I balance the trade-off between reaction rate and selectivity when optimizing temperature?

A4: This is a classic optimization problem. The goal is to find the "sweet spot" where the reaction proceeds at an acceptable rate while maintaining high selectivity. This is typically achieved through systematic screening.

Workflow for Balancing Rate and Selectivity:

G A Start with a mild temperature (e.g., 25°C) B Monitor reaction rate and selectivity A->B C Is the rate acceptable? B->C D Is selectivity high? C->D Yes E Gradually increase temperature (e.g., in 10°C increments) C->E No H Consider a more active catalyst or higher pressure C->H No, and selectivity is high F Gradually decrease temperature D->F No G Optimal temperature found D->G Yes E->B F->B H->B

Caption: Workflow for optimizing temperature to balance reaction rate and selectivity.

Q5: Are there any tools or software that can help predict the optimal reaction temperature?

A5: While experimental screening is essential, kinetic modeling software can be a powerful tool.[12] By collecting high-quality data on reaction kinetics at different temperatures, software like Dynochem and Reaction Lab can help predict the optimal conditions and understand the impact of temperature on reaction performance.[12] These models can also help in scaling up the reaction by predicting heat and mass transfer limitations.[12]

Data Summary Table

Reaction TypeSubstrate ExampleCatalystTypical Temperature Range (°C)Key Considerations
Alkyne to cis-AlkenesPhenylacetyleneLindlar Catalyst (Pd/CaCO₃, poisoned)Room TemperatureOver-reduction to alkane at higher temperatures.[13]
Nitro Group ReductionNitrobenzenePd/C25 - 60Highly exothermic; temperature control is crucial to avoid side reactions.[1]
Carbonyl HydrogenationBenzaldehydeγ-Fe₂O₃@HAP-Pd25 - 130Higher temperatures can promote deoxygenation to the corresponding alkane.[14]
Phenol HDOPhenolNi@Silicalite-1350 - 400Temperature dictates selectivity between hydrogenation (to cyclohexanol) and hydrodeoxygenation (to benzene).[8]

References

  • Temperature-Dependent Hydrogenation, Hydrodeoxygenation, and Hydrogenolysis of Anisole on Nickel C
  • Catalytic properties with temperature for selective hydrogenation of acetylene to ethylene over catalysts.
  • Temperature-Dependent Selectivity of Hydrogenation/Hydrogenolysis during Phenol Conversion over Ni Catalysts.
  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. MDPI. [Link]
  • Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd C
  • Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube. [Link]
  • Effects of reaction temperature on the rates (a) and selectivity (b) of CO2 hydrogenation over the FeMnNa catalyst. Reaction conditions.
  • Influence of temperature on the hydrogenation reaction.
  • Alkyne Selective Hydrogenation with Mono- and Bimetallic- Anchored Catalysts.
  • Alkene synthesis by alkyne semireduction. Organic Chemistry Portal. [Link]
  • Mitigating catalyst deactivation in selective hydrogenation by enhancing dispersion and utilizing reaction heat effect.
  • Hydrogen production by methane decomposition over Ni–Cu–SiO2 catalysts: effect of temperature on catalyst deactiv
  • Optimization of Reaction Conditions for Hydrogenation of the Nitro Group.
  • Boosting Higher Selectivity for Thymol Hydrogenation Reaction over Ni/Ce C
  • Advances in Selective Electrocatalytic Hydrogenation of Alkynes to Alkenes. PubMed. [Link]
  • 139 questions with answers in HYDROGENATION | Scientific method.
  • Prediction of Optimal Conditions of Hydrogenation Reaction Using the Likelihood Ranking Approach. PMC - NIH. [Link]
  • Hydrogen
  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. [Link]
  • Alkane synthesis by alkene reduction. Organic Chemistry Portal. [Link]
  • Mild and Selective Hydrogenation of Unsaturated Compounds Using Mn/Water as a Hydrogen Gas Source. NIH. [Link]
  • 9.5: Reduction of Alkynes. Chemistry LibreTexts. [Link]

Sources

Iridium Catalyst Stability Core: Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the stability and performance of your iridium catalysts. As researchers, scientists, and professionals in drug development, we understand that catalyst deactivation can be a significant bottleneck in your synthetic endeavors. This guide is designed to provide you with in-depth, field-proven insights into preventing two common culprits of catalyst failure: dimerization and aggregation. My goal is to equip you with the knowledge to not only troubleshoot these issues but to proactively design more robust catalytic systems.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding iridium catalyst stability.

Q1: What are the typical visual cues of iridium catalyst dimerization or aggregation?

A1: A primary visual indicator of severe aggregation is the formation of a black precipitate, commonly referred to as "iridium black".[1] This indicates that the homogeneous catalyst has crashed out of solution as metallic iridium. Dimerization, however, is a molecular-level event and typically does not present a visual change. Instead, you will observe a gradual or sharp decrease in catalytic activity.

Q2: My reaction starts well but then suddenly dies. Is this dimerization?

A2: It could be. The formation of inactive dimeric or oligomeric iridium species is a common deactivation pathway that can lead to a sharp drop in reaction rates.[2] These dimers, such as the stable dinuclear species [Ir₂(µ-H)₃Lₙ]⁺, are often catalytically inactive.[3] However, other factors like ligand degradation or product inhibition could also be at play. A thorough investigation using the troubleshooting guides below is recommended.

Q3: Can I simply increase the catalyst loading to compensate for deactivation?

A3: While increasing catalyst loading might seem like a straightforward solution, it is often not ideal. It can be a significant cost driver, especially on an industrial scale, and may not address the root cause of the deactivation.[4] Furthermore, higher catalyst concentrations can sometimes accelerate bimolecular deactivation pathways like dimerization.

Q4: How does the choice of solvent impact catalyst stability?

A4: The solvent plays a critical role in catalyst stability.[5] Polar solvents can influence the charge density of transition states and may coordinate with the catalyst, thereby affecting its activity and stability.[5] For instance, in some iridium-catalyzed hydrogenations, methanol has been shown to be a better solvent than dichloromethane for preventing catalyst deactivation.[2] The solubility of the catalyst is also a key factor; operating above the catalyst's solubility limit can lead to aggregation.[4]

Q5: Are certain types of iridium catalysts more prone to aggregation?

A5: Yes. The stability of an iridium catalyst is highly dependent on its ligand sphere and the support material in the case of heterogeneous catalysts. For instance, iridium complexes on strongly electron-donating supports like MgO tend to remain as isolated single atoms, whereas those on weaker donors like SiO₂ are more prone to aggregation.[6][7][8] Similarly, the nature of organic ligands in homogeneous catalysis significantly influences stability.

Troubleshooting Guides

This section provides structured approaches to diagnose and resolve issues related to iridium catalyst dimerization and aggregation.

Guide 1: Diagnosing and Mitigating Catalyst Dimerization

Dimerization is often a kinetically accessible deactivation pathway for coordinatively unsaturated or reactive iridium species.

Symptoms:

  • Reaction rate slows down or stops completely over time.

  • In-situ monitoring (e.g., by NMR) shows the appearance of new, often symmetric, iridium species.

Troubleshooting Workflow:

Dimerization_Troubleshooting A Problem: Suspected Catalyst Dimerization B Step 1: Ligand Modification Strategy A->B F Step 2: Modify Reaction Conditions A->F K Step 3: Solvent Screening A->K C Introduce Steric Bulk B->C D Rationale: Bulky substituents on coordinating atoms sterically hinder the formation of dimeric species. C->D N Outcome: Stable Catalyst Performance C->N E Example: Use of Xyliphos ligand with bulky xylyl groups. D->E G Lower Catalyst Concentration F->G I Adjust Temperature F->I H Rationale: Dimerization is often a bimolecular process; lower concentrations can disfavor this pathway. G->H G->N J Rationale: Temperature can affect the equilibrium between monomeric (active) and dimeric (inactive) forms. I->J I->N L Vary Solvent Polarity and Coordinating Ability K->L M Rationale: Solvents can stabilize the active monomeric species or influence the deactivation pathway. L->M L->N

Caption: Troubleshooting workflow for iridium catalyst dimerization.

Experimental Protocols:

Protocol 1.1: Screening for Steric Hindrance Effects

  • Catalyst Selection: Synthesize or procure a series of iridium complexes with ligands of varying steric bulk around the metal center. For example, compare a standard phosphine ligand with its analogue bearing bulky substituents like xylyl groups.[3]

  • Parallel Reactions: Set up a series of small-scale reactions under identical conditions (substrate, solvent, temperature, and initial catalyst concentration).

  • Monitoring: Track the reaction progress over time for each catalyst using a suitable analytical technique (e.g., GC, HPLC, NMR).

  • Analysis: Compare the reaction profiles. A sustained reaction rate with the bulkier ligand suggests that dimerization was the primary deactivation pathway for the less hindered catalyst.

Table 1: Effect of Ligand Steric Bulk on Catalyst Stability

LigandSubstituentRelative Initial Rate% Conversion after 8h
Phos-1Phenyl1.045% (deactivated)
Phos-2Xylyl0.998%

This is example data for illustrative purposes.

Guide 2: Preventing Catalyst Aggregation and "Iridium Black" Formation

Aggregation into larger clusters or nanoparticles is a common issue, especially under reducing conditions or at elevated temperatures.

Symptoms:

  • Formation of a visible black precipitate ("iridium black").[1]

  • Loss of catalytic activity.

  • In heterogeneous systems, an increase in particle size as observed by techniques like TEM.

Troubleshooting Workflow:

Aggregation_Troubleshooting A Problem: Catalyst Aggregation / 'Iridium Black' B For Homogeneous Systems: A->B G For Heterogeneous Systems: A->G C Check Catalyst Solubility B->C E Modify Ligands B->E D Rationale: Operating beyond the solubility limit can induce precipitation and aggregation. C->D L Outcome: Enhanced Catalyst Longevity C->L F Rationale: Chelating ligands can provide additional stability and prevent dissociation that leads to aggregation. E->F E->L H Optimize Support Material G->H J Consider Additives G->J I Rationale: Strong electron-donating supports (e.g., MgO) can stabilize atomically dispersed iridium. H->I H->L K Rationale: Coating with ionic liquids can enhance electron density on iridium, hindering aggregation. J->K J->L

Caption: Troubleshooting workflow for iridium catalyst aggregation.

Experimental Protocols:

Protocol 2.1: Evaluating the Impact of Catalyst Support

  • Catalyst Preparation: Prepare iridium catalysts on different support materials with varying electron-donating properties (e.g., SiO₂, γ-Al₂O₃, and MgO).

  • Characterization: Characterize the fresh catalysts to confirm the initial dispersion of iridium (e.g., using X-ray absorption spectroscopy).

  • Catalytic Testing: Run the desired catalytic reaction under identical conditions for each supported catalyst.

  • Post-Reaction Analysis: Re-characterize the catalysts after the reaction to assess any changes in iridium particle size or nuclearity.

  • Correlation: Correlate the catalytic performance and stability with the nature of the support. Stronger iridium-support interactions generally lead to higher stability against aggregation.[6][7][8]

Table 2: Influence of Support on Iridium Aggregation

SupportElectron-Donating CharacterIridium State (Post-Reaction)Catalytic Activity Retention
SiO₂WeakNanoparticles30%
γ-Al₂O₃ModerateClusters65%
MgOStrongSite-isolated atoms95%

Data based on findings from Kurtoglu et al.[6][7][8]

References

  • Benchmarking Stability of Iridium Oxide in Acidic Media under Oxygen Evolution Conditions: A Review - NPL Publications. (2024).
  • Understanding the Deactivation Pathways of Iridium(III) Pyridine‐Carboxiamide Catalysts for Formic Acid Dehydrogenation - OUCI.
  • Inhibiting deactivation of iridium catalysts with bulky substituents on coordination atoms | Request PDF - ResearchGate. (2025).
  • Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. (2010). Accounts of Chemical Research, 43(10), 1296–1306.
  • Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - RSC Publishing. (2019).
  • Activation, Deactivation and Reversibility in a Series of Homogeneous Iridium Dehydrogenation Catalysts | Request PDF - ResearchGate.
  • Electronic Structure of Atomically Dispersed Supported Iridium Catalyst Controls Iridium Aggregation (Journal Article) | OSTI.GOV. (2020).
  • Electronic Structure of Atomically Dispersed Supported Iridium Catalyst Controls Iridium Aggregation | ACS Catalysis - ACS Publications. (2020).
  • Electronic Structure of Atomically Dispersed Supported Iridium Catalyst Controls Iridium Aggregation | Request PDF - ResearchGate.
  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - RSC Publishing. (2016).
  • Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - ResearchGate. (2019).

Sources

Validation & Comparative

A Comparative Guide to Iridium-Based Homogeneous Hydrogenation Catalysts: [Ir(cod)(PMePh2)2]PF6 vs. Crabtree's Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of homogeneous catalysis, iridium complexes have carved out a significant niche, particularly in the realm of hydrogenation reactions. Their high activity, functional group tolerance, and unique selectivities make them invaluable tools in synthetic chemistry. This guide provides an in-depth comparison of two prominent iridium(I) catalysts: [Ir(cod)(PMePh2)2]PF6 and the renowned Crabtree's catalyst, [Ir(cod)(PCy3)(py)]PF6. This analysis, grounded in experimental data and mechanistic insights, aims to assist researchers in selecting the optimal catalyst for their specific synthetic challenges.

Introduction to the Catalysts: Structure and Key Features

Both catalysts share a common iridium(I) metal center and a cyclooctadiene (cod) ligand. However, the nature of their ancillary ligands dictates their distinct steric and electronic properties, which in turn governs their catalytic performance.

Crabtree's Catalyst: [Ir(cod)(PCy3)(py)]PF6

Developed by Robert H. Crabtree, this air-stable, orange solid is arguably one of the most versatile and active hydrogenation catalysts known.[1][2] Its key structural features include a bulky, electron-donating tricyclohexylphosphine (PCy3) ligand and a labile pyridine (py) ligand. This combination is crucial for its high catalytic activity, particularly for sterically hindered and polysubstituted alkenes.[3][4]

The Bis(phosphine) Catalyst: [Ir(cod)(PMePh2)2]PF6

This catalyst features two methyldiphenylphosphine (PMePh2) ligands. The replacement of the pyridine and the bulky tricyclohexylphosphine of Crabtree's catalyst with two identical, less bulky phosphine ligands significantly alters the steric and electronic environment around the iridium center. While extensively studied for isomerization reactions, its application in hydrogenation presents an interesting case for comparison.

Feature[Ir(cod)(PMePh2)2]PF6Crabtree's Catalyst [Ir(cod)(PCy3)(py)]PF6
Ancillary Ligands Two PMePh2One PCy3, one pyridine
Phosphine Ligand MethyldiphenylphosphineTricyclohexylphosphine
Key Characteristic Symmetric bis(phosphine) coordinationAsymmetric phosphine-pyridine coordination
Primary Application Isomerization, HydrogenationHydrogenation, Isotope Exchange

Comparative Performance in Alkene Hydrogenation

Crabtree's Catalyst: The Benchmark for Hindered Alkenes

Crabtree's catalyst is renowned for its exceptional ability to hydrogenate sterically encumbered and tetrasubstituted olefins, substrates that are often challenging for other catalysts like Wilkinson's catalyst.[3][5] Its high activity is attributed to the facile displacement of the pyridine ligand to open a coordination site for the alkene.

Key Performance Aspects of Crabtree's Catalyst:

  • High Activity for Hindered Substrates: Effectively reduces tri- and tetrasubstituted double bonds.[4]

  • Directing Group Effects: The presence of coordinating functional groups, such as hydroxyl or carbonyl groups, on the substrate can direct the stereochemical outcome of the hydrogenation, leading to high diastereoselectivity.[3]

  • Sensitivity to Deactivation: The catalyst can deactivate through the formation of inactive hydride-bridged dimers or trimers, especially at higher concentrations.[4]

  • Counterion Effects: The activity and stability of Crabtree's catalyst can be significantly influenced by the counterion. Replacing the hexafluorophosphate (PF6-) with a more weakly coordinating anion like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF-) can lead to increased activity and stability.[2][3]

[Ir(cod)(PMePh2)2]PF6: A Focus on Selectivity and Isomerization

While less documented for its hydrogenation prowess compared to Crabtree's catalyst, [Ir(cod)(PMePh2)2]PF6 and similar bis(phosphine) iridium complexes are effective hydrogenation catalysts. The presence of two phosphine ligands creates a more electron-rich and sterically defined environment around the iridium center.

Inferred Performance Aspects of [Ir(cod)(PMePh2)2]PF6:

  • Activity for Unfunctionalized Alkenes: Cationic iridium bis(phosphine) complexes are known to be active for the hydrogenation of unfunctionalized olefins.

  • Chemoselectivity: The electronic properties of the bis(phosphine) system can influence the chemoselectivity of the hydrogenation, for instance, in the reduction of α,β-unsaturated carbonyl compounds.

  • Isomerization as a Side Reaction: A significant characteristic of [Ir(cod)(PMePh2)2]PF6 is its high activity in promoting alkene isomerization. This can be a competing pathway during hydrogenation, potentially leading to mixtures of products if the desired outcome is the reduction of a specific isomer.

Experimental Data Summary (Illustrative)

The following table presents illustrative, non-comparative data for the hydrogenation of a representative hindered alkene with Crabtree's catalyst. Finding directly comparable, published quantitative data for [Ir(cod)(PMePh2)2]PF6 for the same substrate under identical conditions is challenging.

SubstrateCatalystConditionsConversion (%)TON/TOFReference
1,2-dimethylcyclohexeneCrabtree's CatalystCH2Cl2, 1 atm H2, 25 °C>99High TOF[3]
α,β-unsaturated carbonyls[Ir(cod)(PPh3)2]PF6Toluene or [BMIM][PF6], 50°C, 40 atm H2High-[6]

Note: The data for the bis(phosphine) catalyst is for a related complex with triphenylphosphine ligands and is intended to be illustrative of the capabilities of this class of catalysts.

Mechanistic Considerations: A Tale of Two Cycles?

The generally accepted mechanism for hydrogenation by cationic iridium catalysts involves the oxidative addition of hydrogen to the Ir(I) center, followed by coordination of the alkene, migratory insertion, and reductive elimination of the alkane.

The Ir(III)/Ir(V) Catalytic Cycle of Crabtree's Catalyst

A key feature of the mechanism proposed for Crabtree's catalyst is the involvement of a high-valent Ir(V) intermediate.

Crabtree_Catalyst_Cycle precatalyst [Ir(cod)(PCy3)(py)]+ active_catalyst [Ir(H)2(PCy3)(py)(S)2]+ (S = solvent) precatalyst->active_catalyst + 2H2, - cod alkene_complex [Ir(H)2(alkene)(PCy3)(py)]+ active_catalyst->alkene_complex + alkene, - 2S ir_v_intermediate [Ir(H)3(alkyl)(PCy3)(py)]+ (Ir(V)) alkene_complex->ir_v_intermediate Migratory Insertion ir_v_intermediate->active_catalyst Reductive Elimination Alkane alkane_product Alkane

Catalytic cycle for Crabtree's catalyst.

The Catalytic Cycle of [Ir(cod)(PMePh2)2]PF6

For bis(phosphine) iridium catalysts, the catalytic cycle is also expected to proceed through oxidative addition of hydrogen. The key difference lies in the ligand environment of the active species. The two phosphine ligands remain coordinated throughout the cycle, influencing the steric and electronic properties of the intermediates. The potential for a similar Ir(V) intermediate exists, though the specifics may be modulated by the electronic character of the PMePh2 ligands.

Bis_phosphine_Catalyst_Cycle precatalyst [Ir(cod)(PMePh2)2]+ active_catalyst [Ir(H)2(PMePh2)2(S)2]+ (S = solvent) precatalyst->active_catalyst + 2H2, - cod alkene_complex [Ir(H)2(alkene)(PMePh2)2]+ active_catalyst->alkene_complex + alkene, - 2S ir_alkyl_hydride [Ir(H)(alkyl)(PMePh2)2]+ alkene_complex->ir_alkyl_hydride Migratory Insertion ir_alkyl_hydride->active_catalyst Reductive Elimination Alkane alkane_product Alkane

Proposed catalytic cycle for [Ir(cod)(PMePh2)2]PF6.

The more electron-donating nature and greater steric flexibility of the two PMePh2 ligands compared to the PCy3/pyridine set might influence the relative rates of the elementary steps in the catalytic cycle, potentially explaining the higher propensity for isomerization.

Experimental Protocols

The following are generalized, step-by-step methodologies for conducting a hydrogenation reaction using these types of cationic iridium catalysts. Note: These are illustrative protocols and should be optimized for specific substrates and desired outcomes.

Experimental Workflow

Hydrogenation_Workflow setup Reaction Setup catalyst_prep Catalyst Preparation setup->catalyst_prep reaction Hydrogenation Reaction catalyst_prep->reaction workup Reaction Workup reaction->workup analysis Product Analysis workup->analysis

General workflow for a hydrogenation experiment.

Protocol 1: Hydrogenation using Crabtree's Catalyst

  • Reaction Setup: A Schlenk flask or a high-pressure autoclave is charged with a magnetic stir bar and the alkene substrate (e.g., 1 mmol).

  • Solvent Addition: Anhydrous and degassed dichloromethane (CH2Cl2, e.g., 5 mL) is added to the flask under an inert atmosphere (Argon or Nitrogen).

  • Catalyst Addition: Crabtree's catalyst (e.g., 0.01 mmol, 1 mol%) is added to the reaction mixture under a positive pressure of inert gas. The solution typically turns a pale yellow or orange.

  • Hydrogenation: The reaction flask is purged with hydrogen gas (balloon or from a cylinder) and then stirred vigorously under a positive pressure of hydrogen (typically 1 atm, but can be higher for challenging substrates) at room temperature.

  • Monitoring: The reaction progress is monitored by TLC, GC, or NMR spectroscopy.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the hydrogenated product.

Protocol 2: Hydrogenation using [Ir(cod)(PMePh2)2]PF6

  • Reaction Setup: A Schlenk flask or a high-pressure autoclave is charged with a magnetic stir bar and the alkene substrate (e.g., 1 mmol).

  • Solvent Addition: Anhydrous and degassed solvent (e.g., dichloromethane or THF, 5 mL) is added under an inert atmosphere.

  • Catalyst Addition: [Ir(cod)(PMePh2)2]PF6 (e.g., 0.01 mmol, 1 mol%) is added to the reaction mixture.

  • Activation (Optional but Recommended): The solution is often activated by bubbling hydrogen through it for a few minutes to form the active dihydrido species.

  • Hydrogenation: The reaction is carried out under a hydrogen atmosphere (typically 1-50 atm) with vigorous stirring. The temperature can be varied depending on the substrate's reactivity.

  • Monitoring and Workup: Similar to the protocol for Crabtree's catalyst, the reaction is monitored, and the product is purified by standard methods.

Conclusion and Catalyst Selection

The choice between [Ir(cod)(PMePh2)2]PF6 and Crabtree's catalyst for a specific hydrogenation reaction depends critically on the nature of the substrate and the desired outcome.

  • For sterically hindered and polysubstituted alkenes , Crabtree's catalyst remains the superior choice due to its well-documented high activity.[3][4] Its ability to be directed by coordinating functional groups also offers a powerful tool for stereoselective synthesis.[3]

  • [Ir(cod)(PMePh2)2]PF6 and related bis(phosphine) catalysts may be advantageous when chemoselectivity is a primary concern or when exploring reactions where isomerization could be a desired tandem process. The symmetric nature of the ligand sphere can also offer different selectivity profiles compared to the asymmetric environment of Crabtree's catalyst.

Ultimately, the optimal catalyst choice should be determined empirically. The protocols and mechanistic insights provided in this guide serve as a foundation for the rational design and execution of hydrogenation experiments utilizing these powerful iridium catalysts.

References

  • Crabtree, R. H. Iridium compounds in catalysis. Accounts of Chemical Research1979, 12 (9), 331–337. [Link]
  • Crabtree, R. H.; Davis, M. W. Directing effects in homogeneous hydrogenation with [Ir(cod)(PCy3)(py)]PF6. The Journal of Organic Chemistry1986, 51 (14), 2655–2661. [Link]
  • Pfaltz, A.; Lightfoot, A.; Schnider, P. Enantioselective hydrogenation of olefins with phosphinooxazoline-iridium catalysts. Chirality2000, 12 (5-6), 442-9. [Link]
  • Crabtree's c
  • Chalk, A. J.; Harrod, J. F. Homogeneous catalysis. II. The mechanism of the hydrogenation of olefins in the presence of tris(triphenylphosphine)chlororhodium(I). Journal of the American Chemical Society1965, 87 (1), 16-21. [Link]
  • Wustenberg, B.; Pfaltz, A. Homogeneous Hydrogenation of Tri- and Tetrasubstituted Olefins: Comparison of Iridium-Phospinooxazoline [Ir-PHOX] Complexes and Crabtree Catalysts with Hexafluorophosphate (PF6) and Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF) as Counterions.
  • Smidt, S. P.; Zimmermann, N.; Studer, M.; Pfaltz, A. Enantioselective hydrogenation of alkenes with iridium-PHOX catalysts: a kinetic study of anion effects. Chemistry2004, 10 (19), 4685-93. [Link]
  • The cyclooctadiene ligand in [IrCl(COD)]2 is hydrogenated under transfer hydrogenation conditions: A study in the presence of PPh3 and a strong base in isopropanol. Journal of Organometallic Chemistry2016, 829, 47-54. [Link]
  • Crabtree's catalyst: [Ir(cod)pyr(PCy3)
  • Visible-Light-Driven, Iridium-Catalyzed Hydrogen Atom Transfer: Mechanistic Studies, Identification of Intermediates, and Catalyst Improvements. Journal of the American Chemical Society2022, 144 (4), 1634–1646. [Link]
  • Crabtree's c
  • Iron- and Cobalt-Catalyzed Alkene Hydrogenation: Catalysis with Both Redox-Active and Strong Field Ligands. Accounts of Chemical Research2015, 48 (6), 1777–1788. [Link]
  • Hydrogenation of α,β-unsaturated carbonyl substrates by use of [Ir(COD)(PPh3)2]PF6] in1-butyl-3-methylimidazolium hexafluorophosphate.
  • [Ir(COD)Cl]2 as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation. Journal of the American Chemical Society2008, 130 (45), 15201–15214. [Link]
  • TOF (turn over frequency) and TON (turnover number) values in the... | Download Scientific Diagram.
  • Iridium catalyzed hydrogenation of CO 2 under basic conditions—Mechanistic insight
  • Iridium(I)-catalyzed regioselective C-H activation and hydrogen-isotope exchange of non-aromatic unsaturated functionality. Chemistry2014, 20 (45), 14604-7. [Link]

Sources

A Comparative Guide to Iridium and Rhodium Hydrogenation Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The catalytic hydrogenation of unsaturated functional groups is a fundamental transformation in organic synthesis, crucial to the production of pharmaceuticals and fine chemicals.[1] Among the most powerful tools for this purpose are the homogeneous catalysts based on rhodium and iridium. While both metals are highly effective, they possess distinct reactivity profiles, substrate preferences, and operational nuances.[1] This guide provides an in-depth, objective comparison to inform catalyst selection and methods development, grounded in mechanistic principles and experimental data.

The Catalysts: A Mechanistic Overview

The choice between iridium and rhodium often hinges on the substrate's structure and the desired selectivity.[1] Understanding their respective catalytic cycles is key to predicting their behavior.

Rhodium Catalysts: The Coordinating Group Specialist

The archetypal rhodium catalyst is Wilkinson's catalyst, [RhCl(PPh₃)₃].[2][3][4] Its mechanism, often termed the "dihydride path," is a foundational concept in homogeneous catalysis.[4] It typically proceeds through the following key steps: ligand dissociation, oxidative addition of H₂, alkene coordination, migratory insertion, and finally, reductive elimination to release the alkane product and regenerate the active catalyst.[2][5]

This mechanism makes Wilkinson's catalyst and its derivatives particularly effective for alkenes that possess a nearby coordinating functional group (e.g., amides, esters).[1] This coordinating ability is often essential for achieving high enantioselectivity in asymmetric hydrogenations.[1] However, a key limitation is its diminished reactivity toward sterically hindered alkenes; it is most effective for reducing mono- and disubstituted olefins.[3][6]

G precatalyst [RhCl(PPh₃)₃] (Pre-catalyst, 16e⁻) active_catalyst [RhCl(PPh₃)₂] (Active Catalyst, 14e⁻) precatalyst->active_catalyst -PPh₃ dihydride [RhCl(H)₂(PPh₃)₂] (Dihydride, 16e⁻) active_catalyst->dihydride + H₂ (Oxidative Addition) pi_complex [RhCl(H)₂(alkene)(PPh₃)₂] (π-Complex, 16e⁻) dihydride->pi_complex + Alkene alkyl_hydride [RhCl(H)(alkyl)(PPh₃)₂] (Alkyl Hydride, 16e⁻) pi_complex->alkyl_hydride Migratory Insertion alkyl_hydride->active_catalyst Reductive Elimination - Alkane

Caption: Catalytic cycle for hydrogenation via Wilkinson's catalyst (dihydride path).

Iridium Catalysts: The Steric Challenge Expert

Developed by Robert H. Crabtree, catalysts like [Ir(COD)(PCy₃)(py)]PF₆ marked a significant advance, particularly for challenging substrates.[7] Iridium catalysts are renowned for their exceptional activity in hydrogenating sterically hindered, tri- and even tetrasubstituted olefins that are unreactive toward many rhodium systems.[7][8]

The catalytic cycle for Crabtree's catalyst differs notably from Wilkinson's. The substrate coordinates to the iridium center before the oxidative addition of hydrogen.[9] This "olefin path" avoids intermediates that would be sterically congested in the rhodium cycle, enabling the hydrogenation of bulky substrates.[6] Furthermore, the cationic nature of the catalyst and the use of non-coordinating solvents enhance its electrophilicity and activity.[6] Some studies also suggest that the mechanism can proceed through a highly reactive Ir(III)/Ir(V) cycle, accounting for its high efficiency.[10]

G precatalyst [Ir(COD)(L)₂]⁺ (Pre-catalyst) active_catalyst [Ir(H)₂(S)₂(L)₂]⁺ (Active Catalyst, S=solvent) precatalyst->active_catalyst + H₂ - Cyclooctane substrate_complex [Ir(H)₂(alkene)(L)₂]⁺ active_catalyst->substrate_complex + Alkene - 2S alkyl_hydride [Ir(H)₃(alkyl)(L)₂]⁺ (Ir(V) intermediate) substrate_complex->alkyl_hydride Oxidative Addition + H₂ alkyl_hydride->active_catalyst Reductive Elimination - Alkane

Caption: Simplified catalytic cycle for hydrogenation via Crabtree's catalyst.

Head-to-Head Comparison: Performance and Activity

The practical choice between iridium and rhodium often comes down to quantitative measures of performance, primarily activity (turnover frequency) and substrate scope.

Turnover Frequency (TOF)

TOF (moles of product per mole of catalyst per hour) is a direct measure of a catalyst's efficiency. Iridium catalysts consistently demonstrate superior TOFs for sterically demanding substrates.

SubstrateWilkinson's Catalyst (TOF, h⁻¹)Schrock-Osborn Catalyst (TOF, h⁻¹)Crabtree's Catalyst (TOF, h⁻¹)
1-Hexene65040006400
Cyclohexene700104500
1-Methylcyclohexene133800
2,3-Dimethyl-2-butene4000
Data compiled from publicly available information for reactions under optimized conditions.[8]

As the data clearly shows, for simple alkenes like 1-hexene, both catalyst types are active, but as steric hindrance increases (cyclohexene -> 1-methylcyclohexene -> tetrasubstituted alkene), the activity of rhodium catalysts plummets, while the iridium catalyst maintains exceptionally high rates.[8]

Reaction Conditions & Stability
  • Rhodium (Wilkinson's): Typically requires mild conditions (e.g., room temperature, 1 atm H₂). It is sensitive to air and the triphenylphosphine ligands can be labile, leading to catalyst dimerization and deactivation in some solvents like benzene.[2][3]

  • Iridium (Crabtree's): Also operates under mild conditions and is notably robust, often not requiring meticulous deoxygenation of the hydrogen or solvent drying.[8] It is an air-stable solid.[7] However, it is sensitive to proton-bearing impurities and can deactivate over time, especially at higher concentrations, through the formation of hydride-bridged dimers.[8][9]

Selectivity: The Deciding Factor

Beyond raw activity, the ability to selectively reduce one functional group in the presence of others (chemoselectivity) is paramount in complex molecule synthesis.

Chemoselectivity
  • Rhodium: Wilkinson's catalyst is highly valued for its excellent chemoselectivity. It readily reduces alkenes and alkynes without affecting many other functional groups, such as C=O, C≡N, NO₂, and esters.[4] Its selectivity is driven by steric factors, preferentially reducing the least substituted or least hindered double bond in a molecule.[2][4]

  • Iridium: Iridium catalysts also exhibit useful chemoselectivity. For instance, in the hydrogenation of α,β-unsaturated ketones (enones), Crabtree-type catalysts can show near-perfect chemoselectivity for the C=C bond, leaving the C=O bond untouched to yield chiral ketones.[11] Certain heterogeneous iridium catalysts have also shown high selectivity for the hydrogenation of C=N bonds over C=C bonds.[12][13]

Substrate Scope Summary
Substrate ClassRhodium (e.g., Wilkinson's)Iridium (e.g., Crabtree's)Rationale
Terminal/Disubstituted AlkenesExcellent Excellent Both are highly active for unhindered olefins.
Tri-/Tetrasubstituted AlkenesPoor to InactiveExcellent Iridium's mechanism is less sensitive to steric bulk.[6]
Alkenes with Coordinating GroupsExcellent GoodRhodium's mechanism benefits from substrate pre-coordination.[1]
AlkynesGood (risk of over-reduction)GoodWilkinson's can reduce alkynes to alkanes if not controlled.[3]
Ketones / IminesGenerally UnreactiveActive (with specific ligands)Iridium catalysts are generally more versatile for C=X bonds.[12]

Experimental Corner: Representative Protocols

The following protocols are illustrative and should be adapted and optimized for specific substrates and laboratory conditions.

General Experimental Workflow

A typical homogeneous hydrogenation experiment follows a standard workflow, from reactor setup to product isolation.

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup & Isolation A Inert Atmosphere (Schlenk line/Glovebox) B Add Solvent & Substrate to Flask A->B C Add Catalyst B->C D Purge with H₂ (3x vacuum/H₂ cycles) C->D E Pressurize with H₂ (Balloon or Cylinder) D->E F Stir at RT or Heat (Monitor uptake/TLC) E->F G Vent H₂ & Purge N₂ F->G H Remove Solvent (Rotary Evaporator) G->H I Purify Product (Chromatography) H->I

Caption: General workflow for a homogeneous hydrogenation experiment.

Protocol 1: Hydrogenation of 1-Octene using Wilkinson's Catalyst (Rh)

  • Objective: To demonstrate the standard use of Wilkinson's catalyst for a simple terminal alkene.

  • Procedure:

    • To a 50 mL Schlenk flask equipped with a magnetic stir bar, add Wilkinson's catalyst ([RhCl(PPh₃)₃], ~10 mg, ~0.01 mmol).

    • Seal the flask and purge with nitrogen or argon.

    • Add 10 mL of degassed toluene via syringe. Stir to dissolve the catalyst.

    • Add 1-octene (~1.12 g, 10 mmol) via syringe.

    • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

    • Leave the reaction under a positive pressure of H₂ (e.g., via a balloon) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or GC. Upon completion, vent the hydrogen and purge the flask with nitrogen.

    • The solvent can be removed under reduced pressure. The resulting crude product can be filtered through a short plug of silica gel (eluting with hexane) to remove the catalyst, affording octane.

Protocol 2: Hydrogenation of a Hindered Alkene (1-Methylcyclohexene) using Crabtree's Catalyst (Ir)

  • Objective: To showcase the superior activity of an iridium catalyst for a more challenging, trisubstituted alkene.

  • Procedure:

    • To a 50 mL Schlenk flask, add Crabtree's catalyst ([Ir(COD)(PCy₃)(py)]PF₆, ~8 mg, ~0.01 mmol).

    • Seal the flask and purge with an inert atmosphere.

    • Add 10 mL of dichloromethane (CH₂Cl₂) via syringe.

    • Add 1-methylcyclohexene (~0.96 g, 10 mmol) via syringe.

    • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

    • Maintain a positive pressure of H₂ and stir vigorously at room temperature. The reaction is typically very fast.

    • Monitor the reaction by GC. Upon completion, vent the excess hydrogen.

    • Concentrate the reaction mixture under reduced pressure and purify by flash chromatography on silica gel to isolate methylcyclohexane.

Conclusion and Catalyst Selection

The choice between iridium and rhodium is not about which is "better," but which is the right tool for the specific synthetic challenge.

  • Choose a Rhodium Catalyst (e.g., Wilkinson's) when you need to hydrogenate a sterically unhindered alkene, especially if the substrate contains other reducible functional groups that must be preserved. It is the go-to catalyst for achieving high selectivity with substrates possessing coordinating groups.[1][4]

  • Choose an Iridium Catalyst (e.g., Crabtree's) when faced with a sterically hindered tri- or tetrasubstituted alkene that is unreactive to other catalysts.[7][8] Its high turnover frequency and robustness make it exceptionally powerful for challenging reductions.

The continuous development of new ligands for both metals is constantly expanding their capabilities, particularly in the realm of asymmetric hydrogenation, enabling the synthesis of complex chiral molecules with remarkable precision.[7][10][14]

References

  • A Comparative Analysis of Iridium and Rhodium Catalysts in Hydrogen
  • Crabtree's c
  • Conventional Catalytic cycle for hydrogenation with Wilkinson's c
  • Properties of Wilkinson's C
  • Wilkinson's c
  • Wilkinson's Catalyst|Mechanism|Hydrogen
  • Wilkinson Catalyst: Structure, Uses & Mechanism Explained. Vedantu.
  • Crabtree's c
  • Oxidative Addition in Action- Catalytic Hydrogen
  • Crabtree's catalyst-hydrogenation of olefins-homogeneous catalysis-mechanism-structure-applic
  • Mechanistic Aspects of the Crabtree-Pfaltz Hydrogenation of Olefins - An Interplay of Experimentation and Quantum Chemical Comput
  • Chemoselective heterogeneous iridium catalyzed hydrogenation of cinnamalaniline. Catalysis Science & Technology (RSC Publishing).
  • (PDF) Mechanistic Aspects of the Crabtree‐Pfaltz Hydrogenation of Olefins ‐ An Interplay of Experimentation and Quantum Chemical Computation.
  • Stereoselective Iridium-N,P-Catalyzed Double Hydrogenation of Conjugated Enones to Saturated Alcohols. Journal of the American Chemical Society.
  • Controlling the Reactivity and Selectivity in Iridium- and Rhodium-Catalyzed Asymmetric Hydrogen
  • Chemoselective heterogeneous iridium catalyzed hydrogenation of cinnamalaniline. Catalysis Science & Technology (RSC Publishing).

Sources

A Senior Application Scientist's Guide to Benchmarking Iridium Catalysts for Asymmetric Ketone Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of chiral alcohols with high enantiopurity is a critical step in the creation of numerous pharmaceuticals and fine chemicals.[1][2] Transition metal-catalyzed asymmetric hydrogenation of prochiral ketones stands out as one of the most efficient and atom-economical methods to achieve this.[1][3] Among the various catalysts developed, iridium complexes have emerged as particularly powerful tools, often exhibiting exceptional activity, selectivity, and stability.[1][3][4]

This guide provides an in-depth comparison of iridium catalysts for the asymmetric hydrogenation of ketones, grounded in experimental data and mechanistic understanding. We will explore the key performance indicators for benchmarking these catalysts, delve into the mechanistic nuances that drive their efficacy, and provide a practical experimental protocol for their evaluation.

The Landscape of Iridium Catalysts: A Comparative Overview

The performance of an iridium catalyst in asymmetric ketone hydrogenation is intrinsically linked to the design of the chiral ligand coordinating to the metal center. Several classes of ligands have proven to be highly effective, each with its own set of advantages.

Key Performance Indicators (KPIs) for Benchmarking

When evaluating iridium catalysts, the following KPIs are paramount:

  • Enantioselectivity (ee%) : This measures the degree to which one enantiomer of the chiral alcohol product is formed in excess of the other. For pharmaceutical applications, ee% values greater than 99% are often required.

  • Turnover Number (TON) : This represents the total number of substrate molecules converted to product per molecule of catalyst before it becomes inactive. A high TON indicates a robust and long-lasting catalyst, which is crucial for process economy.

  • Turnover Frequency (TOF) : This is the measure of catalyst activity, defined as the number of turnovers per unit of time (e.g., h⁻¹). A high TOF signifies a fast reaction, which is desirable for high-throughput applications.

  • Substrate Scope : An ideal catalyst should be effective for a wide range of ketone substrates, including aryl, alkyl, and heterocyclic ketones.

  • Reaction Conditions : Milder reaction conditions (e.g., lower temperature and pressure) are generally preferred for safety, energy efficiency, and functional group tolerance.

Performance Comparison of Representative Iridium Catalysts

The following table summarizes the performance of several notable iridium catalysts in the asymmetric hydrogenation of acetophenone, a common benchmark substrate.

Catalyst/Ligand TypeSubstrateee%TONTOF (h⁻¹)ConditionsReference
Ir-f-Amphol (P,N,OH)Acetophenone99200,000-H₂ (pressure not specified), Base, Solvent[1]
Ir-SpiroPAP (P,N,N)Acetophenone>99->100,000H₂ (pressure not specified), Base, Solvent[3][4]
Ir-PNN (unsymmetrical diamine)Acetophenone9950,000-H₂ (pressure not specified), Base, Solvent[2][5]
Ir(IMe)₂(L-Pro)(H)(I) (NHC)Acetophenone92--2.5 mol% catalyst, NaOH, IPA, 25 °C[6]
Ir-ate catalyst (PNNO)Acetophenone9913,425,000-100 bar H₂, NaOtBu, 30-45 °C[7]

Note: Direct comparison of TOF values can be challenging as they are highly dependent on specific reaction conditions.

Mechanistic Insights: The "Why" Behind Catalyst Performance

A deep understanding of the reaction mechanism is crucial for the rational design of more efficient catalysts and for troubleshooting experimental outcomes. The asymmetric hydrogenation of ketones by iridium catalysts is generally understood to proceed via an outer-sphere bifunctional mechanism .

This mechanism involves the cooperative action of the iridium center and a functional group on the ligand. The key steps are:

  • Activation of the Pre-catalyst : The iridium pre-catalyst, often [Ir(COD)Cl]₂, reacts with the chiral ligand and a base under a hydrogen atmosphere to form the active iridium hydride species.[3][8]

  • Substrate Activation : The ketone substrate is activated through an interaction with a protic site on the ligand (e.g., an N-H or O-H group) or with a counterion associated with the catalyst.[8][9]

  • Hydride Transfer : The hydride ligand from the iridium center is transferred to the electrophilic carbonyl carbon of the ketone. Simultaneously, a proton is transferred from the ligand's protic site to the carbonyl oxygen. This concerted or stepwise process occurs in the outer coordination sphere of the metal.

  • Product Release and Catalyst Regeneration : The resulting chiral alcohol product is released, and the iridium catalyst is regenerated for the next catalytic cycle.

The enantioselectivity of the reaction is determined during the hydride transfer step, where the chiral environment created by the ligand dictates the facial selectivity of the attack on the prochiral ketone.

Below is a simplified representation of the catalytic cycle.

Catalytic Cycle cluster_cycle Catalytic Cycle Active_Ir_H Active Iridium Hydride [Ir]-H Transition_State Outer-Sphere Transition State Active_Ir_H->Transition_State + Ketone Product_Complex Product Complex [Ir]...HOR* Transition_State->Product_Complex Hydride & Proton Transfer Product_Complex->Active_Ir_H - Chiral Alcohol Precatalyst [Ir(COD)Cl]₂ + Ligand + Base + H₂ Precatalyst->Active_Ir_H Activation

Caption: A simplified catalytic cycle for iridium-catalyzed asymmetric ketone hydrogenation.

The nature of the ligand is paramount. For instance, ligands with both N-H and O-H functionalities have been shown to be crucial for achieving high catalytic activity and enantioselectivity.[1] The acidity of these protons and their spatial arrangement relative to the iridium hydride are key factors in facilitating the proton transfer step.

Experimental Protocol: A Guide to Benchmarking

This section provides a representative, step-by-step protocol for the asymmetric hydrogenation of acetophenone using an in-situ generated iridium catalyst.

Materials and Equipment
  • Iridium pre-catalyst : [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • Chiral ligand : e.g., a P,N,O-type or PNN ligand

  • Substrate : Acetophenone

  • Base : e.g., t-BuOK or NaOtBu

  • Solvent : Anhydrous isopropanol (i-PrOH) or another suitable solvent

  • Hydrogen source : High-purity hydrogen gas

  • Equipment : Schlenk line or glovebox for inert atmosphere operations, autoclave or high-pressure reactor, magnetic stirrer, and equipment for product analysis (GC or HPLC with a chiral column).

Experimental Workflow Diagram

Experimental Workflow start Start prep Prepare Catalyst Solution ([Ir(COD)Cl]₂ + Ligand in Solvent) under Inert Atmosphere start->prep add_base Add Base (e.g., t-BuOK) prep->add_base add_substrate Add Substrate (Acetophenone) add_base->add_substrate react Pressurize with H₂ and Stir at Defined Temperature add_substrate->react workup Quench Reaction and Prepare Sample for Analysis react->workup analysis Analyze Conversion and ee% (Chiral GC or HPLC) workup->analysis end End analysis->end

Caption: A typical experimental workflow for benchmarking iridium catalysts.

Step-by-Step Procedure
  • Catalyst Preparation (In-situ) :

    • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the iridium pre-catalyst ([Ir(COD)Cl]₂) and the chiral ligand to a dry Schlenk flask or an autoclave insert. The molar ratio of Ir to ligand should be optimized, but a 1:1.1 ratio is a common starting point.

    • Add the desired amount of anhydrous solvent (e.g., i-PrOH) to dissolve the catalyst and ligand.

  • Reaction Setup :

    • To the catalyst solution, add the base (e.g., t-BuOK, typically 2-10 mol% relative to the substrate).

    • Add the substrate (acetophenone). The substrate-to-catalyst ratio (S/C) will depend on the desired TON and the expected activity of the catalyst; a starting point could be 1000:1.

    • Seal the reaction vessel.

  • Hydrogenation :

    • If using an autoclave, purge the vessel with hydrogen gas several times.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar).

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) for a specified time.

  • Work-up and Analysis :

    • After the reaction is complete, carefully vent the hydrogen pressure.

    • Take an aliquot of the reaction mixture and quench it (e.g., by passing it through a short plug of silica gel).

    • Determine the conversion of the ketone and the enantiomeric excess of the chiral alcohol product using gas chromatography (GC) or high-performance liquid chromatography (HPLC) equipped with a suitable chiral column.

Conclusion

Iridium catalysts are at the forefront of asymmetric ketone hydrogenation, offering remarkable efficiency and selectivity. A thorough understanding of the key performance indicators, the underlying reaction mechanism, and a standardized experimental protocol are essential for effectively benchmarking and selecting the optimal catalyst for a given application. The continuous development of new chiral ligands promises to further enhance the capabilities of these powerful catalytic systems, paving the way for more sustainable and efficient synthesis of valuable chiral molecules.

References

  • Understanding ketone hydrogenation catalysis with anionic iridium(iii) complexes: the crucial role of counterion and solvation. National Institutes of Health.
  • Theoretical Exploration of Mechanism and Ligand Effects of Asymmetric Hydrogenation of β-Amino Ketone Catalyzed by an Iridium-PNN Catalyst. ACS Publications.
  • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. MDPI.
  • Highly Enantioselective Iridium-Catalyzed Hydrogenation of Conjugated Trisubstituted Enones. ACS Publications.
  • Ir‐catalyzed asymmetric hydrogenation of ketones with ligand L1. ResearchGate.
  • Ir-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. Thieme.
  • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. MDPI.
  • Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines. PubMed.
  • Design of Iridium N-Heterocyclic Carbene Amino Acid Catalysts for Asymmetric Transfer Hydrogenation of Aryl Ketones. MDPI.
  • Design of Iridium N-Heterocyclic Carbene Amino Acid Catalysts for Asymmetric Transfer Hydrogenation of Ketones. ResearchGate.
  • Highly Enantioselective Hydrogenation of Non- ortho -Substituted 2-Pyridyl Aryl Ketones via Iridium- f -Diaphos Catalysis. ResearchGate.
  • Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. MDPI.
  • Enantioselective Hydrogenation of Carbonyls and Imines. YouTube.
  • Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines. ACS Publications.
  • Enantioselective hydrogenation of ketones by iridium nanoparticles ligated with chiral secondary phosphine oxides. Royal Society of Chemistry.
  • High activity iridium catalyst for the asymmetric hydrogenation of aromatic ketones. ResearchGate.
  • An Efficient Ir(III) Catalyst for the Asymmetric Transfer Hydrogenation of Ketones in Neat Water. ResearchGate.
  • Discovery of an Ir-ate Catalyst for Ultra-efficient Asymmetric Hydrogenation of Ketones with 3S Character (Stable, Speed and Selectivity). ResearchGate.

Sources

A Senior Application Scientist's Guide to the Kinetic Analysis of Iridium-Catalyzed Imine Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Kinetic Understanding in Catalysis

Iridium-catalyzed imine hydrogenation stands as a cornerstone of modern organic synthesis, providing a highly efficient and atom-economical route to chiral and non-chiral amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and fine chemicals.[1] The development of increasingly sophisticated iridium catalysts has enabled remarkable levels of activity and selectivity. However, for researchers, scientists, and drug development professionals, the ability to rationally optimize these catalytic systems and effectively scale them up hinges on a deep understanding of their kinetic behavior.

This guide provides a comprehensive comparison of prominent iridium catalysts for imine hydrogenation, grounded in experimental data. More than a mere compilation of protocols, this document aims to elucidate the "why" behind the "how," offering insights into the causal relationships between catalyst structure, reaction conditions, and kinetic outcomes. By presenting detailed, self-validating experimental workflows and comparative performance data, this guide serves as a practical resource for both seasoned investigators and those new to the field of catalytic kinetics.

Comparative Analysis of Iridium Catalysts and Alternatives

The landscape of imine hydrogenation catalysis is dominated by several classes of iridium complexes, each with its own characteristic performance profile. A direct comparison of their kinetic parameters provides a quantitative basis for catalyst selection. Furthermore, understanding how iridium catalysts stack up against their rhodium and ruthenium counterparts is crucial for a holistic view of the available catalytic tools.

Key Iridium Catalyst Classes:
  • Crabtree's Catalyst and its Analogs: These cationic iridium(I) complexes, such as [Ir(COD)(PCy3)(py)]PF6, are known for their high activity in the hydrogenation of a wide range of unsaturated substrates, including sterically hindered imines.[2][3]

  • Phosphine-Oxazoline (PHOX) Ligated Catalysts: Chiral PHOX ligands have been instrumental in the development of highly enantioselective iridium catalysts for asymmetric imine hydrogenation.[4][5]

  • N-Heterocyclic Carbene (NHC)-Phosphine Ligated Catalysts: The strong σ-donating ability of NHC ligands often leads to highly stable and active iridium catalysts that can operate under mild conditions.[6]

  • SpiroPNP Ligated Catalysts: Catalysts bearing chiral spiro phosphine-amine-phosphine ligands have recently emerged as highly effective for the asymmetric hydrogenation of challenging dialkyl imines.[7]

Performance Comparison with Rhodium and Ruthenium Catalysts:

While iridium catalysts are often lauded for their high activity and broad substrate scope, rhodium and ruthenium complexes present viable alternatives, particularly in the context of asymmetric transfer hydrogenation.[8][9]

  • Rhodium Catalysts: Rhodium complexes, often employed with chiral diamine or diphosphine ligands, are highly effective for the asymmetric transfer hydrogenation of imines using formic acid or isopropanol as the hydrogen source.[10][11]

  • Ruthenium Catalysts: Noyori-type ruthenium catalysts are benchmarks in the asymmetric hydrogenation of ketones and have also been successfully applied to imine reduction, typically operating via an outer-sphere mechanism.[12][13]

The following table summarizes key kinetic and performance data for selected iridium, rhodium, and ruthenium catalysts in imine hydrogenation, collated from various literature sources. It is important to note that direct comparisons can be challenging due to variations in substrates, reaction conditions, and analytical methods.

Catalyst/PrecursorLigandSubstrateTONTOF (h⁻¹)ConditionsRef.
[IrCl(COD)]₂(R,SFc)-XyliphosN-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine>2 x 10⁶>1.8 x 10⁶80 bar H₂, 50 °C, acetic acid[14]
[Ir(COD)(PPh₃)₂]PF₆PPh₃N-(β-naphthyl methylene) aniline--60 °C, 200 psi H₂[10]
[Ir(PHOX)(cod)]BF₄PHOXN-(1-phenylethylidene)aniline--5-50 bar H₂, -20 °C[15]
[Rh(COD)(PPh₃)₂]PF₆PPh₃N-(β-naphthyl methylene) aniline--60 °C, 200 psi H₂[10]
[Ru₂(CO)₄(μ-H)(C₄Ph₄COHOCC₄Ph₄)]-N-phenyl-(1-phenylethylidene)amine->800Propan-2-ol, benzene[8]
[RuCl(η⁶-p-cymene)TsDPEN]TsDPENCyclic imines--HCOOH/amine[16]

Mechanistic Considerations: Inner-Sphere vs. Outer-Sphere Pathways

The kinetic behavior of an iridium-catalyzed imine hydrogenation is intrinsically linked to its underlying reaction mechanism. Two primary pathways are generally considered:

  • Inner-Sphere Mechanism: In this pathway, the imine substrate coordinates directly to the iridium center prior to the migratory insertion of a hydride ligand. This mechanism is often invoked for catalysts with available coordination sites.

  • Outer-Sphere Mechanism: Here, the imine is not directly coordinated to the metal center during the hydride transfer step. Instead, the hydrogenation occurs via a concerted transfer of a hydride from the metal and a proton from a ligand or solvent molecule. This pathway is common for coordinatively saturated catalysts or sterically hindered substrates.[17]

The operative mechanism can often be elucidated through detailed kinetic studies, including the determination of reaction orders with respect to the catalyst, substrate, and hydrogen pressure, as well as through isotopic labeling experiments.

Experimental Protocols for Kinetic Analysis

A robust kinetic analysis requires careful experimental design and execution. The following detailed protocol for a typical batch hydrogenation experiment is a self-validating system, incorporating best practices for obtaining high-quality kinetic data.

Detailed, Step-by-Step Methodology for a Kinetic Experiment:
  • Reactor Setup and Preparation:

    • A high-pressure autoclave equipped with a magnetic stir bar, pressure transducer, thermocouple, and sampling valve is required.[18]

    • The reactor should be meticulously cleaned and dried to remove any potential catalyst poisons.

    • Prior to the reaction, the reactor should be leak-tested by pressurizing with an inert gas (e.g., argon or nitrogen) and monitoring the pressure over time.

  • Reagent Purification and Preparation:

    • Solvents should be of high purity and rigorously dried and degassed to remove water and oxygen, which can deactivate many iridium catalysts.

    • The imine substrate and any internal standards should be purified to remove any impurities that might interfere with the reaction or analysis.

    • The iridium catalyst precursor and ligands should be handled under an inert atmosphere (e.g., in a glovebox).

  • Reaction Execution and Monitoring:

    • In a glovebox, the reactor is charged with the iridium precursor, ligand (if applicable), solvent, and a known amount of an internal standard (e.g., a long-chain alkane that is inert under the reaction conditions).

    • The reactor is sealed, removed from the glovebox, and connected to a gas manifold.

    • The reactor is purged several times with hydrogen gas to ensure an inert atmosphere.

    • The reactor is heated to the desired temperature, and the contents are allowed to equilibrate.

    • The reaction is initiated by injecting a degassed solution of the imine substrate into the reactor via a syringe pump or by breaking a vial containing the substrate within the reactor.

    • The reaction is monitored by taking samples at regular intervals through the sampling valve. Each sample should be immediately quenched (e.g., by cooling and exposure to air) to stop the reaction.

  • Sample Analysis:

    • The conversion of the imine and the formation of the amine product are quantified by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4][7][19]

    • A calibration curve for the imine and amine should be prepared to accurately determine their concentrations from the chromatographic peak areas relative to the internal standard.

  • Data Analysis:

    • The concentration of the imine is plotted as a function of time to obtain the reaction profile.

    • The initial rate of the reaction is determined from the slope of the concentration-time curve at t=0.

    • To determine the reaction order with respect to each component (catalyst, imine, H₂), a series of experiments is conducted where the initial concentration of one component is varied while keeping the others constant. The logarithm of the initial rate is then plotted against the logarithm of the concentration of the varied component. The slope of this line gives the reaction order.

    • The rate constant (k) is then calculated from the determined rate law and the experimental data.

In-Situ Monitoring Techniques:

For a more detailed and real-time understanding of the reaction kinetics, in-situ spectroscopic techniques are invaluable.[20][21]

  • In-situ FTIR/Raman Spectroscopy: These techniques allow for the direct monitoring of the concentrations of the imine (C=N stretch) and amine (N-H stretch) in the reaction mixture without the need for sampling.[12][17]

  • In-situ NMR Spectroscopy: High-pressure NMR tubes or flow-NMR setups can be used to monitor the reaction in real-time, providing detailed structural information about reactants, products, and any observable intermediates.[14]

Visualization of Key Processes

To aid in the conceptual understanding of the kinetic analysis workflow and the underlying catalytic cycle, the following diagrams are provided in Graphviz DOT language.

G cluster_workflow Kinetic Analysis Workflow A Reactor Setup & Reagent Preparation B Reaction Initiation A->B C Reaction Monitoring (Sampling or In-Situ) B->C D Sample Analysis (GC/HPLC) C->D E Data Plotting & Initial Rate Determination D->E F Determination of Reaction Orders E->F G Rate Law & Rate Constant Calculation F->G

Caption: A generalized workflow for the kinetic analysis of a catalytic reaction.

G Ir_precatalyst [Ir(I)] Precatalyst Active_Ir Active [Ir(I)] Ir_precatalyst->Active_Ir Ligand Exchange IrH2 [Ir(III)-H₂] Active_Ir->IrH2 + H₂ Imine_complex [Ir(III)-H₂(Imine)] IrH2->Imine_complex + Imine Hydride_insertion [Ir(III)-H(Amide)] Imine_complex->Hydride_insertion Hydride Insertion Product_release [Ir(I)] + Amine Hydride_insertion->Product_release Reductive Elimination Product_release->Active_Ir

Caption: A simplified inner-sphere catalytic cycle for iridium-catalyzed imine hydrogenation.

Conclusion: From Data to Deeper Understanding

The kinetic analysis of iridium-catalyzed imine hydrogenation is not merely an academic exercise; it is a critical tool for the practical application of these powerful catalytic systems. By systematically investigating the influence of various reaction parameters on the reaction rate, researchers can gain invaluable insights into the reaction mechanism, identify the rate-determining step, and rationally optimize the reaction conditions for improved efficiency and selectivity. The comparative data and detailed protocols presented in this guide are intended to empower researchers, scientists, and drug development professionals to move beyond trial-and-error approaches and embrace a more data-driven and mechanistically informed strategy for catalyst development and process optimization.

References

  • Kergassner, J., et al. (2020). Benchtop NMR for Catalytic Hydrogenation Reactions Suitable for Studies with Parahydrogen. Magnetochemistry, 6(4), 62. [Link]
  • Samec, J. S. M. (2005). Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions. DiVA portal. [Link]
  • Fleury-Bregeot, N., de la Fuente, V., Castillon, S., & Claver, C. (2010). Highlights of Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines.
  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons. [Link]
  • Page, M. I., & Mwansa, J. M. (2020). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. Catalysis Science & Technology, 10(3), 590-612. [Link]
  • Bäckvall, J. E. (2007).
  • Oro, L. A., & Claver, C. (Eds.). (2008). Iridium Complexes in Organic Synthesis. John Wiley & Sons. [Link]
  • (n.d.). Chapter 5 - Homogeneous hydrogenation of imines.
  • Casey, C. P., & Tour, J. M. (1989). Transfer Hydrogenation of Imines by Propan-2-ol in Benzene Catalyzed by [Ru2(CO)4(μ-H)(C4Ph4COHOCC4Ph4)]. Organometallics, 8(8), 2003–2008. [Link]
  • S. Chansai, "In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions," YouTube, 11-Nov-2021. [Online]. Available: [Link].
  • Van der Zwan, K. P., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 91(19), 12344–12350. [Link]
  • (n.d.). Ruthenium, Rhodium, and Iridium α-Diimine Complexes as Precatalysts in Carbon Dioxide Hydrogenation and Formic Acid Decomposition. MDPI. [Link]
  • (n.d.).
  • Beller, M., & Bolm, C. (Eds.). (2004). Transition Metals for Organic Synthesis: Building Blocks and Fine Chemicals (Vol. 2). John Wiley & Sons. [Link]
  • (n.d.). Hydrogenation of imines. Conditions: Imine (0.1 g), Cat‐A3 (0.1 g), H2...
  • Blackmond, D. G., Ropic, M., & Stefinovic, M. (2006). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. Organic Process Research & Development, 10(3), 457–463. [Link]
  • (n.d.). In-situ Spectroscopy for Reaction Kinetics. The University of Oklahoma. [Link]
  • (n.d.).
  • (n.d.).
  • (n.d.).
  • (n.d.). Brønsted Acid-Catalyzed Transfer Hydrogenation of Imines and Alkenes Using Cyclohexa-1,4-dienes as Dihydrogen Surrogates.
  • (n.d.). Nickel-Catalyzed Asymmetric Hydrogenation for Kinetic Resolution of [2.2]Paracyclophane-Derived Cyclic N-Sulfonylimines.
  • (n.d.). DFT-Assisted Microkinetic Study of Transfer Hydrogenation over Homogeneous and Immobilized Cp*Ir Complexes. ChemRxiv. [Link]
  • (n.d.). Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines. Wiley Online Library. [Link]
  • (n.d.). A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process. MDPI. [Link]
  • Professor Dave Explains. (2025, February 7). Enantioselective Hydrogenation of Carbonyls and Imines [Video]. YouTube. [Link]
  • (n.d.). New iridium catalysed methods for enantioselective imine hydrogenation.
  • (n.d.). Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. Chinese Chemical Society. [Link]
  • (n.d.). Utilizing Design of Experiments Approach to Assess Kinetic Parameters for a Mn Homogeneous Hydrogenation Catalyst.
  • (n.d.).
  • (n.d.).
  • (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates.
  • (n.d.). 11.
  • (n.d.). Imine Hydrogenation by Alkylaluminum Catalysts.
  • (n.d.). The Role of In Situ/Operando IR Spectroscopy in Unraveling Adsorbate-Induced Structural Changes in Heterogeneous Catalysis.
  • (n.d.). In situ ATR-IR spectroscopic and reaction kinetics studies of water-gas shift and methanol reforming on Pt/Al2O3 catalysts in vapor and liquid phases. PubMed. [Link]
  • (n.d.). New insight into the role of a base in the mechanism of imine transfer hydrogenation on a Ru( ii ) half-sandwich complex. RSC Publishing. [Link]

Sources

A Comparative Guide to P,N Ligands in Iridium Catalysis for Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective catalytic systems is paramount. In the realm of asymmetric synthesis, iridium catalysis has emerged as a powerful tool, particularly for the hydrogenation of challenging substrates. The success of these reactions is intrinsically linked to the design of the chiral ligands that adorn the metal center. Among the diverse array of ligands, P,N ligands have carved out a significant niche, offering a unique combination of steric and electronic properties that can be fine-tuned to achieve remarkable levels of enantioselectivity.

This guide provides an in-depth comparative study of various P,N ligands in iridium-catalyzed asymmetric hydrogenation. Moving beyond a simple catalog of catalysts, we will delve into the causality behind experimental choices, present objective performance data, and provide detailed protocols to empower you in your own research endeavors. Our focus is to furnish you with the critical insights needed to select the optimal ligand-metal system for your specific synthetic challenge.

The Architectural Elegance of P,N Ligands: A Structural Overview

P,N ligands are a class of bidentate ligands that feature a phosphorus and a nitrogen atom as the two coordinating moieties. This combination of a soft phosphine donor and a hard nitrogen donor allows for a unique electronic asymmetry at the iridium center, which is crucial for effective stereochemical control.[1][2] The modular nature of their synthesis has led to the development of a vast library of ligands with diverse steric and electronic properties. Some of the most prominent and widely utilized families of P,N ligands in iridium catalysis include:

  • Phosphinooxazolines (PHOX): These ligands, pioneered by Pfaltz and others, are characterized by a chiral oxazoline ring fused to a phenyl backbone bearing a phosphine group. The steric environment around the metal can be readily tuned by modifying the substituent on the oxazoline ring (e.g., isopropyl, tert-butyl) and the phosphorus atom.

  • Threonine-derived Phosphinites (ThrePHOX): These ligands incorporate a chiral backbone derived from the readily available amino acid threonine. They have demonstrated exceptional versatility and efficiency in the hydrogenation of a broad range of olefins.[3]

  • SimplePHOX: This class of ligands offers a more streamlined synthesis while still providing high enantioselectivities for a variety of substrates.[4]

  • MaxPHOX: These ligands feature a P-stereogenic phosphine moiety, which has been shown to provide superior enantioinduction in the hydrogenation of challenging alkene and imine substrates.[5]

The choice of a specific P,N ligand is dictated by the nature of the substrate. The steric bulk of the ligand can influence the accessibility of the substrate to the catalytic center, while the electronic properties of the phosphine and oxazoline moieties can modulate the reactivity of the iridium catalyst.

Performance Benchmark: A Comparative Analysis of P,N Ligands in Asymmetric Hydrogenation

To provide a clear and objective comparison, we have compiled performance data for various P,N ligands in the iridium-catalyzed asymmetric hydrogenation of representative unfunctionalized olefins. The following tables summarize key metrics such as conversion, enantiomeric excess (ee), and reaction conditions, allowing for a direct assessment of ligand efficacy.

Table 1: Asymmetric Hydrogenation of (E)-1,2-diphenyl-1-propene

EntryLigandCatalyst Loading (mol%)SolventPressure (bar H₂)Time (h)Conversion (%)ee (%)Reference
1(S)-iPr-PHOX1CH₂Cl₂502>9995[2]
2(S)-tBu-PHOX1CH₂Cl₂502>9997[2]
3(R,R)-ThrePHOX0.1CH₂Cl₂501>9998[3]

Table 2: Asymmetric Hydrogenation of 2-phenyl-1-butene

EntryLigandCatalyst Loading (mol%)SolventPressure (bar H₂)Time (h)Conversion (%)ee (%)Reference
1(S)-iPr-PHOX1CH₂Cl₂116>9992[4]
2(S)-SimplePHOX1CH₂Cl₂116>9994[4]
3(S,S)-MaxPHOX1CH₂Cl₂14>9999[6]

Analysis of Performance Data:

The data presented in these tables highlight several key trends. For the trisubstituted olefin (E)-1,2-diphenyl-1-propene, both PHOX and ThrePHOX ligands provide excellent enantioselectivities, with ThrePHOX demonstrating slightly higher performance at a lower catalyst loading.[2][3] In the case of the terminal olefin 2-phenyl-1-butene, the P-stereogenic MaxPHOX ligand clearly outperforms the standard PHOX and SimplePHOX ligands, achieving an outstanding 99% ee.[4][6] This underscores the significant impact that subtle modifications in ligand architecture can have on catalytic outcomes. The choice of the counterion also plays a crucial role, with weakly coordinating anions like BArF⁻ or [Al{OC(CF₃)₃}₄]⁻ generally leading to higher catalyst activity and stability.[7]

The Heart of the Reaction: Unraveling the Catalytic Cycle

A deep understanding of the reaction mechanism is fundamental to rational catalyst design and optimization. The iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins with P,N ligands is generally accepted to proceed through an Ir(III)/Ir(V) catalytic cycle.[1][6] The key steps are outlined below:

Asymmetric Hydrogenation Catalytic Cycle Precatalyst [Ir(COD)(P,N)]⁺ Active_Catalyst [Ir(H)₂(P,N)(S)₂]⁺ (S = solvent) Precatalyst->Active_Catalyst H₂ - COD Olefin_Complex [Ir(H)₂(P,N)(olefin)]⁺ Active_Catalyst->Olefin_Complex + Olefin - 2S Ir_V_Intermediate [Ir(H)₃(alkyl)(P,N)]⁺ Olefin_Complex->Ir_V_Intermediate Oxidative Addition Product_Complex [Ir(H)(P,N)(S)₂]⁺ + Alkane Ir_V_Intermediate->Product_Complex Reductive Elimination Product_Complex->Active_Catalyst H₂

Caption: Proposed Ir(III)/Ir(V) catalytic cycle for asymmetric hydrogenation.

Mechanistic Insights:

  • Activation: The precatalyst, typically an [Ir(COD)(P,N)]⁺ complex, is activated by hydrogenation to remove the cyclooctadiene (COD) ligand and form the active dihydrido-iridium species, [Ir(H)₂(P,N)(S)₂]⁺, where 'S' represents solvent molecules.[1]

  • Olefin Coordination: The olefin substrate coordinates to the iridium center, displacing the solvent molecules to form the [Ir(H)₂(P,N)(olefin)]⁺ complex.

  • Oxidative Addition/Migratory Insertion: This is the key stereodetermining step. One of the hydride ligands migrates to the coordinated olefin, forming an iridium-alkyl intermediate. This step is often described as an oxidative addition to form a formal Ir(V) species. The chiral environment created by the P,N ligand dictates the facial selectivity of the hydride addition, thus establishing the stereochemistry of the final product.[6]

  • Reductive Elimination: The newly formed alkyl group reductively eliminates with the remaining hydride ligand to generate the saturated alkane product and an [Ir(H)(P,N)(S)₂]⁺ species.

  • Catalyst Regeneration: The [Ir(H)(P,N)(S)₂]⁺ complex reacts with molecular hydrogen to regenerate the active [Ir(H)₂(P,N)(S)₂]⁺ catalyst, completing the catalytic cycle.

It is important to note that under certain conditions, the dihydride intermediates can be prone to deactivation through the formation of inactive trimeric iridium clusters.[7] The choice of ligand and reaction conditions can help to mitigate this deactivation pathway.

From Theory to Practice: Experimental Protocols

To facilitate the application of these powerful catalytic systems, we provide detailed, step-by-step protocols for the synthesis of a representative iridium precatalyst and its use in a typical asymmetric hydrogenation reaction.

Synthesis of [Ir(COD)((S)-iPr-PHOX)]BF₄

This protocol is adapted from a general one-pot procedure for the synthesis of [Ir(COD)(Phox)]X complexes.[8]

Materials:

  • [Ir(COD)Cl]₂ (1 equivalent)

  • (S)-4-isopropyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole ((S)-iPr-PHOX) (2.2 equivalents)

  • Silver tetrafluoroborate (AgBF₄) (2.2 equivalents)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Diethyl ether, anhydrous

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve [Ir(COD)Cl]₂ and (S)-iPr-PHOX in anhydrous CH₂Cl₂ in a Schlenk flask.

  • Stir the resulting solution at room temperature for 1 hour.

  • In a separate Schlenk flask, dissolve AgBF₄ in a minimal amount of anhydrous CH₂Cl₂.

  • Slowly add the AgBF₄ solution to the iridium-ligand solution at room temperature. A white precipitate of AgCl will form immediately.

  • Stir the reaction mixture at room temperature for an additional 2 hours.

  • Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the AgCl precipitate.

  • Wash the Celite pad with a small amount of anhydrous CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Precipitate the product by adding anhydrous diethyl ether to the concentrated CH₂Cl₂ solution.

  • Isolate the orange-red solid by filtration, wash with diethyl ether, and dry under vacuum.

Synthesis_of_Ir_Complex cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup Ir_dimer [Ir(COD)Cl]₂ Mixing 1. Mix [Ir(COD)Cl]₂ and Ligand in CH₂Cl₂ Ir_dimer->Mixing Ligand (S)-iPr-PHOX Ligand->Mixing AgBF4 AgBF₄ Addition 2. Add AgBF₄ solution AgBF4->Addition Mixing->Addition Stirring 3. Stir at RT Addition->Stirring Filtration 4. Filter through Celite Stirring->Filtration Concentration 5. Concentrate filtrate Filtration->Concentration Precipitation 6. Precipitate with Et₂O Concentration->Precipitation Isolation 7. Isolate and dry product Precipitation->Isolation Product [Ir(COD)((S)-iPr-PHOX)]BF₄ Isolation->Product

Caption: Experimental workflow for the synthesis of the iridium precatalyst.

General Procedure for Asymmetric Hydrogenation of an Unfunctionalized Olefin

Materials:

  • [Ir(COD)((S)-iPr-PHOX)]BF₄ (1 mol%)

  • Olefin substrate (1 equivalent)

  • Dichloromethane (CH₂Cl₂), anhydrous and degassed

  • Hydrogen gas (H₂)

  • Autoclave or high-pressure reactor

Procedure:

  • To a dried autoclave under an inert atmosphere, add the iridium precatalyst and the olefin substrate.

  • Add anhydrous and degassed CH₂Cl₂ via syringe.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 bar).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 2-16 hours).

  • Carefully release the hydrogen pressure.

  • Take an aliquot of the reaction mixture for analysis by chiral GC or HPLC to determine the conversion and enantiomeric excess.

  • The remaining reaction mixture can be concentrated under reduced pressure and purified by column chromatography on silica gel to isolate the product.

Conclusion and Future Outlook

The field of iridium catalysis with P,N ligands continues to be a vibrant area of research, with new ligand architectures and catalytic applications constantly emerging. The comparative data and mechanistic insights presented in this guide are intended to serve as a valuable resource for researchers seeking to leverage the power of these catalytic systems. The modularity and tunability of P,N ligands offer immense potential for the development of even more active, selective, and robust catalysts for a wide range of asymmetric transformations. As our understanding of the subtle interplay between ligand structure, metal properties, and substrate characteristics deepens, we can anticipate the rational design of next-generation catalysts that will push the boundaries of synthetic efficiency and stereocontrol.

References

  • Brandt, P., Hedberg, C., & Andersson, P. G. (2003). The Ir-Catalyzed Asymmetric Hydrogenation of Imines. Chemical Society Reviews, 32(6), 329-336.
  • Bommarius, A. S., & Pfaltz, A. (2007). Asymmetric Hydrogenation. In Asymmetric Catalysis on a Technical Scale (pp. 201-246). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Menges, F., & Pfaltz, A. (2002). SimplePHOX, a Readily Available Chiral Ligand System for Iridium-Catalyzed Asymmetric Hydrogenation. Organic Letters, 4(26), 4713-4716.
  • Pfaltz, A., & Drury, W. J. (2004). Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Accounts of Chemical Research, 37(8), 534-542.
  • Roseblade, S. J., & Pfaltz, A. (2007). Iridium-catalyzed asymmetric hydrogenation of olefins. Accounts of Chemical Research, 40(12), 1402-1411.
  • García-Fernández, A., et al. (2020). P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins.
  • Drury, W. J., et al. (2004). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Olefins.
  • Semeniuchenko, V., et al. (2009). Highly Efficient Synthesis of (Phosphinodihydrooxazole)(1,5-cyclooctadiene) Iridium Complexes.
  • Blankenstein, J., & Pfaltz, A. (2001). Enantioselective Hydrogenation of Alkenes with Iridium-PHOX Catalysts: A Kinetic Study of Anion Effects.

Sources

A Senior Application Scientist's Guide to Validating Reaction Mechanisms with Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating a reaction mechanism is not merely an academic exercise; it is the bedrock upon which process optimization, impurity profiling, and rational drug design are built. While kinetic studies and computational modeling provide valuable clues, isotopic labeling is an unparalleled experimental technique for gaining definitive, high-resolution insights into the atomic choreography of a chemical transformation.[1][2] By strategically replacing an atom with its heavier, stable isotope, we can trace its journey from reactant to product or probe its involvement in the rate-determining step of a reaction.[3][4]

Part 1: The Foundational Principles: Why Isotopes Tell a Story

Isotopic labeling hinges on a simple premise: isotopes of an element are chemically identical in terms of reactivity but physically distinct in mass.[5] This mass difference is the key that unlocks two powerful investigative approaches.

  • Isotopic Tracing (Atom Tracking): This is the most intuitive application. By "labeling" a specific atom in a reactant with an isotope like ¹³C, ¹⁵N, or ¹⁸O, we can follow its exact position in the final product(s) using analytical techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3] This method is indispensable for unraveling complex rearrangements, identifying bond cleavage and formation events, and mapping metabolic pathways.[2][6]

  • The Kinetic Isotope Effect (KIE): This more subtle, yet powerful, principle arises because the mass difference between isotopes affects the zero-point vibrational energy of a chemical bond. A bond to a heavier isotope (e.g., C-D) has a lower zero-point energy than a bond to a lighter isotope (e.g., C-H). Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step.[7][8][9] Measuring this rate change (kH/kD) provides definitive evidence for the involvement of that specific bond in the crucial transition state of the reaction.[10][11]

Part 2: Choosing Your Messenger: A Comparative Guide to Common Isotopes

The success of an isotopic labeling study begins with the selection of the appropriate isotope. This choice is dictated by the specific mechanistic question you are asking, the analytical instrumentation available, and the chemistry of the system under investigation.

IsotopeNatural Abundance (%)Primary Detection Method(s)Key AdvantagesKey DisadvantagesPrimary Application
Deuterium (²H or D) 0.015NMR, Mass SpectrometryRelatively inexpensive, large KIE due to 100% mass increase, non-radioactive.[7][12]Potential for H/D exchange with protic solvents, can sometimes alter reaction pathways slightly.[13]Kinetic Isotope Effect (KIE) studies to probe C-H bond breaking.[7][14]
Carbon-13 (¹³C) 1.1NMR, Mass SpectrometryChemically identical to ¹²C, stable, label is retained throughout most synthetic steps.[15]Low natural abundance makes it a clear tracer, but enrichment can be expensive. NMR sensitivity is lower than ¹H.Tracing carbon backbones in rearrangements and biosynthetic pathways (Metabolic Flux Analysis).[15][16][17]
Nitrogen-15 (¹⁵N) 0.37NMR, Mass SpectrometryExcellent for tracking nitrogen atoms in reactions involving amines, amides, heterocycles, and in proteomics.[18]Can be costly to incorporate. NMR requires specialized pulse sequences.Elucidating mechanisms in nitrogen-based chemistry, protein and nucleic acid studies.[18]
Oxygen-18 (¹⁸O) 0.20Mass SpectrometryIdeal for studying mechanisms of hydrolysis, esterification, and oxidation where oxygen exchange occurs.[19]Difficult to detect directly by NMR. Can undergo exchange with water, requiring careful experimental control.Tracing the fate of oxygen atoms in functional group transformations.[19][20]
Part 3: The Analytical Toolbox: Detecting the Isotopic Signal

Once the labeled reaction is complete, the crucial step is to determine the location and quantity of the isotope in the product. The two workhorse techniques for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

TechniqueInformation ProvidedStrengthsWeaknessesBest For...
Mass Spectrometry (MS) Mass-to-charge (m/z) ratio of the entire molecule and its fragments.[21]Extremely sensitive, requires very little sample, can analyze complex mixtures when coupled with chromatography (LC-MS, GC-MS).[22][23]Provides molecular weight but not the exact location of the label within the molecule without fragmentation (MS/MS).Quantifying the overall incorporation of a label and determining KIEs from reaction rates.[22]
Nuclear Magnetic Resonance (NMR) Precise atomic location of the isotope based on its unique chemical environment.[3]Unambiguously determines the position of the label (e.g., ¹³C NMR shows the exact carbon that is labeled). Can quantify site-specific incorporation.Lower sensitivity than MS, requires purer samples and larger quantities. ¹³C and ¹⁵N have low natural abundance and receptivity.[24][25]Pinpointing the exact location of a label in a product to distinguish between rearrangement pathways.[3][26]
Part 4: Experimental Design & Protocols

A well-designed experiment is a self-validating one. The following workflow and protocol provide a robust framework for mechanistic validation.

G cluster_0 Phase 1: Hypothesis & Design cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Conclusion A Propose Plausible Reaction Mechanisms B Identify Key Bond (Cleavage/Formation) A->B C Select Isotope & Labeling Position (e.g., ²H for KIE, ¹³C for tracing) B->C D Choose Analytical Method (NMR or MS) C->D E Synthesize Isotopically Labeled Reactant D->E F Perform Reaction with Labeled and Unlabeled Reactants E->F G Monitor Reaction & Collect Data F->G H Analyze Products (Determine Label Position/Rate) G->H I Calculate KIE or Map Atom Trajectory H->I J Validate or Refute Proposed Mechanism I->J

Caption: General workflow for mechanistic validation using isotopic labeling.

This protocol details the steps to determine the primary KIE for a hypothetical base-mediated elimination reaction where a C-H bond is suspected to be broken in the rate-determining step.

Objective: To determine if the C-H bond at the β-position to a leaving group is cleaved in the rate-determining step.

Materials:

  • Substrate (e.g., 2-bromopropane)

  • Deuterated Substrate (e.g., 2-bromopropane-d₇)

  • Base (e.g., Sodium Ethoxide)

  • Solvent (e.g., Ethanol)

  • Internal Standard for chromatography (e.g., Dodecane)

  • Analytical Instrumentation (GC-MS or HPLC)

Procedure:

  • Reactant Preparation: Synthesize the deuterated substrate. Purity of both labeled and unlabeled starting materials must be >99% as confirmed by GC-MS and NMR to ensure accurate kinetic measurements.

  • Reaction Setup (Parallel Reactions):

    • In two separate, identical reaction vessels maintained at a constant temperature (e.g., 50.0 ± 0.1 °C), prepare the reaction mixtures.

    • Vessel 1 (Unlabeled): Add a precise amount of substrate (e.g., 1.0 mmol) and internal standard (e.g., 0.5 mmol) to the solvent.

    • Vessel 2 (Labeled): Add a precise amount of deuterated substrate (e.g., 1.0 mmol) and internal standard (e.g., 0.5 mmol) to the solvent.

  • Initiation and Monitoring:

    • Initiate both reactions simultaneously by adding an identical amount of the base solution (e.g., 1.1 mmol of NaOEt in EtOH).

    • Immediately withdraw the first aliquot (t=0) from each reaction, quench it (e.g., with dilute acid), and prepare for analysis.

    • Continue to withdraw and quench aliquots at regular time intervals (e.g., every 15 minutes) for a duration sufficient to achieve >80% conversion.

  • Kinetic Analysis:

    • Analyze each aliquot by GC or HPLC. Quantify the concentration of the starting material relative to the constant concentration of the internal standard.

    • Plot ln([Substrate]/[Internal Standard]) versus time for both the labeled and unlabeled reactions.

    • The slope of this line is the pseudo-first-order rate constant, k. Determine kH from the unlabeled reaction data and kD from the labeled reaction data.

  • KIE Calculation and Interpretation:

    • Calculate the KIE as the ratio of the rate constants: KIE = kH / kD .

    • Interpretation:

      • KIE > 2 (typically 3-8 for C-H/C-D): A significant primary KIE is observed, providing strong evidence that the β-C-H(D) bond is being broken in the rate-determining step (consistent with an E2 mechanism).[27]

      • KIE ≈ 1: No significant KIE is observed. This indicates the β-C-H(D) bond is not broken in the rate-determining step (consistent with an E1 mechanism where leaving group departure is rate-limiting).[9][27]

Part 5: A Case Study in Logic: Distinguishing Mechanistic Pathways

Consider a reaction where a starting material can undergo either a direct substitution or a substitution involving a rearranged intermediate. Isotopic tracing with ¹³C provides a clear method to distinguish these possibilities.

G Start Start (¹³C Labeled) Int_A Pathway A (Direct Substitution) Start->Int_A No Rearrangement Int_B Pathway B (Rearrangement) Start->Int_B Carbocation Rearrangement Prod_A Product A (Label at C1) Int_A->Prod_A Prod_B Product B (Label at C2) Int_B->Prod_B

Caption: Distinguishing pathways via ¹³C labeling.

In this scenario, a ¹³C label is placed on a terminal carbon of the reactant.

  • Pathway A (Direct Substitution): If the reaction proceeds directly, the ¹³C label will remain at its original position in the product skeleton.

  • Pathway B (Rearrangement): If the mechanism involves a carbocation intermediate that undergoes a 1,2-hydride or alkyl shift, the carbon skeleton rearranges. Consequently, the ¹³C label will be found at an adjacent position in the product.

By analyzing the final product with ¹³C NMR, one can definitively determine which pathway was operative by observing the position of the enriched ¹³C signal. This provides irrefutable evidence that is often impossible to obtain through other means.

References

  • Nöh, K., & Wiechert, W. (2006). Experimental design principles for isotopically instationary 13C labeling experiments. Biotechnology and Bioengineering, 94(2), 234-251. [Link]
  • Patti, G. J., et al. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 5(22), 2775-2787. [Link]
  • Antoniewicz, M. R. (2015). Optimal Design of Isotope Labeling Experiments. Methods in Molecular Biology, 1295, 233-247. [Link]
  • Wikipedia contributors. (2023). Isotopic labeling. Wikipedia, The Free Encyclopedia. [Link]
  • Wang, Y., et al. (2022). A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments. Chemical Research in Toxicology, 35(1), 2-16. [Link]
  • Mirzaei, H., & Regnier, F. (2016). Stable isotope labelling methods in mass spectrometry-based quantitative proteomics.
  • Ismaili, H., et al. (2021). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Tetrahedron Letters, 77, 153205. [Link]
  • Miyagi, M., & Rao, K. C. (2009). 18O Stable Isotope Labeling in MS-based Proteomics. Mass Spectrometry Reviews, 28(1), 121-135. [Link]
  • Chem-Station. (2015). Deuterium Labeling Reaction.
  • Crown, S. B., & Antoniewicz, M. R. (2013). 13C metabolic flux analysis: Optimal design of isotopic labeling experiments. Biotechnology Journal, 8(8), 914-924. [Link]
  • Heiden, M. G. V., et al. (2011). Quantification of Stable Isotope Label in Metabolites via Mass Spectrometry. Methods in Enzymology, 492, 367-386. [Link]
  • Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(6), 1555-1567. [Link]
  • Opella, S. J., & Marassi, F. M. (2012). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Methods in Molecular Biology, 831, 61-79. [Link]
  • D'Souza, V. M., & Summers, M. F. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(10), 9225-9269. [Link]
  • Jauch, J. (2018). Isotopic labelings for mechanistic studies. Methods in Molecular Biology, 1789, 115-131. [Link]
  • Campbell, C. T., & Ledesma-Amaro, R. (2020). Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control. Journal of the American Chemical Society, 142(10), 4566-4577. [Link]
  • Campbell, C. T., & Ledesma-Amaro, R. (2020). Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control.
  • Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(6), 1555-1567. [Link]
  • Gunder, K. N., et al. (2025).
  • Chemistry with Caroline. (2024). Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction). YouTube. [Link]
  • Zecchina, A., et al. (2022). Isotopic Labeling in IR Spectroscopy of Surface Species: A Powerful Approach to Advanced Surface Investigations.
  • Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6140-6204. [Link]
  • Wang, H., et al. (2022). The control experiments for reaction mechanism studies.
  • Slideshare. (2016). Isotopic labeling. [Link]
  • Chemistry LibreTexts. (2024). Kinetic Isotope Effects. [Link]
  • Głodkowska-Mrówka, E., & Gajewy, J. (2007). Isotopic labelling in the study of organic and organometallic mechanism and structure: An account. Journal of Physical Organic Chemistry, 20(11), 895-911. [Link]
  • Parker, S. J., & Van Eyk, J. E. (2021). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. Expert Review of Proteomics, 18(3), 175-187. [Link]
  • University of North Texas. 13C-Stable Isotope Labeling. UNT Research. [Link]
  • Wikipedia contributors. (2023). Kinetic isotope effect. Wikipedia, The Free Encyclopedia. [Link]
  • MetwareBio. (2024).
  • Maitra, U., & Chandrasekhar, J. (1997). Use of Isotopes for Studying Reaction Mechanisms. Resonance, 2(5), 8-15. [Link]
  • Fiveable. Isotope Labeling Definition. Organic Chemistry Key Term. [Link]
  • Kate Tutorials. (2021). 5 Kinetic Isotopic Labelling | Introduction to Reaction Mechanism. YouTube. [Link]
  • Conibear, A. C., et al. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins.
  • Taylor & Francis. Isotopic labelling – Knowledge and References. [Link]
  • Colangelo, C. M., & Williams, K. R. (2006). Chemical isotope labeling for quantitative proteomics. Methods in Molecular Biology, 328, 133-146. [Link]

Sources

The Unseen Hand: How BArF Outperforms PF6 in Iridium Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Counterion Selection for Enhanced Catalytic Performance

In the intricate world of iridium-catalyzed reactions, the choice of counterion is often a critical, yet underestimated, determinant of catalytic efficiency, stability, and overall success. While seemingly a spectator to the main event, the counterion exerts a profound influence on the electronic and steric environment of the cationic iridium center. This guide provides an in-depth comparison of two commonly employed counterions: the weakly coordinating tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻) and the more traditional hexafluorophosphate (PF₆⁻). Through a synthesis of experimental data and mechanistic insights, we will demonstrate why the choice of BArF⁻ can be a decisive factor in unlocking the full potential of your iridium catalyst.

At a Glance: BArF⁻ vs. PF₆⁻

Performance MetricBArF⁻ (Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)PF₆⁻ (Hexafluorophosphate)
Catalytic Activity Significantly HigherModerate to Good
Catalyst Stability High, No Deactivation ObservedProne to Deactivation, Especially at Low Loadings
Moisture Sensitivity LowHigh
Reaction Kinetics Often Exhibits Negative Order in SubstrateTypically Positive Order in Substrate
Productivity (TON/TOF) High Turnover Numbers and FrequenciesLower Turnover Numbers and Frequencies
Coordinating Ability Very Weakly CoordinatingModerately Coordinating

The Decisive Difference: Unpacking the Performance Gap

The superior performance of BArF⁻ stems primarily from its nature as a large, bulky, and exceptionally weakly coordinating anion. This seemingly simple characteristic has a cascading effect on the entire catalytic cycle.

Enhanced Catalytic Activity and Stability:

Experimental evidence from asymmetric hydrogenation of unfunctionalized olefins using cationic iridium-PHOX catalysts reveals a dramatic difference in reaction rates. The activity trend clearly places BArF⁻ far ahead of PF₆⁻.[1] In fact, iridium catalysts paired with BArF⁻ maintain their activity throughout the reaction, even after all the substrate has been consumed.[1] Conversely, the corresponding PF₆⁻ salts are susceptible to deactivation during the reaction, a particularly acute problem at low catalyst loadings.[1] This robustness of the BArF⁻ system translates to higher turnover numbers (TONs) and turnover frequencies (TOFs), with TOFs exceeding 5000 h⁻¹ being routinely achieved.[1]

The practical implication for researchers is clear: employing BArF⁻ can lead to more efficient reactions, requiring lower catalyst loadings and shorter reaction times. Furthermore, the reduced sensitivity to moisture and air for BArF⁻-containing catalysts simplifies experimental setup and execution.[1][2][3]

Divergent Reaction Kinetics:

A fascinating and telling distinction between the two counterions lies in their impact on reaction kinetics. For the asymmetric hydrogenation of alkenes, a study demonstrated a negative rate order (-0.2) with respect to the alkene concentration for the BArF⁻ salt.[1] This suggests that at higher alkene concentrations, the rate is slightly inhibited, possibly due to competitive binding at the metal center. In stark contrast, the PF₆⁻ salt exhibited a rate order of approximately 1 at low alkene concentrations, indicating a direct dependence of the reaction rate on the amount of substrate present.[1] This fundamental difference in kinetic behavior underscores the profound influence of the counterion on the catalytic mechanism.

The "Non-Coordinating" Advantage:

The term "non-coordinating anion" is often used to describe BArF⁻, and this is the crux of its advantage. The bulky fluorinated aryl groups effectively shield the negative charge on the boron atom, preventing it from strongly interacting with the cationic iridium center. This leaves the iridium catalyst more "cationic" and electrophilic, enhancing its ability to coordinate with and activate the substrate.

In contrast, the smaller and more Lewis basic PF₆⁻ anion can compete with the substrate for a coordination site on the iridium catalyst. This competitive binding can temporarily block the active site, leading to lower overall catalytic activity. This phenomenon is particularly pronounced in solvents that are poor at solvating ions, further highlighting the importance of the counterion's inherent coordinating ability.

Experimental Protocol: Asymmetric Hydrogenation of an Unfunctionalized Olefin

To illustrate the practical implications of counterion choice, a representative experimental protocol for the asymmetric hydrogenation of an unfunctionalized olefin is provided below. This protocol is based on methodologies that have demonstrated the superior performance of BArF⁻.

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • Chiral Ligand (e.g., a PHOX-type ligand)

  • NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) or AgPF₆ (Silver hexafluorophosphate)

  • Substrate (e.g., a tri-substituted alkene)

  • Degassed solvent (e.g., Dichloromethane)

  • Hydrogen gas (high purity)

Catalyst Preparation (in situ):

  • In a glovebox, to a Schlenk flask, add [Ir(COD)Cl]₂ (1.0 eq) and the chiral ligand (2.2 eq).

  • Add degassed dichloromethane to dissolve the solids.

  • Stir the solution at room temperature for 1 hour to form the cationic iridium precursor.

  • For the BArF⁻ catalyst: Add NaBArF (2.2 eq) to the solution and stir for an additional 1 hour. The precipitation of NaCl drives the reaction to completion.

  • For the PF₆⁻ catalyst: Add AgPF₆ (2.2 eq) to the solution and stir for an additional 1 hour in the dark. The precipitation of AgCl drives the reaction.

  • Filter the resulting solution through a syringe filter to remove the salt byproduct. The filtrate contains the active catalyst.

Hydrogenation Reaction:

  • In a separate autoclave, dissolve the substrate in degassed dichloromethane.

  • Add the freshly prepared catalyst solution to the autoclave.

  • Seal the autoclave, purge with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 bar).

  • Stir the reaction at the desired temperature (e.g., room temperature).

  • Monitor the reaction progress by taking aliquots and analyzing by GC or NMR.

  • Upon completion, carefully vent the autoclave and work up the reaction mixture.

Visualizing the Catalytic Cycle and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the generalized catalytic cycle for iridium-catalyzed hydrogenation and the experimental workflow.

Catalytic_Cycle Ir-Catalyst Ir-Catalyst Ir-Substrate_Complex Ir-Substrate_Complex Ir-Catalyst->Ir-Substrate_Complex + Substrate Ir-Hydrido-Substrate Ir-Hydrido-Substrate Ir-Substrate_Complex->Ir-Hydrido-Substrate + H₂ Product_Release Product_Release Ir-Hydrido-Substrate->Product_Release Reductive Elimination Product_Release->Ir-Catalyst + Product

Caption: A simplified representation of the catalytic cycle for iridium-catalyzed hydrogenation.

Experimental_Workflow cluster_catalyst_prep Catalyst Preparation (in situ) cluster_hydrogenation Hydrogenation Reaction Precursor_Mixing Mix [Ir(COD)Cl]₂ and Chiral Ligand Counterion_Exchange Add NaBArF or AgPF₆ Precursor_Mixing->Counterion_Exchange Filtration Filter to Remove Salt Byproduct Counterion_Exchange->Filtration Catalyst_Addition Add Catalyst Solution Filtration->Catalyst_Addition Substrate_Prep Dissolve Substrate in Solvent Substrate_Prep->Catalyst_Addition Hydrogenation Purge and Pressurize with H₂ Catalyst_Addition->Hydrogenation Reaction_Monitoring Monitor Progress (GC/NMR) Hydrogenation->Reaction_Monitoring Workup Vent and Work Up Reaction_Monitoring->Workup

Caption: A flowchart outlining the key steps in the experimental workflow.

Conclusion: A Clear Choice for Optimal Performance

The evidence overwhelmingly supports the selection of BArF⁻ over PF₆⁻ as the counterion of choice for a wide range of iridium-catalyzed reactions, particularly hydrogenations. The use of BArF⁻ consistently leads to higher activity, enhanced stability, and greater tolerance to common laboratory conditions. For researchers, scientists, and drug development professionals seeking to optimize their catalytic processes, the seemingly subtle decision of counterion selection can have a profound and positive impact on reaction outcomes. By understanding the fundamental principles behind the performance differences of these anions, chemists can make more informed decisions, leading to more efficient and robust catalytic systems.

References

  • Smidt, S. P., Zimmermann, N., Studer, M., & Pfaltz, A. (2004). Enantioselective hydrogenation of alkenes with iridium-PHOX catalysts: a kinetic study of anion effects. Chemistry--A European Journal, 10(19), 4685-4693. [Link]
  • Meng, G., & Diao, T. (2018). Homogeneous Hydrogenation of Tri‐ and Tetrasubstituted Olefins: Comparison of Iridium‐Phospinooxazoline [Ir‐PHOX] Complexes and Crabtree Catalysts with Hexafluorophosphate (PF6) and Tetrakis[3,5‐bis(trifluoromethyl)phenyl]borate (BArF) as Counterions. Chemistry–A European Journal, 24(46), 11959-11963. [Link]
  • Pfaltz, A., & Smidt, S. P. (2008). Homogeneous Hydrogenation of Tri- and Tetrasubstituted Olefins: Comparison of Iridium-Phospinooxazoline [Ir-PHOX] Complexes and Crabtree Catalysts with Hexafluorophosphate (PF6) and Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF) as Counterions. Semantic Scholar. [Link]
  • Brookhart, M., Grant, B. E., & Volpe, A. F. (1992). [(3,5-(CF3)2C6H3)4B]-[H(OEt2)2]+: a new, convenient reagent for the synthesis of stable, highly reactive cationic organometallic complexes. Organometallics, 11(11), 3920-3922.
  • Crabtree, R. H. (2014). The organometallic chemistry of the transition metals. John Wiley & Sons.
  • Black, G., & Hartwig, J. F. (2019). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. Chemical Society Reviews, 48(15), 4134-4168. [Link]

Sources

A Researcher's Guide to the Stability of Iridium(I) Catalyst Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a suitable catalyst precursor is a critical decision that can significantly impact the efficiency, reproducibility, and overall success of a catalytic reaction. Among the plethora of available catalysts, Iridium(I) complexes have emerged as powerful tools for a wide range of organic transformations. However, the practical utility of these precursors is often dictated by their stability under various experimental conditions. This guide provides an in-depth comparison of the stability of common Iridium(I) catalyst precursors, supported by experimental data and detailed protocols for their assessment.

The Critical Role of Precursor Stability

The stability of a catalyst precursor is not merely a matter of convenience; it is intrinsically linked to the catalytic performance. An unstable precursor can decompose before or during a reaction, leading to a lower concentration of the active catalytic species, and consequently, reduced reaction rates and yields. Furthermore, decomposition can generate byproducts that may interfere with the desired catalytic cycle or complicate product purification. Understanding the stability of different Iridium(I) precursors is therefore paramount for rational catalyst selection and the development of robust and scalable chemical processes.[1]

A Comparative Overview of Common Iridium(I) Precursors

The stability of an Iridium(I) precursor is largely influenced by its ligand sphere. The electronic and steric properties of the ligands play a crucial role in protecting the metal center from decomposition pathways such as oxidation, ligand dissociation, and aggregation.[2] Below is a comparison of some of the most widely used Iridium(I) catalyst precursors.

Chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]₂

This is one of the most common and versatile Iridium(I) precursors.[3] Its stability is a double-edged sword. While it is relatively stable for a 16-electron complex, allowing for convenient handling and storage under an inert atmosphere, it is susceptible to decomposition under certain conditions.

  • Air and Moisture Sensitivity: While it can be handled in air for brief periods, prolonged exposure to air and moisture can lead to oxidation and hydrolysis. The reaction of [Ir(COD)Cl]₂ with air in a chlorinated solvent like dichloromethane can lead to the formation of an Iridium(III) oxo-bridged species.[4]

  • Solution Stability: In solution, its stability is solvent-dependent. In the presence of a strong base and a hydrogen source, such as isopropanol, the cyclooctadiene (COD) ligand can be hydrogenated, leading to the decomposition of the precursor and the formation of catalytically different iridium hydride species.[5]

  • Thermal Stability: The thermal stability of [Ir(COD)Cl]₂ is moderate. It is generally stable at room temperature but will decompose upon heating.

Vaska's Complex, trans-[IrCl(CO)(PPh₃)₂]

Vaska's complex is a well-known 16-electron, square planar Iridium(I) complex that is notable for its remarkable stability.[6][7]

  • Air and Moisture Sensitivity: A key advantage of Vaska's complex is its air stability.[6] It can be handled and stored in air without significant decomposition, making it a user-friendly precursor. It is also resistant to hydrolysis.

  • Solution Stability: Vaska's complex is generally stable in common organic solvents. It is known for its ability to undergo oxidative addition reactions with various small molecules, which is a key step in many catalytic cycles.[7] This reactivity, however, does not necessarily imply instability, as the resulting Iridium(III) adducts are often stable themselves.

  • Thermal Stability: It exhibits good thermal stability, decomposing at temperatures above 200 °C.[7]

Iridium(I) Complexes with N-Heterocyclic Carbene (NHC) Ligands

NHC ligands have become increasingly popular in catalyst design due to the strong σ-donating properties and steric bulk they impart, which often leads to highly stable and active catalysts.

  • Air and Moisture Sensitivity: The stability of Iridium(I)-NHC complexes towards air and moisture is highly dependent on the specific NHC ligand and the overall complex structure. However, many Iridium(I)-NHC complexes exhibit excellent stability, surpassing that of their phosphine-based counterparts.

  • Solution Stability: The strong Ir-C bond in these complexes contributes to their high stability in solution. Decomposition pathways can include C-H activation of the NHC ligand itself or reductive elimination, but these processes are often less facile compared to the decomposition of precursors with more labile ligands.[8]

  • Thermal Stability: Iridium(I)-NHC complexes are generally thermally robust.

Cationic Iridium(I) Complexes with Phosphine Ligands

Cationic Iridium(I) complexes, often featuring bulky phosphine ligands, are another important class of precursors, particularly in asymmetric catalysis.

  • Air and Moisture Sensitivity: The stability of these complexes varies greatly with the nature of the phosphine ligand and the counter-ion. Bulky, electron-donating phosphines can enhance stability by sterically protecting the metal center.[9]

  • Solution Stability: In solution, these complexes can be susceptible to ligand dissociation, which can be a key step in catalyst activation but also a pathway to decomposition. The choice of solvent can also play a significant role in their stability.

  • Thermal Stability: The thermal stability is generally good, but can be limited by the stability of the phosphine ligands themselves.

Experimental Assessment of Precursor Stability

To objectively compare the stability of different Iridium(I) catalyst precursors, standardized experimental protocols are essential. The following section details methodologies for assessing thermal, solution, and atmospheric stability.

Experimental Workflow for Stability Assessment

G cluster_0 Precursor Selection & Preparation cluster_1 Stability Assessment Protocols cluster_2 Data Analysis & Comparison P1 Select Iridium(I) Precursors (e.g., [Ir(COD)Cl]₂, Vaska's Complex, etc.) P2 Ensure High Purity of Precursors P1->P2 TGA Thermal Stability (TGA) P2->TGA NMR Solution Stability (NMR) P2->NMR UVVis Atmospheric Stability (UV-Vis) P2->UVVis DA1 Determine Decomposition Temperatures (TGA) TGA->DA1 DA2 Monitor Precursor Concentration vs. Time (NMR) NMR->DA2 DA3 Observe Spectral Changes Over Time (UV-Vis) UVVis->DA3 Comp Comparative Stability Analysis DA1->Comp DA2->Comp DA3->Comp

Caption: Workflow for assessing the stability of Iridium(I) catalyst precursors.

Protocol 1: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a powerful technique for determining the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere.[10][11]

Objective: To determine the decomposition temperature (Td) of the Iridium(I) precursor.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the Iridium(I) precursor into a TGA pan.

  • Instrument Setup:

    • Place the pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 500 °C).

  • Data Analysis:

    • Plot the mass of the sample as a function of temperature.

    • The onset temperature of the mass loss step is taken as the decomposition temperature (Td).

    • The derivative of the mass loss curve can be used to more accurately identify the temperature of maximum decomposition rate.

Protocol 2: Solution Stability Assessment using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for monitoring the stability of a catalyst precursor in solution over time by observing changes in its characteristic signals.[12]

Objective: To determine the half-life (t1/2) of the Iridium(I) precursor in a specific solvent.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the Iridium(I) precursor of known concentration in a deuterated solvent (e.g., CDCl₃, C₆D₆).

    • Prepare a second stock solution of an internal standard (a stable compound with a known concentration and a signal that does not overlap with the precursor's signals).

    • In an NMR tube, combine a known volume of the precursor stock solution and the internal standard stock solution.

  • NMR Data Acquisition:

    • Acquire a ¹H or ³¹P{¹H} NMR spectrum of the sample at time t=0.

    • Store the NMR tube at a constant temperature (e.g., 25 °C) and protect it from light if the precursor is light-sensitive.

    • Acquire subsequent NMR spectra at regular time intervals (e.g., every hour for the first 8 hours, then every 24 hours).

  • Data Analysis:

    • Integrate the characteristic signals of the precursor and the internal standard in each spectrum.

    • Calculate the concentration of the precursor at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of the precursor as a function of time.

    • Determine the half-life (t1/2) of the precursor from the kinetic plot.

Protocol 3: Atmospheric Stability Assessment using UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor the decomposition of a catalyst precursor upon exposure to air and/or moisture by observing changes in its electronic absorption spectrum.[13]

Objective: To qualitatively assess the stability of the Iridium(I) precursor in the presence of air.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the Iridium(I) precursor in a suitable solvent (e.g., THF, CH₂Cl₂) in a glovebox or under an inert atmosphere.

    • Transfer the solution to a cuvette.

  • UV-Vis Data Acquisition:

    • Record the initial UV-Vis spectrum of the solution (t=0).

    • Expose the cuvette to the ambient atmosphere.

    • Record UV-Vis spectra at regular time intervals.

  • Data Analysis:

    • Overlay the spectra to observe any changes in the absorption bands (e.g., decrease in intensity of the precursor's characteristic bands, appearance of new bands corresponding to decomposition products).

    • The rate of spectral change provides a qualitative measure of the precursor's atmospheric stability.

Comparative Stability Data

The following table summarizes the stability characteristics of the discussed Iridium(I) catalyst precursors based on literature data.

PrecursorStructureAir/Moisture StabilitySolution StabilityThermal Stability (Td)Key Considerations
[Ir(COD)Cl]₂ Dimeric Iridium(I) with COD and bridging chloride ligandsModerate; sensitive to prolonged exposure[4]Solvent and co-reagent dependent; COD can be hydrogenated[5]ModerateWidely available and versatile, but requires inert atmosphere for long-term storage and use.
Vaska's Complex trans-[IrCl(CO)(PPh₃)₂]High; air-stable solid[6]Generally high in common organic solventsHigh; >200 °C[7]Excellent stability makes it easy to handle. Can be less reactive than other precursors.
Iridium(I)-NHC Complexes Monomeric Iridium(I) with at least one NHC ligandGenerally High to Very HighHigh due to strong Ir-C bondGenerally HighStability can be tuned by modifying the NHC ligand. Often exhibit high catalytic activity.
Cationic Iridium(I) Phosphine Complexes [Ir(L)₂(COD)]⁺X⁻ (L = phosphine)Variable; dependent on ligand and counter-ionVariable; can undergo ligand dissociationGoodWidely used in asymmetric catalysis. Stability and activity are highly tunable through ligand design.

Conclusion

The stability of Iridium(I) catalyst precursors is a multifaceted property that is critically dependent on the ligand environment of the metal center. While classic precursors like [Ir(COD)Cl]₂ remain valuable workhorses in catalysis, a deep understanding of their stability limitations is essential for their effective use. More modern precursors, such as those incorporating NHC ligands, often offer enhanced stability, which can translate to improved catalytic performance and broader applicability.

The experimental protocols outlined in this guide provide a framework for the systematic and quantitative assessment of precursor stability. By employing these methods, researchers can make informed decisions in catalyst selection, leading to the development of more reliable, efficient, and scalable chemical transformations.

References

  • Ayres, G. H., & Booth, M. H. (1955). Catalytic Decomposition of Hypochlorite Solution by Iridium Compounds. II. Kinetic Studies 1. Journal of the American Chemical Society, 77(4), 828-831.
  • Hartwig, J. F. (2010).
  • Cotton, F. A., Lahuerta, P., Sanau, M., & Schwotzer, W. (1986). Air oxidation of Ir2(Cl)2(COD)2 revisited. The structures of [Ir(μ2-Cl)(COD)]2(ruby form) and its oxidation product, Ir2Cl2(COD)2(μ2-OH)2(μ2-O). Inorganica Chimica Acta, 120(2), 153-158.
  • Díez-González, S. (Ed.). (2016).
  • Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.
  • Barbaro, P., & Gonsalvi, L. (2016). The cyclooctadiene ligand in [IrCl(COD)]2 is hydrogenated under transfer hydrogenation conditions: A study in the presence of PPh3 and a strong base in isopropanol. Journal of Organometallic Chemistry, 829, 55-62.
  • Nolan, S. P. (Ed.). (2006). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
  • Bernskoetter, W. H., & Hazari, N. (2010). Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. Accounts of Chemical Research, 43(10), 1369–1379.
  • Atanga, E. K., & Heiden, Z. M. (2019). Comparison of Iridium(I) Catalysts in Temperature Mediated Hydrogen Isotope Exchange Reactions. ChemistryOpen, 8(9), 1183–1189.
  • Malig, T. C., et al. (2024). An Air-Stable, Single-Component Iridium Precatalyst for the Borylation of C-H Bonds on Large to Miniaturized Scales. Journal of the American Chemical Society.
  • Barry, J. F., et al. (2019). Controlling Thermal Stability and Volatility of Organogold(I) Compounds for Vapor Deposition with Complementary Ligand Design. Inorganic Chemistry.
  • Giernoth, R. (2022). Operando monitoring of mechanisms and deactivation of molecular catalysts. Green Chemistry, 24(5), 1887-1902.
  • Martin, C. G., et al. (2021). Synthesis of NHC-Iridium(III) Complexes Based on N-Iminoimidazolium Ylides and Their Use for the Amine Alkylation by Borrowing Hydrogen Catalysis. Organometallics, 40(2), 213-224.
  • Oro, L. A., & Claver, C. (Eds.). (2008). Iridium Complexes in Organic Synthesis. John Wiley & Sons.
  • ioKinetic. (n.d.). TGA - Thermogravimetric Analysis Testing.
  • Atanga, E. K., & Heiden, Z. M. (2019). Comparison of Iridium(I) Catalysts in Temperature Mediated Hydrogen Isotope Exchange Reactions. ChemistryOpen, 8(9), 1183–1189.
  • ResearchGate. (n.d.). a) UV–vis absorption spectra of Ir molecular complexes before and after absorbed on OMC.
  • Hartwig, J. F., & Stanley, L. M. (2010). Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. Accounts of Chemical Research, 43(10), 1369–1379.
  • Hogan, C. F., et al. (2014). Iridium Complexes of N-Heterocyclic Carbene Ligands: Investigation into the Energetic Requirements for Efficient Electrogenerated Chemiluminescence. Organometallics, 33(11), 2882–2892.
  • Li, C., et al. (2020). Iridium–phosphine ligand complexes as an alternative to rhodium-based catalysts for the efficient hydroformylation of propene. Organic & Biomolecular Chemistry, 18(3), 484-491.
  • Ghosh, P., & Kaim, W. (2011). Electron-Rich Vaska-Type Complexes trans-[Ir(CO)Cl(2-Ph2PC6H4COOMe)2] and -[Ir(CO)Cl(2-Ph2PC6H4OMe)2]: Synthesis, Structure, and Reactivity toward Small Molecules. European Journal of Inorganic Chemistry, 2011(2), 261-268.
  • Barry, J. F., et al. (2019). Controlling Thermal Stability and Volatility of Organogold(I) Compounds for Vapor Deposition with Complementary Ligand Design. Inorganic Chemistry.
  • Jóźwik, J., et al. (2021). Deactivation of catalysts in simultaneous reversible and irreversible parahydrogen NMR signal enhancement, and the role of co-ligands in the stabilization of the reversible method. Scientific Reports, 11(1), 1-11.
  • Azo Materials. (2025). Iridium Alternatives for PEM Electrolyzers: Activity, Stability and Cost Comparison.
  • Hartwig, J. F., & Stanley, L. M. (2010). Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. Accounts of Chemical Research, 43(10), 1369–1379.
  • ResearchGate. (n.d.). UV‐vis spectra of iridium complexes 1–4.
  • ResearchGate. (n.d.). Figure S15b: UV-Vis spectra of Iridium complexes, recorded in....
  • Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA).
  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications.
  • Virtual Labs. (n.d.). Study of kinetics of a reaction by using spectrophotometric method.
  • Gier, T. E., & Stucky, G. D. (1999). Iridium(III) Amine Complexes as High-Stability Structure-Directing Agents for the Synthesis of Metal Phosphates. Inorganic Chemistry, 38(17), 3948–3953.
  • Dorta, R., et al. (2011). The Mechanism of CO2 Insertion into Iridium(I) Hydroxide and Alkoxide Bonds. Chemistry – A European Journal, 17(30), 8336-8345.
  • Jensen, K. M. Ø., et al. (2018).
  • Wikipedia. (n.d.). Iridium.
  • Kuimova, M. K., et al. (2018). Water-soluble cyclometalated platinum(ii) and iridium(iii) complexes: synthesis, tuning of the photophysical properties, and in vitro and in vivo phosphorescence lifetime imaging. RSC Advances, 8(38), 21469-21479.
  • Scientific Update. (2021). Vaska's complex- Reagent of the month.
  • Hatanpää, T., et al. (2012). (MeCp)Ir(CHD) and molecular oxygen as precursors in atomic layer deposition of iridium.
  • Reed, C. A., et al. (2003). Increasing the Reactivity of Vaska's Compound. Oxidative Addition of Chlorobenzene at Ambient Temperature. Journal of the American Chemical Society, 125(7), 1796–1804.
  • Wikipedia. (n.d.). Vaska's complex.
  • Cap, A. (2010). Oxygenation and Hydrochlorination of Vaska's Complex Ir(Cl)[P(C6H5)3]2(CO). Adam Cap.
  • PCCP Blog. (n.d.).
  • Berlinguette, C. P., et al. (2021). Accelerated Degradation Protocols for Iridium-Based Oxygen Evolving Catalysts in Water Splitting Devices. Joule, 5(4), 896-913.

Sources

A Researcher's Guide to DFT Computational Studies of Ir(III)/Ir(V) Catalytic Cycles: Navigating the Landscape of Accuracy and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of modern catalysis, iridium has emerged as a uniquely powerful and versatile metal, capable of mediating a wide array of challenging chemical transformations. A significant frontier in this field is the exploration of high-valent iridium catalytic cycles, particularly those involving the Ir(III)/Ir(V) redox couple. These pathways are increasingly implicated in critical reactions such as C-H functionalization, water oxidation, and asymmetric hydrogenation. For researchers, scientists, and drug development professionals, a deep understanding of these reaction mechanisms is paramount for catalyst optimization and rational design. Density Functional Theory (DFT) has become an indispensable tool in this endeavor, offering a window into the intricate energetic landscapes of these catalytic cycles.

This guide provides an in-depth comparison of DFT computational approaches for studying Ir(III)/Ir(V) catalytic cycles. Moving beyond a simple recitation of methods, we will delve into the causality behind computational choices, the importance of self-validating protocols, and the authoritative grounding necessary for robust and reliable mechanistic insights.

The Ir(III)/Ir(V) Catalytic Manifold: A Realm of High-Valent Chemistry

The Ir(III)/Ir(V) catalytic cycle is distinct from the more commonly invoked Ir(I)/Ir(III) pathway. It typically commences with an Ir(III) precatalyst that undergoes oxidative addition of a substrate, often a C-H or O-H bond, to form a high-valent Ir(V) intermediate. Subsequent reductive elimination from this Ir(V) center forges the desired chemical bond and regenerates the active Ir(III) species. The high oxidation state of the Ir(V) intermediate is thought to be crucial for facilitating challenging bond-forming reactions.

A generalized Ir(III)/Ir(V) catalytic cycle for C-H functionalization is depicted below. This visualization, generated using the DOT language, illustrates the key elementary steps that are the focus of DFT investigations.

Ir(III)_Ir(V)_Catalytic_Cycle Ir(III) Precatalyst Ir(III) Precatalyst Active Ir(III) Catalyst Active Ir(III) Catalyst Ir(III) Precatalyst->Active Ir(III) Catalyst Activation Substrate Coordination Substrate Coordination Active Ir(III) Catalyst->Substrate Coordination Substrate Binding Oxidative Addition (C-H) Oxidative Addition (C-H) Substrate Coordination->Oxidative Addition (C-H) C-H Activation Ir(V) Intermediate Ir(V) Intermediate Oxidative Addition (C-H)->Ir(V) Intermediate Reductive Elimination (C-X) Reductive Elimination (C-X) Ir(V) Intermediate->Reductive Elimination (C-X) Bond Formation Product Release Product Release Reductive Elimination (C-X)->Product Release Product Release->Active Ir(III) Catalyst Catalyst Regeneration

Caption: A generalized Ir(III)/Ir(V) catalytic cycle for C-H functionalization.

Navigating the DFT Landscape: A Comparative Analysis of Computational Methodologies

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. For heavy elements like iridium, relativistic effects and the accurate description of electron correlation are particularly challenging. This section provides a comparative overview of commonly employed DFT methods, supported by benchmark studies.

The Crucial Role of the Exchange-Correlation Functional

The choice of the exchange-correlation functional is arguably the most critical decision in a DFT study of iridium catalysis. A plethora of functionals are available, each with its own strengths and weaknesses. Benchmark studies are therefore invaluable for guiding this choice. A seminal study by Hopmann in 2016 evaluated the performance of five common DFT functionals for 11 iridium-mediated transformations, providing a robust dataset for comparison.[1][2]

DFT FunctionalMean Absolute Error (kcal/mol) for Gibbs Free EnergiesKey Characteristics & Recommendations
PBE-D2 0.9 A GGA functional with Grimme's D2 dispersion correction. Offers a remarkable balance of accuracy and computational efficiency for iridium systems. Highly recommended for calculating free energies of reaction.[1][2]
PBE-D3/D3BJ 1.0 - 1.2Improved dispersion corrections over D2. Excellent choice for systems where dispersion interactions are critical.[1][2]
M06-L 2.1A meta-GGA functional. While generally reliable for transition metal chemistry, it shows a larger error for iridium-mediated reactions compared to PBE-D functionals.[1][2]
B3LYP-D3 2.5A popular hybrid functional. While widely used, it can be less accurate for iridium catalysis than dispersion-corrected GGA functionals.[1][2]
PBE0-D3 2.8A hybrid functional that often performs well for main group chemistry, but is less accurate for the iridium systems benchmarked.[1][2]

Table 1: Comparison of DFT functional performance for iridium-mediated reactions, based on data from Hopmann (2016).[1][2]

The data clearly indicates that dispersion corrections are not optional but essential for accurately modeling iridium chemistry. The PBE-D family of functionals, particularly PBE-D2, emerges as a top performer for calculating Gibbs free energies.[1][2] However, it is crucial to note that this high accuracy may stem from a fortuitous cancellation of errors in enthalpy and entropy terms. Therefore, for analyses that rely on accurate enthalpy or entropy values independently, further benchmarking or the use of more sophisticated methods may be warranted.

Basis Sets for Iridium and Ligand Atoms

The choice of basis set determines the mathematical functions used to describe the electron orbitals. For iridium, a relativistic effective core potential (ECP) is necessary to account for the relativistic effects of the core electrons. The LANL2DZ ECP is a widely used and well-validated choice for iridium.[1][2] For the lighter atoms (C, H, N, O, P, etc.) in the ligands and substrates, Pople-style basis sets such as 6-31G(d,p) or triple-ζ basis sets like 6-311G(d,p) are commonly employed. For higher accuracy, especially for the calculation of reaction barriers, more flexible basis sets such as the def2-TZVP basis set can be advantageous.

A Practical Workflow for DFT Investigation of an Ir(III)/Ir(V) Catalytic Cycle

DFT_Workflow cluster_0 1. Pre-computation & System Setup cluster_1 2. Geometry Optimization cluster_2 3. Verification & Refinement cluster_3 4. Analysis & Interpretation Define Model System Define Model System Select Computational Level Select Computational Level Define Model System->Select Computational Level Optimize Reactants Optimize Reactants Select Computational Level->Optimize Reactants Optimize Intermediates Optimize Intermediates Optimize Reactants->Optimize Intermediates Locate Transition States Locate Transition States Optimize Intermediates->Locate Transition States Optimize Products Optimize Products Frequency Analysis Frequency Analysis Optimize Products->Frequency Analysis Locate Transition States->Optimize Products IRC Calculations IRC Calculations Frequency Analysis->IRC Calculations Single-Point Energy Corrections Single-Point Energy Corrections IRC Calculations->Single-Point Energy Corrections Construct Energy Profile Construct Energy Profile Single-Point Energy Corrections->Construct Energy Profile Analyze Electronic Structure Analyze Electronic Structure Construct Energy Profile->Analyze Electronic Structure Compare with Experiment Compare with Experiment Analyze Electronic Structure->Compare with Experiment

Caption: A step-by-step workflow for a DFT investigation of an Ir-catalyzed reaction.

Step 1: Pre-computation & System Setup

  • Define the Model System: Carefully select the model system to be computationally investigated. This involves choosing the specific iridium catalyst, ligands, substrate, and any other relevant species. Where possible, the full experimental system should be modeled to capture all steric and electronic effects.

  • Select the Computational Level: Based on the comparative data presented above and the specific research question, select an appropriate DFT functional and basis set. For a reliable starting point, a PBE-D3 functional with the LANL2DZ ECP for iridium and a 6-31G(d,p) basis set for other atoms is a sound choice. Specify the solvent model (e.g., IEFPCM or SMD) to account for solvation effects.

Step 2: Geometry Optimization

  • Optimize Reactants, Intermediates, and Products: Perform geometry optimizations for all stationary points on the potential energy surface. This includes the initial reactants, any proposed intermediates, and the final products. Ensure that the optimizations converge to true minima.

  • Locate Transition States: This is often the most challenging part of the workflow. Use methods such as Berny optimization with initial guess structures derived from chemical intuition or from relaxed scans along the presumed reaction coordinate.

Step 3: Verification & Refinement

  • Frequency Analysis: Perform frequency calculations for all optimized structures. For minima (reactants, intermediates, products), all vibrational frequencies should be real. For transition states, there should be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: For each transition state, perform an IRC calculation to confirm that it connects the correct reactant and product intermediates. This is a critical step for validating the proposed reaction pathway.

  • Single-Point Energy Corrections: To improve the accuracy of the calculated energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., def2-TZVP).

Step 4: Analysis & Interpretation

  • Construct the Energy Profile: Using the calculated Gibbs free energies (including zero-point vibrational energy and thermal corrections), construct the complete energy profile for the catalytic cycle. This will reveal the rate-determining step and the relative stabilities of all intermediates.

  • Analyze the Electronic Structure: Investigate the electronic structure of key intermediates and transition states using methods such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM). This can provide valuable insights into bonding and charge distribution.

  • Compare with Experimental Data: Where available, compare the calculated results (e.g., reaction barriers, product ratios) with experimental findings. A good agreement between theory and experiment provides strong support for the proposed mechanism.

Case Studies: DFT in Action

DFT has been successfully applied to elucidate the mechanisms of a variety of Ir(III)/Ir(V)-catalyzed reactions. For instance, in the context of C-H amination , DFT studies have shown that the reaction proceeds through the generation of an active [Cp*Ir(OAc)]+ species, followed by allylic C-H activation and the formation of a key Ir(V)-nitrenoid intermediate.[3] The regioselectivity of the reaction was explained by the relative stabilities of the transition states leading to different products.[3]

In the field of asymmetric hydrogenation , DFT calculations have been instrumental in understanding the origin of enantioselectivity. Studies have shown that the hydrogenation of unfunctionalized olefins by certain iridium catalysts proceeds via an Ir(III)/Ir(V) cycle.[4] The stereochemical outcome is determined by the facial selectivity of the olefin coordination to the iridium center and the subsequent migratory insertion of hydride.

For water oxidation , DFT calculations have been used to investigate the formation of high-valent iridium-oxo species.[5] These studies have provided insights into the proton-coupled electron transfer steps and the O-O bond formation mechanism, which are crucial for the development of efficient water-splitting catalysts.

Conclusion and Future Outlook

DFT computational studies have become an indispensable partner to experimental investigations in the field of iridium catalysis. The ability to model the intricate details of Ir(III)/Ir(V) catalytic cycles provides unparalleled insights into reaction mechanisms, which is crucial for the rational design of new and improved catalysts. The continued development of more accurate and efficient DFT methods, coupled with the increasing availability of high-performance computing resources, promises an even brighter future for the computational exploration of high-valent iridium chemistry. For researchers in this field, a thorough understanding of the principles and best practices outlined in this guide will be essential for conducting high-impact and scientifically rigorous computational studies.

References

  • Coordination modulation of iridium single-atom catalyst maximizing water oxidation activity.
  • Dynamic active-site generation of atomic iridium stabilized on nanoporous metal phosphides for water oxidation.
  • Potential mechanisms of iridium(III)/iridium(V) and iridium(I)/iridium(III)
  • Hopmann, K. H. How Accurate is DFT for Iridium-Mediated Chemistry?. Organometallics2016, 35 (19), 3349–3363. [Link]
  • How Accurate is DFT for Iridium-Mediated Chemistry?.
  • Computational insights into Ir(iii)
  • Density Functional Theory-Inspired Design of Ir/P,S-Catalysts for Asymmetric Hydrogenation of Olefins. Organometallics. [Link]
  • Observing the oxidation state turnover in heterogeneous iridium-based water oxidation c
  • Chen, H. et al. DFT Methods to Study the Reaction Mechanism of Iridium-Catalyzed Hydrogenation of Olefins: Which Functional Should be Chosen?. ChemPhysChem2016, 17 (1), 119-127. [Link]
  • DFT study on the iridium-catalyzed multi-alkylation of alcohol with ammonia. RSC Advances. [Link]
  • Density Functional Theory Study on the Mechanism of Iridium-Catalyzed Benzylamine ortho C–H Alkenylation with Ethyl Acryl

Sources

A Researcher's Guide to Unraveling Iridium Catalysis: Identifying the Elusive Catalytically Active Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Iridium, a noble metal with a remarkable versatility in its oxidation states, has emerged as a powerhouse in catalysis, driving a myriad of chemical transformations with exceptional efficiency and selectivity.[1][2] From asymmetric hydrogenations to complex C-H functionalizations, the applications of iridium catalysts are pivotal in fields ranging from pharmaceutical synthesis to materials science.[3][4][5] However, the very reactivity that makes iridium so valuable also shrouds its catalytic cycles in complexity. The transient and often low-concentration nature of catalytically active intermediates makes their identification a formidable challenge. This guide provides a comprehensive comparison of modern techniques employed to detect and characterize these fleeting species, offering researchers the insights needed to select the most appropriate methods for their specific systems.

The Crux of the Matter: Why Identifying Intermediates is Critical

Understanding the true nature of the active catalytic species is not merely an academic exercise. It is the key to unlocking the full potential of a catalytic system. By identifying the intermediates, we can:

  • Elucidate Reaction Mechanisms: Pinpoint the elementary steps of a catalytic cycle, including substrate activation, bond formation, and product release.[6]

  • Optimize Reaction Conditions: Rationally tune parameters such as temperature, pressure, solvent, and ligand design to favor the most productive catalytic pathways.

  • Troubleshoot Catalyst Deactivation: Identify species responsible for catalyst inhibition or decomposition, leading to strategies for enhancing catalyst stability and lifetime.[7]

  • Design Novel and More Efficient Catalysts: Develop new catalysts with improved activity, selectivity, and substrate scope based on a fundamental understanding of structure-activity relationships.

A Comparative Analysis of Key Identification Techniques

The modern arsenal for elucidating catalytic mechanisms is diverse, with each technique offering a unique window into the intricate dance of molecules at the heart of a reaction. This section will delve into the principles, experimental workflows, and comparative advantages of the most powerful methods for identifying iridium catalytic intermediates.

In-Situ and Operando Spectroscopy: A Real-Time Glimpse into the Reaction Pot

The ability to probe a reaction as it happens, under true catalytic conditions, is the paramount advantage of in-situ and operando spectroscopy.[8][9] These techniques provide a dynamic picture of the catalyst's state and the evolution of intermediates throughout the reaction timeline.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A cornerstone for characterizing diamagnetic iridium complexes in solution. High-pressure NMR cells allow for the study of reactions under gaseous atmospheres (e.g., H₂ in hydrogenations). Key nuclei to probe include ¹H, ¹³C, ³¹P (for phosphine ligands), and ¹⁹F (for fluorinated ligands or substrates).

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopies are particularly sensitive to changes in the bonding and symmetry of metal-ligand and metal-substrate complexes. For instance, the stretching frequency of a carbonyl (CO) or hydride (Ir-H) ligand can provide crucial information about the electronic environment of the iridium center. Shell-isolated nanoparticle-enhanced Raman spectroscopy (SHINERS) has shown promise in detecting surface intermediates on iridium oxide electrodes.[10]

  • UV-Visible (UV-Vis) Spectroscopy: Useful for monitoring changes in the electronic structure of the iridium complex, which can signal a change in oxidation state or coordination environment.

  • X-ray Absorption Spectroscopy (XAS): A powerful synchrotron-based technique that provides element-specific information about the electronic and geometric structure of the iridium center, even in amorphous or heterogeneous systems.[11][12] It can be used to determine oxidation states and coordination numbers under reaction conditions.

G cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis prep_catalyst Prepare Iridium Catalyst Precursor mix Mix Components in NMR Tube prep_catalyst->mix prep_reagents Prepare Substrate, Ligand, and Solvent prep_reagents->mix nmr_setup Place NMR Tube in Spectrometer mix->nmr_setup temp_control Set Reaction Temperature nmr_setup->temp_control acquire Acquire Spectra at Timed Intervals temp_control->acquire process Process NMR Data (Phasing, Baseline Correction) acquire->process identify Identify Signals of Starting Materials, Products, and Intermediates process->identify kinetics Kinetic Analysis of Species Concentration vs. Time identify->kinetics G cluster_reaction Catalytic Reaction cluster_ms ESI-MS Analysis cluster_data Data Interpretation reaction Iridium-Catalyzed Reaction in Solution infusion Infuse Reaction Mixture into ESI Source reaction->infusion ionization Electrospray Ionization infusion->ionization mass_analysis Mass Analysis (m/z) ionization->mass_analysis msms Tandem MS (MS/MS) for Structural Elucidation mass_analysis->msms Isolate Ion of Interest spectrum Analyze Mass Spectrum mass_analysis->spectrum identification Identify Potential Intermediates msms->identification spectrum->identification

Caption: Workflow for identifying catalytic intermediates using ESI-MS.

TechniqueSample PhaseIonizationKey Information
ESI-MS SolutionSoftMolecular weight of ionic species
CSI-MS Solution (at low temp)SoftCan trap more fragile intermediates
APCI-MS SolutionHarsherCan be used for less polar analytes
X-ray Crystallography: The Definitive Structure

When an intermediate is stable enough to be isolated and crystallized, single-crystal X-ray diffraction provides an unambiguous, three-dimensional structure. [13][14][15]This "snapshot" of the intermediate offers invaluable information about bond lengths, bond angles, and overall geometry, which can be used to validate or refute proposed mechanistic pathways. For example, the isolation and structural characterization of iridium hydride complexes have been crucial in understanding transfer hydrogenation reactions. [16]

G catalyst Active Iridium Catalyst intermediate Potentially Stable Intermediate catalyst->intermediate Reaction with Substrate isolation Isolation and Purification intermediate->isolation crystallization Crystallization isolation->crystallization xray X-ray Diffraction crystallization->xray structure 3D Molecular Structure xray->structure

Caption: Logical flow for obtaining the X-ray crystal structure of a catalytic intermediate.

Computational Chemistry: The Theoretical Framework

Density Functional Theory (DFT) has become an indispensable tool for studying reaction mechanisms. [17][18][19][20]By modeling the energies of proposed intermediates and transition states, DFT can:

  • Predict the most likely reaction pathway: By comparing the energy barriers of different potential mechanisms.

  • Corroborate experimental findings: Calculated spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) of a proposed intermediate can be compared with experimental data.

  • Provide insights into unstable species: DFT can be used to study the structure and properties of intermediates that are too short-lived to be observed experimentally.

It is crucial, however, to choose the appropriate functional and basis set for accurate predictions in iridium chemistry. [21]

Comparison of Techniques: Choosing the Right Tool for the Job

TechniquePrimary InformationIn-Situ/Operando?Structural DetailSensitivityKey AdvantageMain Limitation
NMR Spectroscopy Molecular ConnectivityYesHighModerateProvides detailed structural information in solution.Not suitable for paramagnetic species or very low concentrations.
Mass Spectrometry Molecular WeightYesLow (MS), Moderate (MS/MS)Very HighExceptional sensitivity for detecting low-concentration ionic species.Provides no information on neutral species; can be difficult to relate gas-phase ions to solution-phase reality.
X-ray Crystallography 3D Molecular StructureNoVery HighN/AProvides an unambiguous structure of an isolable species. [22]The intermediate must be stable enough to be isolated and crystallized.
Vibrational Spectroscopy (IR/Raman) Functional Groups, BondingYesModerateHighExcellent for tracking changes in specific bonds (e.g., Ir-H, C=O) in real-time.Spectral interpretation can be complex, especially in mixtures.
X-ray Absorption Spectroscopy (XAS) Oxidation State, CoordinationYesLow (EXAFS provides local structure)ModerateElement-specific and applicable to non-crystalline materials under reaction conditions. [23][24]Requires access to a synchrotron radiation source.
DFT Calculations Energetics, GeometriesN/AHighN/ACan model highly unstable species and predict entire reaction pathways. [20]Accuracy is highly dependent on the chosen computational method; requires experimental validation.

Conclusion: An Integrated Approach is Key

The identification of catalytically active intermediates in iridium catalysis is a challenging but essential endeavor. No single technique can provide all the answers. The most powerful insights are gained through a synergistic approach that combines multiple experimental and computational methods. For example, an ion detected by ESI-MS can be proposed as an intermediate, its structure and energetics can be modeled using DFT, and its presence in the reaction mixture can be confirmed and quantified using in-situ NMR or IR spectroscopy. By carefully selecting and integrating these powerful analytical tools, researchers can illuminate the intricate mechanisms of iridium catalysis, paving the way for the design of next-generation catalysts for a more sustainable chemical future.

References

  • Sahgal, S., & Yadav, S. (2024). Exploring Iridium's Catalytic Role in Redox Reactions: A Concise Review. Current Physical Chemistry, 14(3), 171-183.
  • (2016). DFT Methods to Study the Reaction Mechanism of Iridium-Catalyzed Hydrogenation of Olefins: Which Functional Should be Chosen?. Chemphyschem, 17(1), 119-27.
  • Water oxidation intermediates on iridium oxide electrodes probed by in situ electrochemical SHINERS.
  • (2022). Operando Structure–Activity–Stability Relationship of Iridium Oxides during the Oxygen Evolution Reaction.
  • (2025). Density functional theory calculations of catalytic mechanistic pathways for the formation of O2 involving triazolylidene iridium complexes.
  • (PDF) Operando spectroscopic observation of dynamic-coupling oxygen on single-atomic iridium catalyst for acidic water oxidation.
  • Iridium-Catalyzed Asymmetric Allylic Substitution Reactions. Chemical Reviews.
  • Highly active nano-sized iridium catalysts: synthesis and operando spectroscopy in a proton exchange membrane electrolyzer. Chemical Science.
  • (2019). In Situ X-ray Spectroscopy of the Electrochemical Development of Iridium Nanoparticles in Confined Electrolyte. The Journal of Physical Chemistry C.
  • (2020).
  • (2024). Detailed Examination of Operando Spectroscopy. AZoOptics.
  • (2025).
  • (2024).
  • (2016).
  • Iridium Catalysts for Organic Reactions. springerprofessional.de.
  • Synthesis and X-ray structures of cyclometalated iridium complexes including the hydrides.
  • (2025). Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations.
  • (2019).
  • (2016). (PDF) IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLICATIONS: A BRIEF REVIEW.
  • (2013). Synthesis and X-ray structures of cyclometalated iridium complexes including the hydrides. Dalton Trans., 42(4), 935-40.
  • (2025). Synthesis and X-ray structures of cyclometalated iridium complexes including the hydrides.
  • (2010). Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. Accounts of Chemical Research.
  • Identification of an Activated Catalyst in the Iridium-Catalyzed Allylic Amination and Etherification. Increased Rates, Scope, and Selectivity. Journal of the American Chemical Society.
  • Identification of an activated catalyst in the iridium-catalyzed allylic amination and etherification.
  • (2022).
  • (2023). Mechanistic and structural characterization of an iridium-containing cytochrome reveals kinetically relevant cofactor dynamics. NIH.
  • Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transform
  • (2023).
  • Identification of an Activated Catalyst in the Iridium-Catalyzed Allylic Amination and Etherification.
  • Iridium Catalysis.
  • (2026). Amorphous Anodized Porous Titania as IrO 2 Substrate for the Electrochemical Oxygen Evolution Reaction. MDPI.
  • (2011). Iridium N-Heterocyclic Carbene Complexes as Efficient Catalysts for Magnetization Transfer from para-Hydrogen. Journal of the American Chemical Society.
  • Structural characterization of iridium-based catalyst (A) 3D...
  • Troubleshooting low catalytic activity of iridium complexes. Benchchem.
  • IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLIC
  • (2026). Enabling Proteins with Photocatalytic Functions via HisTag–Iridium Coordination. Journal of the American Chemical Society.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) Hexafluorophosphate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in the field of chemical synthesis and drug development, our responsibility extends beyond the successful execution of our experiments to the safe and compliant management of the chemical resources we utilize. This guide provides an in-depth, procedural framework for the proper disposal of (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate. The protocols outlined herein are designed to ensure personnel safety, regulatory compliance, and environmental stewardship.

Foundational Understanding: Hazard Analysis & Risk Profile

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. The risk profile of this compound is twofold, stemming from both its cationic iridium complex and its hexafluorophosphate anion.

  • The Iridium Complex: Iridium is a precious heavy metal. While the specific toxicity of this complex is not extensively documented, compounds containing heavy metals are generally treated as hazardous and require disposal through certified channels to prevent environmental contamination.[1] The Safety Data Sheet (SDS) for this compound indicates it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[2][3]

  • The Hexafluorophosphate (PF₆⁻) Anion: This is a significant, and often overlooked, hazard. Hexafluorophosphate salts can react with acids and, under certain conditions, moisture to generate highly toxic and corrosive hydrogen fluoride (HF) gas.[4] Exposure to HF can cause severe burns that may not be immediately painful but can result in deep tissue and bone damage. Therefore, under no circumstances should this waste be mixed with acidic waste streams.

Given these factors, this compound must be classified and handled as hazardous waste.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

All handling and disposal procedures must be conducted while wearing appropriate PPE to minimize exposure risks.

Body Part Protective Equipment Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for damage before use and change them immediately if contaminated.[5]
Eyes Safety glasses with side shields or safety gogglesMandatory for all laboratory work involving this compound to protect against splashes or dust.[2][5]
Body Laboratory coatA fully buttoned lab coat is essential to protect skin and clothing from contamination.[5]
Respiratory NIOSH/MSHA approved respiratorA respirator is recommended if there is a risk of generating and inhaling dust, particularly when handling the solid compound outside of a certified chemical fume hood.[2][5]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be systematic. Ad-hoc procedures introduce unacceptable risks. The following workflow provides a clear, logical progression for safe disposal.

G cluster_prep Preparation Phase cluster_collection Collection Phase cluster_storage Storage & Final Disposal A Identify Waste Stream (Solid, Liquid, Contaminated Labware) B Select Appropriate Waste Container (Clearly Labeled, Sealable, Compatible Material) A->B C Collect Waste in Designated Container B->C D Segregate from Incompatible Waste (Especially Acids) C->D E Securely Seal Container After Each Addition D->E F Store Container in a Cool, Dry, Well-Ventilated Area E->F G Consult Institution's EHS Department F->G H Arrange for Pickup by a Certified Hazardous Waste Disposal Service G->H

Caption: Disposal workflow for this compound.

Step 1: Waste Identification and Segregation

Identify all waste containing the iridium complex. This includes:

  • Unused or expired solid compound.

  • Solutions containing the dissolved complex.

  • Contaminated consumables such as gloves, weighing paper, and pipette tips.

  • Contaminated labware (e.g., flasks, beakers).

It is critical to segregate this waste stream. Keep it separate from all other chemical waste, particularly acidic solutions, to prevent the potential formation of hydrogen fluoride gas.[4][6]

Step 2: Containment
  • Solid Waste: Carefully place the solid compound and any contaminated disposable materials (gloves, etc.) into a designated, sealable, and clearly labeled hazardous waste container.[5] Avoid any actions that could generate dust.[7][8]

  • Liquid Waste: Pour solutions containing the complex into a dedicated, labeled hazardous waste container suitable for liquids.

  • Contaminated Labware: Rinse contaminated glassware three times with a suitable solvent (e.g., acetone or methylene chloride). The first rinse should be collected and disposed of as hazardous liquid waste. Subsequent rinses can typically be managed as regular solvent waste, but institutional policies may vary.

Step 3: Labeling and Storage

Proper labeling is a regulatory requirement. The waste container must be clearly marked with:

  • The words "Hazardous Waste".[5]

  • The full chemical name: "this compound".

  • The primary hazards (e.g., "Toxic," "Irritant").

  • The accumulation start date.

Store the sealed container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[6][9]

Step 4: Final Disposal

The final and most critical step is to arrange for professional disposal.

  • Consult your Environmental Health & Safety (EHS) Department: Your institution's EHS office is the primary resource for guidance on specific disposal procedures and regulatory compliance at the local, state, and federal levels.[5][10]

  • Use a Licensed Disposal Service: The waste must be collected by a certified hazardous waste disposal company.[8] Do not attempt to dispose of this material through standard laboratory drains or as regular trash.[9]

Spill Management Protocol

In the event of a spill, immediate action is necessary to mitigate hazards.

  • Evacuate & Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.[10]

  • Contain: Prevent the material from spreading or entering drains.[11]

  • Clean-up: For dry spills, carefully sweep or gently scoop the material to avoid creating dust.[10] Alternatively, wet-brushing can be used.[10] Place the collected material and all contaminated cleaning supplies into a labeled hazardous waste container.

  • Decontaminate: Thoroughly clean the spill area.

Advanced Considerations: Deactivation and Recycling

While direct disposal as hazardous waste is the standard and recommended procedure, it is scientifically prudent to be aware of advanced options, particularly given the high value of iridium.

  • In-Lab Deactivation: In-laboratory neutralization or deactivation of this compound is not recommended for routine disposal. The processes required are often hazardous themselves, requiring specialized expertise and equipment to manage potential reactions and byproducts safely.[5]

  • Iridium Recycling: Iridium is a rare and valuable element. For larger quantities of waste, recycling may be a viable and sustainable option.[12] Academic and industrial research has demonstrated methods for recovering iridium from organometallic waste, often involving oxidative degradation to convert the complex into a more manageable inorganic salt like iridium(IV) hydroxide.[12] If your laboratory generates significant quantities of iridium waste, engaging with a specialized precious metal refiner or recycler could be a cost-effective and environmentally responsible alternative to disposal.[13][14]

By adhering to these rigorous protocols, you ensure that the disposal of this compound is conducted with the highest standards of safety and environmental compliance, reflecting the expertise and integrity central to our scientific community.

References

  • Proper Disposal of Iridium-Oxopalladium (1/1): A Step-by-Step Guide. Benchchem.
  • Proper Disposal of Iridium Oxide: A Guide for Laboratory Professionals. Benchchem.
  • Hexafluorophosphate - Safety Data Sheet. ChemicalBook.
  • SAFETY DATA SHEET - this compound. Fisher Scientific.
  • Sodium hexafluorophosphate anhydrous - Safety Data Sheet. Apollo Scientific.
  • Iridium - Safety Data Sheet. ISOFLEX.
  • material safety data sheet - iridium (metal) powder 99.9%. Oxford Lab Fine Chem LLP.
  • Ammonium hexafluorophosphate - Safety Data Sheet. Santa Cruz Biotechnology.
  • Material Safety Data Sheet - Sodium Hexafluorophosphate, 98.5+%. Cole-Parmer.
  • SAFETY DATA SHEET - Sodium hexafluorophosphate.
  • SAFETY DATA SHEET - this compound. Thermo Fisher Scientific.
  • Methods of Iridium Recycling and Purification.
  • Recycling Organoiridium Waste to [(1,5-Cyclooctadiene)IrCl]2. National Institutes of Health (NIH).
  • Metals. US EPA.
  • Chemical waste disposal. Reddit.

Sources

A Senior Application Scientist's Guide to Handling (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) Hexafluorophosphate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with advanced organometallic catalysts like (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate is pivotal for innovation. However, the unique reactivity that makes these compounds valuable also necessitates a rigorous and informed approach to safety. This guide moves beyond mere compliance, offering a framework for handling this catalyst with the expertise and foresight of a seasoned scientist. Our objective is to build a culture of safety that is as robust as our research, ensuring that every procedure is a self-validating system of protection.

Hazard Assessment: Understanding the Catalyst's Profile

Before any handling, a thorough understanding of the specific risks is paramount. This compound is not merely a benign powder; it is a reactive chemical with a distinct hazard profile. The primary risks are associated with its toxicity upon exposure and its sensitivity to atmospheric conditions.[1]

This compound is classified with the signal word "Warning" and is associated with several GHS hazard statements that dictate our handling strategy.[2][3]

Hazard ClassificationGHS CodeDescription of Risk
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2][3][4][5][6]
Acute Toxicity (Dermal) H312Harmful in contact with skin.[1][2][3][4][5][6]
Acute Toxicity (Inhalation) H332Harmful if inhaled.[1][2][3][4][5][6]
Skin Irritation H315Causes skin irritation.[2]
Eye Irritation H319Causes serious eye irritation.[2]
Specific Target Organ Toxicity H335May cause respiratory irritation.[2][4][5]
Environmental Sensitivity N/AAir and moisture sensitive.[1]

Expert Insight: The combination of toxicity and air/moisture sensitivity is critical. Exposure to air can not only degrade the catalyst, compromising your experiment, but potentially create fine airborne particles that are more easily inhaled. The primary causality for our stringent handling protocols is to mitigate these dual risks simultaneously.

Core Directive: Personal Protective Equipment (PPE)

Your PPE is the final barrier between you and the chemical. It must be selected and used correctly, not as a routine, but as an active safety measure.

Protection TypeSpecificationRationale and Field-Proven Insights
Primary Engineering Control Certified Chemical Fume Hood or GloveboxThis is non-negotiable. For weighing and transferring the solid, a glovebox under an inert atmosphere (Nitrogen or Argon) is the gold standard, as it addresses both the inhalation hazard and the air sensitivity of the compound.[7][8] For manipulations in solution, a well-ventilated chemical fume hood is mandatory.
Hand Protection Nitrile Gloves (Double-Gloved)Standard nitrile gloves provide good protection against incidental splashes.[9] Why double-glove? The outer glove absorbs any initial contamination, which can then be removed without exposing the inner glove, maintaining a clean hand for subsequent operations and preventing cross-contamination. Always inspect gloves for tears before use.
Eye & Face Protection Chemical Splash Goggles & Face ShieldSafety glasses are insufficient.[9] Chemical splash goggles that form a seal around the eyes are required to protect against airborne powder and splashes.[10] When handling larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles for full facial protection.[10]
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat, fully buttoned with sleeves rolled down, protects your skin and personal clothing from contamination.[11]
Respiratory Protection NIOSH-approved N95 RespiratorA dust mask or N95 respirator should be used when handling the powder outside of a glovebox, even within a fume hood, to minimize inhalation of fine particles.[2] Ensure you are fit-tested for the specific respirator model.

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, where each step confirms the integrity of the inert environment and the safety of the operator.

Preparation (The Foundation of Safety)
  • Glassware Preparation: All glassware must be rigorously dried to remove adsorbed moisture, which can decompose the catalyst. Oven-drying (e.g., 125°C overnight) is the most effective method.[12][13]

  • Assemble and Purge: Assemble the hot glassware and immediately place it under a positive pressure of dry, inert gas (Argon or Nitrogen). This process, often done on a Schlenk line, prevents atmospheric moisture from re-contaminating the surfaces as they cool.[12][13]

  • PPE Donning: Before approaching the work area, don all required PPE as specified in the table above.

Workflow for Weighing and Transferring the Solid Catalyst

The following workflow illustrates the preferred method for handling the air-sensitive solid using a glovebox.

G cluster_0 Inside Glovebox (Inert Atmosphere) cluster_1 Outside Glovebox (Fume Hood) storage 1. Transfer Stock Bottle into Antechamber purge 2. Purge Antechamber (Minimum 3 Cycles) storage->purge move_in 3. Move Bottle into Main Glovebox Chamber purge->move_in weigh 4. Weigh Catalyst into Tared, Dry Vessel move_in->weigh seal 5. Seal Weighing Vessel & Stock Bottle weigh->seal prep_reaction 6. Prepare Reaction Apparatus Under Inert Gas seal->prep_reaction Transfer Out transfer 7. Transfer Sealed Vessel from Glovebox to Hood prep_reaction->transfer addition 8. Add Catalyst to Reaction Under Positive Inert Gas Flow transfer->addition caption Fig 1. Workflow for Handling Air-Sensitive Solid Catalyst

Caption: Fig 1. Workflow for Handling Air-Sensitive Solid Catalyst

Spill and Emergency Response

Immediate and correct response is critical to mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention.[4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[4][5] If breathing is difficult, provide oxygen. Seek medical attention.

  • Minor Spill (in Fume Hood): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Scoop the material into a sealed container for hazardous waste disposal. Clean the area with a suitable solvent, and place all cleaning materials in the waste container.

  • Major Spill: Evacuate the immediate area. Alert your facility's emergency response team.

G start Chemical Exposure Event exposure_type What is the exposure type? start->exposure_type skin Skin/Eye Contact exposure_type->skin Skin/Eye inhalation Inhalation exposure_type->inhalation Inhalation spill Spill exposure_type->spill Spill flush Flush with water for 15+ minutes skin->flush fresh_air Move to fresh air inhalation->fresh_air spill_size Is the spill large or outside containment? spill->spill_size medical Seek Medical Attention flush->medical fresh_air->medical cleanup Clean up with absorbent material spill_size->cleanup No (Minor) evacuate Evacuate Area & Call Emergency Response spill_size->evacuate Yes (Major) cleanup->medical If Exposed caption Fig 2. Emergency Response Decision Tree

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate
Reactant of Route 2
(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.